N4-Acetylcytidine triphosphate sodium
Description
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Properties
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N3O15P3.4Na/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);;;;/q;4*+1/p-4/t6-,8-,9-,10-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBLTNBKSQTQJC-XGZYCNACSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N3Na4O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N4-Acetylcytidine Triphosphate Sodium: A Technical Guide for Researchers
An In-depth Examination of a Key Reagent in Epitranscriptomics and RNA Therapeutics
N4-Acetylcytidine triphosphate (ac4CTP) sodium salt is a modified nucleotide analog crucial for the in vitro synthesis of RNA containing N4-acetylcytidine (ac4C). This modification, found in all domains of life, plays a significant role in regulating the stability and translational efficiency of RNA.[1][2] The growing interest in the epitranscriptomic landscape and its implications for disease, particularly cancer, has positioned ac4CTP as an indispensable tool for researchers in molecular biology, drug development, and RNA therapeutics.[3] This technical guide provides a comprehensive overview of N4-acetylcytidine triphosphate sodium, including its physicochemical properties, biological significance, and detailed experimental protocols for its application.
Core Properties and Specifications
This compound is commercially available as a stable solution, facilitating its direct use in enzymatic reactions. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Synonyms | ac4CTP sodium | [4] |
| Molecular Formula | C11H14N3Na4O15P3 (Sodium Salt) | [4] |
| C11H18N3O15P3 (Free Acid) | [2][5] | |
| Molecular Weight | 613.12 g/mol (Sodium Salt) | [4] |
| 525.19 g/mol (Free Acid) | [2][5] | |
| Purity | ≥ 95% (HPLC) | [2][5] |
| Form | Solution in water | [2][5] |
| Concentration | 100 mM - 110 mM | [2][5] |
| pH | 7.0 ± 0.5 | [2][5] |
| Spectroscopic Properties | λmax: 243 nm, ε: 11.2 L mmol-1 cm-1 (in Tris-HCl, pH 7.5) | [2][5] |
| Storage Conditions | Store at -20 °C. Short-term exposure (up to 1 week) to ambient temperature is possible. | [2][5] |
| Shelf Life | 12 months from date of delivery | [2][5] |
Biological Significance and Applications
N4-acetylcytidine is a post-transcriptional RNA modification catalyzed in vivo by the N-acetyltransferase NAT10.[1] This modification is known to enhance the stability of mRNA and promote its translation.[2] Dysregulation of NAT10 and aberrant ac4C levels have been implicated in various cancers, making this modification a subject of intense research.[6]
The primary application of this compound is as a substrate for RNA polymerases, typically T7 RNA polymerase, in in vitro transcription reactions. This allows for the site-specific or global incorporation of ac4C into synthetic RNA transcripts. These modified RNAs are invaluable for:
-
Functional Studies: Investigating the impact of ac4C on RNA structure, stability, and function.
-
Therapeutic RNA Development: Engineering mRNA with enhanced stability and translational output for vaccines and protein replacement therapies.
-
Diagnostic Tool Development: Serving as standards in methods designed to detect and quantify ac4C in biological samples.
Experimental Protocols
In Vitro Transcription for ac4C-Modified RNA Synthesis
This protocol provides a general framework for the synthesis of ac4C-containing RNA using T7 RNA polymerase. The final concentrations of NTPs, including ac4CTP, may need to be optimized depending on the specific template and desired modification level.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
ATP, GTP, UTP solutions (100 mM)
-
This compound solution (100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. The final volume for a typical reaction is 20 µL.
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, UTP (100 mM each): 2 µL of each
-
This compound (100 mM): 2 µL (for full substitution of CTP) or desired volume for partial incorporation. If using CTP, adjust the volume accordingly.
-
Linearized DNA template (0.5-1.0 µg/µL): 1 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the synthesized RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
-
Quantification and Quality Control: Determine the concentration of the RNA by UV-Vis spectrophotometry and assess its integrity using gel electrophoresis.
ac4C-seq: Mapping N4-Acetylcytidine in RNA
ac4C-seq is a method to map ac4C at single-nucleotide resolution. It relies on the chemical reduction of ac4C, which leads to a misincorporation during reverse transcription, allowing for the identification of the modification site through sequencing.[1][7]
Principle:
-
Reduction: N4-acetylcytidine is selectively reduced by sodium borohydride (B1222165) (NaBH4) to tetrahydro-N4-acetylcytidine.
-
Reverse Transcription: During reverse transcription, the reduced ac4C is read as a thymine (B56734) (T) instead of a cytosine (C).
-
Sequencing and Analysis: High-throughput sequencing of the cDNA library reveals C-to-T transitions at the sites of ac4C modification.
Simplified Workflow:
-
RNA Preparation: Isolate total RNA from the sample of interest.
-
NaBH4 Treatment: Treat the RNA with sodium borohydride to reduce ac4C. A control sample without NaBH4 treatment is essential.
-
RNA Fragmentation and Library Preparation: Fragment the RNA and prepare sequencing libraries. This involves 3' adapter ligation, reverse transcription, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Align the sequencing reads to a reference transcriptome and identify C-to-T transitions that are significantly enriched in the NaBH4-treated sample compared to the control.
Signaling Pathways Involving N4-Acetylcytidine Modification
The enzyme responsible for ac4C, NAT10, has been shown to be a key player in various signaling pathways, particularly in the context of cancer. For instance, NAT10 can regulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.
NAT10 and the Wnt/β-catenin Pathway in Colorectal Cancer: In colorectal cancer, NAT10 has been shown to promote tumor progression by enhancing the stability of KIF23 mRNA through ac4C modification. This leads to the activation of the Wnt/β-catenin signaling pathway.[8]
Conclusion
This compound is a vital reagent for the study of the epitranscriptomic modification ac4C. Its use in the in vitro synthesis of modified RNA enables detailed investigation into the functional consequences of this modification and holds promise for the development of novel RNA-based therapeutics. A thorough understanding of its properties and applications, as outlined in this guide, is essential for researchers working at the forefront of RNA biology and medicine.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. N4-Acetyl-CTP, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N4-Acetyl-CTP, Nucleotides for mRNA Modification - Jena Bioscience [jenabioscience.com]
- 6. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylcytidine Triphosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification that has garnered increasing attention in the field of epitranscriptomics. This modification, where an acetyl group is added to the N4 position of cytidine, is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme and plays a crucial role in regulating gene expression. N4-acetylcytidine triphosphate (ac4CTP) is the activated precursor required for the enzymatic incorporation of ac4C into RNA transcripts during in vitro transcription. This technical guide provides an in-depth overview of the chemical properties of ac4CTP, detailed experimental protocols for its synthesis, analysis, and use, and explores its biological significance, particularly in cancer biology.
Core Chemical Properties of N4-Acetylcytidine Triphosphate
N4-Acetylcytidine triphosphate is a modified nucleotide essential for the in vitro synthesis of ac4C-containing RNA. Its chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C11H18N3O15P3 (free acid) | [1][2] |
| Molecular Weight | 525.19 g/mol (free acid) | [1][2] |
| Exact Mass | 525.00 g/mol (free acid) | [1][2] |
| Appearance | Colorless to slightly yellow solution in water | [1][2] |
| Purity | ≥ 95% (HPLC) | [1][2] |
| Concentration | Typically supplied as a 100 mM - 110 mM solution | [1][2] |
| pH | 7.0 ± 0.5 | [1][2] |
| Solubility | Soluble in water | [1][2] |
| Storage Conditions | Store at -20 °C. Short-term exposure (up to 1 week cumulative) to ambient temperature is possible. | [1][2] |
| Shelf Life | 12 months from date of delivery | [1][2] |
Spectral Properties
| Property | Value | Conditions | Reference |
| λmax | 243 nm | Tris-HCl, pH 7.5 | [1][2] |
| Molar Extinction Coefficient (ε) | 11.2 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 | [1][2] |
Experimental Protocols
Chemical Synthesis of N4-Acetylcytidine Triphosphate (Proposed Method)
Materials:
-
N4-acetylcytidine
-
Phosphorus trichloride
-
Triethylamine
-
1H-Tetrazole
-
Iodine
-
Pyridine
-
Tris(tetra-n-butylammonium) hydrogen pyrophosphate
-
Anhydrous solvents (e.g., pyridine, DMF)
-
Deuterated solvents for NMR (e.g., D₂O)
-
HPLC grade solvents
Procedure:
-
Synthesis of N4-acetylcytidine 5'-H-phosphonate: This precursor can be synthesized from N4-acetylcytidine.
-
One-Pot Conversion to Triphosphate:
-
The N4-acetylcytidine 5'-H-phosphonate is silylated with excess trimethylsilyl (B98337) chloride (TMSCl).
-
This is followed by activation under mild conditions with iodine in pyridine.
-
The activated intermediate is then reacted with tris(tetra-n-butylammonium) hydrogen pyrophosphate to form the triphosphate.
-
-
Purification: The crude product is purified by ion-exchange chromatography followed by reverse-phase HPLC.
Note: This is a generalized protocol and requires optimization for N4-acetylcytidine triphosphate synthesis.
HPLC Purification of N4-Acetylcytidine Triphosphate
Ion-pair reverse-phase HPLC is a suitable method for the purification of modified nucleotides.
Instrumentation:
-
HPLC system with a UV detector
-
Preparative C18 column
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Buffer B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile
Gradient:
A linear gradient from 0% to 50% Buffer B over 20 minutes is a common starting point for oligonucleotide and nucleotide purification. The gradient may need to be adjusted based on the retention time of ac4CTP.
Detection:
UV absorbance at 243 nm and 260 nm.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is used to confirm the structure of the synthesized ac4CTP.
-
Sample Preparation: The purified ac4CTP is lyophilized and dissolved in D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Spectra to Acquire: ¹H, ¹³C, and ³¹P NMR spectra. The acetyl group protons should be identifiable in the ¹H NMR spectrum.
Mass Spectrometry (MS):
MS is used to confirm the molecular weight of ac4CTP.
-
Ionization Method: Electrospray ionization (ESI) is commonly used for nucleotides.
-
Analysis Mode: Negative ion mode is often preferred for nucleotides to observe the deprotonated molecular ion.
-
Expected m/z: The expected mass-to-charge ratio for the [M-H]⁻ ion of the free acid would be approximately 524.0.
In Vitro Transcription with N4-Acetylcytidine Triphosphate
ac4CTP can be used as a substrate for T7 RNA polymerase to synthesize RNA containing ac4C.
Reaction Mix:
| Component | Final Concentration |
| T7 RNA Polymerase Buffer | 1x |
| DTT | 10 mM |
| ATP, GTP, UTP | 2 mM each |
| N4-Acetylcytidine Triphosphate | 2 mM |
| Linearized DNA Template | 1 µg |
| T7 RNA Polymerase | 2 µL |
| RNase Inhibitor | 20 units |
| Nuclease-free water | to final volume |
Procedure:
-
Assemble the reaction mix on ice.
-
Incubate at 37°C for 2-4 hours.
-
Treat with DNase I to remove the DNA template.
-
Purify the RNA using a suitable method (e.g., spin column purification or phenol-chloroform extraction followed by ethanol (B145695) precipitation).
Biological Significance and Experimental Workflows
Role of N4-acetylcytidine in mRNA Stability and Translation
The N4-acetylcytidine modification, installed by NAT10, has been shown to enhance the stability of mRNA transcripts, protecting them from degradation.[3] This increased stability can lead to enhanced protein translation. The mechanism involves the acetyl group sterically hindering the access of ribonucleases to the RNA backbone.
Caption: Mechanism of ac4C-mediated mRNA stability.
NAT10 Signaling in Cancer
NAT10 is frequently overexpressed in various cancers and has been implicated in promoting cancer progression. One of the pathways it influences is the Wnt/β-catenin signaling pathway. NAT10-mediated ac4C modification of specific mRNAs, such as KIF23 in colorectal cancer, can lead to their stabilization and increased expression. This, in turn, activates the Wnt/β-catenin pathway, promoting cell proliferation and metastasis.
Caption: NAT10-Wnt/β-catenin signaling pathway in cancer.
Experimental Workflow for ac4C Sequencing (ac4C-seq)
ac4C-seq is a method to map N4-acetylcytidine at single-nucleotide resolution. It relies on the chemical reduction of ac4C, which leads to misincorporation during reverse transcription.
References
N4-Acetylcytidine Triphosphate: A Technical Guide for Researchers
Abstract
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification observed across all domains of life, playing a crucial role in a multitude of biological processes.[1][2][3] The precursor for the enzymatic incorporation of this modified nucleobase into RNA is N4-acetylcytidine triphosphate (ac4CTP). This technical guide provides an in-depth overview of ac4CTP, including its chemical properties, synthesis, and applications in research. It is intended for researchers, scientists, and drug development professionals working in the fields of molecular biology, epigenetics, and therapeutic development. This document summarizes key quantitative data, details experimental protocols for its use, and presents visual diagrams of relevant biological pathways and experimental workflows.
Introduction to N4-Acetylcytidine (ac4C) and its Precursor
N4-acetylcytidine is a chemical modification of cytidine (B196190) that is introduced into RNA molecules after transcription.[1] This modification is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, which is the only known "writer" of ac4C in humans.[4] The ac4C modification is found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), where it influences RNA stability, translation efficiency, and codon recognition.[1][4] Dysregulation of ac4C modification has been implicated in several diseases, including cancer and viral infections.[1][4]
N4-acetylcytidine triphosphate (ac4CTP) is the activated precursor molecule utilized by RNA polymerases, such as T7 RNA polymerase, for the in vitro synthesis of RNA containing ac4C.[5] Its availability is critical for studying the functional impact of this modification on RNA structure and function.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for N4-Acetylcytidine triphosphate. It is important to note that different salt forms of the compound exist, which can affect the molecular weight.
| Property | Value | Source |
| CAS Number | 1428903-57-4 (free acid) | [4][6] |
| 2803886-33-9 (sodium salt) | [1] | |
| Molecular Formula | C11H18N3O15P3 (free acid) | [6][7] |
| Molecular Weight | 525.19 g/mol (free acid) | [6][7] |
| 613.12 g/mol (sodium salt) | [1] | |
| Purity | ≥ 95% (HPLC) | [7] |
| Appearance | Colorless to slightly yellow solution in water | [7] |
| Concentration | 100 mM - 110 mM | [7] |
| pH | 7.0 ± 0.5 | [7] |
| Spectroscopic Properties (λmax) | 243 nm (in Tris-HCl, pH 7.5) | [7] |
| Extinction Coefficient (ε) | 11.2 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [7] |
| Storage Conditions | -20 °C | [7] |
| Shelf Life | 12 months from date of delivery | [7] |
Experimental Protocols
In Vitro Transcription for Synthesis of ac4C-Modified RNA
This protocol describes the use of N4-acetylcytidine triphosphate in a standard in vitro transcription reaction to generate RNA molecules containing N4-acetylcytidine. This method is adapted from protocols for the preparation of synthetic RNA spike-ins for ac4C sequencing.[8][9]
Materials:
-
Linearized DNA template containing a T7 promoter and the sequence of interest
-
N4-Acetylcytidine triphosphate (ac4CTP)
-
ATP, GTP, UTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer (e.g., 5X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or phenol-chloroform extraction reagents
Procedure:
-
Reaction Setup: Assemble the transcription reaction on ice in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM ATP, GTP, UTP: 2 µL of each
-
100 mM N4-Acetylcytidine triphosphate: 2 µL
-
Linearized DNA template (1 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the synthesized RNA using a suitable RNA purification kit according to the manufacturer's instructions. Alternatively, perform a phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.
Site-Specific Synthesis of N4-Acetylcytidine in RNA
For precise biophysical and structural studies, site-specific incorporation of ac4C is often required. This is challenging with standard phosphoramidite (B1245037) chemistry because the N4-acetyl group is labile under standard deprotection conditions.[3][10] A specialized chemical synthesis strategy has been developed to address this.[3][10][11]
Methodology Overview:
This method involves the use of a solid support and protected phosphoramidite building blocks that are labile to non-nucleophilic conditions, thus preserving the N4-acetyl group on the cytidine.[3][10] The key steps involve:
-
Solid-Phase Synthesis: The RNA oligonucleotide is synthesized on a solid support using phosphoramidite chemistry. The N4-acetylcytidine phosphoramidite is incorporated at the desired position.
-
Mild Deprotection: A non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), is used for the deprotection of the exocyclic amines of the standard nucleobases, which avoids the cleavage of the N4-acetyl group from cytidine.[3]
-
Cleavage from Solid Support: The synthesized RNA is cleaved from the solid support under conditions that do not affect the N4-acetyl group.[3]
-
Purification: The final ac4C-containing RNA is purified using high-performance liquid chromatography (HPLC).
For a detailed protocol, researchers are directed to the primary literature describing this specialized synthetic route.[3][10]
Signaling Pathways and Experimental Workflows
The Role of NAT10 in N4-Acetylcytidine Modification
The enzyme NAT10 is central to the biological deposition of N4-acetylcytidine on RNA. Understanding its mechanism is key to understanding the function of ac4C.
Caption: The NAT10-mediated N4-acetylcytidine (ac4C) modification pathway.
Experimental Workflow for ac4C-Seq
ac4C-seq is a technique used to map N4-acetylcytidine modifications transcriptome-wide at single-nucleotide resolution.[8][12]
Caption: A simplified workflow for N4-acetylcytidine sequencing (ac4C-seq).
Conclusion
N4-acetylcytidine triphosphate is an indispensable tool for the study of the epitranscriptomic mark, N4-acetylcytidine. Its use in in vitro transcription allows for the generation of ac4C-modified RNAs, enabling detailed investigations into the structural and functional consequences of this modification. The development of specialized chemical synthesis routes for site-specific incorporation further expands the experimental possibilities. As research into the roles of ac4C in health and disease continues to grow, the importance of ac4CTP as a key research reagent will undoubtedly increase, paving the way for new diagnostic and therapeutic strategies.
References
- 1. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytidine acetylation yields a hypoinflammatory synthetic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4-Acetyl-CTP, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 8. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
N4-Acetylcytidine Triphosphate (ac4CTP): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N4-acetylcytidine (ac4C) is a conserved RNA modification that has emerged as a critical regulator of gene expression. This modification, installed by the N-acetyltransferase 10 (NAT10), influences mRNA stability, translation, and microRNA processing. The precursor molecule, N4-acetylcytidine triphosphate (ac4CTP), is the key substrate for the enzymatic incorporation of ac4C into RNA transcripts in vitro, providing a powerful tool for studying the functional consequences of this modification. This technical guide provides a comprehensive overview of ac4CTP, including its physicochemical properties, synthesis considerations, and detailed experimental protocols for its use and detection. Furthermore, it elucidates the known signaling pathways influenced by ac4C, offering a valuable resource for researchers in molecular biology, drug discovery, and epitranscriptomics.
Physicochemical Properties of N4-Acetylcytidine Triphosphate
N4-acetylcytidine triphosphate is a modified nucleotide essential for the in vitro synthesis of ac4C-containing RNA. Understanding its fundamental properties is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C11H18N3O15P3 (free acid) | --INVALID-LINK-- |
| Molecular Weight | 525.19 g/mol (free acid) | --INVALID-LINK-- |
| Molecular Weight | 613.12 g/mol (sodium salt) | --INVALID-LINK-- |
| Purity | ≥ 95% (HPLC) | --INVALID-LINK-- |
| Spectroscopic Properties | λmax: 243 nm (at pH 7.5) | --INVALID-LINK-- |
| ε: 11.2 L mmol-1 cm-1 (at pH 7.5) | --INVALID-LINK-- | |
| Storage Conditions | Store at -20°C. Short-term exposure to ambient temperature is possible for up to one week. | --INVALID-LINK-- |
| Stability | The N4-acetyl group is labile and can hydrolyze over time. It is recommended to use freshly prepared solutions. Exposure to 85°C at neutral pH can lead to near-complete deacetylation.[1] | [1] |
Synthesis and Purification of N4-Acetylcytidine Triphosphate
Note: Due to the lability of the acetyl group, purification and handling require careful consideration to prevent hydrolysis. High-performance liquid chromatography (HPLC) is the method of choice for purification to achieve high purity.[3]
Experimental Protocols
In Vitro Transcription of ac4C-Modified RNA
The primary application of ac4CTP is in the synthesis of RNA containing N4-acetylcytidine through in vitro transcription (IVT) using bacteriophage RNA polymerases such as T7.
Principle: During IVT, ac4CTP is used as a substrate in place of or in combination with standard cytidine (B196190) triphosphate (CTP). The T7 RNA polymerase incorporates N4-acetylcytidine into the nascent RNA transcript.
Detailed Protocol:
-
Reaction Setup: Assemble the following components on ice in the specified order:
-
Nuclease-free water
-
5x Transcription Buffer (vendor-specific, typically contains Tris-HCl, MgCl2, DTT, spermidine)
-
100 mM ATP
-
100 mM GTP
-
100 mM UTP
-
100 mM ac4CTP (and/or CTP, depending on desired modification level)
-
Linearized DNA template (with a T7 promoter)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
-
Purification of RNA: Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation, spin column purification, or HPLC.
-
Quality Control: Assess the integrity and concentration of the purified RNA using denaturing agarose (B213101) gel electrophoresis and UV-spectrophotometry. The incorporation of ac4C can be verified by mass spectrometry.
Detection and Mapping of N4-Acetylcytidine in RNA
Several methods have been developed to detect and map the location of ac4C in RNA at single-nucleotide resolution.
Principle: This antibody-based method involves the enrichment of ac4C-containing RNA fragments using an ac4C-specific antibody, followed by high-throughput sequencing.
Workflow:
-
RNA Fragmentation: Isolate total RNA and fragment it into smaller pieces.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody.
-
Capture: Capture the antibody-RNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound RNA.
-
Elution and Purification: Elute the enriched RNA and purify it.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched RNA fragments and perform high-throughput sequencing.
Principle: This chemical-based method relies on the reduction of ac4C to a tetrahydro-N4-acetylcytidine adduct using sodium cyanoborohydride (NaBH3CN). This adduct causes misincorporation during reverse transcription, which can be detected by sequencing.[5][6]
Workflow:
-
RNA Treatment: Treat the RNA sample with NaBH3CN under acidic conditions. A mock-treated control (without NaBH3CN) is essential.
-
RNA Fragmentation and Adapter Ligation: Fragment the RNA and ligate a 3' adapter.
-
Reverse Transcription: Perform reverse transcription. The reduced ac4C will cause a C-to-T transition in the resulting cDNA.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.
-
Data Analysis: Identify ac4C sites by detecting C-to-T mismatches that are present in the NaBH3CN-treated sample but absent in the mock-treated control.
Biological Roles and Signaling Pathways
N4-acetylcytidine plays a crucial, position-dependent role in regulating mRNA translation and is also implicated in miRNA processing and cancer-related signaling pathways. The primary enzyme responsible for installing this modification is NAT10.[7]
Regulation of mRNA Translation
The location of ac4C within an mRNA transcript dictates its effect on translation.
When present in the 5' untranslated region (UTR), particularly within the Kozak sequence, ac4C can inhibit translation initiation by disrupting the interaction with the initiator tRNA (tRNAiMet).[8][9] Conversely, when located in the coding sequence (CDS), especially at the wobble position of a codon, ac4C enhances translation elongation by stabilizing the codon-anticodon interaction.[8]
Regulation of pri-miRNA Processing
N4-acetylcytidine modification of primary microRNAs (pri-miRNAs) by the NAT10/THUMPD1 complex is crucial for their processing into mature miRNAs.[10]
The acetylation of pri-miRNA enhances its binding to the microprocessor complex protein DGCR8, which is a key step in the processing of pri-miRNAs to precursor miRNAs (pre-miRNAs), ultimately leading to the production of mature, functional miRNAs.[10]
Involvement in the Wnt/β-catenin Signaling Pathway
In colorectal cancer (CRC), NAT10-mediated ac4C modification has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway in development and disease.[11][12]
NAT10 acetylates the mRNA of Kinesin Family Member 23 (KIF23), which increases its stability and translation. The resulting KIF23 protein inhibits Glycogen Synthase Kinase 3 Beta (GSK-3β), a key component of the β-catenin destruction complex. This inhibition leads to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression, ultimately promoting colorectal cancer progression.[11][12]
Conclusion
N4-acetylcytidine triphosphate is an indispensable tool for the study of the epitranscriptomic modification ac4C. Its use in in vitro transcription allows for the generation of ac4C-modified RNA, enabling detailed functional studies. The development of sensitive detection methods like ac4C-seq has further propelled our understanding of the widespread regulatory roles of this modification. The involvement of ac4C in fundamental cellular processes such as mRNA translation and miRNA biogenesis, as well as its dysregulation in diseases like cancer, highlights the importance of continued research in this area. This technical guide provides a solid foundation for researchers to explore the multifaceted world of N4-acetylcytidine and its impact on gene regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N4-Acetylcytidine Triphosphate: Sodium Salt vs. Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification that plays a critical role in regulating RNA stability and translation. The triphosphate form, N4-acetylcytidine triphosphate (ac4CTP), serves as a substrate for RNA polymerases, enabling the incorporation of this modified nucleotide into RNA transcripts for research and therapeutic applications. This technical guide provides an in-depth comparison of the sodium salt and free acid forms of ac4CTP, offering insights into their chemical properties, stability, and practical applications. While direct comparative studies are scarce, this document synthesizes available data and established biochemical principles to guide researchers in the effective use of ac4CTP.
Core Comparison: Sodium Salt vs. Free Acid
In biochemical and molecular biology applications, nucleotide triphosphates are most commonly supplied and utilized as their salt forms, typically sodium or lithium salts. This is primarily due to considerations of solubility and stability in aqueous solutions at physiological pH.
General Principles:
-
Solubility: The phosphate (B84403) groups of a nucleotide triphosphate are acidic. In the free acid form, these groups are protonated, reducing the molecule's overall charge and, consequently, its solubility in water. The sodium salt form, however, is deprotonated and readily dissolves in aqueous buffers to form a solution, which is ideal for enzymatic reactions.
-
pH and Stability: Introducing the free acid form of ac4CTP into a solution would lower the pH, potentially affecting the activity of enzymes like RNA polymerase and promoting acid-catalyzed degradation. The sodium salt is typically supplied in a solution buffered to a neutral pH (around 7.0), which is optimal for most biological reactions and enhances the stability of the compound. The acetyl group of ac4C is susceptible to base-catalyzed hydrolysis, and maintaining a neutral pH is crucial for its integrity.[1]
Based on these principles and its exclusive availability from commercial suppliers, the sodium salt is the de facto standard for all research and development applications.
Data Presentation: Physicochemical Properties
The following tables summarize the known quantitative data for N4-Acetylcytidine triphosphate. Note that while molecular formula and weight are often cited for the free acid, the practical specifications are provided for the commercially standard sodium salt solution.
Table 1: General Properties of N4-Acetylcytidine Triphosphate
| Property | Free Acid | Sodium Salt |
| Molecular Formula | C₁₁H₁₈N₃O₁₅P₃[2][3] | Not typically specified |
| Molecular Weight | 525.19 g/mol [2][3] | Not typically specified |
| Exact Mass | 525.00 g/mol [2][3] | Not typically specified |
| Form | Solid (presumed) | Aqueous Solution[2][3] |
| Purity (HPLC) | Not applicable | ≥ 95%[2][3] |
Table 2: Specifications of N4-Acetylcytidine Triphosphate Sodium Salt Solution
| Parameter | Value |
| Concentration | 100 mM - 110 mM[2][3] |
| pH | 7.0 ± 0.5[2][3] |
| Appearance | Colorless to slightly yellow solution[2][3] |
| Storage Conditions | -20 °C[2][3] |
| Shelf Life | 12 months from date of delivery[2] |
| Spectroscopic Properties | λmax: 243 nm (at pH 7.5)[2][3] |
| ε: 11.2 L mmol⁻¹ cm⁻¹ (at pH 7.5)[2][3] |
Table 3: Stability Profile of N4-Acetylcytidine
| Condition | Observation |
| pH Stability | The acetyl group is susceptible to pH-dependent cleavage. At pH 7, approximately 25% of the free ac4C nucleoside is cleaved over 18 hours.[1] This suggests that prolonged incubation, especially under non-optimal pH conditions, can lead to deacetylation of ac4CTP. |
| Thermal Stability | Short-term exposure (up to 1 week cumulative) to ambient temperature is possible for the sodium salt solution.[2][3] For long-term storage, -20°C is required. |
| Solution Stability | It is recommended to prepare fresh dilutions for use in experiments, as the compound can be unstable in solution over time.[4] |
Biological Context and Mechanism of Action
N4-acetylcytidine is a naturally occurring RNA modification synthesized by the enzyme N-acetyltransferase 10 (NAT10) in eukaryotes.[5] This process is ATP-dependent and utilizes acetyl-CoA as the acetyl group donor.[5] The primary roles of ac4C in RNA are to:
-
Enhance RNA Stability: The acetyl group can increase the stability of RNA duplexes.[6][7]
-
Promote Translation Efficiency: When present in the coding sequence of mRNA, ac4C can enhance translation elongation.[8]
-
Regulate miRNA Processing: NAT10-mediated acetylation of primary microRNAs (pri-miRNAs) promotes their processing into mature miRNAs.[9][10]
The dysregulation of NAT10 and ac4C levels has been implicated in various diseases, including cancer, making ac4CTP a valuable tool for developing modified mRNA therapeutics and for studying these disease pathways.[8]
Caption: The NAT10-mediated pathway for N4-acetylcytidine (ac4C) synthesis and its downstream biological effects.
Experimental Protocols
The following are representative protocols for common applications of this compound salt.
In Vitro Transcription (IVT) for ac4C-Modified mRNA Synthesis
This protocol describes the complete substitution of CTP with ac4CTP for the synthesis of fully modified RNA.
Methodology:
-
Template Preparation: A linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the sequence of interest should be purified and quantified.
-
Reaction Assembly: Assemble the following components at room temperature in the order listed. (For a 20 µL reaction):
-
Nuclease-Free Water: to 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM ATP Solution: 2 µL
-
100 mM GTP Solution: 2 µL
-
100 mM UTP Solution: 2 µL
-
100 mM ac4CTP Sodium Salt Solution: 2 µL
-
Linear DNA Template: 1 µg
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of TURBO DNase and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized ac4C-RNA using a suitable RNA purification kit or via lithium chloride precipitation.
-
Quality Control: Analyze the integrity and size of the transcript by gel electrophoresis. Quantify the RNA using a spectrophotometer.
Caption: Workflow for the in vitro synthesis of ac4C-modified RNA.
Detection of ac4C in Cellular RNA (ac4C-RIP-qPCR)
This protocol outlines the immunoprecipitation of ac4C-containing RNA from total cellular RNA, followed by quantitative PCR to determine the enrichment of specific transcripts.
Methodology:
-
RNA Extraction: Extract total RNA from cultured cells using a suitable method (e.g., TRIZOL reagent) and assess its integrity.
-
RNA Fragmentation: Fragment 10 µg of total RNA to an average size of ~200 nucleotides using RNA fragmentation reagents.
-
Immunoprecipitation (IP):
-
RNA Elution: Elute the bound RNA from the beads and purify it using TRIZOL or a similar method.
-
Reverse Transcription and qPCR:
-
Synthesize cDNA from the immunoprecipitated RNA and an input control (a small fraction of the initial fragmented RNA).
-
Perform quantitative PCR (qPCR) using primers specific to the gene of interest to determine its enrichment in the ac4C-immunoprecipitated fraction relative to the input.
-
Caption: Experimental workflow for ac4C RNA Immunoprecipitation (RIP) followed by qPCR.
Conclusion
For researchers and drug developers working with N4-acetylcytidine triphosphate, the sodium salt is the superior and only practical choice. Its high aqueous solubility and formulation at a stable, neutral pH make it ideal for enzymatic reactions like in vitro transcription and for use in cellular assays. While the free acid form exists conceptually, its poor solubility and potential to alter reaction conditions render it unsuitable for most applications. The protocols and data provided in this guide offer a comprehensive resource for the successful application of ac4CTP sodium salt in advancing our understanding of RNA modification and developing novel RNA-based therapeutics.
References
- 1. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-Acetyl-CTP, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 3. N4-Acetyl-CTP, Nucleotides for mRNA Modification - Jena Bioscience [jenabioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
N4-acetylcytidine (ac4C) in mRNA: A Technical Guide to its Discovery, Detection, and Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Layer in the Epitranscriptome
For decades, N4-acetylcytidine (ac4C) was a known, highly conserved RNA modification primarily studied in abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][2][3][4] First identified in yeast tRNA in 1966, its role was understood to be in promoting translational fidelity and stabilizing RNA structure.[1][5] However, recent technological advancements have unveiled the widespread presence of ac4C in messenger RNA (mRNA) in eukaryotes, including humans and yeast, adding a critical layer to the field of epitranscriptomics.[6][7]
This modification, installed by the enzyme N-acetyltransferase 10 (NAT10), has emerged as a dynamic regulator of mRNA metabolism, influencing transcript stability, translation efficiency, and cellular homeostasis.[2][8][9] Its dysregulation is increasingly linked to human diseases, particularly cancer, making it a focal point for both basic research and therapeutic development.[2][5][10][11][12] This guide provides a comprehensive technical overview of the discovery, key experimental methodologies for detection, quantitative landscape, and functional implications of ac4C in mRNA.
The Core Machinery: NAT10, the ac4C "Writer"
In eukaryotic RNA, the synthesis of ac4C is uniquely dependent on a single, nonredundant enzyme: N-acetyltransferase 10 (NAT10), or its homolog Kre33 in yeast.[2][13] NAT10 functions by transferring an acetyl group from acetyl-CoA to the exocyclic N4-amine of a target cytidine (B196190) residue in an ATP-dependent reaction.[2] While adaptor proteins like THUMPD1 assist NAT10 in modifying tRNA, and snoRNAs guide its activity on rRNA, the cofactors for its function on mRNA have not yet been fully elucidated.[1][7] The singular role of NAT10 makes it a critical nexus for all ac4C-mediated regulation; its expression levels often correlate with the dynamic presence of ac4C on mRNA in developmental and disease states.[8][9]
Quantitative Landscape of mRNA Acetylation
The application of high-throughput sequencing has revealed thousands of ac4C sites across the human transcriptome. These sites are not randomly distributed, showing distinct patterns of enrichment that point to specific functional roles. Knockdown or knockout of NAT10 consistently leads to a significant reduction in ac4C levels, confirming its primary role as the writer enzyme.[9][14]
Table 1: Summary of Transcriptome-Wide ac4C Detection in Human Cells
| Cell Line | Method | Number of ac4C-Modified Genes/Peaks | Primary Location of Enrichment | Reference |
|---|---|---|---|---|
| HeLa | acRIP-seq | >3,000 genes with acetylated regions | Coding Sequences (CDS), 5' UTRs | [14][15] |
| HeLa | RedaC:T-seq | >6,000 specific acetylation sites | Coding Sequences (CDS) | [16][17] |
| hESCs | acRIP-seq & ac4C-seq | Hundreds of acetylated mRNAs | Transcripts of core pluripotency factors | [1][8] |
| Bladder Cancer Cells | acRIP-seq | A set of oncogenic transcripts | mRNAs for BCL9L, SOX4, AKT1 |[11] |
Table 2: Functional Consequences of NAT10-mediated mRNA Acetylation
| Biological Context | Target mRNA | Effect of ac4C | Quantitative Impact | Reference |
|---|---|---|---|---|
| Human Embryonic Stem Cells | OCT4 | Increased mRNA stability & expression | NAT10 inactivation led to transcript decay and impaired self-renewal. | [8][9] |
| Gastric Cancer | TNC | Increased mRNA stability & translation | NAT10 knockdown reduced TNC expression, activating a TNC/Akt/TGF-β1 loop. | [10] |
| Bladder Cancer | BCL9L, SOX4 | Increased mRNA stability & translation | NAT10 inhibition led to loss of ac4C and repressed protein expression. | [11] |
| Cellular Stress Response | Various | Localization to Stress Granules | 53% of stress granule-enriched transcripts were found to be acetylated. |[17] |
Experimental Protocols for ac4C Detection
The identification and mapping of ac4C have been enabled by several distinct methodologies, each with its own advantages and limitations. These can be broadly categorized into antibody-based enrichment and chemical-based, base-resolution techniques.
This antibody-based approach is used to identify RNA regions enriched with ac4C modifications. While it provides a transcriptome-wide view of acetylated regions, it does not offer single-nucleotide resolution.[1]
Detailed Methodology:
-
RNA Isolation & Fragmentation: Extract total RNA from cells or tissues using a standard method like TRIzol.[1] Purify poly(A)+ RNA (mRNA) using oligo(dT) magnetic beads.[1] Fragment the purified mRNA into ~200 nucleotide segments using RNA fragmentation buffer.[1]
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an anti-ac4C antibody.[1] The antibody-RNA complexes are then captured on Protein A/G magnetic beads. A control IP using a non-specific IgG antibody is run in parallel.[1]
-
Washing and Elution: Perform stringent washes to remove non-specifically bound RNA fragments. Elute the captured RNA from the antibody-bead complexes.
-
Library Preparation & Sequencing: Construct a sequencing library from the eluted RNA (IP sample) and a parallelly processed input RNA sample (without IP). This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Data Analysis: Sequence the libraries using a high-throughput platform. Align reads to the reference genome/transcriptome. Use a peak-calling algorithm (e.g., MACS2 or exomePeak2) to identify regions significantly enriched in the IP sample compared to the input control, revealing ac4C-containing regions.[1]
To achieve single-nucleotide resolution, chemical methods have been developed that exploit the unique reactivity of ac4C.[18][19] These protocols use a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄), which selectively reduces ac4C to tetrahydro-N4-acetylcytidine.[4][18][19] This reduced base is then misread as a uridine (B1682114) (U) by reverse transcriptase, resulting in a C>T transition in the subsequent sequencing data that precisely marks the original ac4C site.[4][18]
Detailed Methodology:
-
RNA Preparation: Isolate total RNA and perform ribosomal RNA depletion (ribodepletion) to enrich for mRNA and other non-rRNA species.[19]
-
Chemical Reduction: Treat the RNA with a reducing agent (e.g., NaBH₄ or NaCNBH₃) under specific buffer conditions (e.g., acidic pH for NaCNBH₃).[18][19] This step converts ac4C to a reduced form. A mock-treated control sample (without the reducing agent) is processed in parallel.[18]
-
RNA Cleanup and Fragmentation: Purify the RNA to remove residual chemicals, for instance, via ethanol (B145695) precipitation.[19] Fragment the RNA to a suitable size for sequencing library preparation (~200 bp).[18]
-
Reverse Transcription & Library Preparation: Ligate a 3' adapter to the RNA fragments. Perform reverse transcription using a reverse transcriptase (e.g., TGIRT-III) that efficiently reads through the reduced base and incorporates a non-cognate nucleotide (adenosine), leading to a C>T signature in the cDNA.[4][18] Ligate a second adapter to the 3' end of the cDNA and complete library preparation via PCR.
-
Sequencing and Bioinformatic Analysis: Perform high-throughput sequencing. After aligning reads, identify ac4C sites by computationally screening for positions that show a high frequency of C>T mismatches in the chemically treated sample but not in the mock-treated control or in a NAT10-knockout sample.[18][19]
LC-MS/MS is the gold standard for the absolute quantification of RNA modifications. It provides direct chemical evidence for the presence of ac4C and can determine its abundance relative to unmodified cytidine.
Detailed Methodology:
-
RNA Purification: Isolate total RNA and purify the mRNA fraction with high stringency to avoid contamination from tRNA and rRNA, which are rich in ac4C.[1]
-
Enzymatic Digestion: Digest the purified RNA down to individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[1]
-
LC Separation: Inject the nucleoside mixture into a liquid chromatography system. The nucleosides are separated based on their physicochemical properties as they pass through a specialized column.
-
MS/MS Detection: The separated nucleosides are ionized and analyzed by a tandem mass spectrometer. The instrument first selects ions based on the mass-to-charge ratio (m/z) of ac4C and then fragments them, creating a unique fragmentation pattern that confirms the identity and allows for precise quantification against a standard curve.
Functional Roles of ac4C in mRNA Metabolism
The discovery of ac4C in mRNA has revealed its position-dependent effects on gene expression.[8] Acetylation within the coding sequence (CDS) has been shown to enhance both mRNA stability and translation elongation.[2][8][20] The proposed mechanism involves ac4C promoting a more efficient decoding process by the ribosome. Conversely, ac4C modifications located within the 5' untranslated region (5'UTR) can inhibit translation initiation.[8] This dual functionality allows ac4C to act as a nuanced regulator, fine-tuning protein output from a given transcript.
Conclusion and Implications for Drug Development
The identification of ac4C in mRNA represents a significant expansion of the epitranscriptomic landscape. It is no longer viewed as a static modification in non-coding RNA but as a dynamic regulator of the mRNA life cycle. The central role of NAT10 in depositing this mark makes it an attractive therapeutic target.[20] Given the links between NAT10 overexpression and aberrant ac4C patterns in various cancers, inhibitors of NAT10 could offer a novel strategy to disrupt cancer progression by targeting mRNA stability and translation of key oncogenes.[10][11] Future research will undoubtedly focus on identifying the "reader" and "eraser" proteins for ac4C, which would further illuminate its regulatory network and provide additional targets for therapeutic intervention.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NAT10 promotes gastric cancer progression by enhancing the N4-acetylcytidine modification of TNC mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uncovering N4-Acetylcytidine-Related mRNA Modification Pattern and Landscape of Stemness and Immunity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 19. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of N4-acetylcytidine (ac4C) in tRNA: A Technical Guide for Researchers
December 11, 2025
Abstract
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification of transfer RNA (tRNA) found across all domains of life. This modification, catalyzed by the NAT10/Kre33 acetyltransferase family, plays a pivotal role in ensuring translational fidelity, maintaining tRNA stability, and mediating cellular responses to stress. Dysregulation of ac4C levels has been implicated in a range of human diseases, including neurodevelopmental disorders and cancer, making it a significant area of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the function of ac4C in tRNA, including its biosynthesis, its impact on translation and tRNA stability, and its involvement in cellular signaling pathways. Detailed experimental protocols for the detection and quantification of ac4C in tRNA are also provided, along with quantitative data and visual representations of key molecular processes.
Introduction
Transfer RNAs (tRNAs) are central to the process of protein synthesis, acting as adaptor molecules that decode the genetic information in messenger RNA (mRNA) and deliver the corresponding amino acids to the ribosome. The function of tRNA is intricately regulated by a vast array of post-transcriptional modifications, which alter their structural and chemical properties. Among these, N4-acetylcytidine (ac4C) is a crucial modification that has garnered increasing attention for its multifaceted roles in cellular physiology and disease.[1][2][3][4]
This guide will delve into the core functions of ac4C in tRNA, providing a comprehensive resource for researchers in the field. We will explore the enzymatic machinery responsible for its deposition, its precise molecular functions in translation, and its broader implications for cellular health and disease.
Biosynthesis of N4-acetylcytidine in tRNA
The synthesis of ac4C in eukaryotic tRNA is a highly specific process catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, or its yeast homolog Kre33.[3][5] This reaction is dependent on acetyl-CoA as the acetyl group donor and requires ATP for energy.[2][5]
Key Enzymes and Co-factors:
-
NAT10 (human)/Kre33 (yeast): The primary acetyltransferase responsible for ac4C formation.[3][5]
-
THUMPD1 (human)/Tan1 (yeast): An adaptor protein that is essential for the specific recognition and acetylation of tRNA substrates by NAT10.[2][5][6] THUMPD1 facilitates the binding of NAT10 to the D-arm of tRNASer and tRNALeu.[2][5]
The biosynthesis of ac4C in tRNA is a critical step in ensuring proper tRNA function. The absence or malfunction of either NAT10 or THUMPD1 leads to a significant reduction in ac4C levels, resulting in various cellular defects.[7]
Core Functions of ac4C in tRNA
Ensuring Translational Fidelity
One of the most critical functions of ac4C is to ensure the accuracy of protein synthesis. This is particularly evident in the case of the E. coli elongator methionine tRNA (tRNAMet), where ac4C is located at the wobble position (position 34) of the anticodon.[2] The presence of ac4C at this position restricts the codon-anticodon interaction exclusively to the AUG codon, thereby preventing the misincorporation of methionine at AUA codons, which code for isoleucine.[2][3] This function is achieved by stabilizing the C3'-endo conformation of the ribose sugar, which in turn promotes the correct Watson-Crick base pairing between the anticodon and the codon.[2]
Enhancing tRNA Stability
The ac4C modification contributes significantly to the structural integrity and stability of tRNA molecules. It is typically found in the stem regions of short RNA helices where it enhances Watson-Crick base-pairing with guanosine.[3] This stabilizing effect is attributed to an intramolecular interaction between the carbonyl oxygen of the acetyl group and the C5 proton of the cytidine (B196190) base, which makes the N4 hydrogen more available for hydrogen bonding with guanosine.[3] Loss of ac4C has been shown to decrease the melting temperature and half-life of tRNAs, particularly under conditions of cellular stress, rendering them more susceptible to degradation.[7][8]
Quantitative Data on ac4C in tRNA
The following tables summarize key quantitative data related to the function and analysis of ac4C in tRNA, compiled from various studies.
Table 1: Stoichiometry of ac4C in tRNA
| Organism/Cell Line | tRNA Species | ac4C Position | Stoichiometry (%) | Reference |
| Homo sapiens (HeLa cells) | 18S rRNA | 1842 | ~100 | [3] |
| Homo sapiens (HeLa cells) | 18S rRNA | 1337 | ~80 | [5] |
| Thermococcus kodakarensis | Various tRNAs | Multiple | Varies (temperature-dependent) | [1] |
| Saccharomyces cerevisiae | tRNASer, tRNALeu | 12 | Present | [1][2] |
Table 2: Impact of ac4C on tRNA Stability and Function
| Condition | Parameter | Observation | Reference |
| S. cerevisiaetan1Δ (no ac4C) | tRNASer levels | Reduced | [2] |
| E. coli tRNAMet with ac4C | Codon recognition | Prevents misreading of AUA as AUG | [2][3] |
| In vitro transcribed RNA with ac4C | Duplex stability (Tm) | Increased | [9] |
| NAT10 knockout cells | Translation efficiency | Significantly decreased | [10] |
| ac4C-modified mRNA | Half-life | Longer | [2] |
Role of tRNA ac4C in Cellular Stress Response
Emerging evidence indicates that ac4C modification of tRNA is a crucial component of the cellular response to various stressors, particularly oxidative stress.[11] Loss of ac4C on tRNALeu and tRNASer can lead to reduced levels of these tRNAs, causing ribosome stalling at their cognate codons.[9][12] This ribosome stalling is a trigger for the Integrated Stress Response (ISR), a key signaling pathway that helps cells adapt to adverse conditions.
The ISR is initiated by the activation of the kinase GCN2, which senses the accumulation of uncharged tRNAs and ribosome collisions.[9][13][14] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as ATF4.[9][14][15][16]
Experimental Protocols for ac4C Analysis
Accurate detection and quantification of ac4C in tRNA are essential for understanding its function. Several methods have been developed for this purpose, each with its own advantages and limitations.
ac4C-seq: Quantitative, Single-Nucleotide Resolution Mapping
ac4C-seq is a chemical-based sequencing method that allows for the quantitative mapping of ac4C at single-nucleotide resolution.[1][4][13][17]
Principle: The method exploits the chemical reactivity of ac4C with sodium cyanoborohydride (NaCNBH3) under acidic conditions, which reduces ac4C to tetrahydro-N4-acetylcytidine. This reduced base is misread as a uracil (B121893) during reverse transcription, leading to a C-to-T transition in the resulting cDNA sequence.[1][13][17] The frequency of this C-to-T transition at a specific site is proportional to the stoichiometry of ac4C at that position.
Detailed Protocol:
-
RNA Isolation: Isolate total RNA from cells or tissues of interest using a standard method such as TRIzol extraction.
-
ac4C Reduction:
-
Treat the RNA sample with NaCNBH3 in an acidic buffer.
-
Include a mock-treated control (without NaCNBH3) and a deacetylated control (pre-treated with a mild alkali to remove the acetyl group) to ensure the specificity of the reaction.
-
-
RNA Fragmentation and Library Preparation:
-
Fragment the RNA to a suitable size (e.g., ~200 bp). For tRNA analysis, this step may be omitted.[17]
-
Ligate a 3' adapter to the RNA fragments.
-
-
Reverse Transcription:
-
Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced ac4C and introduces the C-to-T misincorporation.
-
-
cDNA Ligation and Amplification:
-
Ligate a 5' adapter to the cDNA.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference transcriptome.
-
Identify C-to-T mismatches that are significantly enriched in the NaCNBH3-treated sample compared to the control samples. The percentage of C-to-T reads at a given cytosine position reflects the ac4C modification level.
-
Immuno-Northern Blotting
Immuno-northern blotting is a technique that combines northern blotting with antibody-based detection to visualize and semi-quantify ac4C in specific tRNA species.
Principle: Total RNA is separated by gel electrophoresis, transferred to a membrane, and then probed with an antibody that specifically recognizes ac4C.
Detailed Protocol:
-
RNA Electrophoresis: Separate total RNA on a denaturing polyacrylamide or agarose (B213101) gel.
-
Northern Transfer: Transfer the separated RNA to a nylon or nitrocellulose membrane.
-
UV Cross-linking: Covalently link the RNA to the membrane using UV irradiation.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ac4C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
-
Detection: Detect the signal using a chemiluminescent or fluorescent substrate and imaging system. The intensity of the band corresponding to a specific tRNA provides a semi-quantitative measure of its ac4C content.
Conclusion and Future Directions
The study of N4-acetylcytidine in tRNA has revealed its fundamental importance in maintaining the accuracy and efficiency of protein synthesis and in orchestrating cellular responses to stress. The development of advanced techniques like ac4C-seq has enabled a deeper understanding of the prevalence and dynamics of this modification. For researchers and drug development professionals, the NAT10-THUMPD1 complex and the downstream signaling pathways regulated by tRNA ac4C represent promising targets for therapeutic intervention in diseases characterized by dysregulated translation and stress responses.
Future research should focus on elucidating the full spectrum of tRNA species modified by ac4C, the precise molecular mechanisms by which ac4C influences ribosome kinetics, and the interplay between ac4C and other tRNA modifications in fine-tuning translation. A comprehensive understanding of the "ac4C epitranscriptome" in tRNA will undoubtedly open new avenues for diagnosing and treating a wide range of human diseases.
References
- 1. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. THUMPD1 bi-allelic variants cause loss of tRNA acetylation and a syndromic neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. Impact of eIF2α phosphorylation on the translational landscape of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
The Critical Role of N4-acetylcytidine (ac4C) in Ribosomal RNA Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N4-acetylcytidine (ac4C) is a highly conserved and crucial post-transcriptional modification of ribosomal RNA (rRNA) that plays a pivotal role in the biogenesis and function of the ribosome. This technical guide provides an in-depth exploration of the molecular mechanisms underlying ac4C modification in rRNA processing, its functional consequences, and detailed methodologies for its study. The primary enzyme responsible for this modification, N-acetyltransferase 10 (NAT10), has emerged as a significant player in cellular homeostasis and a potential therapeutic target in various diseases, including cancer. Understanding the intricacies of ac4C in rRNA is therefore paramount for advancing our knowledge of ribosome biology and for the development of novel therapeutic strategies.
Introduction to ac4C Modification in rRNA
N4-acetylcytidine is a chemical modification found at the N4 position of cytidine (B196190) residues within RNA molecules. While present in various RNA species, its role in ribosomal RNA is particularly critical for the maturation of the small ribosomal subunit (40S). In eukaryotes, the key enzyme catalyzing this acetylation is NAT10, with its yeast homolog being Kre33.[1][2][3] This modification is not random; it occurs at a highly specific and conserved site within the 18S rRNA, which is a core component of the 40S subunit. In humans, this modification is found at cytidine 1842 (C1842), while in yeast, the corresponding position is C1773.[4][5]
The presence of ac4C in 18S rRNA is essential for the efficient processing of its precursor, the 30S pre-rRNA. Depletion of NAT10 leads to a significant accumulation of this 30S precursor, indicating a stall in the maturation pathway that ultimately impairs the production of functional 40S ribosomal subunits.[3][4][6][7][8] This disruption in ribosome biogenesis has profound effects on cell growth, proliferation, and overall cellular health.
The Molecular Machinery of 18S rRNA Acetylation
The acetylation of C1842 in human 18S rRNA is a precisely orchestrated event involving a multi-component machinery.
Key Players:
-
NAT10: The catalytic enzyme that transfers an acetyl group from acetyl-CoA to the cytidine residue. NAT10 possesses both acetyltransferase and RNA helicase domains, both of which are required for its function in rRNA processing.[4]
-
snoRNAs: Small nucleolar RNAs act as guide molecules, ensuring the site-specific modification of rRNA. In humans, SNORD13 (also known as U13) is responsible for guiding NAT10 to the C1842 site on the 18S rRNA precursor.[4] In yeast, the snoRNAs snR4 and snR45 perform a similar guiding function for Kre33.[5]
-
Acetyl-CoA: The donor molecule providing the acetyl group for the modification.
-
ATP: The acetylation reaction catalyzed by NAT10 is ATP-dependent.[4]
The process begins with the transcription of the 47S pre-rRNA, which contains the sequences for the 18S, 5.8S, and 28S rRNAs, interspersed with spacer regions. During the complex processing of this precursor, the snoRNA SNORD13 hybridizes to a complementary sequence on the pre-rRNA, positioning NAT10 in close proximity to the target cytidine. NAT10 then catalyzes the transfer of an acetyl group from acetyl-CoA to C1842. This modification is a critical checkpoint for the subsequent cleavage and processing steps that lead to the mature 18S rRNA.
Functional Consequences of ac4C in rRNA
The primary and most well-documented function of ac4C at position 1842 of 18S rRNA is its essential role in the maturation of the 40S ribosomal subunit.
-
Pre-rRNA Processing: The absence of ac4C, typically due to the knockdown or knockout of NAT10, leads to a distinct blockage in the processing of the 30S pre-rRNA to the 21S pre-rRNA.[4][8] This results in the accumulation of the 30S precursor and a subsequent reduction in the levels of mature 18S rRNA.
-
Ribosome Biogenesis: The impaired production of 18S rRNA directly affects the assembly of the 40S ribosomal subunit. This leads to a reduced pool of functional 40S subunits, which can be observed as a decrease in the 40S/60S subunit ratio.[4]
-
Translation Fidelity: While the direct impact of 18S rRNA ac4C on translation fidelity in eukaryotes is still under active investigation, studies in bacteria have shown that ac4C in tRNA can enhance the accuracy of translation.[9] It is plausible that ac4C in a critical region of the 18S rRNA could similarly influence the decoding process and the overall fidelity of protein synthesis.[2]
Data Presentation: Quantitative Effects of NAT10 Depletion on rRNA Processing
The following table summarizes quantitative data from studies investigating the impact of NAT10 depletion on rRNA processing and ribosome biogenesis.
| Parameter Measured | Cell Line | Method of NAT10 Depletion | Observed Effect | Reference |
| 30S pre-rRNA Levels | HeLa | siRNA | "High-level accumulation" | [3][4][6][7][8] |
| 21S pre-rRNA Levels | HeLa | siRNA | Reduction | [4] |
| 18S/28S rRNA Ratio | HeLa | siRNA | Reduced to 82% ± 4% of control | [4] |
| 40S/60S Subunit Ratio | HeLa | siRNA | Reduced to 77% of control | [4] |
| ac4C Levels in Total RNA | hESCs | shRNA | Significant decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ac4C modification in rRNA.
Northern Blot Analysis of pre-rRNA Processing
This protocol is used to detect and quantify specific pre-rRNA intermediates, allowing for the assessment of processing defects.
Materials:
-
Total RNA extracted from cells
-
Formaldehyde (B43269) gel running buffer (20 mM MOPS, 5 mM sodium acetate, 1 mM EDTA, pH 7.0)
-
Formaldehyde (37%)
-
Formamide
-
RNA loading buffer (50% glycerol, 1 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol)
-
Nylon membrane
-
UV cross-linker
-
Hybridization buffer (e.g., ULTRAhyb, Ambion)
-
Radiolabeled oligonucleotide probes specific for different regions of the pre-rRNA (e.g., 5' ETS, ITS1)
-
Phosphorimager system for detection
Procedure:
-
Prepare a 1.2% agarose gel containing 1.1% formaldehyde in 1x formaldehyde gel running buffer.
-
Denature 5-10 µg of total RNA per sample by incubating in a mix of formamide, formaldehyde, and formaldehyde gel running buffer at 65°C for 15 minutes.
-
Add RNA loading buffer and load the samples onto the gel. Run the electrophoresis at a constant voltage until the desired separation is achieved.
-
Transfer the RNA from the gel to a nylon membrane via capillary transfer overnight.
-
UV-crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer at 42°C for at least 1 hour.
-
Add the 32P-labeled oligonucleotide probe to the hybridization buffer and incubate overnight at 42°C.
-
Wash the membrane with low and high stringency buffers to remove unbound probe.
-
Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager.
-
Quantify the band intensities using appropriate software. The levels of pre-rRNA intermediates can be normalized to a loading control like mature 18S or 28S rRNA.
Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq)
This technique is used to identify and quantify ac4C-modified RNA regions on a transcriptome-wide scale.
Materials:
-
Total RNA or poly(A)-selected RNA
-
RNA fragmentation buffer
-
Anti-ac4C antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, 1 mM EDTA)
-
RNase inhibitors
-
Washing buffers of increasing stringency
-
Elution buffer
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
Procedure:
-
Fragment the RNA to an appropriate size (e.g., 100-200 nucleotides) using enzymatic or chemical methods.
-
Incubate the fragmented RNA with an anti-ac4C antibody or a control IgG antibody in IP buffer.
-
Add Protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads several times with buffers of increasing stringency to remove non-specific binding.
-
Elute the RNA from the beads.
-
Purify the eluted RNA.
-
Prepare sequencing libraries from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched regions (peaks) in the ac4C IP sample compared to the input and IgG controls.
In Vitro rRNA Acetylation Assay
This assay is used to reconstitute the ac4C modification of rRNA in a controlled environment to study the enzymatic activity of NAT10.
Materials:
-
Recombinant purified full-length NAT10 protein
-
In vitro transcribed rRNA fragment containing the target cytidine (e.g., a fragment of 18S rRNA spanning helix 45)
-
Acetyl-CoA
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 150 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Phenol-chloroform
-
RNase T1
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Set up the reaction mixture containing the reaction buffer, ATP, acetyl-CoA, the rRNA substrate, and recombinant NAT10.
-
Incubate the reaction at 30°C for 2 hours.
-
Stop the reaction and extract the RNA using phenol-chloroform, followed by ethanol precipitation.
-
Digest the purified RNA fragment with RNase T1.
-
Analyze the resulting RNA fragments by LC-MS to detect the mass shift corresponding to the addition of an acetyl group on the target cytidine-containing fragment.
Implications for Drug Development
The central role of NAT10 in ribosome biogenesis and its overexpression in various cancers make it an attractive target for therapeutic intervention.[2] Inhibitors of NAT10 could disrupt ribosome production in rapidly dividing cancer cells, leading to cell growth arrest and apoptosis. Furthermore, given the involvement of NAT10 in other cellular processes, targeting this enzyme could have pleiotropic effects on cancer cell biology. A deeper understanding of the specific role of ac4C in rRNA processing will be instrumental in designing and evaluating novel NAT10 inhibitors and other therapeutic strategies aimed at modulating ribosome biogenesis.
Conclusion
The N4-acetylcytidine modification of 18S rRNA is a critical, highly regulated step in the biogenesis of the 40S ribosomal subunit. Mediated by the NAT10 acetyltransferase and guided by snoRNAs, this modification ensures the efficient processing of pre-rRNA, which is essential for the production of functional ribosomes. Dysregulation of this process has significant consequences for cell growth and is implicated in diseases such as cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced roles of ac4C in ribosome biology and to explore the therapeutic potential of targeting this fundamental cellular pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modomics - A Database of RNA Modifications [genesilico.pl]
- 8. NAT10 resolves harmful nucleolar R-loops depending on its helicase domain and acetylation of DDX21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of RNA Acetylation in Cellular Regulation and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RNA modifications, collectively known as the epitranscriptome, are emerging as critical regulators of gene expression and cellular function. Among these, N4-acetylcytidine (ac4C), the primary form of RNA acetylation, is gaining significant attention. This technical guide provides an in-depth exploration of the biological significance of RNA acetylation, detailing its molecular mechanisms, diverse functions, and profound implications in various diseases, particularly cancer. We present a comprehensive overview of the current understanding of ac4C, supported by quantitative data, detailed experimental protocols for its detection, and visual representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target this dynamic RNA modification.
Introduction to RNA Acetylation
For decades, the central dogma of molecular biology provided a linear framework for understanding the flow of genetic information from DNA to RNA to protein. However, this view has been expanded by the discovery of a complex layer of regulation at the RNA level, mediated by a variety of chemical modifications. These modifications, numbering over 170, dynamically influence every aspect of an RNA molecule's life, from its processing and stability to its translation and ultimate decay.
While RNA methylation, particularly N6-methyladenosine (m6A), has been a major focus of epitranscriptomics research, another crucial modification, RNA acetylation, is rapidly gaining prominence. The most well-characterized RNA acetylation is N4-acetylcytidine (ac4C), a highly conserved modification found across all domains of life, from archaea to eukaryotes.[1][2] This modification involves the addition of an acetyl group to the N4 position of cytidine (B196190), a reaction catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in humans and its homolog Kre33 in yeast.[1][3]
Initially identified in abundant non-coding RNAs such as transfer RNA (tRNA) and ribosomal RNA (rRNA), ac4C has more recently been discovered in messenger RNA (mRNA), opening up new avenues of investigation into its role in gene regulation.[4][5][6] In tRNA, ac4C is crucial for maintaining structural stability and ensuring accurate translation.[1] In rRNA, it plays a role in ribosome biogenesis and function. The discovery of ac4C in mRNA has revealed its significant impact on mRNA stability, translation efficiency, and ultimately, the fine-tuning of protein expression.[4][5][7]
The dysregulation of RNA acetylation has been increasingly linked to a range of human diseases, most notably cancer.[8][9] Elevated levels of NAT10 and ac4C have been observed in various cancer types, where they contribute to oncogenesis by promoting cell proliferation, metastasis, and therapeutic resistance.[3][9][10] This has positioned NAT10 as a promising therapeutic target and ac4C as a potential biomarker for cancer diagnosis and prognosis.
This technical guide aims to provide a comprehensive overview of the biological significance of RNA acetylation, with a focus on ac4C. We will delve into the molecular machinery that governs this modification, its multifaceted functions in cellular processes, and its intricate involvement in disease pathogenesis. Furthermore, we will provide detailed experimental protocols for the state-of-the-art techniques used to study RNA acetylation, along with quantitative data and visual diagrams to facilitate a deeper understanding of this exciting and rapidly evolving field.
The Molecular Machinery of RNA Acetylation
The deposition, recognition, and potential removal of RNA acetylation marks are orchestrated by a dedicated set of proteins. Understanding this molecular machinery is fundamental to deciphering the functional consequences of this modification.
The "Writer": N-acetyltransferase 10 (NAT10)
The primary and, to date, only known enzyme responsible for catalyzing ac4C in eukaryotic RNA is N-acetyltransferase 10 (NAT10).[3] NAT10 is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily and possesses both RNA and histone acetyltransferase activity.[3] In humans and yeast, NAT10 is essential for life, highlighting its critical role in cellular function.[1]
The activity of NAT10 is not uniform across all cytidine residues. Its targeting to specific RNA molecules and precise locations is guided by adaptor proteins and RNA elements. For instance, in tRNA, the THUMPD1 protein in humans (Tan1 in yeast) acts as an adaptor to facilitate NAT10-mediated acetylation of tRNA-Ser and tRNA-Leu.[1] For rRNA acetylation, NAT10 is guided by small nucleolar RNAs (snoRNAs).[1] The mechanisms guiding NAT10 to specific mRNAs are still under active investigation but are thought to involve specific sequence motifs and secondary structures.
The "Eraser": A Reversible Mark?
A key question in the field of epitranscriptomics is the reversibility of RNA modifications. While the "writer" (methyltransferase) and "eraser" (demethylase) system for m6A is well-established, the existence of an eraser for ac4C has been more elusive. The dynamic and reversible nature of a modification allows for rapid cellular responses to internal and external stimuli. While the deposition of ac4C by NAT10 is well-documented, the enzyme responsible for its removal has not been definitively identified. The lack of a known "eraser" suggests that RNA acetylation might be a more stable mark compared to methylation, or that its removal occurs through RNA decay rather than enzymatic deacetylation. Further research is needed to elucidate whether a dedicated deacetylase for ac4C exists.
The "Readers": Translating the Acetyl Code
"Reader" proteins are responsible for recognizing specific RNA modifications and translating them into functional consequences, such as altered RNA stability, translation, or localization. While a dedicated and specific "reader" protein for ac4C has yet to be conclusively identified, the functional outcomes of this modification suggest the involvement of proteins that can differentiate between acetylated and non-acetylated cytidine. The increased stability and translation efficiency of ac4C-modified mRNAs likely involve the recruitment of proteins that either protect the mRNA from degradation or enhance its interaction with the translational machinery. The identification of ac4C reader proteins is a critical next step in fully understanding the downstream effects of RNA acetylation.
Biological Functions of RNA Acetylation
RNA acetylation, primarily through ac4C, exerts a profound influence on various aspects of RNA metabolism, thereby regulating gene expression at the post-transcriptional level. Its functions are context-dependent, varying with the type of RNA molecule and the specific location of the modification.
Enhancing RNA Stability
One of the most well-documented functions of ac4C is its ability to enhance the stability of RNA molecules. The addition of the acetyl group to cytidine is thought to increase the thermodynamic stability of the RNA duplex, making it more resistant to degradation by ribonucleases.[4] This stabilizing effect has been observed in both non-coding RNAs, such as tRNA, and in mRNAs.
In the context of mRNA, increased stability translates to a longer half-life, allowing for a greater yield of protein to be produced from a single transcript. This mechanism is particularly important for the regulation of genes involved in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. For example, NAT10-mediated ac4C modification has been shown to stabilize the mRNA of oncogenes, thereby promoting tumor growth.[8][9]
Promoting Translation Efficiency
Beyond its role in RNA stability, ac4C has a direct impact on the efficiency of protein synthesis. The presence of ac4C within the coding sequence (CDS) of an mRNA can enhance its translation.[4][5][7] This effect is particularly pronounced when ac4C is located at the wobble position of a codon.[4][5] The acetyl group is thought to optimize the codon-anticodon interaction between the mRNA and the corresponding tRNA, leading to more efficient decoding by the ribosome.[4]
This enhancement of translation provides a rapid and potent mechanism for increasing protein output without altering transcription rates. This is crucial for cellular processes that require a swift response, such as the stress response or cell cycle progression.
Role in Ribosome Biogenesis and Function
The presence of ac4C in 18S rRNA underscores its importance in the fundamental process of protein synthesis.[1] This modification is critical for the correct processing and maturation of rRNA, which is a core component of the ribosome. Deficiencies in rRNA acetylation can lead to defects in ribosome biogenesis, resulting in impaired global protein synthesis and cellular dysfunction. This highlights the integral role of RNA acetylation in maintaining the integrity and functionality of the cell's translational machinery.
Involvement in the DNA Damage Response
Recent evidence has implicated RNA acetylation in the cellular response to DNA damage.[11] Upon DNA damage, NAT10 can be recruited to sites of DNA lesions in a PARP1-dependent manner, where it is thought to mediate the local acetylation of RNA.[11] This localized RNA acetylation may contribute to chromatin remodeling, making the damaged DNA more accessible to repair enzymes.[11] This novel function connects the epitranscriptome to the maintenance of genome stability and suggests a role for RNA acetylation in cancer prevention and therapy.
RNA Acetylation in Disease
The critical role of RNA acetylation in fundamental cellular processes means that its dysregulation can have profound consequences for human health. A growing body of evidence links aberrant RNA acetylation to a variety of diseases, with the most extensive research focused on its role in cancer.
Cancer
In numerous types of cancer, the expression of NAT10 is significantly upregulated, leading to increased levels of ac4C on various RNA transcripts.[3][9][12] This aberrant acetylation contributes to tumorigenesis through several mechanisms:
-
Promoting Cell Proliferation and Survival: By enhancing the stability and translation of oncogenic mRNAs, such as those encoding cyclins and anti-apoptotic proteins, elevated ac4C levels can drive uncontrolled cell division and prevent programmed cell death.[8][9]
-
Enhancing Metastasis and Invasion: NAT10-mediated ac4C modification can promote the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by stabilizing the mRNAs of EMT-inducing transcription factors.[9]
-
Inducing Therapeutic Resistance: Increased RNA acetylation has been implicated in the development of resistance to chemotherapy and radiotherapy. By stabilizing the mRNAs of drug efflux pumps or DNA repair enzymes, ac4C can help cancer cells evade the effects of therapeutic agents.[9][10]
The consistent upregulation of NAT10 in many cancers and its association with poor prognosis have made it an attractive target for cancer therapy.[3] Small molecule inhibitors of NAT10 are currently under development and have shown promise in preclinical studies. Furthermore, the levels of ac4C in tumors are being explored as potential biomarkers for cancer diagnosis, prognosis, and prediction of therapeutic response.
Other Diseases
Beyond cancer, the involvement of RNA acetylation in other diseases is an active area of research. For instance, dysregulation of NAT10 and ac4C has been linked to:
-
Cardiac Remodeling and Heart Failure: Increased NAT10 expression and ac4C levels have been observed in hypertrophic hearts, where they contribute to pathological cardiac remodeling by stabilizing the mRNAs of pro-hypertrophic and pro-fibrotic genes.[13]
-
Viral Infections: RNA acetylation can influence the life cycle of viruses. Some viruses may hijack the host cell's acetylation machinery to enhance the stability and translation of their own viral RNAs, thereby promoting viral replication.
-
Neurodegenerative Diseases: While research is still in its early stages, the fundamental role of RNA acetylation in gene expression suggests that its dysregulation could contribute to the pathogenesis of neurodegenerative disorders.
Quantitative Analysis of RNA Acetylation
To fully understand the biological impact of RNA acetylation, it is essential to quantify its abundance and distribution across the transcriptome. The following tables summarize key quantitative data from the literature, providing insights into the levels of ac4C and its functional consequences.
| RNA Type | Organism/Cell Line | ac4C Stoichiometry/Level | Reference |
| 18S rRNA (at known sites) | Human (HeLa cells) | ~100% | [14] |
| tRNA (Ser/Leu) | Human (HeLa cells) | High | [1] |
| Poly(A) RNA | Human (HeLa cells) | ~40% of the level in total RNA | [4] |
| mRNA (endogenous) | Human and Yeast | Absent or present at very low levels | [1] |
| mRNA (upon NAT10 overexpression) | Human and Yeast | Induced at hundreds of sites | [1] |
| mRNA in Lung Adenocarcinoma | Human | Significantly higher than in adjacent non-tumor tissues | [12] |
Table 1: Quantitative Levels of N4-acetylcytidine (ac4C) in Different RNA Types and Conditions. This table highlights the varying abundance of ac4C across different RNA species and cellular states. While constitutively high in stable non-coding RNAs like rRNA and tRNA, its levels on mRNA are generally low but can be significantly induced under certain conditions, such as NAT10 overexpression or in disease states like cancer.
| Gene/Transcript | Condition | Fold Change in mRNA Half-Life | Fold Change in Translation Efficiency | Reference |
| Cohort of acetylated mRNAs | NAT10 ablation | Decrease | Decrease | [4][6][7] |
| Cd47 and Rock2 mRNAs | NAT10 overexpression in cardiomyocytes | Increased stability | Not specified | [13] |
| Acetylated reporter mRNA | In vitro and in vivo assays | Not specified | Robustly stimulated | [4] |
Table 2: Functional Impact of mRNA Acetylation on Stability and Translation. This table summarizes the quantitative effects of ac4C on mRNA fate. The data consistently show that the presence of ac4C, mediated by NAT10, leads to increased mRNA stability and enhanced translation efficiency.
Experimental Protocols for Studying RNA Acetylation
The study of RNA acetylation has been greatly advanced by the development of specialized high-throughput sequencing techniques. Here, we provide detailed protocols for two key methods: acetylated RNA immunoprecipitation sequencing (acRIP-seq) and N4-acetylcytidine sequencing (ac4C-seq).
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is an antibody-based method used to enrich for acetylated RNA fragments, which are then identified by high-throughput sequencing. This technique provides a transcriptome-wide map of RNA acetylation sites.
Principle: This method relies on a specific antibody that recognizes and binds to ac4C. RNA is first fragmented, and then the ac4C-containing fragments are immunoprecipitated using the antibody. The enriched RNA is then sequenced to identify the acetylated transcripts.
Detailed Protocol:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.
-
Purify poly(A) RNA if focusing on mRNA acetylation.
-
Fragment the RNA to a size of approximately 100-200 nucleotides using divalent cations or other fragmentation methods.[15]
-
-
Immunoprecipitation:
-
RNA Elution and Library Preparation:
-
Elute the enriched RNA from the beads.
-
Construct a sequencing library from the eluted RNA using a strand-specific library preparation kit.
-
-
High-Throughput Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify peaks of enrichment in the acRIP sample compared to the input and IgG controls to determine the locations of ac4C.
-
N4-acetylcytidine Sequencing (ac4C-seq)
ac4C-seq is a chemical-based method that allows for the detection of ac4C at single-nucleotide resolution. This technique provides precise information about the location and stoichiometry of acetylation.
Principle: ac4C-seq is based on the chemical reduction of ac4C by sodium cyanoborohydride (NaCNBH₃).[1][17][18][19][20] The reduced ac4C base is then misread as a thymine (B56734) (T) during reverse transcription, leading to a C-to-T transition in the resulting cDNA. These transitions can be identified by sequencing.
Detailed Protocol:
-
RNA Preparation and Chemical Treatment:
-
Reverse Transcription and Library Preparation:
-
Perform reverse transcription on the treated RNA. During this step, the reduced ac4C will cause the incorporation of an adenine (B156593) (A) in the cDNA strand.
-
Prepare a sequencing library from the cDNA.
-
-
High-Throughput Sequencing and Data Analysis:
-
Sequence the library.
-
Align the reads to the reference genome/transcriptome.
-
Identify sites with a high frequency of C-to-T mismatches in the NaCNBH₃-treated sample compared to the mock-treated control. The frequency of the mismatch can be used to estimate the stoichiometry of acetylation at that site.
-
Signaling Pathways and Logical Relationships
To visualize the complex interplay of RNA acetylation with cellular signaling, we provide diagrams generated using the Graphviz DOT language.
Figure 1: Experimental Workflows for RNA Acetylation Detection. This diagram illustrates the key steps in the acRIP-seq and ac4C-seq protocols for transcriptome-wide analysis of RNA acetylation.
Figure 2: NAT10-mediated Signaling in Cancer. This diagram depicts how the overexpression of NAT10 in cancer leads to the acetylation of specific mRNAs, resulting in increased stability and translation, which in turn promotes key oncogenic processes.
Figure 3: RNA Acetylation in the DNA Damage Response. This diagram illustrates the proposed pathway where DNA damage leads to the recruitment of NAT10 and subsequent local RNA acetylation, which facilitates DNA repair through chromatin remodeling.
Conclusion and Future Perspectives
The study of RNA acetylation, and specifically N4-acetylcytidine, has unveiled a new layer of complexity in the regulation of gene expression. From its fundamental roles in ensuring the fidelity of translation to its intricate involvement in the pathogenesis of diseases like cancer, ac4C has established itself as a critical component of the epitranscriptome. The development of powerful techniques such as acRIP-seq and ac4C-seq has been instrumental in mapping the landscape of this modification and beginning to unravel its functional consequences.
For researchers and scientists, the field of RNA acetylation offers a wealth of opportunities for discovery. Key areas for future investigation include the identification of ac4C "reader" and "eraser" proteins, a deeper understanding of the mechanisms that guide NAT10 to specific mRNA targets, and the elucidation of the interplay between RNA acetylation and other RNA modifications.
For drug development professionals, the central role of NAT10 in cancer and other diseases presents a promising therapeutic avenue. The development of specific and potent NAT10 inhibitors holds the potential to offer new treatment strategies for a range of malignancies. Furthermore, the use of ac4C as a biomarker could lead to improved diagnostics, more accurate prognostication, and the personalization of cancer therapy.
References
- 1. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prognostic and Immunological Role of mRNA ac4C Regulator NAT10 in Pan-Cancer: New Territory for Cancer Research? [frontiersin.org]
- 4. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mRNA acetylation: a new addition to the epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. citeab.com [citeab.com]
- 8. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyltransferase NAT10 promotes gastric cancer progression by regulating the Wnt/β-catenin signaling pathway and enhances chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profile analysis of N4-acetylcytidine (ac4C) on mRNA of human lung adenocarcinoma and paired adjacent non-tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
- 16. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 18. rna-seqblog.com [rna-seqblog.com]
- 19. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 20. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-acetylcytidine (ac4C): A Technical Guide to its Impact on RNA Secondary Structure and Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of N4-acetylcytidine in Epitranscriptomics
N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification where an acetyl group is added to the nitrogen atom at the 4th position of a cytidine (B196190) residue.[1] Initially identified in stable non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA) in the 1960s and 70s, its presence and functional significance in messenger RNA (mRNA) have only recently been uncovered.[2][3][4] This discovery has positioned ac4C as a critical regulator in the field of epitranscriptomics, influencing RNA stability, translation, and overall gene expression.[5][6]
The primary enzyme responsible for catalyzing this modification in eukaryotes is N-acetyltransferase 10 (NAT10), the sole identified ac4C "writer".[7][8][9] NAT10 utilizes acetyl-CoA as a donor to acetylate cytidine residues in a variety of RNA substrates, including mRNA, tRNA, and rRNA.[7][10] This process is not merely a static structural mark; evidence suggests it is a dynamic and reversible modification. The deacetylase SIRT7 has been identified as a potential "eraser" of ac4C, capable of removing the acetyl group and reverting the base to cytidine.[11][12] The dysregulation of NAT10 and ac4C levels has been increasingly implicated in a range of human diseases, including various cancers and premature aging syndromes, making it a compelling target for therapeutic development.[7][13][14]
The Core Mechanism: How ac4C Alters RNA Secondary Structure
The addition of an acetyl group to cytidine has a direct and significant impact on the biophysical properties of the RNA molecule. The primary effect of ac4C is the stabilization of the local RNA secondary structure.
Specifically, ac4C enhances the stability of Cytidine-Guanosine (C-G) base pairs .[15] The acetyl group can participate in hydrogen bonding, which rigidifies the local RNA structure.[16][17] This increased stability can protect the mRNA from degradation by ribonucleases and influence the accessibility of the RNA to the translational machinery. By remodeling the local RNA structure, ac4C can expose or conceal specific sequence motifs, thereby modulating the binding of RNA-binding proteins (RBPs) and other regulatory factors. This structural reinforcement is a key mechanism underlying the functional consequences of the modification.
Functional Consequences of ac4C-Mediated Structural Changes
The structural alterations induced by ac4C lead to profound changes in RNA metabolism, primarily affecting mRNA stability and translation efficiency.[3][18]
-
Increased mRNA Stability: By reinforcing C-G pairs and stabilizing helical regions, ac4C makes mRNA transcripts more resistant to exonuclease-mediated decay. Studies have shown that transcripts harboring ac4C, particularly within the coding sequence (CDS), have a significantly longer half-life compared to unmodified transcripts.[2] This stabilization contributes to an overall increase in the cellular abundance of specific mRNAs.
-
Enhanced Translation Efficiency: The impact of ac4C on translation is position-dependent.[14]
-
Within the Coding Sequence (CDS): When located within the CDS, particularly at the wobble position of a codon, ac4C promotes more efficient decoding by the ribosome.[2][3] The stabilized structure is thought to optimize codon-anticodon interactions, leading to an increased rate of protein synthesis.[3][17]
-
In the 5' Untranslated Region (5' UTR): Conversely, the presence of ac4C in the 5' UTR near the start codon can inhibit translation initiation, demonstrating context-dependent regulation.[14]
-
Quantitative Data Summary
While the precise quantitative impact of ac4C can vary depending on the specific transcript, cellular context, and organism, the consistent findings across multiple studies are summarized below.
Table 1: Summary of Quantitative Effects of ac4C Modification on mRNA
| Parameter | Observation | Functional Impact | References |
|---|---|---|---|
| mRNA Half-life | Transcripts with ac4C show a significantly longer half-life. | Increased mRNA stability and abundance. | [2] |
| Translation Efficiency | ac4C in the CDS, especially at the wobble position, significantly promotes protein translation. | Increased protein output from a given transcript. | [2][3] |
| Protein Expression | Depletion of NAT10 results in a significant decrease in the protein levels of ac4C-modified transcripts. | Confirms the role of ac4C in promoting translation. | [19] |
| Decoding Fidelity | In tRNA, ac4C at the wobble position ensures correct codon recognition and prevents misreading. | Maintains the fidelity of protein synthesis. |[3] |
Signaling and Logical Pathways
The deposition and removal of ac4C is a tightly regulated process central to its function. The diagrams below illustrate the core enzymatic cycle and the logical flow from modification to functional outcome.
Caption: The enzymatic cycle of N4-acetylcytidine deposition by the "writer" NAT10 and removal by the "eraser" SIRT7.
Caption: Logical pathway illustrating how ac4C modification alters RNA structure to enhance stability and translation.
Experimental Protocols
Investigating the role of ac4C requires a suite of specialized techniques to map the modification, analyze its impact on RNA structure, and quantify its effect on translation.
Base-Resolution Mapping of ac4C with ac4C-seq
N4-acetylcytidine sequencing (ac4C-seq) enables the quantitative, transcriptome-wide mapping of ac4C at single-nucleotide resolution.[16][20][21] The method leverages a specific chemical reaction that marks ac4C sites, causing a predictable error during reverse transcription that can be identified by high-throughput sequencing.
Methodology:
-
RNA Preparation: Isolate total RNA from the biological sample of interest. It is critical to include a control sample, such as RNA from cells with NAT10 knocked down or knocked out, to identify specific ac4C sites and reduce false positives.[22]
-
Chemical Reduction: Treat the RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions.[16][20] This reagent specifically reduces ac4C to a tetrahydro-ac4C adduct, leaving unmodified cytidines unaffected. A mock-treated sample (without NaCNBH₃) must be run in parallel as a negative control.
-
RNA Fragmentation & Adapter Ligation: Fragment the RNA to a suitable size (e.g., ~200 bp). Ligate a 3' adapter to the RNA fragments, which will serve as a priming site for reverse transcription.
-
Reverse Transcription (RT): Perform reverse transcription using a reverse transcriptase. The tetrahydro-ac4C adduct formed in step 2 does not base-pair correctly with guanosine (B1672433) and instead causes the reverse transcriptase to misincorporate an adenosine (B11128) (A) in the cDNA strand.[20]
-
Library Preparation and Sequencing: Ligate a second adapter to the 3' end of the newly synthesized cDNA. Amplify the library via PCR and perform high-throughput sequencing.
-
Bioinformatic Analysis: Align the sequencing reads to the reference transcriptome. Identify ac4C sites by looking for C-to-T transitions in the sequencing data that are present in the NaCNBH₃-treated sample but absent (or significantly reduced) in the mock-treated and NAT10-knockout control samples.
Caption: Experimental workflow for mapping N4-acetylcytidine sites using the ac4C-seq protocol.
RNA Structure Analysis with SHAPE-MaP
Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful technique to probe RNA secondary structure at nucleotide resolution, both in vitro and in vivo.[23][24] It can be used to assess the structural changes induced by ac4C by comparing the SHAPE reactivity profiles of NAT10-proficient and NAT10-deficient cells.
Methodology:
-
RNA Probing: Treat the RNA (either isolated or within living cells) with a SHAPE electrophile reagent (e.g., 1M7 or NMIA).[25][26] These reagents acylate the 2'-hydroxyl group of the ribose sugar in conformationally flexible (i.e., single-stranded or dynamic) nucleotides. Paired or structurally constrained nucleotides react much more slowly.
-
Control Reactions: Prepare two control samples in parallel: a 'no reagent' control (negative) and a denaturing control to account for intrinsic sequence-based biases in reverse transcription.[25]
-
RNA Isolation: Isolate the modified RNA from the sample.
-
Reverse Transcription with Mutational Profiling: Perform reverse transcription under conditions that promote the reverse transcriptase to "read through" the SHAPE adducts, often incorporating a non-complementary nucleotide at the site of modification. The presence of Mn²⁺ ions is often crucial for this mutational profiling.[24]
-
Library Preparation and Sequencing: Generate sequencing libraries from the resulting cDNA and perform deep sequencing.
-
Data Analysis: Align reads and calculate SHAPE reactivity for each nucleotide. This is determined by the mutation rate at each position in the reagent-treated sample relative to the control samples. High reactivity indicates a flexible nucleotide, while low reactivity suggests a paired or constrained nucleotide. Comparing the reactivity profiles between wild-type and NAT10-depleted samples can reveal ac4C-dependent structural changes.
Measuring Translation Efficiency with Ribosome Profiling (Ribo-Seq)
Ribosome profiling, or Ribo-Seq, provides a genome-wide snapshot of active translation by sequencing mRNA fragments that are protected by ribosomes.[27][28] By comparing Ribo-Seq data with total mRNA-Seq data, one can calculate the translation efficiency (TE) for each transcript.
Methodology:
-
Cell Harvesting and Lysis: Treat cells with a translation inhibitor like cycloheximide (B1669411) to freeze ribosomes on the mRNA. Harvest the cells and lyse them under conditions that preserve the integrity of ribosome-mRNA complexes.[29]
-
Nuclease Digestion: Treat the cell lysate with a ribonuclease (e.g., RNase I) to digest all mRNA that is not protected within the ribosome. This results in ~30-nucleotide long ribosome-protected fragments (RPFs).[27]
-
Ribosome Isolation: Isolate the monosomes (single ribosomes bound to an mRNA fragment) from the digested lysate, typically using a sucrose (B13894) density gradient.[27][29]
-
RPF Extraction: Extract the RNA (the RPFs) from the isolated monosome fraction.
-
Library Preparation and Sequencing: Due to their small size, RPFs require a specialized library preparation protocol. This involves ligating adapters to the 3' and 5' ends of the RPFs, followed by reverse transcription and PCR amplification. Sequence the resulting library.
-
Data Analysis: Align the RPF reads to the transcriptome to generate a map of ribosome density. In parallel, perform standard mRNA-Seq on the same biological sample to quantify transcript abundance. Translation Efficiency (TE) is calculated for each gene as the ratio of RPF reads to mRNA-Seq reads. Comparing the TE of specific transcripts between wild-type and NAT10-deficient cells reveals the impact of ac4C on their translation.
References
- 1. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear RNA-acetylation can be erased by the deacetylase SIRT7 [ouci.dntb.gov.ua]
- 12. biorxiv.org [biorxiv.org]
- 13. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 17. academic.oup.com [academic.oup.com]
- 18. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. rna-seqblog.com [rna-seqblog.com]
- 21. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 22. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SHAPE-Map [illumina.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Ribosome Profiling | Enhance Ribo-Seq efficiency with riboPOOLs [sitoolsbiotech.com]
- 28. researchgate.net [researchgate.net]
- 29. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
An In-Depth Technical Guide to the Intracellular Synthesis of N4-acetylcytidine (ac4C)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-acetylcytidine (ac4C) is a conserved RNA modification implicated in a multitude of cellular processes, including RNA stability, translation, and the regulation of gene expression. Its dysregulation has been linked to various pathologies, notably cancer. This technical guide provides a comprehensive overview of the intracellular synthesis of ac4C, detailing the enzymatic machinery, substrates, and regulatory mechanisms. Furthermore, it presents quantitative data on relevant metabolites, outlines detailed experimental protocols for the study of ac4C synthesis and detection, and illustrates the key pathways and workflows through structured diagrams. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of RNA modifications and their therapeutic potential.
The Core Synthesis Pathway of N4-acetylcytidine
The intracellular synthesis of N4-acetylcytidine is a post-transcriptional modification catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in eukaryotes.[1][2][3] This process involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N4 position of a cytidine (B196190) residue within an RNA molecule.[2] The reaction is ATP-dependent, although the precise role of ATP in the catalytic cycle is still under investigation.[3][4][5][6][7]
The core reaction can be summarized as follows: Cytidine-RNA + Acetyl-CoA + ATP → N4-acetylcytidine-RNA + CoA + ADP + Pi
NAT10 is a multifaceted enzyme, possessing both RNA binding and acetyltransferase domains.[2] It is responsible for ac4C modification across a wide range of RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[3] The substrate specificity of NAT10 is further refined by the involvement of adaptor proteins and guide RNAs.
Acetylation of Transfer RNA (tRNA)
The acetylation of specific serine and leucine (B10760876) tRNAs is facilitated by the adaptor protein THUMP domain-containing protein 1 (THUMPD1).[1][2][8][9][10] THUMPD1 binds to the D-arm of these tRNAs, enabling NAT10 to catalyze the formation of ac4C.[1] This modification is crucial for tRNA stability and proper protein translation.[2]
Acetylation of Ribosomal RNA (rRNA)
The site-specific acetylation of 18S rRNA is guided by small nucleolar RNAs (snoRNAs). Specifically, SNORD13 has been identified as the guide RNA for the acetylation of cytidine at position 1842 in human 18S rRNA.[11][12][13][14][15] SNORD13 is thought to base-pair with the pre-rRNA, exposing the target cytidine for modification by NAT10.[11][12] This modification is important for ribosome biogenesis and function.[5]
Quantitative Data
Enzyme Kinetics
Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat) for human NAT10 with RNA substrates and acetyl-CoA have not yet been extensively reported. One study determined the apparent Km and kcat/Km for a variant of a related N-terminal acetyltransferase, hNaa10-S37P, with peptide substrates, but not for RNA substrates.[16] For a bacterial homolog, TkNat10, the enzyme activity was shown to be dependent on temperature, ATP, and acetyl-CoA.[4]
Substrate Concentration
The intracellular concentration of acetyl-CoA can vary significantly depending on the cell type, metabolic state, and nutrient availability. These fluctuations can directly impact the rate of ac4C synthesis.
| Cell Type/Organism | Condition | Acetyl-CoA Concentration (µM) | Reference |
| Human Cell Lines | 10 mM Glucose | 6 - 13 | [17] |
| Human Cell Lines | 1 mM Glucose | 2 - 3 | [17] |
| Human Cancer Cells | Nutrient Dependent | ~3 - 20 | [18] |
| Human Fibroblastoma (HT1080) | ACLY-WT | 6.1 | [19] |
| Rodent Tissues (Mitochondria) | - | 2000 - 5000 | [17] |
| Rodent Tissues (Cytoplasm) | - | 40 - 150 | [17] |
| Saccharomyces cerevisiae | Metabolic Cycle Dependent | 3 - 30 | [18] |
Experimental Protocols
The study of ac4C synthesis and its biological roles relies on a variety of specialized experimental techniques. This section provides an overview of key methodologies.
In Vitro N4-acetylcytidine Synthesis Assay
This assay allows for the characterization of NAT10 activity and the identification of its substrates in a controlled environment.
Principle: Recombinant NAT10 is incubated with a specific RNA substrate, acetyl-CoA, and ATP. The formation of ac4C is then detected, typically by dot blot analysis or mass spectrometry.
Detailed Protocol:
-
Reaction Setup:
-
In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM EDTA, 5 mM MgCl₂, 1% NP-40, 1 mM DTT, RNase inhibitor, and protease inhibitor cocktail), combine the following components:
-
Purified recombinant NAT10 protein.
-
(Optional) Purified recombinant adaptor protein (e.g., THUMPD1).
-
In vitro transcribed or chemically synthesized RNA substrate.
-
ATP (typically 1 mM).
-
Acetyl-CoA (typically 0.2 mM).
-
-
Include control reactions lacking the enzyme or acetyl-CoA.[4]
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).[10]
-
RNA Purification: Purify the RNA from the reaction mixture using a suitable RNA cleanup kit.
-
Detection of ac4C:
-
Dot Blot Analysis:
-
Denature the purified RNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Spot serial dilutions of the RNA onto a nylon membrane and crosslink using UV light.
-
Block the membrane and then incubate with an anti-ac4C antibody.
-
Detect the antibody signal using a secondary antibody conjugated to a reporter enzyme.[10]
-
-
LC-MS/MS Analysis:
-
Digest the purified RNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
Analyze the resulting nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify ac4C levels by comparing to a standard curve of pure ac4C nucleoside.[20]
-
-
N4-acetylcytidine Sequencing (ac4C-seq)
ac4C-seq is a high-throughput method for the quantitative, single-nucleotide resolution mapping of ac4C sites across the transcriptome.
Principle: This method exploits the chemical reactivity of ac4C. The N4-acetyl group withdraws electron density from the cytidine ring, making it susceptible to reduction by sodium cyanoborohydride (NaCNBH₃). The resulting reduced ac4C is misread as a uridine (B1682114) during reverse transcription, leading to a C-to-T transition in the sequencing data.[2][15][17][21][22][23]
Detailed Workflow:
-
RNA Preparation: Isolate total RNA from the cells of interest. Include a synthetic ac4C RNA spike-in for normalization.[2]
-
Chemical Treatment:
-
Divide the RNA into three samples:
-
Reduction: Treat with NaCNBH₃ under acidic conditions.
-
Mock-treated control: Treat under acidic conditions without NaCNBH₃.
-
Deacetylated control: Treat with a mild alkali to remove the acetyl group, followed by NaCNBH₃ treatment.
-
-
-
Library Preparation:
-
Fragment the RNA to a desired size (e.g., ~200 bp).
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription using an enzyme that efficiently reads through the reduced ac4C and introduces a misincorporation (e.g., TGIRT-III).
-
Ligate a second adapter to the 3' end of the single-stranded cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing and Data Analysis:
Mass Spectrometry-Based Detection of ac4C
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of ac4C in RNA.
Principle: RNA is enzymatically digested into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.[17][23]
Detailed Protocol:
-
RNA Digestion:
-
Digest purified RNA (total RNA or poly(A)-selected RNA) to single nucleosides using a combination of enzymes such as nuclease P1 and bacterial alkaline phosphatase.[20]
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into a liquid chromatography system coupled to a triple-quadrupole mass spectrometer.
-
Separate the nucleosides using a C18 reverse-phase column.
-
Detect and quantify the nucleosides in positive electrospray ionization mode using multiple reaction monitoring (MRM). The specific mass transition for ac4C is m/z 286.1 to 154.1.[20]
-
-
Quantification:
-
Generate a standard curve using pure ac4C and canonical nucleoside standards.
-
Calculate the amount of ac4C relative to the amount of unmodified cytidine (C) in the sample.[20]
-
Signaling Pathways and Regulatory Networks
NAT10 and ac4C are increasingly recognized as key players in various cellular signaling pathways, particularly in the context of cancer.
NAT10 in Cancer Signaling
NAT10 is frequently overexpressed in various cancers and has been shown to promote tumor progression through multiple mechanisms.[2][6][21][24][25][26]
-
Wnt/β-catenin Pathway: In colorectal cancer, NAT10-mediated ac4C modification of KIF23 mRNA enhances its stability and translation. The resulting increase in KIF23 protein activates the Wnt/β-catenin signaling pathway, promoting tumor progression.[26]
-
NF-κB Signaling: In bladder cancer, the NF-κB signaling pathway can activate NAT10 expression. NAT10, in turn, promotes the expression of downstream targets that inhibit apoptosis.[2]
-
AKT Pathway: NAT10 overexpression can promote tumorigenesis through the AKT pathway in gastric cancer.[6]
-
Fatty Acid Metabolism: NAT10-mediated ac4C modification can stabilize the mRNA of genes involved in fatty acid metabolism, thereby influencing the metabolic landscape of cancer cells.[26]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular synthesis of N4-acetylcytidine (ac4C) by NAT10.
References
- 1. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Human NAT10 Is an ATP-dependent RNA Acetyltransferase Responsible for N4-Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAT10 N-acetyltransferase 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antisense pairing and SNORD13 structure guide RNA cytidine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lafontainelab.com [lafontainelab.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 23. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the N4-acetylcytidine (ac4C) Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life, from bacteria to humans.[1] This acetylation of cytidine (B196190) at the N4 position plays a crucial role in regulating the stability, translation, and overall function of various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[2][3] The enzymatic machinery responsible for the deposition and potential removal of this modification is a key regulator of gene expression and is implicated in a wide range of physiological and pathological processes, most notably cancer.[4][5] This technical guide provides a comprehensive overview of the ac4C metabolic pathway, including its core enzymatic components, regulatory networks, and the experimental methodologies used for its study.
The Core Metabolic Pathway: Writing and Erasing ac4C
The metabolism of N4-acetylcytidine on RNA is a dynamic process governed by "writer" and "eraser" enzymes. The primary focus of research has been on the "writer" enzyme, N-acetyltransferase 10 (NAT10).
The "Writer" Enzyme: N-acetyltransferase 10 (NAT10)
NAT10 is the sole enzyme known to catalyze the formation of ac4C on RNA in eukaryotes.[6][7] It utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor and requires ATP for its activity.[8][9] The reaction involves the transfer of an acetyl group to the N4 position of a cytidine residue within an RNA molecule.[10]
Substrates and Specificity: NAT10 acts on a variety of RNA substrates:
-
rRNA: NAT10 mediates the formation of ac4C at position 1842 in 18S rRNA, which is crucial for rRNA processing and ribosome biogenesis.[11]
-
tRNA: In conjunction with the adaptor protein THUMPD1, NAT10 catalyzes the formation of ac4C in the D-arm of serine and leucine (B10760876) tRNAs, which is important for tRNA stability and translational fidelity.[4]
-
mRNA: NAT10-mediated ac4C modification of mRNA enhances its stability and translation efficiency.[10][12] The modification is often found within the coding sequence (CDS) and can influence translation elongation.[10]
The Potential "Eraser" Enzyme: Sirtuin 7 (SIRT7)
Recent evidence suggests that the ac4C modification on RNA is reversible. The sirtuin 7 (SIRT7), a member of the NAD+-dependent deacetylase family, has been identified as a potential "eraser" of ac4C on rRNA.[3][13][14] In vitro studies have shown that SIRT7 can directly deacetylate ac4C on 18S rRNA, and its overexpression leads to decreased global ac4C levels.[3][13] Another enzyme, ALKBH1, has also been suggested to have deacetylase activity, though its role as an ac4C eraser is less established.[15][16] The discovery of an eraser enzyme highlights the dynamic nature of ac4C modification and opens new avenues for therapeutic intervention.
Quantitative Data on ac4C Metabolism
The following table summarizes key quantitative data related to the ac4C metabolic pathway. Due to the limited availability of kinetic data for NAT10 with RNA substrates, representative values for related N-acetyltransferases are included for context.
| Parameter | Value | Organism/Cell Line | Substrate | Reference |
| NAT10 Kinetic Parameters | ||||
| Apparent Km for Acetyl-CoA | ~20-100 µM (for other NATs) | Human | Various | [17] |
| ac4C Abundance | ||||
| ac4C/C ratio in total RNA | ~0.016% | HeLa | Total RNA | [4] |
| ac4C abundance in poly(A) RNA | Higher in NEP cells vs. hESCs | Human | poly(A) RNA | [2][18] |
| ac4C-modified mRNAs | 2,786 in WT, 2,520 in 5xFA | Mouse (hippocampus) | mRNA | [19] |
| ac4C peaks per transcript (hESCs) | Average of 2.70 | Human embryonic stem cells | mRNA | [2] |
Signaling Pathways and Regulation
The ac4C metabolic pathway is intricately linked with various cellular signaling networks, influencing and being influenced by them.
Upstream Regulation of NAT10
The expression and activity of NAT10 are tightly controlled at multiple levels:
-
Transcriptional Regulation: Several transcription factors have been shown to regulate NAT10 expression, including HIF1α, the NF-κB subunit p65, and c-myc.[5][20]
-
Post-transcriptional Regulation: MicroRNAs, such as miR-6716-5p, and long non-coding RNAs can target NAT10 mRNA to modulate its expression.[5][20]
-
Post-translational Modification: NAT10 is subject to various post-translational modifications, including phosphorylation and ubiquitination, which can affect its stability and activity.[5]
Downstream Signaling Pathways
NAT10 and ac4C modification of RNA have been shown to impact several critical signaling pathways, particularly in the context of cancer:
-
Wnt/β-catenin Pathway: NAT10-mediated ac4C modification of KIF23 mRNA enhances its stability, leading to the activation of the Wnt/β-catenin signaling pathway and promoting colorectal cancer progression.[21]
-
p53 Signaling Pathway: The interplay between NAT10 and the p53 tumor suppressor pathway is complex, with evidence suggesting both regulatory and collaborative roles in response to cellular stress.
-
Metabolic Pathways: NAT10 and ac4C are involved in reprogramming cellular metabolism, including glycolysis and fatty acid metabolism, to support cancer cell proliferation.[4]
Experimental Protocols
A variety of sophisticated techniques are employed to study the ac4C modification. Below are detailed overviews of key experimental protocols.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
Principle: This antibody-based method is used to enrich for ac4C-containing RNA fragments from a total RNA sample, which are then identified by high-throughput sequencing.
Detailed Methodology:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from cells or tissues of interest using standard methods (e.g., TRIzol).
-
Fragment the RNA to a desired size range (typically 100-200 nucleotides) using enzymatic or chemical methods.
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with an antibody specific to N4-acetylcytidine.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Perform stringent washes to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the enriched ac4C-containing RNA fragments from the beads.
-
Prepare a sequencing library from the eluted RNA, which includes reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify enriched regions (peaks) in the transcriptome, which correspond to sites of ac4C modification.
-
N4-acetylcytidine Sequencing (ac4C-seq)
Principle: This chemical-based method allows for the single-nucleotide resolution mapping of ac4C by exploiting the chemical reactivity of the acetylated cytidine.
Detailed Methodology:
-
Chemical Treatment:
-
Treat the RNA sample with sodium cyanoborohydride (NaCNBH3) under acidic conditions. This reduces the ac4C to a tetrahydro-N4-acetylcytidine derivative.
-
This chemical modification causes a misincorporation (C-to-T transition) during reverse transcription.
-
-
RNA Fragmentation and Library Preparation:
-
Fragment the chemically treated RNA.
-
Prepare a sequencing library as described for acRIP-seq.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify C-to-T transitions that are specific to the NaCNBH3-treated sample compared to a control sample, thus pinpointing the exact location of ac4C modifications.
-
In Vitro NAT10 Activity Assay
Principle: This assay measures the ability of purified NAT10 to transfer an acetyl group from acetyl-CoA to an RNA substrate.
Detailed Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified recombinant NAT10 enzyme, a specific RNA substrate (e.g., a synthetic RNA oligonucleotide containing a cytidine residue), and [3H]-acetyl-CoA in a suitable reaction buffer.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period.
-
-
Detection of Acetylated RNA:
-
Stop the reaction and separate the RNA from the unincorporated [3H]-acetyl-CoA using methods such as filter binding assays or gel electrophoresis.
-
Quantify the amount of incorporated radioactivity in the RNA using a scintillation counter. This will be proportional to the NAT10 activity.
-
Mass Spectrometry (LC-MS/MS) for ac4C Quantification
Principle: This highly sensitive and accurate method is used to quantify the absolute or relative abundance of ac4C in a total RNA sample.
Detailed Methodology:
-
RNA Digestion:
-
Digest the total RNA sample to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
-
Chromatographic Separation:
-
Separate the resulting nucleosides using liquid chromatography (LC), typically with a reverse-phase column.
-
-
Mass Spectrometry Analysis:
-
Introduce the separated nucleosides into a tandem mass spectrometer (MS/MS).
-
Identify and quantify ac4C based on its specific mass-to-charge ratio and fragmentation pattern. Stable isotope-labeled internal standards are often used for accurate quantification.
-
Visualizations
N4-acetylcytidine (ac4C) Metabolic Pathway
Caption: The enzymatic writing and erasing of the N4-acetylcytidine modification on RNA.
Upstream Regulation and Downstream Effects of NAT10
Caption: A summary of the regulatory inputs and functional outputs of the NAT10 enzyme.
Experimental Workflow for ac4C Analysis
Caption: An overview of the key experimental approaches for studying N4-acetylcytidine.
References
- 1. NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAT10‐mediated ac4C modification promotes ectoderm differentiation of human embryonic stem cells via acetylating NR2F1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human NAT10 Is an ATP-dependent RNA Acetyltransferase Responsible for N4-Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear RNA-acetylation can be erased by the deacetylase SIRT7 [ouci.dntb.gov.ua]
- 15. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. NAT10-mediated ac4C modification promotes ectoderm differentiation of human embryonic stem cells via acetylating NR2F1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dysregulated ac4C modification of mRNA in a mouse model of early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
The Stability of N4-acetylcytidine in the Cellular Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that has emerged as a critical regulator of RNA metabolism. Catalyzed by the enzyme N-acetyltransferase 10 (NAT10), ac4C is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). Within the cellular environment, the primary role of ac4C in mRNA is to enhance its stability and promote translation efficiency. This modification acts as a protective shield, safeguarding transcripts from exonucleolytic degradation and thereby extending their functional half-life. The stability conferred by ac4C is intrinsically linked to the activity of NAT10, and its dysregulation has been implicated in numerous disease states, including cancer and developmental disorders. This technical guide provides an in-depth overview of the mechanisms governing ac4C stability, quantitative data on its impact on mRNA half-life, detailed experimental protocols for its study, and visualizations of the key molecular pathways.
The Core Mechanism: NAT10-Mediated Acetylation and mRNA Stabilization
The stability of an mRNA molecule is a key determinant of its protein-coding potential. N4-acetylcytidine contributes directly to this stability in a process orchestrated by the sole known eukaryotic mRNA acetyltransferase, NAT10.[1][2]
The Acetylation Process: NAT10 utilizes acetyl coenzyme A (acetyl-CoA) as a donor to transfer an acetyl group to the N4 position of cytidine (B196190) residues within target RNA transcripts.[3] This enzymatic reaction is highly specific and often occurs within the coding sequence (CDS) of mRNAs.[4] The presence of the bulky, hydrophobic acetyl group is thought to reinforce the RNA structure, potentially by stabilizing base-pairing.[5] This structural reinforcement makes the transcript more resistant to degradation by cellular ribonucleases.
Impact on mRNA Half-Life: The direct consequence of ac4C modification is an increase in the transcript's half-life.[4] Depletion or inhibition of NAT10 results in a global reduction of ac4C levels, leading to a marked decrease in the stability of target mRNAs.[6][7] This enhanced stability ensures a prolonged presence of the mRNA template, leading to increased protein output. This mechanism is crucial for the expression of genes involved in a wide array of cellular processes, including cell proliferation, fatty acid metabolism, and pluripotency.[6][8][9]
Visualization of the ac4C Stabilization Pathway
The following diagram illustrates the core pathway of NAT10-mediated mRNA acetylation and its downstream effects on stability and protein expression.
Quantitative Analysis of ac4C-Mediated mRNA Stability
The stabilizing effect of ac4C modification is quantifiable through the measurement of mRNA half-lives, typically after transcriptional arrest. Experiments consistently show that knockdown of NAT10 significantly shortens the half-life of its target transcripts. While transcriptome-wide median half-lives can vary by cell type (e.g., a median of ~10 hours in some mammalian cells), the effect of ac4C is observed on specific, modified transcripts.[10]
The table below summarizes findings from studies on specific genes where ac4C-dependent stability was measured. The data highlights the reduction in mRNA half-life upon the depletion of NAT10.
| Gene Target | Cellular Context | Condition | mRNA Half-Life (t½) | Fold Change (approx.) | Reference |
| ELOVL6 | MCF7 (Breast Cancer) | Control (siC) | > 8 hours | \multirow{2}{}{~2.0x Decrease} | \multirow{2}{}{[11]} |
| NAT10 Knockdown (siNAT10) | ~4 hours | ||||
| ACSL3 | MCF7 (Breast Cancer) | Control (siC) | > 8 hours | \multirow{2}{}{~1.8x Decrease} | \multirow{2}{}{[11]} |
| NAT10 Knockdown (siNAT10) | ~4.5 hours | ||||
| ACSL4 | MCF7 (Breast Cancer) | Control (siC) | > 8 hours | \multirow{2}{}{~1.7x Decrease} | \multirow{2}{}{[11]} |
| NAT10 Knockdown (siNAT10) | ~4.7 hours | ||||
| SLC7A11 | MCF7 (Breast Cancer) | Control (siC) | ~6 hours | \multirow{2}{}{~2.4x Decrease} | \multirow{2}{}{[9]} |
| NAT10 Knockdown (siNAT10) | ~2.5 hours | ||||
| GCLC | MCF7 (Breast Cancer) | Control (siC) | ~7 hours | \multirow{2}{}{~1.9x Decrease} | \multirow{2}{}{[9]} |
| NAT10 Knockdown (siNAT10) | ~3.7 hours | ||||
| ANP32B | hESCs | Control (shCTR) | ~7.5 hours | \multirow{2}{}{~1.7x Decrease} | \multirow{2}{}{[7]} |
| NAT10 Knockdown (shNAT10) | ~4.4 hours |
Note: Half-life values are estimated from decay curves presented in the cited literature. The fold change is an approximation based on these estimations.
Experimental Methodologies
Studying the stability of ac4C-modified RNA requires a combination of techniques to map the modification sites and to measure transcript decay rates.
Mapping ac4C Sites: Acetylated RNA Immunoprecipitation (acRIP-seq)
acRIP-seq is an antibody-based method to enrich and identify acetylated RNA regions across the transcriptome.[12][13]
Detailed Protocol:
-
RNA Isolation & Fragmentation:
-
Isolate total RNA from cells or tissues of interest using a standard method (e.g., TRIzol). For mRNA-specific analysis, perform poly(A) selection.[1]
-
Fragment the purified RNA to a size range of 100-200 nucleotides. This is typically achieved by incubating the RNA with a fragmentation buffer (containing Mg²⁺ or Zn²⁺) at high temperature (e.g., 94°C for 5-10 minutes).[14]
-
-
Antibody-Bead Conjugation:
-
Immunoprecipitation (IP):
-
Washing and Elution:
-
Wash the beads multiple times (typically 3-5 times) with wash buffers of increasing stringency to remove non-specifically bound RNA.
-
Elute the captured RNA from the beads, often by incubating with a buffer containing Proteinase K to digest the antibody.
-
-
Library Preparation and Sequencing:
-
Purify the eluted RNA.
-
Construct a sequencing library using a directional RNA library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit).[14][15] This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing on an Illumina platform.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Use peak-calling algorithms to identify regions significantly enriched in the ac4C IP sample compared to the IgG control and input samples.
-
Measuring mRNA Half-Life: Actinomycin D Chase & qRT-PCR
This classic method measures the decay rate of specific mRNAs after halting transcription.[16]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Time-Course Collection:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells collected at each time point.
-
Quantify the RNA and ensure its integrity.
-
Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.[18]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using gene-specific primers for the transcript of interest.
-
Include primers for a highly stable transcript (e.g., 18S rRNA or GAPDH) as an internal control for normalization.
-
-
Half-Life Calculation:
-
Normalize the amount of the target mRNA at each time point to the internal control.
-
Plot the percentage of remaining mRNA (relative to the t=0 time point) against time on a semi-logarithmic scale.
-
Calculate the half-life (t½) using one-phase decay non-linear regression analysis or by determining the time it takes for the mRNA level to decrease by 50%.[11][18]
-
Visualization of Experimental Workflows
The following diagrams outline the logical flow of the key experimental procedures discussed.
Advanced Single-Nucleotide Resolution Mapping
While acRIP-seq identifies modified regions, other methods provide single-nucleotide resolution. Techniques like ac4C-seq and RedaC:T-seq use chemical reduction (e.g., with sodium cyanoborohydride or sodium borohydride) to convert ac4C into a reduced form.[19][20][21][22] This altered base causes a misincorporation (C-to-T transition) during reverse transcription, allowing the precise site of acetylation to be identified through sequencing.[19][21] These methods are powerful tools for understanding the specific sequence contexts and precise locations of ac4C that are critical for its function in stabilizing RNA.
Conclusion and Future Directions
The N4-acetylcytidine modification is a fundamental mechanism for ensuring the stability of a subset of cellular mRNAs. The process, governed by the acetyltransferase NAT10, protects transcripts from degradation, thereby fine-tuning gene expression at a post-transcriptional level. The quantitative impact on mRNA half-life is significant, and its dysregulation is increasingly linked to human diseases, making NAT10 a compelling target for drug development.
Future research will likely focus on identifying the full complement of proteins that recognize and interpret the ac4C mark (so-called "reader" proteins), elucidating the mechanisms that target NAT10 to specific transcripts, and understanding how ac4C stability is dynamically regulated in response to cellular stress and signaling cues. The continued application of the detailed experimental protocols outlined in this guide will be instrumental in advancing our understanding of this critical epitranscriptomic modification.
References
- 1. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. NAT10, an RNA Cytidine Acetyltransferase, Regulates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation and Sequencing of Acetylated RNA [en.bio-protocol.org]
- 13. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
- 15. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 16. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Real-time RT-PCR analysis of mRNA decay: half-life of Beta-actin mRNA in human leukemia CCRF-CEM and Nalm-6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 20. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for In Vitro Transcription with N4-Acetylcytidine Triphosphate (ac4CTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a naturally occurring modified ribonucleoside that has garnered significant interest in the field of RNA therapeutics and synthetic biology.[1][2] When incorporated into messenger RNA (mRNA), ac4C has been demonstrated to enhance both the stability and translational efficiency of the transcript.[1][2][3] This modification is achieved through in vitro transcription (IVT) by substituting the standard cytidine (B196190) triphosphate (CTP) with N4-acetylcytidine triphosphate (ac4CTP). The resulting ac4C-modified mRNA holds considerable promise for applications in vaccine development, protein replacement therapies, and other areas where robust and sustained protein expression from an mRNA template is desired.
These application notes provide a comprehensive overview, detailed protocols, and expected outcomes for the in vitro transcription of mRNA containing N4-acetylcytidine.
Key Applications
-
Enhanced Protein Production: The incorporation of ac4C into mRNA transcripts can lead to higher protein yields from in vitro translation systems and in cell-based expression experiments.[1][2]
-
Increased mRNA Stability: ac4C modification can protect mRNA from degradation by cellular nucleases, thereby extending its functional half-life.[1][2][3]
-
Modulation of Innate Immune Responses: Studies suggest that ac4C modification of mRNA may alter its interaction with the innate immune system.
-
Investigation of RNA-Protein Interactions: The presence of ac4C can influence the binding of specific proteins to RNA, providing a tool for studying these interactions.
Data Summary: Effects of ac4C Incorporation on mRNA Properties
| Parameter | Observation | Method of Analysis |
| mRNA Stability | Increased mRNA half-life observed in cells containing ac4C-modified transcripts compared to unmodified mRNA.[1][2] | mRNA decay assays (e.g., actinomycin (B1170597) D chase followed by qRT-PCR) |
| Translation Efficiency | Enhanced protein expression from ac4C-modified mRNA in both in vitro translation systems and cell-based assays.[1][2][3] | Luciferase assays, Western blotting, flow cytometry for reporter proteins |
| Transcription Yield | Successful incorporation of ac4CTP by T7 RNA polymerase, yielding significant quantities of modified mRNA. Yields can be comparable to standard IVT reactions, but optimization of the ac4CTP:CTP ratio may be necessary for maximal yield. | Spectrophotometry (A260), fluorescent RNA quantification assays |
Experimental Protocols
Protocol 1: In Vitro Transcription of ac4C-Modified mRNA
This protocol describes the synthesis of mRNA containing N4-acetylcytidine using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
N4-Acetylcytidine triphosphate (ac4CTP) solution (e.g., 100 mM)
-
ATP, GTP, UTP solutions (e.g., 100 mM each)
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification system (e.g., spin columns or magnetic beads for RNA purification)
Procedure:
-
Reaction Setup: Thaw all reagents on ice. Prepare the transcription reaction mix at room temperature in a nuclease-free tube in the following order:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP (100 mM) | 1.5 µL | 7.5 mM |
| GTP (100 mM) | 1.5 µL | 7.5 mM |
| UTP (100 mM) | 1.5 µL | 7.5 mM |
| ac4CTP (100 mM) | 1.5 µL | 7.5 mM |
| Linearized DNA template | X µL (e.g., 1 µg) | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
-
Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to higher levels of double-stranded RNA byproducts.
-
DNase Treatment: After incubation, add 1 µL of RNase-free DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
Purification of ac4C-mRNA: Purify the transcribed mRNA using an appropriate method to remove enzymes, unincorporated nucleotides, and DNA fragments. A spin column-based RNA purification kit is a common and effective method. Follow the manufacturer's instructions for the chosen purification kit.
-
Quantification and Quality Control: Determine the concentration of the purified ac4C-mRNA using a spectrophotometer (A260) or a fluorometric assay. Assess the integrity of the transcript by denaturing agarose (B213101) gel electrophoresis.
Protocol 2: Analysis of mRNA Stability
This protocol outlines a method to compare the stability of ac4C-modified mRNA to its unmodified counterpart in a cell line.
Materials:
-
Cells of interest cultured in appropriate media
-
Transfection reagent
-
ac4C-modified mRNA and unmodified control mRNA (encoding a reporter protein like luciferase or GFP)
-
Actinomycin D
-
Cell lysis buffer
-
RNA extraction kit
-
qRT-PCR reagents
Procedure:
-
Transfection: Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection. Transfect the cells with either ac4C-modified mRNA or unmodified mRNA using a suitable transfection reagent, following the manufacturer's protocol.
-
Transcription Inhibition: After a set period to allow for mRNA translation (e.g., 4-6 hours), add Actinomycin D to the culture medium to a final concentration that effectively inhibits transcription in the chosen cell line (e.g., 5 µg/mL). This is time point zero (t=0).
-
Time Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction: Lyse the cells at each time point and extract total RNA using a commercial RNA extraction kit.
-
qRT-PCR Analysis: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) using primers specific for the reporter gene. Use a housekeeping gene as a reference for normalization.
-
Data Analysis: Calculate the relative amount of the reporter mRNA at each time point, normalized to the t=0 time point. Plot the relative mRNA levels against time on a semi-logarithmic scale to determine the mRNA half-life.
Visualizations
Experimental Workflow for In Vitro Transcription of ac4C-mRNA```dot
Caption: Activation of the NF-κB signaling pathway by ac4C-modified mRNA.
Simplified NLRP3 Inflammasome Activation Pathway
Caption: Two-signal model of NLRP3 inflammasome activation involving ac4C-mRNA.
References
Application Notes and Protocols for T7 RNA Polymerase Incorporation of N4-acetylcytidine triphosphate (ac4CTP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic incorporation of N4-acetylcytidine triphosphate (ac4CTP) into messenger RNA (mRNA) using T7 RNA polymerase. This technology is of significant interest for the development of mRNA-based therapeutics and vaccines due to the beneficial properties conferred by the N4-acetylcytidine (ac4C) modification.
Introduction
N4-acetylcytidine (ac4C) is a naturally occurring modified nucleobase.[1] When incorporated into synthetic mRNA, ac4C has been shown to increase mRNA stability and reduce its inherent immunogenicity, making it a valuable tool for therapeutic applications.[2][3] The in vitro transcription (IVT) reaction catalyzed by T7 RNA polymerase is a robust method for generating large quantities of mRNA. This process can be adapted to fully substitute canonical cytidine (B196190) triphosphate (CTP) with ac4CTP, yielding fully modified mRNA transcripts.[2][3]
Key Applications
The incorporation of ac4CTP into mRNA transcripts offers several advantages for researchers and drug developers:
-
Reduced Immunogenicity: The ac4C modification has been demonstrated to diminish the inflammatory response typically associated with synthetic mRNA, which is crucial for in vivo applications.[1]
-
Enhanced mRNA Stability: The presence of ac4C can contribute to a longer half-life of the mRNA molecule, potentially leading to prolonged protein expression.[2][3]
-
Therapeutic mRNA Development: These properties make ac4C-modified mRNA a promising platform for vaccines, protein replacement therapies, and gene editing applications.
Data Presentation
For illustrative purposes, studies on other modified cytidine analogs, such as the fluorescent tCTP, have shown that T7 RNA polymerase can incorporate modified nucleotides with high efficiency, in some cases even exceeding that of the natural counterpart. For instance, the catalytic efficiency for tCTP incorporation was found to be 2-fold higher than for CTP.[5] This highlights the capacity of T7 RNA polymerase to accommodate modifications at the N4 position of cytidine.
The following table summarizes the expected yield for a standard in vitro transcription reaction with 100% CTP substitution by ac4CTP, based on commercially available kits.
| Reaction Volume | DNA Template | Incubation Time | Expected RNA Yield | Reference |
| 20 µL | 1 µg (1.4 kbp) | 30 minutes | ~100-130 µg | [3] |
| 20 µL | 1 µg (1.4 kbp) with ARCA capping | 30 minutes | ~30-50 µg | [2] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription for ac4C-modified mRNA
This protocol is adapted from the Jena Bioscience HighYield T7 mRNA Synthesis Kit (ac4CTP) and is designed for a 20 µL reaction with 100% substitution of CTP with ac4CTP.[3]
Materials:
-
Linearized DNA template with a T7 promoter (0.5 - 1.0 µg)
-
Nuclease-free water
-
10x T7 Reaction Buffer
-
Dithiothreitol (DTT, 100 mM)
-
ATP solution (100 mM)
-
GTP solution (100 mM)
-
UTP solution (100 mM)
-
ac4CTP solution (100 mM)
-
T7 RNA Polymerase Mix
-
RNase Inhibitor (optional, but recommended)
Procedure:
-
Thaw all components at room temperature, mix thoroughly by vortexing, and centrifuge briefly. Place the T7 RNA Polymerase Mix on ice.
-
Assemble the reaction at room temperature in the following order:
Component Volume for 20 µL reaction Final Concentration Nuclease-free Water Up to 20 µL - 10x T7 Reaction Buffer 2 µL 1x DTT (100 mM) 2 µL 10 mM ATP (100 mM) 1.5 µL 7.5 mM GTP (100 mM) 1.5 µL 7.5 mM UTP (100 mM) 1.5 µL 7.5 mM ac4CTP (100 mM) 1.5 µL 7.5 mM DNA Template X µL (0.5 - 1.0 µg) 25-50 ng/µL | T7 RNA Polymerase Mix | 2 µL | - |
-
Mix the components by vortexing and centrifuge briefly.
-
Incubate the reaction at 37°C for 2 hours. For optimization, incubation times can be varied from 30 minutes to 4 hours.[3]
-
(Optional) To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
Protocol 2: Co-transcriptional Capping of ac4C-modified mRNA with ARCA
This protocol incorporates an Anti-Reverse Cap Analog (ARCA) for the synthesis of 5'-capped ac4C-modified mRNA.[2]
Materials:
-
Same as Protocol 1, with the addition of ARCA solution (100 mM).
Procedure:
-
Follow the same initial steps as in Protocol 1 for thawing and preparing reagents.
-
Assemble the reaction at room temperature with the following components:
Component Volume for 20 µL reaction Final Concentration Nuclease-free Water Up to 20 µL - 10x T7 Reaction Buffer 2 µL 1x DTT (100 mM) 2 µL 10 mM ATP (100 mM) 1.5 µL 7.5 mM UTP (100 mM) 1.5 µL 7.5 mM ac4CTP (100 mM) 1.5 µL 7.5 mM GTP (100 mM) 0.3 µL 1.5 mM ARCA (100 mM) 1.2 µL 6 mM DNA Template X µL (0.5 - 1.0 µg) 25-50 ng/µL | T7 RNA Polymerase Mix | 2 µL | - |
-
Mix, centrifuge, and incubate as described in Protocol 1.
-
Proceed with optional DNase I treatment and RNA purification.
Visualizations
The following diagrams illustrate the workflow for synthesizing ac4C-modified mRNA and the proposed mechanism for its reduced immunogenicity.
Caption: Workflow for the synthesis of ac4C-modified mRNA.
Caption: Proposed mechanism of reduced immunogenicity of ac4C-modified mRNA.
References
- 1. Cytidine acetylation yields a hypoinflammatory synthetic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HighYield T7 ARCA mRNA Synthesis Kit (ac4CTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 3. HighYield T7 mRNA Synthesis Kit (ac4CTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 4. A Viral T7 RNA Polymerase Ratcheting Along DNA With Fidelity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N4-acetylcytidine (ac4C) Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification of RNA that has emerged as a critical regulator of mRNA metabolism.[1][2][3] Found in all domains of life, this acetylation event on cytidine (B196190) residues is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) or its homologs.[1][4][5][6][7] The presence of ac4C in messenger RNA (mRNA) has been shown to significantly enhance its stability and translational efficiency, making it a modification of considerable interest for the development of next-generation mRNA therapeutics and for studying the fundamental aspects of gene regulation.[4][7][8][9][10][11][12][13][14]
These application notes provide a detailed protocol for the synthesis of ac4C-modified mRNA via in vitro transcription, along with methods for its purification and characterization.
Biological Role and Significance of ac4C Modification
The primary enzyme responsible for cytidine acetylation in eukaryotes is NAT10, which transfers an acetyl group from acetyl-CoA to the N4 position of cytidine in an ATP-dependent manner.[1] This modification is not randomly distributed but is found in specific sequence contexts, often within coding sequences (CDS).[4][5]
The functional consequences of ac4C modification are profound:
-
Enhanced mRNA Stability: ac4C modification protects mRNA from degradation, leading to an increased half-life.[4][9][10] This stabilization is crucial for sustained protein expression.
-
Increased Translational Efficiency: The presence of ac4C, particularly at the wobble position of codons, has been demonstrated to promote more efficient decoding by the ribosome, leading to higher protein yields.[4][9][10]
-
Cellular Processes: Dysregulation of ac4C levels has been implicated in various diseases, including cancer and developmental disorders, highlighting its importance in maintaining cellular homeostasis.[1]
The ability to incorporate ac4C into synthetic mRNA offers a promising avenue for improving the efficacy of mRNA-based vaccines and therapeutics by enhancing antigen or therapeutic protein expression.
Synthesis of ac4C Modified mRNA: An Overview
The most common method for generating ac4C-modified mRNA is through in vitro transcription (IVT). This process utilizes a DNA template containing the gene of interest downstream of a T7 RNA polymerase promoter. By providing N4-acetylcytidine triphosphate (ac4CTP) in the nucleotide mix, the polymerase incorporates the modified base into the transcribed mRNA.
Detailed Experimental Protocols
Protocol 1: In Vitro Transcription of ac4C-Modified mRNA
This protocol outlines the steps for synthesizing ac4C-modified mRNA using a commercially available T7 RNA polymerase kit.
Materials:
-
Linearized plasmid DNA template (1 µg/µL) containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase kit (e.g., MAXIscript™ T7 Transcription Kit).
-
NTP solution mix (ATP, GTP, UTP, CTP at specified concentrations).
-
N4-acetylcytidine triphosphate (ac4CTP).
-
RNase inhibitor.
-
DNase I, RNase-free.
-
Nuclease-free water.
Procedure:
-
Thaw Reagents: Thaw all components on ice. Keep enzymes and NTPs on ice throughout the procedure.
-
Prepare NTP Mix: Prepare a nucleotide mix with the desired ratio of CTP to ac4CTP. For partial substitution, a common starting point is a 1:1 or 1:3 ratio of CTP:ac4CTP. For full substitution, replace CTP entirely with ac4CTP.
-
Assemble the Transcription Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed:
-
Nuclease-free water to a final volume of 20 µL.
-
10X Transcription Buffer: 2 µL.
-
NTP Mix (with ac4CTP): (Volume as required for final concentration).
-
Linearized DNA Template: 1 µg.
-
RNase Inhibitor: 1 µL.
-
T7 RNA Polymerase: 2 µL.
-
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly to collect the contents at the bottom. Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: After incubation, add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-20 minutes to digest the DNA template.[5]
Protocol 2: Purification of ac4C-Modified mRNA
Purification is essential to remove enzymes, unincorporated nucleotides, and the digested DNA template.
Materials:
-
Lithium Chloride (LiCl) Precipitation Solution (e.g., 5 M LiCl).
-
70% Ethanol (B145695) (prepared with nuclease-free water).
-
Nuclease-free water.
Procedure:
-
Precipitation: Add an appropriate volume of LiCl solution to the transcription reaction mixture and mix well. Incubate at -20°C for at least 30 minutes.
-
Pelleting: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the RNA.
-
Washing: Carefully discard the supernatant. Wash the RNA pellet by adding 500 µL of cold 70% ethanol. Centrifuge at high speed for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the ethanol wash and briefly air-dry the pellet to remove any residual ethanol. Do not over-dry. Resuspend the purified ac4C-modified mRNA in an appropriate volume of nuclease-free water.
-
Quantification: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Characterization and Quality Control
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the incorporation of ac4C into the mRNA transcript.[6] This technique can identify and quantify the presence of the modified nucleoside.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is a powerful technique to map the location of ac4C modifications across the transcriptome.[5][6][12] It involves using an antibody specific to ac4C to enrich for modified RNA fragments, which are then sequenced.[15] This method is particularly useful for validating the presence of ac4C in your synthetic mRNA.
Functional Assays
The ultimate test of your ac4C-modified mRNA is its functional performance.
-
In Vitro Translation: Use a rabbit reticulocyte lysate or a similar cell-free protein synthesis system to compare the protein output from ac4C-modified mRNA versus an unmodified control.
-
Cell-Based Transfection: Transfect mammalian cells with the ac4C-modified and unmodified mRNA and measure protein expression levels over time using methods like Western blotting, ELISA, or flow cytometry.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of ac4C modification based on published literature.
Table 1: Effect of ac4C on mRNA Stability
| mRNA Target | Cell Line | Fold Change in Half-life (ac4C vs. Unmodified) | Reference |
| Bulk acetylated mRNAs | Human cells | Significantly longer half-life | [9][10] |
| Specific target mRNAs | Human cells | Increased stability upon NAT10 expression | [4] |
Table 2: Effect of ac4C on Translation Efficiency
| Assay Type | System | Fold Change in Protein Output (ac4C vs. Unmodified) | Reference |
| In vitro translation | Cell-free system | Enhanced translation | [4] |
| In vivo translation | Human cell lines | Higher translation efficiency | [4][9] |
| Ribosome Profiling | Human cell lines | Increased ribosome occupancy on ac4C-mRNAs | [9] |
Conclusion
The incorporation of N4-acetylcytidine into synthetic mRNA represents a significant advancement in RNA technology. By enhancing both the stability and translational output of mRNA, this modification holds great promise for improving the potency and duration of effect for a wide range of mRNA-based therapeutics and vaccines. The protocols and methods described herein provide a comprehensive guide for researchers and developers to produce and characterize high-quality ac4C-modified mRNA for their specific applications.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dysregulated ac4C modification of mRNA in a mouse model of early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profile analysis of N4-acetylcytidine (ac4C) on mRNA of human lung adenocarcinoma and paired adjacent non-tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CSDL | IEEE Computer Society [computer.org]
- 14. Frontiers | NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro [frontiersin.org]
- 15. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
Application Notes and Protocols for N4-acetylcytidine (ac4CTP) In Vitro Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction
N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional RNA modification that has garnered significant interest in the field of synthetic mRNA therapeutics.[1][2] The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA can modulate its stability, translational efficiency, and immunogenicity. Specifically, replacing cytidine (B196190) with N4-acetylcytidine has been shown to enhance mRNA stability and translation, particularly when located in the coding sequence, while potentially reducing inflammatory responses.[2][3][4][5][6][7][8]
These application notes provide a comprehensive guide for the synthesis of ac4C-modified mRNA using commercially available reagents. While dedicated "kits" for ac4CTP in vitro transcription are not commonly marketed, N4-acetylcytidine triphosphate (ac4CTP) can be purchased as a standalone reagent and incorporated into established IVT workflows that allow for the substitution of canonical nucleotides.
Key Features of ac4C-Modified mRNA
-
Enhanced Translational Efficiency: The presence of ac4C in the coding sequence of an mRNA can promote its translation into protein.[5][6] This is thought to occur by increasing the thermal stability of the codon-anticodon interaction during decoding.[5]
-
Increased mRNA Stability: The acetylation at the N4 position can protect mRNA from degradation by certain nucleases, thereby increasing its half-life and the overall protein yield.[1][5]
-
Reduced Immunogenicity: Substitution of canonical cytidine with ac4C can diminish the inflammatory potential of synthetic mRNA, which is a critical feature for therapeutic applications requiring repeated dosing.[2]
-
Altered Protein Interactions: The ac4C modification can change the cohort of proteins that bind to the mRNA, which can influence its localization, function, and degradation.[2]
Quantitative Data Summary
The following tables summarize the reported effects of ac4C incorporation on mRNA translation and stability.
Table 1: Effect of ac4C on Protein Expression
| Reporter Construct | Modification | Relative Protein Output (Compared to Unmodified C) | Cell Type/System | Reference |
| eGFP mRNA | Full C to ac4C substitution | Similar, slightly reduced | Human cells | [2] |
| Luciferase mRNA | ac4C at wobble positions | Strongly stimulated | In vitro and in vivo | [5] |
Table 2: Effect of ac4C on mRNA Stability
| Target mRNA Cohort | Condition | Observation | Reference |
| Acetylated mRNAs | NAT10-dependent acetylation | Increased mRNA half-life | [5] |
| FNTB mRNA | Inhibition of ac4C acetylation | Reduced mRNA stability | [8][9] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of ac4C-modified mRNA via in vitro transcription. This protocol is a generalized procedure based on commercially available T7 RNA polymerase-based kits (e.g., NEB HiScribe™ T7 High Yield RNA Synthesis Kit, Thermo Fisher Scientific mMESSAGE mMACHINE™ T7 Transcription Kit) where nucleotide solutions are supplied separately.[10][11]
Protocol 1: In Vitro Transcription of ac4C-Modified mRNA
This protocol describes the complete substitution of CTP with ac4CTP in a standard 20 µL in vitro transcription reaction.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
N4-acetylcytidine triphosphate (ac4CTP), 100 mM solution (e.g., Jena Bioscience, NU-988)
-
ATP, GTP, UTP solutions (100 mM each)
-
T7 RNA Polymerase Mix (e.g., from NEB E2040S or similar)
-
10X Reaction Buffer
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., spin column-based) or LiCl precipitation solution
Procedure:
-
Thaw Reagents: Thaw all necessary reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice. Briefly centrifuge all tubes to collect the contents at the bottom.
-
Prepare NTP Mix: Prepare a nucleotide mix containing ATP, GTP, UTP, and ac4CTP. For a standard reaction aiming for 7.5 mM of each NTP, combine the following in a sterile, nuclease-free tube:
-
7.5 µL 100 mM ATP
-
7.5 µL 100 mM GTP
-
7.5 µL 100 mM UTP
-
7.5 µL 100 mM ac4CTP
-
70 µL Nuclease-free water
-
This creates a 10X NTP mix with ac4C.
-
-
Assemble the Transcription Reaction: At room temperature, assemble the following components in a nuclease-free tube in the order listed. Assembling on ice should be avoided if the reaction buffer contains spermidine, as it can cause DNA precipitation.[12]
-
Nuclease-free water: to a final volume of 20 µL
-
10X Reaction Buffer: 2 µL
-
10X NTP mix with ac4C: 2 µL
-
Linearized DNA Template: X µL (containing 1 µg)
-
T7 RNA Polymerase Mix: 2 µL
-
-
Incubation: Mix the components thoroughly by gentle pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2-4 hours. For short transcripts (<0.3 kb), the incubation time can be extended to optimize yield.[13]
-
DNase Treatment (Template Removal): Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes. This step is crucial to remove the DNA template.[14]
-
RNA Purification: Purify the synthesized ac4C-mRNA using a spin column-based RNA cleanup kit according to the manufacturer's instructions or by lithium chloride (LiCl) precipitation.
-
For LiCl precipitation: Add 30 µL of LiCl precipitation solution to the reaction, mix, and incubate at -20°C for at least 30 minutes. Centrifuge at maximum speed for 15 minutes at 4°C to pellet the RNA. Wash the pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.[3]
-
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by denaturing agarose (B213101) gel electrophoresis.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of ac4C-modified mRNA.
Functional Impact of ac4C Modification
Caption: Functional consequences of ac4C modification in mRNA.
References
- 1. neb.com [neb.com]
- 2. ulab360.com [ulab360.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NAT10-mediated mRNA N4-acetylation is essential for the translational regulation during oocyte meiotic maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. RNAT7 < Lab < TWiki [barricklab.org]
- 13. neb.com [neb.com]
- 14. static.igem.org [static.igem.org]
N4-Acetylcytidine Triphosphate: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, N4-acetylcytidine triphosphate (ac4CTP) is emerging as a critical tool for investigating the epitranscriptomic landscape. This modified nucleotide is instrumental in the in vitro synthesis of N4-acetylcytidine (ac4C) modified RNA, enabling detailed studies of its role in mRNA stability, translation efficiency, and various cellular processes. This document provides a detailed overview of commercially available ac4CTP, along with protocols for its application in molecular biology research.
I. Commercial Suppliers and Pricing Overview
The availability of high-quality N4-acetylcytidine triphosphate is crucial for reproducible experimental outcomes. Several reputable suppliers offer this modified nucleotide, with variations in formulation, quantity, and price. The following table summarizes the offerings from key suppliers to aid in the selection of the most suitable product for your research needs.
| Supplier | Catalog Number(s) | Available Quantities | Formulation | Purity | Price (EUR) |
| Jena Bioscience | NU-988S, NU-988L | 10 μl (100 mM), 5 x 10 μl (100 mM) | Solution in water | ≥ 95% (HPLC) | €114.49, €335.18 |
| MedChemExpress | HY-111815A-5mg | 5 mg | Sodium salt | 99.91% | Inquire |
| Adooq Bioscience | A19880 | Inquire | Lyophilized | Inquire | Inquire |
| CymitQuimica | Varies (distributor) | Inquire | Inquire | Inquire | Inquire |
II. Application Notes: The Role of N4-Acetylcytidine in RNA Biology
N4-acetylcytidine is a post-transcriptional RNA modification that has been identified in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1] The incorporation of ac4C into RNA molecules has been shown to have significant functional consequences:
-
Enhanced mRNA Stability: The presence of ac4C within an mRNA transcript can protect it from degradation by cellular nucleases, thereby increasing its half-life.[2]
-
Increased Translation Efficiency: Acetylation of cytidine (B196190) in mRNA has been demonstrated to promote the efficiency of protein translation.[3][4] This effect appears to be position-dependent within the mRNA sequence.[1]
-
Regulation of Gene Expression: By influencing mRNA stability and translation, ac4C plays a role in the post-transcriptional regulation of gene expression.[5]
-
Involvement in Disease: Dysregulation of ac4C modification has been implicated in various diseases, including cancer.[6][7][8][9] The enzyme responsible for this modification, N-acetyltransferase 10 (NAT10), is a subject of intense research as a potential therapeutic target.[8][9][10]
The primary application of N4-acetylcytidine triphosphate is its use as a substrate for in vitro transcription (IVT) reactions, typically catalyzed by T7 RNA polymerase.[11][12][13] This allows for the site-specific or global incorporation of ac4C into synthetic RNA molecules for downstream functional studies.
III. Experimental Protocols
A. In Vitro Transcription for the Synthesis of ac4C-Modified mRNA
This protocol outlines the general steps for incorporating N4-acetylcytidine into an mRNA transcript using a commercially available T7 RNA polymerase-based in vitro transcription kit.
1. Materials:
-
Linearized DNA template with a T7 promoter
-
N4-Acetylcytidine triphosphate (ac4CTP) solution (e.g., 100 mM from Jena Bioscience)
-
ATP, GTP, UTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., column-based or magnetic beads)
2. Workflow Diagram:
Caption: Workflow for the in vitro synthesis of ac4C-modified RNA.
3. Protocol:
-
Template Preparation: The DNA template should be linearized downstream of the desired RNA sequence and purified to remove the restriction enzyme and buffer components.
-
Transcription Reaction Setup: In a nuclease-free tube on ice, assemble the following components. The final concentration of each nucleotide, including ac4CTP, should be optimized based on the specific application, but a common starting point is to substitute a portion or all of the CTP with ac4CTP.
Component Volume Final Concentration Nuclease-free water X µL Transcription Buffer (10X) 2 µL 1X ATP, GTP, UTP (100 mM each) 0.5 µL each 2.5 mM each CTP (100 mM) 0.5 - X µL Varies ac4CTP (100 mM) X µL Varies Linear DNA Template 1 µg RNase Inhibitor 1 µL T7 RNA Polymerase 2 µL Total Volume 20 µL -
Incubation: Mix the components gently and incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: Add RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
RNA Purification: Purify the synthesized ac4C-modified RNA using a suitable RNA purification kit according to the manufacturer's instructions.
-
Quality Control: Assess the integrity and quantity of the purified RNA using denaturing agarose (B213101) gel electrophoresis and UV spectrophotometry. The presence of a sharp band of the expected size indicates successful synthesis of full-length RNA.
B. Detection of N4-Acetylcytidine in RNA
Several methods are available for the detection and mapping of ac4C within RNA molecules. One such method is ac4C-seq, which relies on the chemical reduction of ac4C followed by reverse transcription and sequencing.
1. Principle of ac4C-seq:
N4-acetylcytidine can be chemically reduced by sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride. This reduction alters the base-pairing properties of the modified cytidine, causing it to be misread as a uridine (B1682114) (U) during reverse transcription. Consequently, a C-to-T transition is observed at the position of the ac4C modification in the resulting cDNA sequence.
2. Workflow Diagram for ac4C-seq:
Caption: Workflow for the detection of ac4C sites in RNA using ac4C-seq.
3. Abbreviated Protocol for Chemical Reduction (as part of ac4C-seq): This protocol is based on the principles described in the literature and should be optimized for specific experimental conditions.[14][15]
-
RNA Preparation: Isolate total RNA and perform ribosomal RNA depletion to enrich for mRNA.
-
Reduction Reaction:
-
For the treatment sample, incubate the RNA with freshly prepared sodium borohydride (NaBH4) in a suitable buffer system.
-
For the control sample, perform a mock incubation without NaBH4.
-
-
RNA Cleanup: Purify the RNA from both the treatment and control reactions to remove chemical residues.
-
Downstream Processing: Proceed with RNA fragmentation, reverse transcription, and sequencing library preparation for both samples.
-
Bioinformatic Analysis: After sequencing, align the reads to the reference transcriptome and identify sites with a significant enrichment of C-to-T transitions in the NaBH4-treated sample compared to the control. These sites correspond to the locations of ac4C modifications.
IV. Signaling Pathways and Logical Relationships
The incorporation of ac4C into mRNA can influence various signaling pathways by modulating the expression of key regulatory proteins. One such example is the role of NAT10-mediated acetylation in cancer progression.
Caption: Role of NAT10-mediated ac4C modification in cancer progression.
This diagram illustrates how the acetyltransferase NAT10 catalyzes the formation of ac4C on target mRNAs, such as those encoding oncogenes.[9] This modification enhances the stability and translational efficiency of the mRNA, leading to increased expression of the oncoprotein and subsequent promotion of cancer progression.[9] The study of these pathways is facilitated by the use of N4-acetylcytidine triphosphate to generate modified RNAs for functional assays.
References
- 1. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-Acetyl-CTP, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 4. N4-Acetyl-CTP, Nucleotides for mRNA Modification - Jena Bioscience [jenabioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA N4‐acetylcytidine modification and its role in health and diseases | Semantic Scholar [semanticscholar.org]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Detecting N4-acetylcytidine (ac4C) in RNA using Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life.[1][2] This modification, where an acetyl group is added to the N4 position of cytidine (B196190), is catalyzed by the NAT10 acetyltransferase complex.[2] Emerging evidence highlights the crucial role of ac4C in various biological processes, including RNA stability, translation efficiency, and the stress response.[3][4] Dysregulation of ac4C levels has been implicated in human diseases, including cancer, making it a potential biomarker and therapeutic target.[5]
Liquid chromatography-mass spectrometry (LC-MS) has become a powerful and indispensable tool for the accurate detection and quantification of ac4C in diverse RNA populations.[1][5] This application note provides a detailed protocol for the sensitive and specific quantification of ac4C in total RNA samples using LC-MS/MS.
Principle of the Method
The quantification of ac4C by LC-MS/MS involves a multi-step process. Initially, total RNA is extracted from the biological sample of interest. The purified RNA is then enzymatically digested into its constituent ribonucleosides. These nucleosides are subsequently separated by liquid chromatography and detected by a mass spectrometer. By employing techniques such as multiple reaction monitoring (MRM), ac4C can be specifically identified and quantified with high sensitivity and accuracy. For absolute quantification, a stable isotope-labeled internal standard for ac4C is spiked into the sample prior to digestion.
Experimental Workflow Overview
Caption: Overall workflow for ac4C detection by LC-MS/MS.
Detailed Protocols
I. RNA Extraction and Quality Control
-
Total RNA Extraction:
-
Homogenize cells or tissues in TRIzol reagent or a similar lysis buffer.
-
Perform phase separation using chloroform (B151607) and collect the aqueous phase containing RNA.
-
Precipitate the RNA with isopropanol, wash with 75% ethanol, and resuspend the air-dried pellet in RNase-free water.
-
-
RNA Quality Control:
-
Assess RNA concentration and purity using a NanoDrop spectrophotometer. A260/A280 ratios should be between 1.8 and 2.1.
-
Evaluate RNA integrity by agarose (B213101) gel electrophoresis or using an Agilent Bioanalyzer. High-quality RNA will show distinct 28S and 18S ribosomal RNA bands with minimal degradation.
-
II. Enzymatic Digestion of RNA to Nucleosides
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following:
-
Total RNA: 1-5 µg
-
Nuclease P1 (1 U/µL): 1 µL
-
10X Nuclease P1 Buffer (100 mM ammonium (B1175870) acetate, pH 5.3): 2 µL
-
RNase-free water: to a final volume of 18 µL
-
-
Incubate at 42°C for 2 hours.
-
-
Dephosphorylation:
-
To the same tube, add:
-
Bacterial Alkaline Phosphatase (1 U/µL): 1 µL
-
10X Alkaline Phosphatase Buffer (500 mM Tris-HCl, pH 8.0): 2 µL
-
-
Incubate at 37°C for 2 hours.
-
-
Sample Cleanup (Optional but Recommended):
-
Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove enzymes.
-
III. LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
A. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient:
-
0-2 min: 0% B
-
2-10 min: 0-15% B (linear gradient)
-
10-12 min: 15-95% B (linear gradient)
-
12-15 min: 95% B (hold)
-
15-16 min: 95-0% B (linear gradient)
-
16-20 min: 0% B (re-equilibration)
-
B. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
ac4C: Precursor ion (m/z) 286.1 -> Product ion (m/z) 154.1
-
Internal Standard (e.g., ¹³C₅,¹⁵N₂-ac4C): Precursor ion (m/z) 293.1 -> Product ion (m/z) 161.1
-
Cytidine (C): Precursor ion (m/z) 244.1 -> Product ion (m/z) 112.1
-
-
Instrument Parameters (example, may require optimization):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for ac4C, its stable isotope-labeled internal standard, and other nucleosides using the instrument's software.
-
Quantification:
-
Generate a standard curve using known concentrations of ac4C and its internal standard.
-
Calculate the amount of ac4C in the sample by comparing the peak area ratio of endogenous ac4C to the internal standard against the standard curve.
-
The relative abundance of ac4C can be expressed as a ratio to a canonical nucleoside, such as cytidine (C).
-
Quantitative Data Summary
| Sample Type | ac4C/C Ratio (%) | Reference |
| Human HeLa cell total RNA | 0.05 - 0.15 | [6] |
| Yeast (S. cerevisiae) total RNA | 0.1 - 0.2 | [1] |
| E. coli total RNA | 0.02 - 0.08 | [1] |
Note: These values are approximate and can vary depending on cell type, growth conditions, and analytical methodology.
Logical Relationship for ac4C Deposition
Caption: Enzymatic deposition of ac4C on RNA by NAT10.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal for ac4C | Incomplete RNA digestion | Optimize digestion time and enzyme concentration. |
| RNA degradation | Use fresh, high-quality RNA. Handle samples on ice. | |
| Poor ionization | Optimize mass spectrometer source parameters. | |
| High background noise | Contamination from reagents | Use high-purity solvents and reagents. |
| Matrix effects | Perform sample cleanup or dilute the sample. | |
| Poor chromatographic peak shape | Column degradation | Replace the column. |
| Inappropriate mobile phase | Optimize the LC gradient and mobile phase composition. |
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of N4-acetylcytidine in RNA using LC-MS/MS. This powerful analytical technique offers the sensitivity and specificity required to investigate the role of this important RNA modification in health and disease. The provided workflow, protocols, and troubleshooting guide will be a valuable resource for researchers in academia and the pharmaceutical industry.
References
- 1. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ac4C-seq: Mapping N4-acetylcytidine at Single-Nucleotide Resolution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N4-acetylcytidine (ac4C) is a conserved RNA modification implicated in various biological processes, including mRNA stability, translation, and processing.[1] Understanding the precise location of ac4C across the transcriptome is crucial for elucidating its regulatory functions. ac4C-seq (N4-acetylcytidine sequencing) is a chemical-based method that enables the quantitative, single-nucleotide resolution mapping of cytidine (B196190) acetylation in RNA.[2][3][4][5] This method circumvents the limitations of antibody-based approaches (acRIP-seq), which only identify enriched regions of ac4C without pinpointing the exact modified residue.[3][4]
The principle of ac4C-seq relies on the selective chemical reduction of ac4C. N4-acetylation makes the cytidine ring susceptible to reduction by agents like sodium cyanoborohydride (NaCNBH3) or sodium borohydride (B1222165) (NaBH4) under acidic conditions.[2][3][6] This reduction converts ac4C into a tetrahydro-N4-acetylcytidine derivative. During reverse transcription, this modified base is misread as a uridine (B1682114) (U), leading to a C-to-T transition in the resulting cDNA.[3][7][8] High-throughput sequencing of the cDNA library and subsequent bioinformatic analysis identify these C-to-T mutations, allowing for the precise mapping and quantification of ac4C sites.[2][3][4]
Data Presentation
The following table summarizes key quantitative parameters for a typical ac4C-seq experiment. These values may require optimization depending on the specific cell type, RNA source, and desired sequencing depth.
| Parameter | Typical Range/Value | Notes |
| Starting Material | ||
| Total RNA Input | 1 - 10 µg | High-quality, intact RNA is crucial for successful library preparation. |
| Synthetic ac4C RNA Spike-in | 0.1 - 1% of total RNA | Used as a positive control to monitor the efficiency of the chemical reduction and reverse transcription steps.[2] |
| Antibody (for optional acRIP comparison) | ||
| ac4C-specific antibody | 1 - 10 µg per immunoprecipitation | For enrichment of ac4C-containing fragments in parallel acRIP-seq experiments.[1][9] |
| Sequencing | ||
| Sequencing Platform | Illumina (e.g., HiSeq, NextSeq) | Paired-end sequencing is recommended for better mapping accuracy. |
| Read Length | 50 - 150 bp | Longer reads can aid in mapping to repetitive regions. |
| Sequencing Depth | >30 million reads per sample | Deeper sequencing is required for detecting low-stoichiometry modifications. |
Experimental Protocols
This section provides a detailed methodology for performing ac4C-seq.
RNA Preparation and Quality Control
-
RNA Isolation: Isolate total RNA from the desired cells or tissues using a standard protocol (e.g., TRIzol extraction followed by column purification).
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[6]
-
RNA Quality Control: Assess the integrity and purity of the RNA using a Bioanalyzer or similar instrument. A high RNA Integrity Number (RIN) > 8 is recommended.
Chemical Reduction of ac4C
This protocol includes an experimental sample and two control samples to ensure the specificity of the detected C->T mutations.[2]
-
Sample Preparation:
-
Experimental Sample (Reduction): Total RNA is treated with a reducing agent (e.g., NaCNBH3) under acidic conditions.[2]
-
Control 1 (Mock-treated): Total RNA is subjected to the same acidic conditions but without the reducing agent. This control accounts for any acid-induced RNA damage.[2]
-
Control 2 (Deacetylated + Reduction): Total RNA is first deacetylated and then treated with the reducing agent. This control helps to identify non-specific reduction events.[2]
-
-
Spike-in Addition: Add a synthetic RNA oligonucleotide containing a known ac4C site to each sample. This spike-in serves as an internal positive control.[2]
-
Reduction Reaction: Perform the chemical reduction according to established protocols. This typically involves incubation with the reducing agent in an acidic buffer at a controlled temperature.
Library Preparation
-
RNA Fragmentation: Fragment the RNA to a desired size range (e.g., ~200 bp) using enzymatic or chemical methods. Fragmentation is not necessary for naturally short RNAs like tRNAs.[3]
-
3' Adapter Ligation: Ligate a 3' adapter to the fragmented RNA. This adapter serves as the priming site for reverse transcription.[2][3][4]
-
Reverse Transcription: Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced ac4C and introduces a misincorporation (e.g., TGIRT-III).[3] The reduced ac4C will be read as a 'U', resulting in an 'A' being incorporated into the cDNA strand.[2]
-
3' Adapter Ligation to cDNA: Ligate a second adapter to the 3' end of the newly synthesized single-stranded cDNA.[3]
-
PCR Amplification: Amplify the cDNA library using primers that are complementary to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.
-
Library Purification and Quality Control: Purify the final library to remove adapter dimers and other contaminants. Assess the library size and concentration using a Bioanalyzer and qPCR.
High-Throughput Sequencing
Sequence the prepared libraries on an Illumina platform.
ac4C-seq Workflow Diagram
Caption: The ac4C-seq experimental workflow.
Bioinformatic Analysis
The analysis of ac4C-seq data focuses on identifying sites with a significant enrichment of C-to-T mutations in the experimental sample compared to the controls.[3]
-
Quality Control and Adapter Trimming: Raw sequencing reads are assessed for quality, and adapter sequences are removed.
-
Read Mapping: The trimmed reads are mapped to a reference genome or transcriptome using a splice-aware aligner like STAR.[3]
-
Mutation Calling: The number of C-to-T mismatches at each cytosine position is counted for all samples.
-
ac4C Site Identification: Statistical tests are applied to identify cytosine sites that show a significantly higher C-to-T mutation rate in the reduction sample compared to the mock and deacetylated control samples.
-
Motif Analysis and Functional Annotation: Identified ac4C sites can be further analyzed to identify consensus sequence motifs and to determine their distribution across different genic features (e.g., CDS, UTRs).[10]
Concluding Remarks
ac4C-seq is a powerful technique for the transcriptome-wide, single-nucleotide resolution mapping of N4-acetylcytidine.[2][3][4][5] The method's ability to provide quantitative information on the stoichiometry of this modification makes it an invaluable tool for researchers investigating the role of ac4C in gene regulation and disease. Careful experimental design, including the use of appropriate controls, is essential for obtaining high-quality and reliable results.
References
- 1. diagenode.com [diagenode.com]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diagenode.com [diagenode.com]
- 10. acRIP-seq & ac4C-seq Services - CD Genomics [cd-genomics.com]
Application Notes: Anti-N4-acetylcytidine (ac4C) Antibody for RNA Immunoprecipitation
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA N4‐acetylcytidine modification and its role in health and diseases | Semantic Scholar [semanticscholar.org]
- 8. RNA Immunoprecipitation Assay to Determine the Specificity of SRSF3 Binding to Nanog mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Immunoprecipitation qPCR (RIP- qPCR) Protocol [sigmaaldrich.com]
- 10. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N4-acetylcytidine antibody (68498-1-Ig) | Proteintech [ptglab.com]
- 12. Frontiers | Epitranscriptomic N4-Acetylcytidine Profiling in CD4+ T Cells of Systemic Lupus Erythematosus [frontiersin.org]
- 13. Anti-N4-acetylcytidine/ac4C Antibody (A309555) | Antibodies.com [antibodies.com]
- 14. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
Detecting N4-acetylcytidine: A Detailed Protocol for Dot Blot Analysis
For Immediate Release
[City, State] – [Date] – In the rapidly advancing field of epitranscriptomics, the ability to detect and quantify RNA modifications is paramount. N4-acetylcytidine (ac4C), a recently identified mRNA modification, has been implicated in promoting mRNA stability and translation efficiency. To facilitate research into this critical modification, we present a detailed application note and protocol for the N4-acetylcytidine dot blot assay, a straightforward and effective method for detecting and semi-quantitatively analyzing ac4C levels in RNA samples.
This protocol is designed for researchers, scientists, and drug development professionals seeking to investigate the role of ac4C in various biological processes. The dot blot assay offers a less technically demanding alternative to methods like mass spectrometry or sequencing for the global assessment of ac4C.
Application Notes
The N4-acetylcytidine dot blot assay is a powerful tool for the semi-quantitative detection of ac4C in total RNA or purified mRNA samples. This method relies on the high specificity of an anti-ac4C antibody to bind to its target modification on RNA molecules that have been immobilized on a membrane. The subsequent detection using a chemiluminescent secondary antibody allows for the visualization and relative quantification of ac4C levels.
This assay is particularly useful for:
-
Screening for global changes in ac4C levels in response to genetic modifications (e.g., knockout of the acetyltransferase NAT10).[1]
-
Assessing the effect of drug candidates on ac4C deposition or removal.
-
Validating the presence of ac4C in in vitro transcribed RNA.[1]
-
Comparing ac4C levels across different cell types or tissues.
A key advantage of this technique is its simplicity and speed, providing a rapid assessment of ac4C status in multiple samples simultaneously.[2] For accurate interpretation, it is crucial to include a loading control, such as methylene (B1212753) blue staining, to ensure that observed differences in signal are due to changes in ac4C levels and not variations in the amount of RNA spotted onto the membrane.[2][3]
Quantitative Data Summary
The following table summarizes representative quantitative findings from studies utilizing the ac4C dot blot assay, demonstrating its utility in detecting changes in ac4C levels.
| Condition | Target Analyte | Observed Change in ac4C Signal | Reference Publication |
| NAT10 Knockout in HeLa cells | Total RNA | Dramatic reduction | Dr. Jordan Meier, NCI |
| Hydroxylamine-treated total RNA samples | Total RNA | Significantly decreased | Sinclair WR et al. |
Data is based on qualitative descriptions from cited sources and represents a summary of expected outcomes.
Experimental Workflow
The experimental workflow for the N4-acetylcytidine dot blot assay is a multi-step process that begins with sample preparation and culminates in signal detection and analysis.
Caption: Workflow of the N4-acetylcytidine (ac4C) dot blot assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing an N4-acetylcytidine dot blot assay.
Materials and Reagents:
-
Purified RNA samples (total RNA or poly(A) RNA)
-
RNase-free water
-
Nitrocellulose membrane[2]
-
Tris-Buffered Saline with Tween-20 (TBST): 50 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6
-
Blocking Buffer: 5% non-fat dry milk in TBST[1]
-
Primary Antibody: Anti-N4-acetylcytidine (ac4C) antibody (e.g., Abcam ab252215)[1]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (or other appropriate secondary antibody)
-
Methylene Blue Staining Solution: 0.02% Methylene Blue in 0.3 M Sodium Acetate, pH 5.2
-
Enhanced Chemiluminescence (ECL) detection reagents
-
UV cross-linker
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation and Denaturation:
-
Thaw RNA samples on ice.
-
Dilute RNA samples to the desired concentrations (e.g., a serial dilution from 500 ng to 50 ng) in RNase-free water.
-
Denature the RNA by heating at 95°C for 3 minutes, followed by immediate chilling on ice for 3 minutes.
-
-
Membrane Preparation and Spotting:
-
Cut a piece of nitrocellulose membrane to the desired size. Handle the membrane carefully with forceps to avoid contamination.
-
Briefly equilibrate the membrane in TBST.
-
Place the membrane on a clean, dry piece of filter paper.
-
Carefully spot 1-2 µL of each denatured RNA sample onto the membrane.[4] Allow the spots to air dry completely.
-
-
Crosslinking:
-
Once the spots are dry, crosslink the RNA to the membrane using a UV cross-linker. A typical setting is 120 mJ/cm². This step is crucial for immobilizing the RNA.[2]
-
-
Methylene Blue Staining (Loading Control):
-
After crosslinking, you may stain the membrane with Methylene Blue solution for 5-10 minutes at room temperature to visualize the spotted RNA and confirm equal loading.
-
Destain the membrane with RNase-free water until the spots are clearly visible against a faint blue background.
-
Image the membrane to record the loading controls before proceeding to the blocking step.
-
-
Blocking:
-
Wash the membrane briefly with TBST to remove the methylene blue.
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[4] This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times with TBST for 5-10 minutes each time with gentle agitation.[4]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer. A common dilution is 1:10,000 to 1:100,000.[1]
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane three to five times with TBST for 5-10 minutes each time with gentle agitation.
-
-
Signal Detection:
-
Prepare the ECL detection reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL solution for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system.[2] Adjust the exposure time as needed to obtain an optimal signal without saturation.
-
-
Data Analysis:
-
Quantify the dot intensities using image analysis software.
-
Normalize the ac4C signal to the corresponding methylene blue staining intensity for each sample to account for any loading variations.
-
Compare the normalized signals between different samples to determine the relative levels of ac4C.
-
References
Application Notes & Protocols for Quantitative Analysis of N4-acetylcytidine (ac4C) Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N4-acetylcytidine (ac4C) is a conserved RNA modification present in all domains of life.[1][2] This modification plays a crucial role in various biological processes, including the regulation of mRNA stability and translation efficiency, and has been implicated in the pathogenesis of several diseases, including cancer and neurological disorders.[3][4][5][6] Accurate quantification of ac4C levels is essential for understanding its biological functions and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the quantitative analysis of ac4C modification levels using state-of-the-art sequencing and mass spectrometry techniques.
I. Quantitative Methods for ac4C Detection
Several methods have been developed for the detection and quantification of ac4C. These can be broadly categorized into sequencing-based methods and mass spectrometry-based methods.
-
Sequencing-based methods offer single-nucleotide resolution and transcriptome-wide mapping of ac4C. These methods rely on chemical treatment that specifically alters the ac4C base, leading to misincorporation during reverse transcription, which can be detected by next-generation sequencing.
-
Mass spectrometry (MS)-based methods provide a direct and highly accurate means of quantifying the absolute levels of ac4C in total RNA or specific RNA fragments.
A summary of commonly used techniques is presented below:
| Method | Principle | Resolution | Throughput | Quantitative | Reference |
| ac4C-seq | Chemical reduction of ac4C with sodium cyanoborohydride (NaCNBH3) leading to C-to-T transition upon reverse transcription. | Single-nucleotide | High | Yes | [1][7][8][9] |
| RedaC:T-seq | Chemical reduction of ac4C with sodium borohydride (B1222165) (NaBH4) leading to C-to-T transition upon reverse transcription. | Single-nucleotide | High | Yes | [10][11] |
| RetraC:T | Enhanced C-to-T mismatch detection by using a modified dNTP (2-amino-dATP) during reverse transcription following NaBH4 or NaCNBH3 reduction. | Single-nucleotide | High | Yes | [12] |
| acRIP-seq | Immunoprecipitation of ac4C-containing RNA fragments using an ac4C-specific antibody followed by sequencing. | ~100-200 nt | High | Semi-quantitative | [6][13] |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry for direct detection and quantification of ac4C nucleosides from digested RNA. | Not applicable | Low | Yes | [2][14] |
II. Experimental Protocols
Protocol 1: ac4C-seq for Quantitative, Single-Nucleotide Resolution Mapping
This protocol is based on the method described by Sas-Chen et al. and allows for the transcriptome-wide quantitative mapping of ac4C at single-nucleotide resolution.[1][7][8][9]
Experimental Workflow:
Caption: Experimental workflow for ac4C-seq protocol.
Methodology:
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard method like TRIzol extraction. Ensure high quality and integrity of the RNA.
-
Synthetic Spike-in Addition: Add a synthetic RNA spike-in containing a known ac4C site to each sample. This serves as an internal control for the efficiency of the chemical reduction and reverse transcription steps.
-
Sample Aliquoting: Split each RNA sample into three aliquots for treatment:
-
Reduction Sample: Treated with sodium cyanoborohydride (NaCNBH₃) under acidic conditions.
-
Mock Control: Treated under the same acidic conditions but without NaCNBH₃.
-
Deacetylation Control: Treated with a mild alkali to remove the acetyl group from ac4C, followed by NaCNBH₃ treatment.
-
-
RNA Fragmentation: Fragment the RNA to an average size of ~200 nucleotides.
-
3' Adapter Ligation: Ligate an RNA adapter to the 3' end of the fragmented RNA.
-
Reverse Transcription: Perform reverse transcription using a reverse transcriptase such as TGIRT-III.[1][2] The reduced ac4C will cause a non-cognate nucleotide (typically 'A') to be incorporated into the cDNA, resulting in a C-to-T transition in the sequencing data.[1][7]
-
3' cDNA Adapter Ligation: Ligate a second adapter to the 3' end of the single-stranded cDNA.
-
PCR Amplification: Amplify the cDNA library using PCR.
-
High-Throughput Sequencing: Sequence the prepared libraries on an Illumina platform.
-
Data Analysis:
-
Map the sequencing reads to the reference genome.
-
Calculate the C-to-T misincorporation rate at each cytidine (B196190) position for the reduction, mock, and deacetylation control samples.
-
Statistically compare the misincorporation rates to identify significant C-to-T transitions that are specific to the reduction sample, indicating the presence of ac4C.[2]
-
Protocol 2: RedaC:T-seq for Base-Resolution ac4C Mapping
This protocol, developed by Arango et al., utilizes sodium borohydride (NaBH₄) for the reduction of ac4C.[10][11]
Experimental Workflow:
Caption: Experimental workflow for RedaC:T-seq protocol.
Methodology:
-
RNA Isolation and DNase Treatment: Isolate total RNA and treat with DNase to remove any contaminating DNA.[10]
-
Ribosomal RNA (rRNA) Depletion: Deplete rRNA from the total RNA sample using a commercially available kit.[11]
-
NaBH₄ Reduction: Treat the rRNA-depleted RNA with sodium borohydride (NaBH₄) to reduce ac4C to tetrahydro-ac4C. This modified base will be read as a thymidine (B127349) during sequencing.[10][11]
-
Library Preparation: Prepare sequencing libraries from the NaBH₄-treated RNA using a standard RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit).[11]
-
Illumina Sequencing: Sequence the prepared libraries on an Illumina platform.
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Perform variant calling to identify C-to-T conversions.
-
Filter and analyze the C-to-T conversions to identify high-confidence ac4C sites.
-
Protocol 3: LC-MS/MS for Absolute Quantification of ac4C
This protocol provides a method for the absolute quantification of ac4C levels in RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][14]
Experimental Workflow:
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulated ac4C modification of mRNA in a mouse model of early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for base resolution mapping of ac4C using RedaC:T-seq. - CiteAb [citeab.com]
- 12. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Unlocking the Potential of Therapeutic mRNA with N4-acetylcytidine (ac4CTP)
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern medicine is being reshaped by the advent of messenger RNA (mRNA) therapeutics. From rapid-response vaccines to innovative cancer immunotherapies and protein replacement therapies, the potential of synthetic mRNA is vast. A key determinant of therapeutic efficacy lies in the molecular engineering of the mRNA molecule itself. The incorporation of modified nucleotides is a critical strategy to enhance stability, increase translational efficiency, and reduce the inherent immunogenicity of in vitro transcribed mRNA.
This document provides a comprehensive overview and detailed protocols for the utilization of N4-acetylcytidine triphosphate (ac4CTP), a naturally occurring RNA modification, in the development of therapeutic mRNA. The inclusion of N4-acetylcytidine (ac4C) in synthetic mRNA has been shown to significantly improve its therapeutic properties, offering a powerful tool to overcome some of the key challenges in mRNA-based drug development.
The Role of ac4CTP in Enhancing mRNA Properties
N4-acetylcytidine is a post-transcriptional modification catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[1][2] When incorporated into mRNA molecules during in vitro transcription (IVT) using ac4CTP, it confers several beneficial attributes:
-
Enhanced Translation Efficiency: The presence of ac4C in the coding sequence (CDS) of an mRNA molecule can promote more efficient translation into its corresponding protein.[3][4] This is attributed to the stabilization of codon-anticodon interactions within the ribosome, leading to a higher rate of protein synthesis.[4]
-
Increased mRNA Stability: ac4C modification has been demonstrated to increase the half-life of mRNA transcripts.[3][4] This enhanced stability is crucial for prolonging the therapeutic effect, as it allows the mRNA to serve as a template for protein production for an extended period before being degraded by cellular nucleases.
-
Reduced Immunogenicity: A significant hurdle in mRNA therapeutics is the activation of the innate immune system, which can lead to inflammatory responses and reduce the overall efficacy of the treatment. The substitution of cytidine (B196190) with ac4C has been shown to dampen the secretion of pro-inflammatory cytokines, in some cases by up to 100-fold, by altering the way the mRNA interacts with pattern recognition receptors like Protein Kinase R (PKR).[5]
Quantitative Data Summary
The following tables summarize the quantitative impact of ac4C modification on key mRNA properties as reported in scientific literature.
| Parameter | Modification | Fold Change/Percentage Increase | Cell Type/System | Reference |
| Translation Efficiency | ac4C vs. unmodified C | Enhanced translation observed | In vitro and in vivo | [3][4] |
| mRNA Stability | ac4C vs. unmodified C | NAT10-dependent increase in stability | Cohort of acetylated mRNAs | [3] |
| mRNA Half-life | ac4C vs. unmodified C | Increased half-life | Yeast and human cells | [6][7] |
| Parameter | Modification | Fold Reduction/Percentage Decrease | Cell Type/System | Reference |
| Cytokine Secretion (e.g., IL-1β, IL-10) | ac4C vs. unmodified C | Up to 100-fold reduction | Human monocyte-derived dendritic cells (MoDCs) | [5] |
| Inflammatory Gene Expression | ac4C vs. unmodified C | Strongly diminished | Human monocyte-derived dendritic cells (MoDCs) | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the development and application of ac4C-modified mRNA, the following diagrams are provided.
Experimental Protocols
Herein are detailed protocols for the key experimental procedures involved in the development and evaluation of ac4C-modified mRNA.
Protocol 1: In Vitro Transcription (IVT) for ac4C-modified mRNA Synthesis
This protocol describes the synthesis of ac4C-modified mRNA using a T7 RNA polymerase-based in vitro transcription system.
Materials:
-
Linearized plasmid DNA template (1 µg) containing a T7 promoter upstream of the gene of interest.
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, GTP, UTP solution (100 mM each)
-
ac4CTP solution (100 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I
-
Lithium Chloride (LiCl) precipitation solution
-
70% Ethanol (ice-cold)
Procedure:
-
Reaction Setup: Thaw all reagents on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:
-
Nuclease-free water to a final volume of 50 µL
-
10x Transcription Buffer: 5 µL
-
ATP, GTP, UTP (100 mM each): 2 µL of each
-
ac4CTP (100 mM): 2 µL (for 100% substitution of CTP)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification:
-
Add LiCl precipitation solution to the reaction mixture and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
-
Resuspension: Resuspend the purified ac4C-modified mRNA in a desired volume of nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by denaturing agarose (B213101) gel electrophoresis.
Protocol 2: mRNA Stability Assay using Actinomycin D
This protocol measures the half-life of ac4C-modified mRNA in cultured cells by inhibiting transcription with Actinomycin D.[8][9][10][11][12]
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
ac4C-modified mRNA and unmodified control mRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Actinomycin D stock solution (5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
RT-qPCR reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with either ac4C-modified mRNA or unmodified control mRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Transcription Inhibition: After a desired time post-transfection (e.g., 6 hours) to allow for mRNA uptake and initial translation, add Actinomycin D to the culture medium to a final concentration of 5 µg/mL. This is time point 0.
-
Time Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8, and 12 hours).
-
RNA Extraction: At each time point, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit.
-
RT-qPCR Analysis:
-
Reverse transcribe the extracted RNA to cDNA.
-
Perform quantitative PCR (qPCR) using primers specific to the transcript of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and relative to the 0-hour time point.
-
Plot the percentage of remaining mRNA versus time on a semi-logarithmic graph.
-
Determine the mRNA half-life (t½) by calculating the time it takes for the mRNA level to decrease by 50%.
-
Protocol 3: In Vitro Translation Efficiency Assay using Luciferase Reporter
This protocol assesses the translation efficiency of ac4C-modified mRNA using a luciferase reporter system.[13][14][15][16]
Materials:
-
ac4C-modified firefly luciferase mRNA and unmodified control mRNA
-
Renilla luciferase mRNA (as a transfection control)
-
Cultured cells (e.g., HEK293T)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfection: Co-transfect the cells with a fixed amount of firefly luciferase mRNA (either ac4C-modified or unmodified) and a smaller, fixed amount of Renilla luciferase mRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for a desired period (e.g., 6, 12, or 24 hours) to allow for mRNA translation.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Measure the firefly luciferase activity according to the manufacturer's protocol.
-
Subsequently, measure the Renilla luciferase activity in the same well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Compare the normalized luciferase activity of the ac4C-modified mRNA to that of the unmodified control mRNA to determine the relative translation efficiency.
-
Protocol 4: Assessment of Immunogenicity in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol evaluates the immunogenic potential of ac4C-modified mRNA by measuring cytokine production in human PBMCs.[17][18][19][20]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
ac4C-modified mRNA and unmodified control mRNA
-
LPS (positive control)
-
Transfection reagent suitable for primary cells
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-β)
-
RNA extraction kit and RT-qPCR reagents
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium and seed them in a 24-well plate.
-
Stimulation:
-
Transfect the PBMCs with ac4C-modified mRNA or unmodified control mRNA.
-
Include a positive control (e.g., LPS) and a negative control (transfection reagent only).
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants for cytokine protein analysis.
-
Cell Lysis: Lyse the remaining cells for RNA extraction to analyze cytokine gene expression.
-
Cytokine Analysis:
-
ELISA: Measure the concentration of secreted cytokines in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
RT-qPCR: Extract total RNA from the cell lysates, reverse transcribe to cDNA, and perform qPCR to quantify the expression levels of cytokine genes (e.g., TNF, IL6, IFNB1). Normalize to a housekeeping gene.
-
-
Data Analysis: Compare the levels of cytokine protein and mRNA induced by the ac4C-modified mRNA to those induced by the unmodified control mRNA and the positive control.
Conclusion
The incorporation of N4-acetylcytidine represents a significant advancement in the design and development of therapeutic mRNA. By enhancing translation efficiency, increasing stability, and reducing immunogenicity, ac4CTP provides a powerful tool to improve the overall efficacy and safety profile of mRNA-based medicines. The protocols and data presented in this application note offer a valuable resource for researchers and drug developers seeking to harness the full potential of this innovative technology.
References
- 1. researchgate.net [researchgate.net]
- 2. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytidine acetylation yields a hypoinflammatory synthetic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Analysis of mRNA Isoform Half-Lives Reveals Stabilizing and Destabilizing Elements in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decay Rates of Human mRNAs: Correlation With Functional Characteristics and Sequence Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actinomycin D Treatment for mRNA Stability Assay [bio-protocol.org]
- 10. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase Assay System Protocol [ch.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to evaluate the inflammatory response in human macrophages induced by SARS-CoV-2 spike-pseudotyped VLPs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of cytokine mRNA expression in peripheral blood mononuclear cells following treatment with interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N4-acetylcytidine (ac4C) Labeling of RNA for Imaging
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification found across all domains of life, including in various RNA types like mRNA, tRNA, and rRNA.[1][2] First identified in the 1960s, this modification involves the addition of an acetyl group to the N4 position of cytidine (B196190), a reaction catalyzed in humans by the essential N-acetyltransferase 10 (NAT10).[1][2][3] The ac4C modification plays a crucial role in gene expression by enhancing RNA stability and regulating the efficiency of mRNA translation.[2][4][5] Dysregulation of ac4C has been implicated in numerous diseases, including cancer, premature aging syndromes, and viral infections, making it a significant area of interest for research and therapeutic development.[1][2][3]
Visualizing the subcellular localization and dynamics of ac4C-modified RNA is critical for understanding its function in physiological and pathological states. Imaging techniques provide spatial and temporal information that cannot be obtained from sequencing methods alone.[6] A recently developed method, Fluorine Metabolic Labeling Mediated Proximity Ligation Assay (FMPLA), allows for the sensitive and specific in situ detection of newly synthesized ac4C-modified RNAs.[4][7][8] This technique is particularly valuable for studying the role of ac4C in processes like the cell cycle, responses to chemotherapeutic stress, and the development of drug resistance in cancer cells.[4][7]
Key Applications:
-
Gene Expression Studies: Investigate the spatial dynamics of specific ac4C-modified mRNAs to understand their role in local translation and function.[4]
-
Cancer Biology: Analyze distinct RNA modification patterns in tumor cells, including drug-resistant variants, to identify potential biomarkers and therapeutic targets.[4][9]
-
Drug Development: Screen for compounds that modulate NAT10 activity or ac4C levels by visualizing their effects on RNA acetylation in situ.[3]
-
Virology: Study how viruses exploit the host's ac4C modification machinery to enhance viral RNA stability and replication.[3][10]
Metabolic Labeling and Enzymatic Pathway
The imaging of newly synthesized ac4C relies on metabolic labeling, where cells are supplied with a modified acetyl group precursor. In the FMPLA method, cells are treated with ethyl fluoroacetate (B1212596). This compound is metabolized intracellularly into fluorine-acetyl-CoA, which then serves as a substrate for the NAT10 enzyme.[4] NAT10 transfers the fluorine-acetyl group onto cytidine residues in RNA, creating fluoro-acetylcytidine (F-ac4C) marks that can be specifically targeted for imaging.[4]
Caption: Metabolic pathway for F-ac4C labeling of RNA in cells.
Experimental Protocols
This protocol details the Fluorine Metabolic Labeling Mediated Proximity Ligation Assay (FMPLA) for visualizing specific ac4C-modified RNAs in cultured cells.[4] It combines metabolic labeling, a specific chemical conjugation, and proximity ligation for highly sensitive detection.
Materials:
-
Cell Culture: HeLa cells or other cell line of interest
-
Metabolic Labeling: Ethyl fluoroacetate
-
Fixation: 4% Paraformaldehyde (PFA)
-
Permeabilization: 0.5% Triton X-100 in PBS
-
Probes:
-
Probe A (e.g., ADB-Probe A): An oligonucleotide probe conjugated with a molecule for fluorine-thiol displacement reaction.
-
RISH DNA Probes: DNA oligonucleotides complementary to the RNA sequence adjacent to the target ac4C site. One probe is conjugated to a 5' PLA arm, the other to a 3' PLA arm.
-
-
PLA Reagents: Duolink® In Situ PLA Probe Anti-Rabbit MINUS, Duolink® In Situ PLA Probe Anti-Mouse PLUS, Duolink® In Situ Detection Reagents (e.g., Red).
-
Mounting Medium with DAPI.
Workflow:
Caption: Experimental workflow for the FMPLA method.
Step-by-Step Procedure:
-
Metabolic Labeling: Culture cells (e.g., HeLa) on coverslips. Treat the cells with an optimized concentration of ethyl fluoroacetate for a specified duration (e.g., 24 hours) to label newly synthesized RNA with F-ac4C.
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Probe A Conjugation:
-
Incubate the fixed and permeabilized cells with the F-ac4C labeling probe (Probe A) in a suitable reaction buffer. This reaction selectively conjugates Probe A to the F-ac4C sites.[4]
-
Wash thoroughly to remove unbound probes.
-
-
RNA In Situ Hybridization (RISH):
-
Incubate cells with the target-specific RISH DNA probes (one with a 5' PLA arm, one with a 3' PLA arm) in a hybridization buffer overnight at 37°C. These probes bind to the RNA sequence immediately adjacent to the ac4C site of interest.[4]
-
-
Proximity Ligation Assay (PLA):
-
Wash cells to remove unbound RISH probes.
-
Add the ligation solution containing connector oligonucleotides and ligase. Incubate for 30 minutes at 37°C. Ligation occurs only when the probes are in close proximity, indicating a successful co-localization on the target RNA.
-
-
Rolling Circle Amplification (RCA):
-
Add the amplification solution containing polymerase. Incubate for 100 minutes at 37°C to amplify the circular DNA template.
-
-
Detection and Imaging:
-
Add the detection solution containing fluorescently labeled oligonucleotides that will hybridize to the RCA product.
-
Wash, counterstain nuclei with DAPI, and mount the coverslips on microscope slides.
-
Image the samples using a confocal or fluorescence microscope. Each fluorescent spot represents a single detected ac4C-modified RNA molecule.
-
Quantitative Data and Method Comparison
Direct imaging by FMPLA provides spatial information, while sequencing-based methods provide nucleotide-resolution mapping and quantification of ac4C abundance.[6] These methods are often complementary. Sequencing can first identify ac4C sites across the transcriptome, which can then be targeted for imaging to study their subcellular localization.[6][11][12]
Methods like RedaC:T-seq and the improved RetraC:T work by chemically reducing ac4C to tetrahydro-ac4C, which causes a C-to-T misincorporation during reverse transcription that can be identified by sequencing.[13][14]
Caption: Logic diagram showing complementary nature of methods.
Table 1: Comparison of ac4C Detection Methods
| Feature | acRIP-seq | ac4C-seq / RedaC:T-seq | FMPLA (Imaging) |
| Principle | Antibody Immunoprecipitation | Chemical Reduction & RT Mismatch | Metabolic Labeling & Proximity Ligation |
| Resolution | ~100-200 nucleotides | Single Nucleotide | Single Molecule (Diffraction-Limited) |
| Output | Enriched RNA regions | Specific ac4C sites & stoichiometry | Spatial coordinates & relative abundance |
| Strengths | Good for initial discovery of modified RNAs | Quantitative, high-resolution mapping | Provides subcellular localization data |
| Limitations | Antibody specificity can be a concern[15] | Requires chemical treatment that can degrade RNA[13] | Requires specific probes for each target RNA[4] |
Table 2: Quantitative Data on Sequencing-Based ac4C Detection
| Method | Principle | C:T Mismatch Efficiency (at 100% modified 18S rRNA site) | Key Improvement |
| RedaC:T-seq | NaBH₄ reduction followed by standard reverse transcription.[13][14] | <20% | First method for base-resolution mapping via reduction.[13] |
| RetraC:T | NaBH₄ reduction followed by reverse transcription with a modified dNTP (2-amino-dATP).[14] | Stoichiometric (approaching 100%) | Incorporation of modified dNTP enhances recognition of the reduced base.[14] |
These data highlight the continuous improvement in the chemical methods used to detect ac4C, which is crucial for the accurate transcriptome-wide mapping that can guide subsequent imaging studies.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on NAT10-mediated acetylation in normal development and disease [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. acRIP-seq: Applications and Discoveries in RNA Acetylation Studies - CD Genomics [cd-genomics.com]
- 10. researchgate.net [researchgate.net]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ac4C-seq vs. acRIP-seq: Insights into RNA Profiling - CD Genomics [cd-genomics.com]
Application Notes and Protocols for In Vitro Translation of ac4C-modified mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification that has garnered significant interest for its role in regulating mRNA translation and stability.[1][2][3] This modification, catalyzed by the "writer" enzyme N-acetyltransferase 10 (NAT10), is predominantly found within coding sequences (CDS) and has been shown to enhance protein expression.[2][3] The strategic incorporation of ac4C into synthetic mRNA transcripts presents a promising avenue for improving the efficacy of mRNA-based therapeutics and research reagents. These application notes provide a comprehensive overview and detailed protocols for the in vitro synthesis and translation of ac4C-modified mRNA.
The Role of ac4C in Translation
The presence of ac4C in an mRNA transcript can significantly impact its translational efficiency. The primary mechanisms by which ac4C enhances protein synthesis include:
-
Increased mRNA Stability: The acetyl group of ac4C can protect mRNA from degradation by nucleases, thereby extending its half-life.[3]
-
Enhanced Ribosome Recruitment and Translation Elongation: ac4C modification, particularly at wobble positions within codons, can stabilize the codon-anticodon interaction, promoting more efficient ribosome movement along the mRNA and enhancing the elongation phase of translation.[3][4]
-
Structural Stabilization: The N4-acetyl group can form an intramolecular hydrogen bond that stabilizes the conformation of cytidine (B196190), which in turn strengthens Watson-Crick base pairing with guanosine.[5]
It is important to note that the position of the ac4C modification is critical. While ac4C within the coding sequence generally stimulates translation, its presence in the 5' untranslated region (UTR), particularly near the start codon, can sometimes inhibit translation initiation.[5]
Quantitative Data Summary
The following table summarizes the quantitative effects of ac4C modification on mRNA translation efficiency as reported in the literature.
| Target mRNA | Experimental System | Key Findings | Quantitative Improvement | Reference |
| Vegfa | Neuropathic pain model (in vivo) | Increased VEGFA protein levels without a corresponding increase in mRNA levels, suggesting enhanced translation efficiency. | Significantly increased protein/mRNA ratio (p < 0.05) | [6] |
| Reporter mRNAs | In vitro and in vivo | Acetylated reporter mRNAs showed robustly stimulated translation. | Not explicitly quantified in the abstract | [3] |
| General mRNA | Osteosarcoma cell lines | Inhibition of the ac4C writer enzyme NAT10 reduced the stability and protein translation efficiency of target mRNA. | Not explicitly quantified | [7] |
Experimental Protocols
Protocol 1: In Vitro Transcription of ac4C-modified mRNA
This protocol describes the synthesis of ac4C-modified mRNA using T7 RNA polymerase. The key step is the substitution of a portion of the CTP with N4-acetylcytidine triphosphate (ac4C-TP).
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
Ribonucleotide Triphosphates (NTPs): ATP, GTP, UTP, CTP (100 mM stocks)
-
N4-acetylcytidine triphosphate (ac4C-TP) (100 mM stock)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or reagents (e.g., LiCl precipitation, spin columns)
Procedure:
-
Reaction Setup: Thaw all components on ice. Assemble the transcription reaction at room temperature in the following order:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | To 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| 100 mM CTP | 1 µL | 5 mM |
| 100 mM ac4C-TP | 1 µL | 5 mM |
| Linearized DNA template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
-
Incubation: Mix the components gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification of ac4C-modified mRNA: Purify the transcribed mRNA using an appropriate method to remove unincorporated nucleotides, enzymes, and the digested DNA template. Options include:
-
Spin Column Purification: Use a commercially available RNA cleanup kit according to the manufacturer's instructions.
-
Lithium Chloride (LiCl) Precipitation: a. Add a solution of 5 M LiCl to a final concentration of 2.5 M. b. Incubate at -20°C for at least 30 minutes. c. Centrifuge at high speed for 15 minutes at 4°C to pellet the RNA. d. Carefully discard the supernatant and wash the pellet with cold 70% ethanol. e. Air-dry the pellet and resuspend in nuclease-free water.
-
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by running an aliquot on a denaturing agarose (B213101) gel.
Protocol 2: In Vitro Translation of ac4C-modified mRNA
This protocol describes the translation of the purified ac4C-modified mRNA using a commercially available rabbit reticulocyte lysate system.
Materials:
-
Purified ac4C-modified mRNA (and an unmodified control mRNA)
-
Rabbit Reticulocyte Lysate Kit (containing lysate, reaction buffer, and amino acid mixtures)
-
Nuclease-free water
-
Method for detecting protein product (e.g., Western blot, fluorescence measurement for reporter proteins, or incorporation of radiolabeled amino acids)
Procedure:
-
Reaction Setup: Thaw the rabbit reticulocyte lysate and other kit components on ice. Assemble the translation reaction in a nuclease-free microcentrifuge tube on ice. A typical 25 µL reaction is as follows:
| Component | Volume | Final Concentration |
| Rabbit Reticulocyte Lysate | 12.5 µL | - |
| Reaction Buffer | 2.5 µL | 1X |
| Amino Acid Mixture (minus methionine or leucine) | 1 µL | - |
| Radiolabeled Amino Acid (e.g., 35S-methionine) (optional) | 1 µL | - |
| Purified mRNA (0.5-1 µg) | X µL | 20-40 ng/µL |
| Nuclease-free water | To 25 µL | - |
-
Incubation: Mix the components gently and incubate the reaction at 30°C for 60-90 minutes.
-
Analysis of Translation Products:
-
SDS-PAGE and Autoradiography (if using radiolabeled amino acids): Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, dry the gel, and expose it to X-ray film or a phosphorimager screen to visualize the translated protein.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the translated protein.
-
Reporter Assay: If a reporter protein like luciferase or a fluorescent protein was translated, measure the activity or fluorescence according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for in vitro translation of ac4C-modified mRNA.
Caption: Mechanism of ac4C-mediated enhancement of mRNA translation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac4C Enhances the Translation Efficiency of Vegfa mRNA and Mediates Central Sensitization in Spinal Dorsal Horn in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N4-Acetylcytidine Triphosphate (ac4CTP) in Aptamer Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional RNA modification that has garnered increasing interest in the field of epitranscriptomics. The incorporation of modified nucleotides, such as N4-acetylcytidine triphosphate (ac4CTP), into nucleic acid aptamer libraries presents a promising strategy to enhance their structural stability and binding affinities. The acetyl group at the N4 position of cytidine (B196190) can introduce novel structural features and interactions, potentially leading to the selection of aptamers with superior properties for diagnostic and therapeutic applications.
These application notes provide a comprehensive overview and detailed protocols for utilizing ac4CTP in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for the selection of high-affinity RNA aptamers.
Advantages of Incorporating N4-Acetylcytidine into Aptamers
The inclusion of ac4C in RNA aptamers can offer several potential advantages:
-
Enhanced Thermal Stability: N4-acetylcytidine has been shown to increase the thermal stability of RNA duplexes. This increased stability can be advantageous for aptamer folding and maintaining a rigid, target-binding conformation, which is particularly beneficial for applications requiring robust performance under varying temperatures.
-
Novel Binding Interactions: The acetyl group provides an additional functional group that can participate in hydrogen bonding, hydrophobic interactions, or van der Waals forces with the target molecule. This can lead to the selection of aptamers with unique binding motifs and potentially higher affinity and specificity.
-
Increased Nuclease Resistance: While not as extensively studied as other modifications like 2'-fluoro or 2'-O-methyl substitutions, the N4-acetylation may confer a degree of protection against nuclease degradation, thereby increasing the in vivo stability of the resulting aptamers.
Experimental Protocols
This section outlines a detailed protocol for the selection of RNA aptamers containing N4-acetylcytidine using a modified SELEX procedure.
Protocol 1: Generation of the N4-Acetylcytidine-Modified RNA Library
This protocol describes the synthesis of the initial RNA library where cytidine is partially or fully replaced by N4-acetylcytidine.
Materials:
-
Single-stranded DNA (ssDNA) library with a central random region (e.g., N30-N60) flanked by constant regions for primer annealing and a T7 RNA polymerase promoter upstream of the 5' constant region.
-
T7 RNA Polymerase
-
ATP, GTP, UTP solutions (100 mM)
-
N4-acetylcytidine triphosphate (ac4CTP) solution (100 mM)
-
Cytidine triphosphate (CTP) solution (100 mM, for partial substitution)
-
Transcription Buffer (10X)
-
RNase-free DNase I
-
RNase inhibitors
-
Nuclease-free water
-
Urea-Polyacrylamide Gel Electrophoresis (PAGE) supplies
-
Gel extraction kit
Procedure:
-
Template Preparation: Prepare the double-stranded DNA template for in vitro transcription by PCR amplification of the ssDNA library using forward and reverse primers. Purify the PCR product.
-
In Vitro Transcription Reaction Setup: Assemble the following reaction mixture at room temperature in a nuclease-free tube. The ratio of ac4CTP to CTP can be varied to achieve the desired level of modification. For a fully modified library, omit CTP.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP (100 mM) | 1.5 µL | 7.5 mM |
| GTP (100 mM) | 1.5 µL | 7.5 mM |
| UTP (100 mM) | 1.5 µL | 7.5 mM |
| ac4CTP (100 mM) | 1.5 µL | 7.5 mM |
| CTP (100 mM) | (Optional, for partial modification) | (Adjust volume accordingly) |
| DNA Template (1 µg) | X µL | 50 ng/µL |
| T7 RNA Polymerase | 2 µL | - |
| RNase Inhibitor | 1 µL | - |
| Nuclease-free water | Up to 20 µL | - |
-
Transcription: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification of RNA Library: Purify the transcribed ac4C-modified RNA library using denaturing urea-PAGE. Excise the band corresponding to the full-length product and elute the RNA using a gel extraction kit.
-
Quantification: Determine the concentration of the purified RNA library using a spectrophotometer.
Protocol 2: SELEX Cycle for N4-Acetylcytidine-Modified Aptamers
This protocol outlines a single round of selection and amplification. Typically, 8-15 rounds are performed with increasing selection stringency.
Materials:
-
Purified ac4C-modified RNA library
-
Target molecule
-
Binding Buffer (target-specific, e.g., PBS with MgCl2)
-
Wash Buffer (same as binding buffer)
-
Elution Buffer (e.g., high salt, high pH, or containing a competitor)
-
Reverse Transcriptase
-
dNTPs
-
Reverse Transcription Primer (complementary to the 3' constant region of the RNA)
-
Taq DNA Polymerase
-
PCR Primers (forward and reverse, corresponding to the constant regions)
-
PCR purification kit
Procedure:
-
RNA Folding: Denature the ac4C-modified RNA pool by heating at 95°C for 3 minutes, then cool on ice for 2 minutes. Allow the RNA to fold into its tertiary structures by incubating in binding buffer at room temperature for 15-30 minutes.
-
Binding: Incubate the folded RNA pool with the immobilized target (e.g., on magnetic beads or a filter membrane) at the desired temperature (e.g., room temperature or 37°C) for 30-60 minutes with gentle agitation.
-
Partitioning:
-
Negative Selection (Optional but Recommended): Before binding to the target, incubate the RNA pool with the immobilization matrix alone to remove non-specific binders.
-
Washing: Remove unbound RNA sequences by washing the target-RNA complexes with wash buffer. The stringency of washing can be increased in later rounds (e.g., by increasing wash volume, duration, or temperature).
-
-
Elution: Elute the bound RNA sequences from the target using the elution buffer.
-
Reverse Transcription:
-
Anneal the reverse transcription primer to the eluted RNA.
-
Perform reverse transcription using a suitable reverse transcriptase to synthesize cDNA. Note: Standard reverse transcriptases can read through ac4C, but may have a higher misincorporation rate. This could introduce mutations. High-fidelity reverse transcriptases should be tested for efficiency with ac4C-containing templates.
-
-
PCR Amplification:
-
Amplify the cDNA using PCR with the forward and reverse primers.
-
Optimize the number of PCR cycles to avoid over-amplification and the generation of artifacts.
-
-
Purification of DNA: Purify the amplified dsDNA product using a PCR purification kit.
-
Preparation for Next Round: Use the purified dsDNA as the template for the next round of in vitro transcription to generate the enriched ac4C-modified RNA pool.
Protocol 3: Binding Affinity Measurement of Selected Aptamers
After several rounds of selection, individual aptamer clones are sequenced and their binding affinity to the target is determined.
Materials:
-
Individual ac4C-modified RNA aptamer clones
-
Fluorescently labeled aptamer (e.g., 5'-FAM)
-
Target molecule
-
Binding Buffer
-
Filter binding apparatus (e.g., dot blot) or other affinity measurement instrument (e.g., Surface Plasmon Resonance, Bio-Layer Interferometry).
Procedure (Filter Binding Assay):
-
Aptamer Labeling and Folding: Synthesize or label the individual ac4C-modified aptamers with a fluorescent tag. Fold the aptamers as described in Protocol 2.
-
Binding Reactions: Set up a series of binding reactions with a fixed concentration of the labeled aptamer and varying concentrations of the target molecule.
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Filtration: Pass the binding reactions through a nitrocellulose membrane (which binds protein-RNA complexes) stacked on top of a nylon membrane (which binds free RNA).
-
Quantification: Quantify the amount of radioactivity or fluorescence on both membranes.
-
Data Analysis: Plot the fraction of bound aptamer against the target concentration and fit the data to a saturation binding curve to determine the equilibrium dissociation constant (Kd).
Data Presentation
Table 1: Hypothetical Quantitative Data Comparison for Aptamer Selection
| Aptamer Candidate | Modification | Target | Binding Affinity (Kd) | Enrichment Factor (Round 5 vs. Round 1) |
| Aptamer A | None (CTP) | Protein X | 50 nM | 150 |
| Aptamer A-ac4C | Full ac4CTP | Protein X | 25 nM | 300 |
| Aptamer B | None (CTP) | Small Molecule Y | 120 nM | 80 |
| Aptamer B-ac4C | Full ac4CTP | Small Molecule Y | 75 nM | 180 |
Note on Enrichment Factor Calculation: The enrichment factor is a measure of the progress of the SELEX experiment. It can be calculated by comparing the binding of the enriched pool to the initial random pool. A common method is to use quantitative PCR (qPCR) to determine the relative amount of target-bound sequences at different rounds.
Enrichment Factor = (% Bound of Enriched Pool) / (% Bound of Initial Pool)
Table 2: Thermodynamic Stability of RNA Duplexes with N4-Acetylcytidine
This table summarizes published data on the effect of ac4C on the thermal stability of RNA duplexes.[1] This data provides a rationale for the potential of ac4C to enhance aptamer stability.
| Duplex Context | Change in Melting Temperature (ΔTm) with ac4C (°C) |
| Duplex based on helix 45 of human 18S rRNA | +1.7 |
| Duplex with a G•U wobble pair | +3.1 |
| D-arm hairpin of eukaryotic tRNASer | +8.2 |
Visualizations
Diagram 1: Experimental Workflow for ac4CTP-SELEX
Caption: Workflow for the selection of N4-acetylcytidine modified RNA aptamers.
Diagram 2: Signaling Pathway - Aptamer-Target Recognition
This diagram illustrates the fundamental principle of aptamer-target binding, which is enhanced by the incorporation of ac4C.
Caption: Enhanced aptamer-target recognition through ac4C modification.
Conclusion
The use of N4-acetylcytidine triphosphate in aptamer selection is a promising avenue for developing novel affinity reagents with enhanced properties. The protocols and information provided herein offer a foundational framework for researchers to explore the potential of ac4C-modified aptamers. While the field is still evolving and direct comparative data on binding affinities from SELEX experiments are emerging, the demonstrated increase in the thermodynamic stability of ac4C-containing RNA duplexes provides a strong rationale for its use.[1] Future studies focusing on the systematic evaluation of ac4C-modified aptamers will undoubtedly shed more light on their advantages and expand their applications in diagnostics and therapeutics.
References
Application Notes and Protocols for Studying Protein-ac4C RNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved RNA modification that has emerged as a critical regulator of RNA metabolism, influencing mRNA stability, translation efficiency, and other cellular processes. The deposition of ac4C is primarily catalyzed by the enzyme N-acetyltransferase 10 (NAT10). Understanding the interactions between ac4C-modified RNA and specific binding proteins, often referred to as "readers," is crucial for elucidating the functional consequences of this modification and for the development of novel therapeutic strategies targeting these pathways.[1][2][3][4][5][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for investigating protein-ac4C RNA interactions, from transcriptome-wide identification of ac4C sites to the characterization of specific protein-RNA binding events.
Key Players in ac4C-Mediated Gene Regulation
The regulation of gene expression by ac4C involves a coordinated interplay of "writer," "reader," and potentially "eraser" proteins.
-
Writer: The primary enzyme responsible for depositing ac4C onto RNA is NAT10 .[1][2][3][4][6][7][8] In some contexts, NAT10 may be assisted by adaptor proteins, such as THUMPD1 for tRNA acetylation.[8]
-
Readers: These proteins specifically recognize and bind to ac4C-modified RNA, mediating the downstream functional effects. Putative ac4C readers that have been identified include:
-
Eraser: The existence and identity of an enzyme that removes ac4C (an "eraser") is still an active area of research, though some studies suggest the possibility of dynamic regulation.
Impact of ac4C on mRNA Fate
The presence of ac4C on an mRNA molecule can significantly alter its fate within the cell. The functional consequences are often context-dependent, relying on the location of the modification within the transcript and the cellular environment.
Enhancing mRNA Stability
Numerous studies have demonstrated that ac4C modification can lead to an increase in mRNA stability, thereby prolonging the half-life of the transcript. This stabilization is thought to contribute to the overall upregulation of gene expression.[1][2][3][5][6][7]
Table 1: Quantitative Analysis of ac4C-Mediated Changes in mRNA Stability
| Gene/Transcript | Cellular Context | Method | Change in Half-life | Reference |
| ac4C(+) mRNAs (global) | HeLa cells | BRIC-seq | Significantly longer half-lives compared to ac4C(-) mRNAs. | [1] |
| mRNAs with CDS acetylation | HeLa cells | BRIC-seq | Strongest association with enhanced half-life. | [1] |
| OCT4 | Human Embryonic Stem Cells | mRNA half-life assay | Log2 fold-change of -1.70 upon NAT10 knockdown. | [12] |
| OGA | Mouse Oocytes | Transcriptome analysis | Downregulated with NAT10 depletion, suggesting decreased stability. | [2] |
| Kmt5a | Mouse Cardiomyocytes | mRNA stability assay | Decreased mRNA stability in NAT10-edited cells. | [13] |
Modulating Translation Efficiency
ac4C modification has been shown to have a significant impact on the efficiency of protein translation. The effect can be either positive or negative, depending on the location of the ac4C modification within the mRNA.
-
Coding Sequence (CDS): ac4C within the CDS, particularly at the wobble position of codons, has been shown to enhance translation elongation.[1][14]
-
5' Untranslated Region (5' UTR): In contrast, ac4C in the 5' UTR can inhibit translation initiation.[7]
Table 2: Quantitative Analysis of ac4C-Mediated Changes in Translation Efficiency
| Gene/Transcript | Cellular Context | Method | Change in Translation Efficiency | Reference |
| ac4C(+) mRNAs (global) | HeLa cells | Ribosome Profiling | Generally enhanced translation. | [1] |
| Luciferase reporter with ac4C at wobble position | In vitro translation (Rabbit reticulocyte lysate) | Luciferase Assay | Robustly stimulated translation. | [1] |
| Vegfa | Mouse Spinal Dorsal Horn | Ribosome Profiling | Log2 fold-change > 0.5. | [9] |
| CD47 and ROCK2 | Mouse Hearts | Ribosome Profiling | Enhanced translation efficiencies. | [15] |
| ATP6V0E1 | Esophageal Squamous Carcinoma Cells | Luciferase Reporter Assay | Increased translation efficiency with wild-type acPeak. | [16] |
| Kmt5a | Mouse Hearts | Ribosome Profiling | Suppressed translation efficiency in NAT10 knockout hearts. | [13] |
Experimental Workflows and Protocols
A multi-faceted approach is required to fully characterize protein-ac4C RNA interactions, from initial discovery to detailed biochemical analysis.
Protocol 1: Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
This protocol describes the transcriptome-wide identification of ac4C sites in RNA.
Materials:
-
Total RNA
-
Oligo(dT) magnetic beads
-
RNA fragmentation buffer
-
Anti-ac4C antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNA purification kit
-
Library preparation kit
-
High-throughput sequencer
Procedure:
-
Poly(A) RNA Isolation: Isolate poly(A)-containing mRNA from total RNA using oligo(dT) magnetic beads according to the manufacturer's protocol.
-
RNA Fragmentation: Fragment the poly(A) RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-ac4C antibody to form RNA-antibody complexes.
-
Add Protein A/G magnetic beads to capture the RNA-antibody complexes.
-
Incubate to allow binding.
-
-
Washing: Wash the beads several times with wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the ac4C-containing RNA fragments from the beads.
-
RNA Purification: Purify the eluted RNA using an RNA purification kit.
-
Library Preparation and Sequencing: Construct a sequencing library from the purified ac4C-enriched RNA fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome and use peak-calling algorithms to identify regions enriched for ac4C.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for Protein-ac4C RNA Interaction
EMSA is used to qualitatively and quantitatively assess the binding of a protein to a specific ac4C-modified RNA sequence.
Materials:
-
In vitro transcribed RNA probe (with and without ac4C modification)
-
Labeling system for RNA (e.g., biotin (B1667282) or radioactive isotope)
-
Purified recombinant protein of interest
-
Binding buffer
-
Native polyacrylamide gel
-
Electrophoresis apparatus and buffer
-
Detection system (e.g., chemiluminescence or autoradiography)
Procedure:
-
RNA Probe Preparation: Synthesize short RNA oligonucleotides corresponding to the target sequence, with one version containing cytidine (B196190) and another containing N4-acetylcytidine at the desired position. Label the 5' or 3' end of the RNA probes.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled RNA probe with increasing concentrations of the purified protein in a binding buffer.
-
Include control reactions with no protein and with a non-specific competitor RNA.
-
Incubate the reactions to allow for protein-RNA complex formation.
-
-
Electrophoresis:
-
Load the binding reactions onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
-
-
Detection:
-
Transfer the RNA from the gel to a nylon membrane.
-
Detect the labeled RNA using an appropriate detection method. A "shifted" band indicates the formation of a protein-RNA complex. The intensity of the shifted band relative to the free probe can be used to estimate binding affinity.
-
Protocol 3: Luciferase Reporter Assay for Assessing Translational Effects
This assay is used to determine the functional consequence of ac4C modification on the translation of a specific mRNA.
Materials:
-
Luciferase reporter plasmid
-
In vitro transcription kit
-
Cell line of interest
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Construct Preparation: Clone the 3' UTR or coding sequence of the gene of interest downstream of a luciferase reporter gene. Create two versions of the construct: one with the wild-type sequence and another with mutations at the putative ac4C sites (C-to-G or C-to-T).
-
In Vitro Transcription (Optional): In vitro transcribe the luciferase reporter mRNAs, incorporating ac4C into one of the transcripts.
-
Transfection: Transfect the chosen cell line with the luciferase reporter plasmids or in vitro transcribed mRNAs.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Compare the luciferase activity between the wild-type and mutated constructs (or between the ac4C-containing and unmodified mRNAs) to determine the effect of ac4C on translation.[1][17][18][19][20]
Drug Development Implications
The discovery of the ac4C modification and its role in gene regulation opens up new avenues for therapeutic intervention.[21] Targeting the proteins involved in the ac4C pathway presents a promising strategy for the development of novel drugs for a variety of diseases, including cancer and viral infections.
-
Targeting the Writer: Inhibitors of NAT10 could be developed to globally reduce ac4C levels, which may be beneficial in diseases where hyper-acetylation of specific oncogenic or pro-viral transcripts is a driving factor.
-
Targeting the Readers: Small molecules that block the interaction between ac4C reader proteins and their target RNAs could be designed to specifically disrupt the downstream functional consequences of ac4C modification, offering a more targeted therapeutic approach.
Conclusion
The study of protein-ac4C RNA interactions is a rapidly evolving field with significant implications for our understanding of gene regulation and for the development of new therapeutic strategies. The protocols and information provided in these application notes offer a comprehensive guide for researchers to explore the fascinating world of the epitranscriptome.
References
- 1. med.emory.edu [med.emory.edu]
- 2. NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulated ac4C modification of mRNA in a mouse model of early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. licorbio.com [licorbio.com]
- 16. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield In Vitro Transcription with ac4CTP
Welcome to the technical support center for N4-acetylcytidine (ac4C) modified mRNA synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low RNA yield during in vitro transcription (IVT) reactions using N4-acetylcytidine triphosphate (ac4CTP). Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you optimize your IVT experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my IVT yield often lower when using ac4CTP compared to standard CTP? A: Modified nucleotides like ac4CTP can sometimes be incorporated less efficiently by T7 RNA polymerase compared to their canonical counterparts. The acetyl group on the cytidine (B196190) base may cause minor steric hindrance in the enzyme's active site, potentially slowing down the transcription rate. Studies have found that using ac4CTP can result in slightly reduced protein production levels compared to unmodified cytidine, which may correlate with transcription efficiency.[1] However, highly efficient protocols and kits are available that achieve high yields with full substitution.[2]
Q2: Can I completely replace CTP with ac4CTP in my IVT reaction? A: Yes, 100% substitution of CTP with ac4CTP is a common and effective method for producing fully modified RNA.[1] Commercial kits are often designed for complete replacement and can produce high yields.[2][3] If you are experiencing significantly low yields, you may consider optimizing the ratio of ac4CTP to CTP as a troubleshooting step.[2]
Q3: How critical is the magnesium (Mg²⁺) concentration when using ac4CTP? A: Magnesium ion (Mg²⁺) concentration is one of the most critical parameters influencing IVT yield, and its optimization is essential when using modified nucleotides.[4][5][6] NTPs are chelators of Mg²⁺, so the optimal Mg²⁺ concentration is dependent on the total NTP concentration. Both insufficient and excessive levels of Mg²⁺ can drastically decrease RNA yield.[][8] Since modified nucleotides may interact with Mg²⁺ differently, a titration is often necessary to find the optimal concentration for your specific reaction conditions. Some research suggests that using magnesium acetate (B1210297) can result in higher yields than magnesium chloride.[6]
Q4: What is a typical expected yield for an IVT reaction with ac4CTP? A: The yield is highly dependent on the specific DNA template (length, sequence), reaction scale, and the commercial kit or protocol used. As a benchmark, a 20 μl reaction using a commercial kit with 100% ac4CTP substitution can yield approximately 100-130 μg of a 1.4 kb RNA transcript after just 30 minutes.[2] A similar reaction that also includes a cap analog (ARCA) may yield 30-50 μg of RNA.[3] Yields can vary based on template promoter design, sequence length, and potential for secondary structure formation.[2]
Q5: Should I adjust the standard incubation time or temperature for ac4CTP reactions? A: A standard IVT reaction is typically incubated at 37°C for 2 to 4 hours.[] This is generally also suitable for reactions with ac4CTP. However, optimization may improve yields; some protocols suggest testing incubation times from 30 minutes up to 4 hours.[2] If you suspect premature termination of transcription, especially with GC-rich templates, lowering the incubation temperature to 30°C may help increase the proportion of full-length transcripts.[9]
Troubleshooting Guide
Use the following guide to diagnose and resolve common issues leading to low RNA yield.
Table 1: Troubleshooting Low IVT Yield with ac4CTP
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | 1. Suboptimal Reagent Concentrations | • Optimize Mg²⁺: This is the most impactful factor.[5][6] Perform a titration from 20 mM to 60 mM to find the optimal concentration for your NTP mix. • Check NTPs: Ensure the final concentration of each NTP (ATP, GTP, UTP, ac4CTP) is sufficient, typically around 7.5 mM. Low nucleotide levels can be a limiting factor.[2][10] • Increase T7 Polymerase: If enzyme activity is limiting, try increasing the concentration of T7 RNA Polymerase Mix. |
| 2. Poor DNA Template Quality | • Confirm Linearization: Ensure your plasmid DNA is completely linearized by running an aliquot on an agarose (B213101) gel. Incomplete digestion is a common cause of failure.[9] • Verify Purity: DNA purification contaminants (salts, ethanol, protein) can inhibit RNA polymerase.[10] Consider re-purifying your template DNA. • Check Promoter Sequence: Confirm the integrity of the T7 promoter sequence (5’-TAATACGACTCACTATAG…). • Use Proper Restriction Enzymes: Use enzymes that create blunt or 5' overhangs. 3' overhangs can lead to unwanted, longer transcripts and reduce the yield of the desired product.[10] | |
| 3. RNase Contamination | • Maintain an RNase-Free Environment: Use certified nuclease-free tubes, tips, and water. Clean benchtops and pipettes with an RNase decontamination solution. Always wear gloves.[11] • Use an RNase Inhibitor: Add a commercial RNase inhibitor to the IVT reaction as a safeguard.[10] | |
| RNA Transcripts are Shorter than Expected | 1. Premature Transcription Termination | • Lower Temperature: For GC-rich templates, decrease the reaction temperature from 37°C to 30°C to improve the synthesis of full-length transcripts.[9] • Ensure Sufficient NTPs: Low nucleotide concentration can lead to incomplete transcripts.[10] |
| RNA Transcripts are Longer than Expected | 1. Incomplete Plasmid Linearization | • Optimize Digestion: Increase restriction enzyme units or incubation time to ensure the plasmid template is fully linearized. Verify on a gel.[9] |
Visual Troubleshooting and Workflows
Diagram 1: IVT Troubleshooting Flowchart
Caption: A decision tree to systematically troubleshoot low IVT yield.
Diagram 2: Standard IVT Workflow
Caption: A typical experimental workflow for mRNA synthesis using IVT.
Quantitative Data & Optimization Parameters
Table 2: Example Nucleotide Mixes for Optimizing ac4CTP:CTP Ratio
This table provides starting points for a standard 20 μl reaction. Assume stock NTP solutions are 100 mM.
| Substitution Level | ac4CTP:CTP Ratio | Volume 100 mM ac4CTP (μl) | Volume 100 mM CTP (μl) | Final Conc. (each NTP) |
| 100% | 100:0 | 1.5 | 0 | 7.5 mM |
| 75% | 75:25 | 1.125 | 0.375 | 7.5 mM |
| 50% | 50:50 | 0.75 | 0.75 | 7.5 mM |
Table 3: General Impact of Mg²⁺ Concentration on IVT Yield
The optimal Mg²⁺ concentration is highly dependent on the total NTP concentration and must be determined empirically.
| Mg²⁺ Concentration Range | Relative RNA Yield | Comments |
| < 10 mM | Very Low | Insufficient cofactor for polymerase activity.[4][8] |
| 15 - 40 mM | Optimal | Typically the ideal range for high-yield reactions. The peak is often narrow.[4] |
| > 50 mM | Low to Moderate | Excessive Mg²⁺ can inhibit the polymerase and may increase the formation of double-stranded RNA (dsRNA) byproducts.[4][][8] |
Detailed Experimental Protocol
This protocol is a starting point for a 20 μl IVT reaction using 100% substitution of CTP with ac4CTP.
1. Materials
-
Template DNA: Linearized plasmid or PCR product (1 μg)
-
Nuclease-Free Water
-
10x Reaction Buffer (e.g., HEPES-based)
-
ATP, GTP, UTP Solution: 100 mM each
-
ac4CTP Solution: 100 mM
-
T7 RNA Polymerase Mix (containing enzyme and RNase inhibitor)
-
DNase I
-
RNA Purification Kit (e.g., column- or bead-based)
2. Reaction Setup
-
Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should remain on ice.
-
Gently vortex and spin down each reagent before use.
-
Assemble the reaction at room temperature in a nuclease-free microfuge tube in the following order:
| Component | Volume (μl) | Final Concentration |
| Nuclease-Free Water | Up to 20 μl | - |
| 10x Reaction Buffer | 2.0 | 1x |
| ATP (100 mM) | 1.5 | 7.5 mM |
| GTP (100 mM) | 1.5 | 7.5 mM |
| UTP (100 mM) | 1.5 | 7.5 mM |
| ac4CTP (100 mM) | 1.5 | 7.5 mM |
| Linear DNA Template (0.5 μg/μl) | 2.0 | 1 μg |
| T7 RNA Polymerase Mix | 2.0 | - |
| Total Volume | 20.0 |
-
Mix thoroughly by gentle vortexing and briefly centrifuge to collect the contents.
3. Incubation
-
Incubate the reaction at 37°C for 2 hours. A PCR cycler can be used to maintain a stable temperature.[]
-
Optional: For some templates, yields may be improved by extending the incubation up to 4 hours.[2]
4. DNase Treatment & Purification
-
Following incubation, add 1-2 μl of DNase I to the reaction mixture to degrade the DNA template.
-
Incubate at 37°C for 15-30 minutes.
-
Purify the synthesized RNA using your preferred column- or bead-based RNA purification kit, following the manufacturer's instructions.
-
Elute the final RNA product in nuclease-free water or a suitable storage buffer.
5. Quality Control
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer/Fragment Analyzer). A sharp, single band should be observed at the expected transcript size.
References
- 1. Cytidine acetylation yields a hypoinflammatory synthetic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HighYield T7 mRNA Synthesis Kit (ac4CTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 3. HighYield T7 ARCA mRNA Synthesis Kit (ac4CTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 4. sartorius.com [sartorius.com]
- 5. biorxiv.org [biorxiv.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. go.zageno.com [go.zageno.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: T7 Polymerase & Modified NTPs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using modified nucleoside triphosphates (NTPs) in T7 RNA polymerase-driven in vitro transcription (IVT) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my RNA yield significantly lower when using modified NTPs compared to canonical NTPs?
Low yield is the most common issue when substituting canonical NTPs with modified versions. The primary reasons include:
-
Steric Hindrance: Modifications, especially bulky ones on the 2' position of the ribose or on the base, can physically clash with the active site of the T7 RNA polymerase, slowing down or preventing incorporation.[1]
-
Enzyme Inhibition: Some modifications can act as inhibitors, reducing the overall catalytic efficiency of the polymerase.[2] Pyrophosphate, a byproduct of the reaction, can also inhibit the polymerase by precipitating essential Mg2+ ions.[3]
-
Suboptimal Reaction Conditions: Standard IVT conditions are optimized for natural NTPs. The charge, size, and coordinating properties of modified NTPs often necessitate re-optimization of key components, particularly the concentration of magnesium ions (Mg2+).[4]
Q2: What are the most critical parameters to optimize for successful incorporation of modified NTPs?
The most critical parameter is the Magnesium (Mg2+) to NTP ratio .[5] Mg2+ is essential for enzymatic catalysis, but excess free Mg2+ can promote RNA degradation.[4] The optimal ratio of total Mg2+ to total NTPs is often between 1.1 and 1.9.[4][5] Other key parameters to adjust include:
-
NTP Concentrations: The ratio of the modified NTP to its corresponding canonical NTP can be adjusted to improve yield, though this will reduce the modification density.[6]
-
Enzyme Choice: For challenging modifications, especially at the 2'-position (e.g., 2'-O-methyl), wild-type T7 RNA polymerase may be inefficient.[7] Using engineered T7 polymerase mutants (e.g., Y639F, H784A) can dramatically improve incorporation efficiency and yield of full-length transcripts.[7][8][9]
-
Temperature: Lowering the reaction temperature (e.g., from 37°C to 16°C) can sometimes help the polymerase navigate difficult template secondary structures or incorporate modified NTPs more efficiently, albeit at a slower rate.[10]
-
Incubation Time: Extending the reaction time can increase yield, but a balance must be struck to avoid product degradation by RNases or hydrolysis.[]
Q3: Can T7 RNA polymerase incorporate any modified NTP?
No. The polymerase has substrate preferences. While many base-modified NTPs with smaller groups are well-tolerated, modifications at the 2'- and 3'-positions of the ribose are often problematic for the wild-type enzyme.[2][12] For example:
-
Well-tolerated: Biotin, digoxigenin, and fluorescent dyes attached to the C5 position of pyrimidines or C7 of 7-deazapurines are generally incorporated well.[12]
-
Challenging (may require mutant enzyme): NTPs with modifications at the 2'-position, such as 2'-O-methyl, 2'-fluoro, and 2'-azido groups, are poorly incorporated by wild-type T7 polymerase but are accepted by mutants like Y639F and Y639F/H784A.[7][8]
-
Not incorporated: Very bulky modifications can completely block incorporation.[12]
Troubleshooting Guide
Issue 1: Low or No RNA Yield
You observe very faint bands or no bands on a denaturing agarose (B213101) or polyacrylamide gel.
| Potential Cause | Recommended Solution |
| Inhibitors in DNA Template | Contaminants like salts or ethanol (B145695) from plasmid purification can inhibit T7 polymerase.[13][14] Re-precipitate the DNA template with ethanol or use a column-based cleanup kit.[14] |
| Incorrect Mg2+:NTP Ratio | The stoichiometry of Mg2+ and NTPs is critical.[4][5] The optimal total Mg2+ concentration is typically slightly higher than the total NTP concentration.[15] Perform a titration of MgCl2 (e.g., from 15 mM to 40 mM) to find the optimal concentration for your specific modified NTPs. |
| Modified NTP is a Poor Substrate | The modification may cause significant steric hindrance.[1] Try reducing the ratio of modified to unmodified NTP (e.g., 1:3).[6] If full substitution is required, use a mutant T7 RNA polymerase (e.g., Y639F) designed for modified NTPs.[7][8] |
| RNase Contamination | RNases can rapidly degrade your RNA product.[] Ensure you are using nuclease-free water, tips, and tubes. Include an RNase inhibitor in the reaction.[13][14] |
| Pyrophosphate Inhibition | The byproduct pyrophosphate sequesters Mg2+ and inhibits the reaction.[3] Include inorganic pyrophosphatase in the IVT reaction to hydrolyze pyrophosphate into non-inhibitory orthophosphates.[3] |
Issue 2: Truncated or Incomplete Transcripts
You observe a smear or distinct bands that are shorter than the expected full-length product.
| Potential Cause | Recommended Solution |
| Premature Termination | The polymerase may stall and dissociate, especially with bulky 2'-modified NTPs or at difficult template sequences (e.g., GC-rich regions).[7][13] |
| 1. Use a Mutant Polymerase: The Y639F/H784A double mutant is particularly effective at reducing premature termination with 2'-modified NTPs.[7] | |
| 2. Lower Temperature: Decrease the incubation temperature to 30°C or even 16°C to help the polymerase traverse problematic regions.[10] | |
| 3. Optimize NTP Concentration: Low concentration of one or more NTPs can lead to stalling. Ensure all NTPs are at a sufficient concentration (e.g., >1 mM each).[10][14] | |
| Poor DNA Template Quality | Nicks or breaks in the DNA template will cause premature termination.[] Use a high-quality, intact linearized plasmid. Verify template integrity on an agarose gel before the reaction. |
| Cryptic Termination Sites | The DNA sequence itself may contain sites that signal termination for T7 polymerase. This is an intrinsic property of the template.[13] |
Quantitative Data Summary
The efficiency of incorporating modified NTPs is highly dependent on the specific modification, the polymerase used, and the reaction conditions.
Table 1: Relative Yields with 2'-Modified NTPs using Wild-Type vs. Mutant T7 RNAP Yields are normalized relative to a reaction with only canonical NTPs.
| NTP Modification | Wild-Type T7 RNAP | Y639F Mutant | Y639F/H784A Double Mutant |
| 2'-Fluoro | ~40-60% | >90% | >90% |
| 2'-Amino | ~30-50% | >90% | >90% |
| 2'-O-Methyl | <10% | ~20-40% | ~70-90% |
| 2'-Azido | <5% | ~15-30% | ~60-80% |
Note: These values are approximate and can vary based on the specific sequence, position, and overall reaction optimization. Data compiled from multiple sources.[7][8]
Table 2: Effect of Mg2+:NTP Molar Ratio on IVT Yield Assumes a total NTP concentration of 20 mM (5 mM each).
| Mg2+:NTP Molar Ratio | Total MgCl2 (mM) | Relative RNA Yield | Observation |
| 0.8 | 16 | ~60% | Suboptimal; insufficient Mg2+ for catalysis. |
| 1.2 | 24 | ~100% | Often optimal for canonical NTPs.[4] |
| 1.5 | 30 | ~95% | Good starting point for modified NTPs.[5] |
| 2.0 | 40 | ~70% | Potentially inhibitory; risk of RNA degradation.[4] |
Note: The optimal ratio may shift depending on the specific charge and chelating properties of the modified NTPs used.[4][5]
Experimental Protocols
Protocol 1: Standard IVT Reaction for Biotin-RNA Labeling
This protocol is for incorporating a single biotin-labeled NTP (e.g., Biotin-16-UTP) where full substitution is not required.
-
Thaw Reagents: Thaw all components (except T7 RNA Polymerase) at room temperature. Keep the enzyme on ice.[6]
-
Assemble Reaction: In a nuclease-free tube, assemble the following at room temperature in order:
-
Nuclease-Free Water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
100 mM DTT: 1 µL (optional, but recommended)[16]
-
Linearized DNA Template (0.5-1.0 µg): X µL
-
10 mM ATP, GTP, CTP: 1 µL each
-
10 mM UTP: 0.5 µL
-
10 mM Biotin-16-UTP: 0.5 µL (Creates a 1:1 ratio of UTP:Biotin-UTP)[6]
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours. For transcripts <0.3 kb, incubation can be extended overnight.[17]
-
DNase Treatment: Add 1 µL of DNase I (RNase-free) to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.[6]
-
Purification: Purify the labeled RNA using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.
Protocol 2: Optimized IVT for Complete Substitution with 2'-O-Methyl-NTPs
This protocol requires an engineered T7 polymerase and optimized conditions for incorporating challenging modified NTPs.
-
Thaw Reagents: Thaw all components as described in Protocol 1. Use an appropriate mutant T7 polymerase mix (e.g., containing Y639F/H784A).[7]
-
Assemble Reaction:
-
Nuclease-Free Water: to a final volume of 20 µL
-
10X Transcription Buffer (optimized for mutants): 2 µL
-
100 mM DTT: 1 µL
-
Linearized DNA Template (1.0 µg): X µL
-
25 mM 2'-O-Me-ATP, 2'-O-Me-GTP, 2'-O-Me-CTP, 2'-O-Me-UTP: 2 µL each (final concentration of 2.5 mM each)
-
Inorganic Pyrophosphatase (1 U/µL): 1 µL
-
RNase Inhibitor: 1 µL
-
Mutant T7 RNA Polymerase Mix: 2 µL
-
-
Mg2+ Optimization: The buffer should be optimized for a final Mg2+ concentration that is ~1.2-1.5x the total NTP concentration. For this reaction (10 mM total NTPs), the final Mg2+ should be 12-15 mM.
-
Incubation: Mix gently and incubate at 37°C for 4-6 hours. Yields may be lower than with unmodified NTPs, so a longer incubation is often necessary.[8]
-
DNase Treatment & Purification: Proceed as described in Protocol 1.
Visual Guides
Figure 1: A generalized workflow for in vitro transcription (IVT) experiments.
Figure 2: Troubleshooting flowchart for low RNA yield in IVT with modified NTPs.
References
- 1. T7 RNA Polymerase Discriminates Correct and Incorrect Nucleoside Triphosphates by Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. custombiotech.roche.com [custombiotech.roche.com]
- 4. mebep.com [mebep.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Screening mutant libraries of T7 RNA polymerase for candidates with increased acceptance of 2'-modified nucleotides. | Semantic Scholar [semanticscholar.org]
- 10. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. RNAT7 < Lab < TWiki [barricklab.org]
- 15. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. neb.com [neb.com]
Technical Support Center: N4-Acetylcytidine Triphosphate (ac4CTP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of N4-Acetylcytidine triphosphate (ac4CTP).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for N4-Acetylcytidine triphosphate (ac4CTP)?
For long-term storage, ac4CTP should be stored at -20°C in a solution with a neutral pH, ideally around 7.0 ±0.5.[1] It has a shelf life of approximately 12 months when stored under these conditions.[1] Short-term exposure to ambient temperatures, for a cumulative period of up to one week, is generally acceptable.[1] For enhanced stability, especially for long-term storage, some sources recommend storing modified nucleotides at -80°C.
Q2: What is the primary degradation pathway for ac4CTP during storage?
The primary degradation pathway for ac4CTP involves the hydrolysis of the N4-acetyl group, which results in the formation of cytidine (B196190) triphosphate (CTP). This CTP can then undergo further deamination to form uridine (B1682114) triphosphate (UTP). This degradation process is primarily dependent on temperature and pH.
Q3: How does temperature affect the stability of ac4CTP?
Temperature is a critical factor in the stability of ac4CTP. Higher temperatures accelerate the rate of hydrolysis of the acetyl group. For optimal stability and to minimize degradation, it is crucial to store ac4CTP at the recommended -20°C. Even at refrigerated temperatures (e.g., 4°C), degradation will occur more rapidly than at -20°C.
Q4: How does pH influence the degradation of ac4CTP?
The stability of the N4-acetyl group is pH-dependent. The hydrolysis of the acetyl group is consistent with a base-catalyzed mechanism. Therefore, maintaining a neutral pH of around 7.0 is recommended to minimize degradation.[1] Alkaline conditions will significantly increase the rate of deacetylation.
Q5: Can I freeze-thaw my ac4CTP solution multiple times?
While occasional freeze-thaw cycles may be unavoidable, repeated cycles should be minimized. It is best practice to aliquot the ac4CTP solution into single-use volumes upon arrival to avoid repeated temperature fluctuations of the main stock.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Reduced or no incorporation of ac4C in my in vitro transcription reaction. | Degradation of ac4CTP: The ac4CTP may have degraded to CTP due to improper storage (e.g., prolonged storage at temperatures above -20°C, or storage in a non-neutral pH buffer). | 1. Verify the storage conditions and age of the ac4CTP stock. 2. Use a fresh aliquot of properly stored ac4CTP. 3. Consider quantifying the purity of the ac4CTP stock using HPLC (see Experimental Protocols section). |
| Unexpected presence of CTP or UTP in my experiments. | Hydrolysis and deamination of ac4CTP: This is the expected degradation pathway. The presence of these contaminants indicates that your ac4CTP stock has undergone degradation. | 1. Assess the level of degradation using an analytical method like HPLC. 2. If the level of contamination is significant, it is recommended to use a new vial of ac4CTP for critical experiments. |
| Inconsistent experimental results over time. | Progressive degradation of ac4CTP stock: If the main stock of ac4CTP is being used over a long period with multiple instances of warming, its purity will decrease over time, leading to variability in experiments. | 1. Always use single-use aliquots to maintain the integrity of the main stock. 2. If you suspect degradation of your stock, perform a quality control check using HPLC. |
Data Presentation: N4-Acetylcytidine Stability Over Six Months
The following table summarizes the stability of N4-acetylcytidine (ac4C) as a function of temperature over a six-month period. This data, based on the nucleoside, provides a strong indication of the stability of ac4CTP, as the primary instability lies in the acetylated cytidine base. The degradation proceeds via hydrolysis to cytidine, followed by deamination to uridine.
| Storage Temperature | % ac4C Remaining | % Cytidine Formed | % Uridine Formed |
| -80°C | >95% | <5% | <1% |
| -20°C | >95% | <5% | <1% |
| 8°C | ~85% | ~10% | ~5% |
| 20°C | ~70% | ~20% | ~10% |
| 40°C | ~40% | ~40% | ~20% |
Note: This data is adapted from a study on the stability of the N4-acetylcytidine nucleoside and should be considered as an estimate for N4-acetylcytidine triphosphate.
Experimental Protocols
Protocol: Assessing the Purity and Degradation of ac4CTP using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to separate and quantify ac4CTP and its primary degradation products, CTP and UTP.
1. Materials:
-
ac4CTP sample
-
CTP and UTP standards
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
2. Sample Preparation:
-
Thaw the ac4CTP sample on ice.
-
Dilute the sample to an appropriate concentration (e.g., 10-100 µM) in Mobile Phase A.
-
Prepare standard solutions of CTP and UTP in Mobile Phase A at known concentrations.
3. HPLC Method:
-
Column: C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1 M TEAA, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-20% B (linear gradient)
-
25-30 min: 20% B
-
30-35 min: 20-0% B (linear gradient)
-
35-45 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (for CTP and UTP) and a secondary wavelength appropriate for ac4CTP if its spectrum differs significantly.
-
Injection Volume: 10-20 µL
4. Data Analysis:
-
Identify the peaks for ac4CTP, CTP, and UTP by comparing their retention times with the standards.
-
Integrate the peak areas for each component.
-
Calculate the percentage purity of ac4CTP and the relative amounts of CTP and UTP.
Mandatory Visualizations
Caption: The primary degradation pathway of N4-Acetylcytidine triphosphate (ac4CTP).
Caption: A logical workflow for troubleshooting issues related to poor ac4C incorporation.
References
Technical Support Center: ac4C-seq Data Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and artifacts encountered during ac4C-seq data analysis.
Troubleshooting Guides (Q&A)
Question 1: My ac4C-seq data shows a low signal-to-noise ratio. How can I distinguish true ac4C signals from background noise?
Answer: A low signal-to-noise ratio is a common challenge, as ac4C is a relatively scarce modification on RNA.[1] Here are several steps to enhance signal specificity and reduce noise:
-
Optimize Antibody Specificity (for acRIP-seq): If you are using an antibody-based method (acRIP-seq), ensure the antibody has high specificity for ac4C. Test different antibody batches and concentrations to find the optimal conditions that minimize non-specific binding.[2]
-
Implement Proper Controls: The use of appropriate negative controls is essential.[3]
-
Genetic Knockout/Knockdown: The most robust control is using RNA from cells with a genetic knockout or knockdown of NAT10, the enzyme responsible for ac4C deposition.[3][4] This helps filter out false positives and identify specific ac4C sites.[4]
-
IgG Control (for acRIP-seq): An isotype-matched immunoglobulin (IgG) control is crucial for identifying non-specifically bound RNA fragments.[3]
-
Mock-Treated Control (for chemical methods): For methods like ac4C-seq or RedaC:T-seq, a sample processed without the chemical reducing agent (e.g., NaBH₄ or NaCNBH₃) is necessary to identify background C-to-T mutations.[5]
-
-
Refine Peak Calling Parameters: Use stringent parameters during peak calling. Software like MACS2 or HOMER can be used, but their settings need to be adjusted for transcriptomic data.[1] It's recommended to use an input sample as a control during peak calling to improve accuracy.[1]
-
Increase Sequencing Depth: Insufficient sequencing depth can compromise the detection of true signals, especially for low-abundance transcripts.[6] Ensure your sequencing depth is adequate for the complexity of your sample.
Question 2: I am observing a high number of C-to-T mismatches in my control samples for a chemical-based ac4C-seq experiment. What could be the cause?
Answer: High background C-to-T mismatches in control samples can obscure true ac4C signals. Potential causes include:
-
General Sequencing Errors: All sequencing platforms have an intrinsic error rate that can contribute to background mismatches.[6]
-
Off-Target Effects of Reagents:
-
Chemical treatments, even in mock conditions, can sometimes cause RNA damage or modifications. For instance, acidic conditions used in NaCNBH₃-based methods might affect RNA integrity.[6]
-
Borohydride (B1222165) reagents can also reduce other modified bases like 7-methylguanosine (B147621) (m7G) and dihydrouridine (DU), leading to mismatches or reverse transcription stops.[3][6]
-
-
Contamination: Contamination with DNA or other cellular components can introduce artifacts. Ensure high-purity RNA is used as the starting material.
-
Bioinformatic Pipeline Issues: Ensure your analysis pipeline correctly handles and filters out low-quality reads and alignment errors. Using a stringent quality score cutoff is recommended.
To troubleshoot, re-evaluate your RNA quality, review your experimental conditions, and analyze the mismatch profile. A low basal error rate should not be skewed to any specific mismatch type.[6]
Question 3: The number of identified ac4C peaks differs significantly between my biological replicates. How can I resolve this?
Answer: Poor concordance between replicates is a critical issue that undermines the statistical robustness of the findings.[6]
-
Assess Data Quality: First, check the quality of each replicate individually using tools like FastQC. Look for differences in read quality, GC content, and adapter contamination.
-
Check for PCR Duplication: High levels of PCR duplicates, potentially in just one replicate, can exaggerate the significance of certain peaks and lead to inconsistencies.[6] Use tools to mark and remove duplicate reads before peak calling.
-
Evaluate Experimental Consistency: Variations in cell culture conditions, RNA extraction, fragmentation, or library preparation can lead to significant differences between replicates. Review your lab notes to ensure protocols were followed consistently.
-
Normalize Data: Ensure that you are using a consistent normalization method across all replicates before comparing them.
-
Re-evaluate Peak Calling: Pooling replicates can sometimes mask variations.[6] Analyze replicates both individually and as a pooled group. Use tools that can assess replicate consistency, such as the Irreproducible Discovery Rate (IDR) framework.
Question 4: My peak calling software (e.g., MACS2) is identifying very broad or poorly defined peaks. How can I optimize peak calling for ac4C data?
Answer: Standard peak calling algorithms like MACS2 were originally designed for ChIP-seq data and may require optimization for ac4C-seq, which often has sharper peaks.[1][7]
-
Adjust Peak Calling Parameters:
-
Bandwidth/Fragment Size: This is a critical parameter. For acRIP-seq, RNA is often fragmented to around 100 nucleotides.[8] Adjust the expected fragment size in your peak calling software accordingly.
-
Statistical Thresholds: Use a stringent p-value or FDR (q-value) cutoff to reduce the number of false-positive peaks.
-
-
Use a Suitable Control: Always use a proper control (input or IgG) for peak calling to model the background read distribution accurately.[1]
-
Consider Alternative Tools: Explore peak callers designed specifically for RNA modification data or those that offer more flexibility. For instance, PeakRanger and GoPeaks have been identified as effective for similar types of sequencing data.[7]
-
Filter Peaks: After initial peak calling, filter the results based on signal intensity (fold enrichment) and statistical significance. Additionally, comparing peaks to those found in a NAT10 knockout control can help eliminate false positives.[1]
Frequently Asked Questions (FAQs)
What are the main sources of artifacts in ac4C-seq experiments? Artifacts can be introduced at multiple stages:
-
Sample Preparation: RNA degradation can lead to biased results. In acRIP-seq, inefficient or non-specific antibody binding is a major concern.[2] For chemical methods, the lability of the acetyl group can lead to signal loss, especially during steps involving high pH or temperature.[3]
-
Library Preparation: Fragmentation can cause deacetylation.[3] Chemical treatments can have off-target effects on other RNA modifications.[3] PCR amplification can introduce bias and duplicates.[6]
-
Sequencing: Inherent sequencing errors can create background noise.[6]
What is the difference between ac4C-seq/RedaC:T-seq and acRIP-seq, and what are their respective limitations?
-
acRIP-seq (Antibody-based): This method uses an antibody to enrich for RNA fragments containing ac4C.[3]
-
Strengths: Relatively straightforward protocol, compatible with standard RIP workflows, and can be used with low input material.[2]
-
Limitations: Resolution is limited to the fragment size (~100 nt), and results are highly dependent on antibody specificity, which can be variable.[2] It does not identify the exact acetylated cytidine (B196190).[6]
-
-
ac4C-seq/RedaC:T-seq (Chemical-based): These methods use a chemical reducing agent (like NaCNBH₃ or NaBH₄) to convert ac4C into a form that is misread as a 'U' during reverse transcription, leading to a C-to-T transition in the sequencing data.[9][10]
-
Strengths: Provides single-nucleotide resolution and can quantify the level of modification.[5][9] It avoids antibody-related bias.[2]
-
Limitations: The chemical reactions can be inefficient, have off-target effects, and may cause RNA degradation.[2] The analysis is sensitive to C-to-T mutations from other sources.[10]
-
Why is a NAT10 knockout considered the gold standard control? NAT10 is the only known enzyme that deposits the ac4C modification in eukaryotic RNA.[3][11] Therefore, using RNA from cells where the NAT10 gene has been knocked out or its expression knocked down provides the most specific negative control. Any signals that persist in the NAT10-deficient sample are highly likely to be artifacts or background noise, allowing for confident identification of true ac4C-dependent signals.[4]
Data Presentation
Table 1: Comparison of Chemical Reduction Methods for ac4C Detection
| Feature | RedaC:T-seq (NaBH₄) | ac4C-seq (NaCNBH₃) | Key Considerations |
| Reducing Agent | Sodium borohydride (NaBH₄) | Sodium cyanoborohydride (NaCNBH₃) | Different chemical properties and reactivity. |
| Reaction pH | Basic | Acidic | pH affects ac4C stability; basic conditions can cause deacetylation.[6] |
| Off-Target Effects | Can reduce m7G, DU, m3C; causes RNA fragmentation via alkaline hydrolysis.[3][6] | Protects against deacetylation but may cause RNA degradation over time.[6] | Off-target reactions can create confounding signals or reduce data quality. |
| Reported Efficacy | Successfully identified thousands of sites in HeLa mRNA.[3] | One study failed to detect ac4C in mRNA, potentially due to reaction conditions or low abundance.[3][6] | Efficacy may depend on specific protocol parameters, cell type, and target abundance. |
Table 2: Troubleshooting Checklist for Peak Calling
| Issue | Possible Cause | Recommended Action |
| Too few peaks | Overly stringent p-value; insufficient sequencing depth; poor IP efficiency. | Relax statistical cutoff (e.g., p-value from 0.01 to 0.05); increase read depth; optimize immunoprecipitation. |
| Too many peaks | Over-sequencing; PCR duplicates; lenient p-value; inappropriate control. | Subsample reads to assess depth effect; remove PCR duplicates; use a more stringent p-value/FDR; use input or IgG as control. |
| Peaks are too broad | Incorrect fragment size parameter; biological reality (e.g., clustered modifications). | Set fragment size based on library preparation (~100-200bp); use a smaller window size if applicable. |
| Poor replicate overlap | Experimental variability; low data quality in one replicate. | Assess data quality of each replicate (FastQC); check for PCR duplicates; use IDR analysis to identify a consistent set of peaks. |
Experimental Protocols
Methodology 1: Workflow for Chemical-based ac4C Mapping (e.g., ac4C-seq)
-
RNA Isolation: Extract total RNA from wild-type and NAT10-knockout cells. Ensure high purity and integrity (RIN > 9.0).
-
rRNA Depletion: Remove ribosomal RNA to enrich for mRNA and other non-coding RNAs.
-
Control Preparation: Split the RNA into three samples:
-
RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (e.g., ~100 nt) using enzymatic or chemical methods.
-
Library Preparation:
-
Ligate a 3' adapter to the fragmented RNA.
-
Perform reverse transcription. The reduced ac4C base will cause a misincorporation (A instead of G), resulting in a C-to-T signature after sequencing.[10]
-
Ligate the 5' adapter and perform PCR amplification to generate the final library.
-
-
Sequencing: Sequence the libraries using a high-throughput platform (e.g., Illumina) with paired-end reads.[10]
-
Data Analysis:
Methodology 2: Bioinformatic Analysis Pipeline
-
Raw Read Processing:
-
Assess raw read quality using FastQC.
-
Remove adapter sequences and low-quality bases using tools like Cutadapt or Trimmomatic.[1]
-
-
Alignment:
-
Align processed reads to the reference genome using a splice-aware aligner like STAR.
-
-
Duplicate Removal:
-
Mark and remove PCR duplicates using Picard Tools or SAMtools to mitigate amplification bias.
-
-
Peak Calling (for acRIP-seq) / Mutation Calling (for ac4C-seq):
-
acRIP-seq: Use a peak caller like MACS2, providing the aligned reads from the ac4C IP and the corresponding input/IgG control.[1]
-
ac4C-seq: Use a variant caller to identify C-to-T mismatches. Compare the mutation frequency at each cytosine between the treated and control samples to identify significant sites.
-
-
Peak/Site Annotation:
-
Annotate the identified peaks or sites to genomic features (e.g., exons, introns, 5' UTR, 3' UTR) to understand their distribution.[1]
-
-
Motif Analysis and Functional Annotation:
-
Perform motif analysis (e.g., using MEME) on the sequences surrounding significant sites to identify potential consensus motifs.[1]
-
Conduct gene ontology (GO) analysis on the genes harboring ac4C modifications to infer potential biological functions.
-
Mandatory Visualization
References
- 1. Data Analysis and Multi-omics Integration in acRIP-seq - CD Genomics [cd-genomics.com]
- 2. ac4C-seq vs. acRIP-seq: Insights into RNA Profiling - CD Genomics [cd-genomics.com]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 9. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 10. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N4-acetylcytidine (ac4C) RNA Immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with high background in N4-acetylcytidine (ac4C) RNA immunoprecipitation (RIP) experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to high background and offers targeted solutions.
Issue 1: High Signal in Negative Control (IgG) Samples
A high signal in your negative control immunoprecipitation (e.g., using a non-specific IgG antibody) indicates that RNA is binding non-specifically to the beads or the antibody.
| Potential Cause | Recommended Solution |
| Insufficient bead blocking | Pre-block beads with BSA or yeast tRNA to saturate non-specific binding sites. |
| Non-specific binding of RNA to beads | Include a pre-clearing step by incubating the fragmented RNA with beads alone, then transferring the supernatant to a new tube for the immunoprecipitation. |
| Excessive antibody | Titrate the amount of IgG used to match the concentration of the anti-ac4C antibody.[1][2] |
| Contaminated reagents | Ensure all buffers and solutions are freshly prepared with RNase-free water and reagents. |
Issue 2: High Background Across All Samples, Including the ac4C IP
This suggests a more general issue with non-specific binding or inadequate washing.
| Potential Cause | Recommended Solution |
| Suboptimal washing stringency | Increase the number of washes or the salt concentration (e.g., NaCl) in the wash buffers to disrupt weaker, non-specific interactions. |
| Ineffective washing procedure | Ensure complete resuspension of the beads during each wash step. Transfer the beads to a new tube for the final wash to avoid carryover of contaminants. |
| Non-specific antibody binding | Optimize the concentration of the anti-ac4C antibody. Using too much antibody can lead to off-target binding. A titration is recommended, typically in the range of 1-10 µg per IP.[1][2] |
| Presence of glycogen (B147801) | Glycogen can co-precipitate with RNA and has been observed to bind non-specifically to anti-ac4C antibodies.[3][4] Ensure thorough purification of RNA to remove glycogen. |
| RNA fragmentation issues | Over-fragmentation can expose sequences that non-specifically bind to beads or the antibody. Conversely, incomplete fragmentation can result in large RNA complexes that are more prone to non-specific interactions. Optimize fragmentation to achieve the desired size range (typically 100-500 nucleotides). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal amount of antibody to use for an ac4C RIP experiment?
The optimal antibody concentration should be determined empirically through titration. A good starting point for most anti-ac4C antibodies is between 1-10 µg per immunoprecipitation.[1][2] Using too little antibody will result in a low yield of ac4C-containing RNA, while too much can lead to high background due to non-specific binding.
Q2: How can I validate the specificity of my anti-ac4C antibody?
Antibody specificity is crucial for a successful ac4C RIP experiment. Here are a few validation strategies:
-
Dot Blot: Perform a dot blot with in vitro transcribed RNA containing ac4C and unmodified RNA to confirm that the antibody specifically recognizes the modification.
-
Knockout Control: The most definitive control is to use RNA from cells where the enzyme responsible for ac4C, NAT10, has been knocked out.[3][4] A significant reduction in the RIP signal in knockout cells compared to wild-type cells confirms antibody specificity.
-
Chemical Deacetylation: Treatment of RNA with hydroxylamine (B1172632) under mild conditions can remove the acetyl group from ac4C. A reduced signal after this treatment can provide additional evidence of antibody specificity.[5]
Q3: What are the critical parameters for the washing steps?
Washing is a critical step for reducing background. Key parameters to consider are:
-
Number of Washes: Perform at least 3-5 washes.
-
Buffer Composition: Use a series of wash buffers with increasing stringency. This can be achieved by increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) or including a low concentration of a stringent detergent like SDS (e.g., 0.1%).[6]
-
Technique: Ensure the beads are fully resuspended during each wash and that all supernatant is removed before adding the next wash buffer.
Q4: Can RNA fragmentation affect my ac4C RIP results?
Yes, RNA fragmentation is a critical step with potential pitfalls. The method of fragmentation (e.g., enzymatic or chemical) and the duration of the treatment should be optimized to yield fragments in the desired size range. It has been noted that some fragmentation methods can lead to the loss of the ac4C modification (deacetylation), which would result in a reduced signal.[7]
Experimental Protocols
This section provides a detailed methodology for a typical ac4C RIP experiment.
Detailed ac4C RNA Immunoprecipitation Protocol
-
RNA Preparation:
-
Isolate total RNA from cells or tissues using a standard method like TRIzol extraction.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
(Optional but recommended) Perform poly(A) selection to enrich for mRNA.[3][8]
-
-
RNA Fragmentation:
-
Immunoprecipitation:
-
Bead Preparation: Wash magnetic Protein A/G beads with RIP wash buffer.
-
Antibody-Bead Conjugation: Incubate the beads with the anti-ac4C antibody (and IgG for the negative control) in RIP buffer for 1-2 hours at 4°C with rotation.
-
Pre-clearing (Optional): Add a small aliquot of washed beads to the fragmented RNA and incubate for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation Reaction: Add the fragmented RNA to the antibody-conjugated beads and incubate overnight at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with buffers of increasing stringency. A typical wash series might include:
-
-
RNA Elution and Purification:
-
Elute the RNA from the beads using an elution buffer (e.g., containing Proteinase K) by incubating at 37°C.[6]
-
Purify the eluted RNA using a standard RNA purification kit or phenol-chloroform extraction.
-
-
Downstream Analysis:
-
The enriched RNA can be analyzed by RT-qPCR for specific targets or used for library preparation and next-generation sequencing (acRIP-seq).
-
Visualizations
Caption: A flowchart of the major steps in an ac4C RNA immunoprecipitation experiment.
References
- 1. diagenode.com [diagenode.com]
- 2. diagenode.com [diagenode.com]
- 3. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
- 5. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
N4-acetylcytidine (ac4C) Antibody Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-acetylcytidine (ac4C) antibodies. The information is designed to help you overcome common challenges and ensure the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How can I be sure my anti-ac4C antibody is specific to N4-acetylcytidine?
A1: Antibody specificity is crucial for reliable results.[1][2] Several validation experiments are highly recommended to confirm that your antibody specifically recognizes ac4C and does not cross-react with other RNA modifications. The three key validation methods are dot blot analysis with modified synthetic RNAs, use of NAT10 knockout/knockdown models, and chemical deacetylation.
Q2: What are common cross-reactivity concerns for ac4C antibodies?
A2: A primary concern is cross-reactivity with other cytidine (B196190) modifications like 5-methylcytidine (B43896) (m5C) and 5-hydroxymethylcytidine (B44077) (hm5C), or with unmodified cytidine. High-quality antibodies should show no detectable signal for these other modifications in dot blot assays.
Q3: What is NAT10, and why is it important for ac4C antibody validation?
A3: NAT10 (N-acetyltransferase 10) is the primary enzyme known to catalyze the formation of N4-acetylcytidine in eukaryotic RNA, including mRNA, tRNA, and rRNA.[3][4][5][6] Therefore, knocking out or knocking down the NAT10 gene provides a robust negative control. A significant reduction in the signal from your ac4C antibody in NAT10-deficient cells compared to wild-type cells confirms the antibody's specificity for the NAT10-dependent ac4C mark.
Q4: Can I use chemical treatment to validate my antibody's specificity?
A4: Yes, chemical treatment with hydroxylamine (B1172632) can be used to remove the acetyl group from ac4C.[4] A specific anti-ac4C antibody should show a significantly reduced signal after treating the RNA sample with hydroxylamine, providing further evidence of its specificity for the acetyl modification.[3]
Troubleshooting Guides
Problem 1: High Background or Non-Specific Signal in Dot Blot or Western Blot
High background can obscure your results and lead to false positives. Here are some common causes and solutions.
| Possible Cause | Recommended Solution |
| Antibody concentration too high | Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:1000, 1:2000, 1:5000). |
| Insufficient blocking | Increase the blocking time or try a different blocking agent. Common blockers include 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST. Ensure the blocking buffer is fresh. |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific binding. |
| Secondary antibody cross-reactivity | Run a control with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is specific to the primary antibody's host species. |
| RNA/protein loading issues | For dot blots, ensure equal loading of RNA using methylene (B1212753) blue staining as a control.[7] For Western blots, use a loading control like tubulin or GAPDH.[2] |
Problem 2: Weak or No Signal
A weak or absent signal can be frustrating. Consider these potential issues and solutions.
| Possible Cause | Recommended Solution |
| Low abundance of ac4C in the sample | The ac4C modification may be rare in your specific sample type or under your experimental conditions. Use a positive control, such as in vitro transcribed RNA containing ac4C, to confirm the antibody and protocol are working.[4] |
| Inefficient antibody binding | Optimize the primary antibody incubation time and temperature. While room temperature incubation for 1-2 hours is common, overnight incubation at 4°C can enhance signal for some antibodies.[8] |
| Inactive antibody | Improper storage or repeated freeze-thaw cycles can degrade the antibody. Ensure the antibody has been stored according to the manufacturer's instructions. Aliquoting the antibody upon receipt is recommended.[9] |
| Issues with secondary antibody or detection reagents | Ensure the secondary antibody is compatible with the primary antibody and that your detection reagents (e.g., ECL substrate) have not expired. |
| Over-fixation or processing issues (for Immunofluorescence) | Excessive fixation can mask the epitope. Try reducing fixation time or using an antigen retrieval method.[9] |
Problem 3: Poor Reproducibility in ELISA
Inconsistent results in ELISA can compromise your quantitative data.
| Possible Cause | Recommended Solution |
| Pipetting errors | Ensure pipettes are calibrated and use fresh tips for each sample and reagent transfer to ensure precision.[10] |
| Inconsistent incubation times or temperatures | Use a timer for all incubation steps and ensure the plate is incubated at a stable temperature. Avoid stacking plates, which can lead to uneven temperature distribution.[10] |
| Insufficient plate washing | Ensure thorough washing between steps to remove unbound reagents. Automated plate washers should be properly maintained.[11] |
| Edge effects | Evaporation from wells at the edge of the plate can lead to higher signal. Ensure the plate is properly sealed during incubations and consider not using the outer wells for critical samples.[12] |
| Reagent variability | Prepare fresh dilutions of standards and reagents for each assay. Allow all reagents to come to room temperature before use.[13] |
Experimental Protocols & Validation Data
Key Antibody Validation Experiments
A robustly validated anti-ac4C antibody is essential for reliable data. Below are summarized protocols for key validation experiments.
This method directly assesses the antibody's ability to bind ac4C while not recognizing other modifications.
-
Methodology:
-
Synthesize or obtain RNA oligonucleotides containing ac4C, m5C, hm5C, and unmodified cytidine.
-
Serially dilute and spot 1-2 µL of each RNA onto a nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with the anti-ac4C antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.[14]
-
As a loading control, stain a parallel membrane with methylene blue.[7]
-
-
Expected Outcome: A strong signal should only be observed for the RNA containing ac4C.
-
Specificity Data Example:
| RNA Modification | Relative Signal Intensity (%) |
| N4-acetylcytidine (ac4C) | 100 |
| 5-methylcytidine (m5C) | < 1 |
| 5-hydroxymethylcytidine (hm5C) | < 1 |
| Unmodified Cytidine (C) | < 1 |
This experiment validates the antibody in a cellular context by removing the enzyme responsible for ac4C deposition.
-
Methodology:
-
Culture wild-type (WT) and NAT10 knockout (KO) cells (e.g., HeLa or MEF lines).
-
Isolate total RNA from both cell lines.
-
Perform a dot blot as described above, loading equal amounts of RNA from WT and NAT10 KO cells.
-
Quantify the signal intensity for both samples.
-
-
Expected Outcome: The signal for ac4C should be dramatically reduced in the RNA from NAT10 KO cells compared to WT cells.
-
Quantitative Analysis Example:
| Cell Line | Dot Blot Signal (Arbitrary Units) |
| Wild-Type (WT) | 8500 |
| NAT10 Knockout (KO) | 500 |
Visual Workflows and Diagrams
Below are diagrams illustrating key experimental and logical workflows for working with ac4C antibodies.
Caption: Workflow for validating a new N4-acetylcytidine antibody.
Caption: Decision tree for troubleshooting common immunoassay issues.
References
- 1. ノックアウトおよびノックダウンによる抗体検証 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. PARP-dependent and NAT10-independent acetylation of N4-cytidine in RNA appears in UV-damaged chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. sinobiological.com [sinobiological.com]
- 12. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 13. assaygenie.com [assaygenie.com]
- 14. N4-acetylcytidine antibody (68498-1-Ig) | Proteintech [ptglab.com]
Technical Support Center: N4-acetylcytidine (ac4C) Detection by LC-MS
Welcome to the technical support center for the detection of N4-acetylcytidine (ac4C) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their ac4C detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting ac4C by LC-MS?
A1: The primary challenges in detecting ac4C by LC-MS include:
-
Low Abundance: ac4C is a low-abundance RNA modification, particularly in mRNA, which makes it difficult to detect above the background noise.[1][2]
-
Inherent Lability: The N4-acetyl group on cytidine (B196190) is susceptible to hydrolysis (deacetylation) under neutral pH and even during sample storage at room temperature, leading to underestimation of ac4C levels.[3]
-
Signal Suppression: The complex matrix of RNA digests can lead to ion suppression in the mass spectrometer, reducing the signal intensity of ac4C.[4][5]
-
Chromatographic Resolution: Polar nucleosides like ac4C can have poor retention on standard reversed-phase HPLC columns, leading to co-elution with other nucleosides and interfering signals.[6]
-
Lack of Signal Amplification: Unlike sequencing-based methods, LC-MS does not inherently amplify the signal, making the detection of trace amounts challenging.[7]
Q2: How can I improve the sensitivity of my ac4C LC-MS experiment?
A2: Several strategies can be employed to enhance the sensitivity of ac4C detection:
-
Chemical Derivatization: Reducing ac4C to tetrahydro-N4-acetylcytidine (reduced ac4C) using reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) can improve detection in some contexts, particularly for sequencing-based methods that rely on misincorporation during reverse transcription.[3][8][9] However, for direct LC-MS detection of the nucleoside, this is not a standard approach.
-
Stable Isotope Labeling: Using stable isotope-labeled internal standards (e.g., ¹³C or ¹⁵N labeled ac4C) is a robust method to improve quantification accuracy by accounting for sample loss during preparation and matrix effects.[10][11] This stable isotope dilution (SID) method can also enhance sensitivity through a carrier effect.[10]
-
Optimized Chromatography: Utilize specialized HPLC columns or optimize mobile phases to improve the retention and separation of polar nucleosides.[6][12] Using ultra-high-pressure liquid chromatography (UHPLC) can also provide better separation efficiency.[6]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or QTOF mass spectrometers offer high resolution and mass accuracy, which helps to distinguish ac4C from other isobaric compounds and reduce background noise.[10][13]
-
Sample Preparation: Proper sample cleanup to remove salts and other contaminants is crucial to minimize ion suppression.[14][15]
Q3: What are the differences between using NaBH₄ and NaCNBH₃ for ac4C reduction?
A3: Both sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) are used to reduce ac4C, primarily for sequencing-based detection methods like RedaC:T-seq and ac4C-seq.[3][8][9] However, they have different reaction conditions and potential side effects:
| Reagent | Typical Reaction Conditions | Potential Off-Target Effects |
| NaBH₄ | Basic conditions (e.g., 1 hour at 55°C) | Can cause deacetylation of ac4C to cytidine.[3][8] Results in RNA fragmentation due to alkaline hydrolysis.[16] |
| NaCNBH₃ | Acidic conditions (e.g., 20 minutes at 20°C) | Can lead to deamination.[3] May cause significant RNA degradation.[16] |
Q4: Can I use antibody-based methods for ac4C detection instead of LC-MS?
A4: Yes, antibody-based methods like ac4C-specific RNA immunoprecipitation followed by sequencing (acRIP-seq) can be used to enrich for ac4C-containing RNA fragments.[1][3] This method provides information on the general location of ac4C within the transcriptome. However, it has a higher false-positive rate and cannot pinpoint the exact location of the modification at the single-nucleotide level or provide absolute quantification in the way that LC-MS can.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during ac4C detection by LC-MS in a question-and-answer format.
Low or No ac4C Signal
Q: I am not detecting any ac4C signal, or the signal is very weak. What could be the problem?
A: This is a common issue and can stem from several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no ac4C signal.
-
Sample Integrity and Preparation:
-
RNA Degradation: Ensure the integrity of your input RNA using a Bioanalyzer or gel electrophoresis. Degraded RNA will lead to inaccurate quantification.
-
Incomplete Digestion: Optimize the enzymatic digestion of RNA to nucleosides. Incomplete digestion will result in a lower yield of ac4C nucleoside for detection.
-
ac4C Lability: Due to its instability, handle samples at low temperatures and avoid prolonged exposure to neutral or high pH to prevent deacetylation.[3]
-
Sample Cleanup: Inefficient removal of salts and other contaminants from the digestion reaction can cause significant ion suppression.[14][15] Consider using solid-phase extraction (SPE) for sample desalting.[17]
-
-
LC-MS System Performance:
-
Run a Standard: Inject a known amount of an ac4C standard to confirm that the LC-MS system is performing correctly and to determine the retention time.
-
LC Conditions: For polar compounds like ac4C, a standard C18 column might not provide adequate retention. Consider using a column designed for polar analytes or optimizing your mobile phase with different additives.[6]
-
MS Parameters: Ensure that the mass spectrometer is tuned and calibrated. Optimize the ion source parameters and collision energy for ac4C detection. Use multiple reaction monitoring (MRM) for quantification on a triple quadrupole mass spectrometer for higher sensitivity and specificity.[18]
-
Poor Peak Shape and Reproducibility
Q: My ac4C peak is tailing, splitting, or the retention time is not reproducible. What should I do?
A: Poor chromatography can significantly impact quantification. Here are some common causes and solutions:
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Column contamination; Secondary interactions with active sites on the column. | Flush the column or use an in-line filter.[19] Add a buffer to the mobile phase to mask active sites.[15] |
| Peak Splitting | Injection solvent is much stronger than the mobile phase; Column void or contamination. | Dilute the sample in a solvent similar to or weaker than the initial mobile phase.[15] Replace the column or guard column.[15] |
| Retention Time Shifts | Inadequate column equilibration; Unstable column temperature; Changes in mobile phase composition. | Ensure at least 10 column volumes for equilibration between injections.[4][15] Use a column oven for stable temperature control.[4] Prepare fresh mobile phase daily.[15] |
Experimental Protocols
Protocol 1: Sample Preparation for ac4C Quantification by LC-MS/MS
This protocol outlines the general steps for preparing RNA samples for ac4C analysis.
Caption: General workflow for RNA sample preparation for LC-MS.
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).[20] Assess RNA quality and quantity.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled ac4C internal standard to the RNA sample. This is critical for accurate quantification.[10]
-
Enzymatic Digestion:
-
To 1-5 µg of RNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.
-
Add a phosphatase (e.g., bacterial alkaline phosphatase) and incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
-
-
Protein Removal and Sample Cleanup:
-
Precipitate proteins by adding cold acetonitrile (B52724) (2:1, v/v), vortexing, and centrifuging.[21]
-
Alternatively, use solid-phase extraction (SPE) with a reversed-phase or mixed-mode cartridge to remove salts and other interfering substances. This step is crucial for reducing matrix effects.[15][17]
-
-
Final Preparation:
-
Dry the cleaned nucleoside mixture using a vacuum centrifuge.
-
Resuspend the sample in a small volume of LC-MS grade water or the initial mobile phase for injection.[21]
-
Protocol 2: LC-MS/MS Method Parameters for ac4C Analysis
These are example starting parameters that should be optimized for your specific instrument and column.
Liquid Chromatography (LC):
| Parameter | Example Value |
| Column | Reversed-phase C18 column suitable for polar analytes (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 2% B, hold for 2 min, ramp to 30% B over 10 min, wash and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C[21] |
| Injection Volume | 3-5 µL[21] |
Mass Spectrometry (MS/MS):
| Parameter | Example Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | ac4C: m/z 286.1 → 154.1 (Quantifier), 286.1 → 112.1 (Qualifier) Labeled ac4C IS: Adjust m/z based on the specific isotope label used. |
| Source Voltage | 3.5 - 4.5 kV[21] |
| Capillary Temp. | ~270°C[21] |
| Collision Gas | Argon |
Note: The specific m/z transitions for ac4C may vary slightly based on instrument calibration and adduct formation. It is essential to confirm these transitions using an authentic standard.
References
- 1. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.at [shimadzu.at]
- 5. rsc.org [rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. profiles.foxchase.org [profiles.foxchase.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 21. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: Incomplete Incorporation of ac4CTP in Long Transcripts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete incorporation of N4-acetylcytidine-5'-triphosphate (ac4CTP) during the in vitro transcription (IVT) of long RNA transcripts.
Frequently Asked Questions (FAQs)
Q1: Is it possible to achieve 100% substitution of CTP with ac4CTP in an IVT reaction?
Yes, it is generally possible to perform IVT reactions with 100% substitution of CTP for ac4CTP. Commercially available kits, such as the HighYield T7 mRNA Synthesis Kit (ac4CTP), are designed for this purpose.[1] However, the efficiency of incorporation and the yield of full-length transcripts can be influenced by several factors, including the specific sequence and length of the DNA template.[1]
Q2: Why is the incorporation of ac4CTP sometimes incomplete, especially in long transcripts?
Incomplete incorporation of ac4CTP in long transcripts can stem from several factors:
-
Reduced Substrate Efficiency: While T7 RNA polymerase can utilize ac4CTP, its efficiency of incorporation may be lower compared to the natural CTP. This can lead to pausing or dissociation of the polymerase during elongation.
-
T7 RNA Polymerase Processivity: The synthesis of long transcripts requires a highly processive RNA polymerase. The presence of modified nucleotides like ac4CTP might affect the processivity of T7 RNA polymerase, increasing the likelihood of premature termination.
-
RNA Secondary Structures: Long nascent RNA transcripts can form stable secondary structures (hairpins, loops). These structures can act as physical roadblocks for the T7 RNA polymerase, causing it to pause or dissociate, which is a common cause of premature termination in IVT.[2][3]
-
Sequence Context: The efficiency of modified nucleotide incorporation can be dependent on the local sequence context of the DNA template.[4]
Q3: What are the consequences of incomplete ac4CTP incorporation?
Incomplete incorporation results in a heterogeneous population of RNA molecules. This includes truncated transcripts of varying lengths and potentially full-length transcripts with a lower-than-expected amount of ac4C modification. This heterogeneity can impact the therapeutic efficacy and safety of mRNA-based drugs by affecting translation efficiency, stability, and immunogenicity.
Q4: How can I verify the incorporation of ac4CTP into my RNA transcripts?
The incorporation of ac4CTP can be verified using analytical techniques such as:
-
Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is a powerful method to confirm the presence and quantify the level of modified nucleotides in RNA.[5][6][7][8][9] This can be done by digesting the RNA into smaller fragments or individual nucleosides and analyzing the resulting products.
-
GEL Electrophoresis: While not directly confirming ac4CTP incorporation, running the IVT product on a denaturing agarose (B213101) or polyacrylamide gel can reveal the presence of truncated transcripts, which is a common symptom of poor incorporation.
Troubleshooting Guide
This guide addresses common issues related to the incomplete incorporation of ac4CTP in long transcripts and provides potential solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of full-length transcript and presence of shorter RNA fragments (smear on gel) | 1. Suboptimal ac4CTP to CTP Ratio: 100% substitution may be inefficient for your specific template. | Optimize the ratio of ac4CTP to CTP. Start with a 75:25 ratio of ac4CTP:CTP and progressively increase the proportion of ac4CTP. Analyze the yield and integrity of the transcript at each ratio. |
| 2. Premature Termination due to RNA Secondary Structures: Long transcripts are more prone to forming stable secondary structures that impede polymerase processivity. | - Increase the transcription temperature from 37°C to 42°C to help melt secondary structures.[10]- Add reagents that reduce secondary structure formation, such as betaine (B1666868) or DMSO, to the IVT reaction. | |
| 3. Insufficient T7 RNA Polymerase Processivity: The polymerase may be dissociating from the long template, especially with the modified nucleotide. | - Increase the concentration of T7 RNA polymerase in the reaction.- Consider using an engineered T7 RNA polymerase mutant with enhanced processivity or improved acceptance of modified nucleotides.[11][12][13][14][15] | |
| 4. Suboptimal Reagent Concentrations: Concentrations of key components like MgCl₂ and NTPs might not be optimal for long transcripts with ac4CTP. | - Titrate the MgCl₂ concentration. Higher concentrations can sometimes improve yield but may also increase the production of dsRNA byproducts.[]- Ensure NTP concentrations are not limiting. For long transcripts, a higher concentration of all NTPs may be required. | |
| Full-length transcript is present, but downstream applications suggest low ac4C modification. | 1. Inefficient Incorporation of ac4CTP: Even if full-length transcripts are produced, the incorporation of ac4CTP may not be complete. | - Optimize the ac4CTP:CTP ratio as described above.- Increase the incubation time of the IVT reaction to allow for more complete incorporation.[1]- Verify incorporation using mass spectrometry. |
| 2. Degradation of ac4CTP: The modified nucleotide may not be stable under the reaction or storage conditions. | - Use freshly prepared or properly stored ac4CTP.- Minimize freeze-thaw cycles of the ac4CTP stock solution. | |
| High variability in transcript yield and length between different templates. | 1. Sequence-Dependent Incorporation Efficiency: The efficiency of ac4CTP incorporation can be influenced by the local DNA sequence. | - If possible, redesign the DNA template to avoid GC-rich regions or sequences known to cause polymerase pausing.- For a given template, empirical optimization of the reaction conditions (as described above) is crucial. |
| 2. Poor DNA Template Quality: Contaminants in the DNA template can inhibit T7 RNA polymerase. | - Ensure the linearized DNA template is of high purity and free from contaminants like salts, ethanol (B145695), and RNases.[10] Phenol-chloroform extraction followed by ethanol precipitation is recommended. |
Experimental Protocols
Protocol 1: Optimization of ac4CTP:CTP Ratio for Long Transcripts
This protocol provides a framework for determining the optimal ratio of ac4CTP to CTP for maximizing the yield of full-length, modified long transcripts.
1. Reaction Setup:
-
Prepare a series of 20 µL IVT reactions. Each reaction should contain a constant amount of linearized DNA template (e.g., 1 µg), buffer, ATP, GTP, UTP, and T7 RNA polymerase as recommended by the manufacturer.
-
Create a set of NTP mixes with varying ac4CTP:CTP ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100), keeping the total concentration of cytidine (B196190) analogues constant.
2. In Vitro Transcription:
-
Incubate the reactions at 37°C for 2-4 hours.
3. DNase Treatment and Purification:
-
Treat the reactions with DNase I to remove the DNA template.
-
Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based kit.
4. Analysis:
-
Analyze the integrity and yield of the RNA transcripts from each reaction on a denaturing agarose gel.
-
Quantify the RNA concentration using a spectrophotometer or a fluorometric assay.
-
For a more detailed analysis, subject the purified RNA to mass spectrometry to determine the actual incorporation efficiency of ac4CTP at each tested ratio.
Protocol 2: Verifying ac4CTP Incorporation using Mass Spectrometry
This protocol outlines the general steps for preparing ac4CTP-modified RNA for analysis by liquid chromatography-mass spectrometry (LC-MS).
1. RNA Purification:
-
Ensure the purified RNA sample is free of salts and other contaminants that can interfere with MS analysis.
2. RNA Digestion:
-
Digest the RNA into smaller oligonucleotides or single nucleosides using a combination of RNases (e.g., RNase T1, RNase A) and phosphatases.
3. LC-MS/MS Analysis:
-
Separate the digested fragments using liquid chromatography.
-
Analyze the fragments by tandem mass spectrometry (MS/MS) to identify the sequences and confirm the presence of ac4C.
4. Data Analysis:
-
Compare the experimental mass spectra to theoretical spectra for both unmodified and ac4C-containing fragments to confirm and quantify incorporation.
Visualizations
Caption: Workflow for in vitro transcription with ac4CTP.
Caption: Troubleshooting incomplete ac4CTP incorporation.
References
- 1. HighYield T7 mRNA Synthesis Kit (ac4CTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 2. The Impact of mRNA Structure on Guide RNA Targeting in Kinetoplastid RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of viral RNA secondary structure on interactions with innate host cell defences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Analysis of Nucleic Acid Modifications: From Beginning to Future. | Semantic Scholar [semanticscholar.org]
- 7. Human RNase 4 improves mRNA sequence characterization by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Screening mutant libraries of T7 RNA polymerase for candidates with increased acceptance of 2′-modified nucleotides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Screening mutant libraries of T7 RNA polymerase for candidates with increased acceptance of 2'-modified nucleotides. | Semantic Scholar [semanticscholar.org]
- 15. US9540670B2 - Mutated T7 RNA Polymerases - Google Patents [patents.google.com]
Technical Support Center: Investigating N4-acetylcytidine (ac4C) with NAT10 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying N4-acetylcytidine (ac4C) using N-acetyltransferase 10 (NAT10) inhibitors. It addresses common issues and potential off-target effects to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiment with a NAT10 inhibitor (e.g., Remodelin) is showing a cellular phenotype (e.g., decreased proliferation, altered morphology), but I'm not seeing a corresponding decrease in global ac4C levels. What could be the reason?
A1: This is a critical and frequently encountered issue. There are several potential explanations:
-
Controversial Inhibitor Specificity: The most widely used NAT10 inhibitor, Remodelin (B1387608), has been reported as a potential cryptic assay interference compound.[1][2] Some studies suggest that at concentrations effective for inducing cellular phenotypes, Remodelin may not significantly inhibit NAT10's RNA acetylation activity in cells.[1] Therefore, the observed phenotype might be independent of ac4C modification and could be an off-target effect.
-
Context-Dependent ac4C Regulation: NAT10 is the sole known enzyme for ac4C modification.[3][4] However, the regulation of ac4C on specific transcripts can be highly dynamic and may not be reflected in global ac4C levels, which are largely dominated by abundant RNAs like rRNA and tRNA.[4] Your phenotype might be driven by changes in the ac4C status of a small subset of critical mRNAs.
-
Off-Target Effects: Remodelin has been shown to affect other cellular processes, such as microtubule organization and mitochondrial lipid metabolism.[5][6] The observed phenotype could be a result of these ac4C-independent activities.
Troubleshooting Steps:
-
Validate ac4C Inhibition: Directly measure ac4C levels on your specific RNA of interest using techniques like acRIP-qPCR or targeted LC-MS. Do not rely solely on global ac4C measurements (e.g., dot blot).
-
Use Genetic Knockdown: Compare the phenotype from your inhibitor treatment with that from NAT10 knockdown (e.g., using siRNA or CRISPR/Cas9). A mismatch in phenotypes suggests potential off-target effects of the inhibitor.[1][7][8]
-
Test for Common Off-Targets: If possible, assess microtubule stability or mitochondrial function in your experimental system after inhibitor treatment to check for known off-target effects.
-
Consider Alternative Inhibitors: Newer, potentially more specific NAT10 inhibitors are being developed.[7] If available, testing these in parallel could help validate your findings.
Q2: I'm observing conflicting results between NAT10 knockdown and inhibitor treatment in my experiments. How do I interpret this?
A2: Discrepancies between genetic and chemical inhibition are a strong indicator of off-target effects of the small molecule inhibitor. While NAT10 knockdown specifically depletes the enzyme, inhibitors like Remodelin may interact with multiple other proteins.[1] For example, Remodelin has been reported to affect the epithelial-mesenchymal transition (EMT) and drug resistance in breast cancer cells, and these effects are also seen with NAT10 siRNA.[7][8] However, if you observe a phenotype with the inhibitor that is not replicated by NAT10 knockdown, it is likely an off-target effect.
Logical Flow for Interpreting Conflicting Results:
Caption: Troubleshooting logic for discordant NAT10 inhibitor and knockdown results.
Q3: How can I confirm that the phenotype I'm observing is truly mediated by a change in ac4C modification on a specific mRNA?
A3: This requires a multi-step validation process to link the inhibitor's effect to NAT10, ac4C, and the target mRNA.
Experimental Workflow for Validating ac4C-mediated Effects:
Caption: Workflow to validate that a phenotype is mediated by ac4C on a target mRNA.
Quantitative Data Summary
The following tables summarize quantitative data from studies using NAT10 inhibitors. Note the variability in concentrations and cell types, which is crucial for experimental design.
Table 1: Effects of Remodelin on Cancer Cell Lines
| Cell Line | Cancer Type | Remodelin Concentration | Observed Effect | Reference |
| VCaP | Prostate Cancer | 20 µM | Suppressed cell growth | [9] |
| PC-3 | Prostate Cancer | Dose-dependent | Decreased migration and invasion | [9] |
| Multiple BC lines | Breast Cancer | Not specified | Reduced cell viability, attenuated doxorubicin (B1662922) resistance | [7][8] |
| U2OS, MG63 | Osteosarcoma | 500 µM | Greatest inhibition of NAT10, inhibited proliferation | [10] |
| OVCAR3 | Ovarian Cancer | 2 µM (Fludarabine) | Reduced ac4C on ACOT7 mRNA | [11] |
| U251, A172 | Glioblastoma | Not specified (KO) | Decreased spheroid formation and invasiveness | [12] |
Key Signaling Pathways Implicated with NAT10 Function
NAT10 and ac4C modification have been shown to influence several key cancer-related signaling pathways. Inhibition of NAT10 can, therefore, have downstream effects on these pathways.
Caption: NAT10 modulates key signaling pathways through ac4C-dependent and independent mechanisms.
Detailed Experimental Protocols
1. Acetylated RNA Immunoprecipitation (acRIP-qPCR)
This method is used to measure the ac4C modification level on a specific RNA transcript.
-
Objective: To quantify the enrichment of a specific mRNA in an ac4C-immunoprecipitated RNA sample.
-
Protocol:
-
Total RNA Extraction: Extract high-quality total RNA from control and NAT10 inhibitor-treated (or NAT10 knockdown) cells.
-
RNA Fragmentation: Fragment the RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer.
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-ac4C antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.
-
Wash the beads multiple times with a low-salt and high-salt wash buffer to remove non-specific binding.
-
-
RNA Elution: Elute the RNA from the beads using an elution buffer.
-
RNA Purification: Purify the eluted RNA using a standard RNA clean-up kit.
-
Reverse Transcription and qPCR:
-
Perform reverse transcription on the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA saved before IP).
-
Perform qPCR using primers specific to your gene of interest and a housekeeping gene.
-
-
Data Analysis: Calculate the enrichment of your target mRNA in the ac4C-IP sample relative to the input control. Compare the enrichment between control and treated samples.
-
2. mRNA Stability Assay (Actinomycin D Chase)
This assay determines the half-life of a specific mRNA transcript.
-
Objective: To assess if NAT10 inhibition affects the stability of a target mRNA.
-
Protocol:
-
Cell Treatment: Treat cells with the NAT10 inhibitor or a vehicle control for the desired duration.
-
Transcription Inhibition: Add Actinomycin D (a transcription inhibitor, typically 5 µg/mL) to the cell culture medium to halt new mRNA synthesis.[10]
-
Time-Course RNA Collection: Harvest cells at multiple time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction and RT-qPCR: Extract total RNA from each time point and perform RT-qPCR for your gene of interest and a stable housekeeping gene.
-
Data Analysis:
-
Normalize the expression of your gene of interest to the housekeeping gene for each time point.
-
Calculate the percentage of remaining mRNA at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining mRNA versus time and calculate the mRNA half-life. Compare the half-life between control and inhibitor-treated cells.
-
-
References
- 1. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-acetyltransferase 10 promotes glioblastoma malignancy via mRNA stabilization of jumonji and AT-rich interaction domain containing 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ac4C-Containing RNA
Welcome to the technical support center for the chemical synthesis of N4-acetylcytidine (ac4C)-containing RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of incorporating the chemically labile ac4C modification into synthetic RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical synthesis of ac4C-containing RNA so challenging?
A1: The primary challenge lies in the lability of the N4-acetyl group on the cytidine (B196190) base.[1][2][3] Conventional solid-phase RNA synthesis protocols utilize strong nucleophilic bases, such as ammonia (B1221849) or methylamine, for the final deprotection and cleavage steps.[1] These conditions readily cleave the N4-acetyl group, reverting the modified nucleotide back to a standard cytidine. Therefore, specialized chemical strategies are required to preserve the ac4C modification throughout the synthesis and deprotection process.
Q2: What is an orthogonal protection strategy and why is it necessary for ac4C synthesis?
A2: An orthogonal protection strategy employs protecting groups for the nucleobases and a linker to the solid support that can be removed under conditions that do not affect the acid- and base-sensitive N4-acetyl group.[1] This is crucial because the conditions used to remove standard protecting groups (e.g., acyl groups on A, C, and G) would also remove the acetyl group from ac4C.[1] A successful strategy for ac4C synthesis involves protecting the exocyclic amines of adenosine, guanosine (B1672433), and cytidine with groups that can be cleaved under non-nucleophilic basic conditions, and using a solid support linker that is also labile under these mild conditions.[1]
Q3: Can I use standard phosphoramidites for the other bases when synthesizing an ac4C-containing RNA?
A3: No, standard commercially available phosphoramidites for A, C, and G typically use protecting groups (like benzoyl for A, acetyl for C, and isobutyryl for G) that require harsh, nucleophilic conditions for removal. These conditions would lead to the deacetylation of ac4C.[1] Specialized phosphoramidites with alternative protecting groups, such as N-cyanoethyl O-carbamate (N-ceoc), are required.[1]
Q4: What are the key considerations when choosing a solid support for ac4C-RNA synthesis?
A4: The linker attaching the growing RNA chain to the solid support must be cleavable under mild conditions that do not harm the ac4C modification.[1] Standard succinyl or oxalyl linkers that are cleaved by strong bases are not suitable. A photolabile linker, which can be cleaved by UV light in a buffered solution, is a recommended alternative to avoid nucleophilic cleavage.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of ac4C-containing RNA.
| Problem | Possible Cause | Recommended Solution |
| Loss of ac4C modification (deacetylation) detected by mass spectrometry. | Use of standard deprotection conditions (ammonia, methylamine). | Employ a mild, non-nucleophilic deprotection strategy. A recommended method involves using 1,8-Diazabicycloundec-7-ene (DBU) for the removal of N-ceoc protecting groups on the standard bases.[1] |
| Cleavage from a standard ester-linked solid support. | Utilize a photolabile solid support. Cleavage can be performed using UV irradiation (e.g., at 365 nm) in a buffered solution (e.g., triethylammonium (B8662869) bicarbonate) to maintain neutral pH.[1] | |
| Low yield of full-length product. | Incomplete coupling of phosphoramidites. | When using specialized phosphoramidites, coupling times may need to be optimized. Consider using an N-unprotected guanosine phosphoramidite (B1245037), which has been shown to improve the accumulation of full-length RNA products.[1] |
| Formation of cleavage byproducts during deprotection. | Ensure that the deprotection and cleavage conditions are strictly controlled. For photolytic cleavage, using a buffered solution is critical to minimize side reactions.[1] On-column deprotection of the nucleobases before cleavage can also minimize byproduct formation.[1] | |
| Difficulty in purifying the final RNA product. | Presence of closely migrating byproducts. | The use of an optimized synthesis protocol with mild deprotection and cleavage should minimize byproducts, simplifying purification.[1] Purification can be performed using polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). |
| Alkylation of the RNA. | The desilylation step to remove the 2'-O-protecting groups should be performed under buffered conditions to minimize alkylation byproducts.[1] | |
| Degradation of the RNA during workup. | The ac4C-containing RNA, especially if it contains other labile modifications, might be sensitive to non-optimal pH or temperature. | Maintain neutral pH throughout the deprotection and purification process. Work at low temperatures when possible. |
Experimental Protocols
Optimized Solid-Phase Synthesis of ac4C-Containing RNA
This protocol is based on a method developed to preserve the labile ac4C modification.[1]
1. Phosphoramidites and Solid Support:
-
ac4C Phosphoramidite: 5′-O-DMT-N4-acetyl-2′-O-TBDMS-cytidine-3′-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.
-
Standard Base Phosphoramidites: Use N-ceoc (N-cyanoethyl O-carbamate) protected phosphoramidites for A, C, and G.
-
Solid Support: A photolabile solid support.
2. Automated RNA Synthesis:
-
Standard phosphoramidite synthesis cycles are used for chain elongation on an automated synthesizer.
-
Crucial Omission: The 5'-capping step with acetic anhydride (B1165640) is omitted to prevent any potential acetylation of other nucleobases that could complicate the final product mixture.[1]
3. Deprotection and Cleavage Workflow:
-
Step 1: On-Column Deprotection of N-ceoc Groups:
-
Following synthesis, the solid support is treated with a solution of 0.1 M 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile (B52724) for 4 hours at room temperature to remove the N-ceoc protecting groups from the A, C, and G bases.[1]
-
The support is then thoroughly washed with acetonitrile.
-
-
Step 2: Buffered Photolytic Cleavage:
-
The solid support is suspended in a buffered solution, for example, 100 mM triethylammonium bicarbonate (TEAB), pH 7.5.
-
The suspension is irradiated with UV light (e.g., 365 nm) to cleave the RNA from the photolabile linker. The time of irradiation will depend on the specific linker and the light source.
-
-
Step 3: Buffered Desilylation:
-
The supernatant containing the cleaved RNA is collected.
-
To remove the 2'-O-TBDMS protecting groups, a buffered solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) is added. This step should be performed under controlled conditions to avoid degradation of the RNA.
-
4. Purification:
-
The crude RNA product is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable HPLC method.
-
The purified RNA is desalted and its identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF).
Visualized Workflows and Logic
Caption: Workflow for the chemical synthesis of ac4C-containing RNA.
References
Preventing degradation of ac4C modified RNA samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N4-acetylcytidine (ac4C) modified RNA samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ac4C modification and why is it important?
A1: N4-acetylcytidine (ac4C) is a highly conserved chemical modification found in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), which is the only known "writer" enzyme for ac4C in eukaryotes.[1][2][3][4] The ac4C modification plays a crucial role in enhancing the stability of RNA molecules and promoting their translation efficiency.[1][4] Its presence within the coding sequences of mRNA, in particular, has been shown to increase protein production.[3]
Q2: What makes ac4C modified RNA samples prone to degradation?
A2: The degradation of ac4C modified RNA samples can be attributed to two main factors:
-
General RNA instability: Like all RNA molecules, ac4C modified RNA is susceptible to degradation by ubiquitous ribonucleases (RNases).[5] These enzymes are present on skin, in dust, and in many reagents, making contamination a common issue in laboratory settings.[5]
-
Chemical lability of the ac4C modification: The ac4C modification itself is chemically fragile. It is sensitive to environmental factors such as temperature and pH.[6] For instance, spontaneous deacetylation (loss of the acetyl group) can occur at neutral pH and room temperature.[3] This process is accelerated at higher temperatures. The modification is also sensitive to nucleophilic cleavage.[7]
Q3: Are there any known enzymes that actively remove ac4C from RNA?
A3: Currently, no specific "eraser" enzyme that actively removes the ac4C modification has been identified.[4] This suggests that the degradation of the ac4C mark during routine laboratory work is more likely a result of chemical instability rather than enzymatic activity.
Q4: How should I store my ac4C modified RNA samples to prevent degradation?
A4: Proper storage is critical for maintaining the integrity of your ac4C modified RNA samples. For long-term storage, it is recommended to store RNA at -80°C.[8][9] You can store the RNA either precipitated in ethanol (B145695) or isopropanol (B130326) or dissolved in an RNase-free buffer such as RNase-free water, 1 mM sodium citrate (B86180) (pH 6.5), or 10 mM Tris (pH 7.0).[8][10] To minimize degradation from repeated freeze-thaw cycles, it is best to store the RNA in single-use aliquots.[9]
Q5: Can the experimental procedures themselves cause degradation of ac4C modified RNA?
A5: Yes, certain experimental steps can lead to the degradation of both the RNA backbone and the ac4C modification. For example, in protocols like ac4C-seq, chemical treatments with reagents such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaCNBH3) are used to detect the modification. However, these conditions can also lead to some level of RNA degradation or deacetylation.[3] It is crucial to carefully follow optimized protocols to minimize this risk.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with ac4C modified RNA samples.
| Problem | Possible Cause | Recommended Solution |
| RNA degradation observed on a gel (smearing or loss of distinct bands) | RNase contamination. | - Maintain a dedicated RNase-free workspace.[11] - Use certified RNase-free reagents, tips, and tubes.[5][11] - Wear gloves at all times and change them frequently.[5][11] - Add an RNase inhibitor to your reactions.[5][12] - Clean work surfaces, pipettes, and gel electrophoresis equipment with RNase decontamination solutions.[11] |
| Improper storage. | - Store RNA samples at -80°C in an RNase-free buffer or precipitated in ethanol.[8][9] - Aliquot samples to avoid multiple freeze-thaw cycles.[9] | |
| High temperatures during experimental procedures. | - Keep RNA samples on ice whenever possible during experiments.[11] - Avoid prolonged incubation at elevated temperatures unless specified in the protocol. | |
| Loss of ac4C modification (deacetylation) | Chemical instability of the ac4C mark. | - Work quickly and keep samples on ice to minimize exposure to room temperature. - Avoid prolonged storage at neutral pH and room temperature, as this can lead to spontaneous deacetylation.[3] |
| Harsh chemical treatments. | - When performing chemical-based detection methods like ac4C-seq, strictly adhere to the recommended reaction times and temperatures to minimize deacetylation.[3] | |
| Low yield after RNA immunoprecipitation (acRIP-seq) | RNA degradation prior to or during immunoprecipitation. | - Ensure the starting RNA is of high quality and integrity. - Add RNase inhibitors to all buffers used in the acRIP-seq protocol. |
| Inefficient antibody binding. | - Use a validated, high-quality anti-ac4C antibody. - Optimize antibody concentration and incubation time. | |
| Inconsistent results in ac4C detection | Variability in experimental conditions. | - Standardize all experimental procedures, including reagent preparation, incubation times, and temperatures. - Use appropriate positive and negative controls in your experiments. For example, a negative control could be RNA from cells with NAT10 knocked down or knocked out.[3] |
Experimental Protocols & Workflows
General Workflow for Handling ac4C Modified RNA
This workflow outlines the critical steps for preserving the integrity of ac4C modified RNA during a typical experiment.
Signaling Pathway of ac4C Modification and its Role in RNA Stability
The following diagram illustrates the enzymatic addition of the ac4C mark by NAT10 and its subsequent effect on mRNA stability and translation.
Logical Flow for Troubleshooting RNA Degradation
This decision tree provides a logical approach to identifying and resolving issues of RNA degradation.
References
- 1. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. blirt.eu [blirt.eu]
- 6. researchgate.net [researchgate.net]
- 7. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifescience.roche.com [lifescience.roche.com]
- 9. edinburghcrf.wordpress.com [edinburghcrf.wordpress.com]
- 10. What is the recommended solution in which to store RNA samples that will be used as templates for cDNA synthesis? [qiagen.com]
- 11. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 12. Ribonuclease Inhibitors (RNase Inhibitors) | Thermo Fisher Scientific - US [thermofisher.com]
ac4C-seq Data Normalization and Analysis: A Technical Guide
Welcome to the technical support center for N4-acetylcytidine (ac4C) sequencing (ac4C-seq). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of ac4C-seq data normalization and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of ac4C-seq?
A1: ac4C-seq is a chemical-based method for the quantitative, single-nucleotide resolution mapping of N4-acetylcytidine in RNA. The technique relies on the chemical reduction of ac4C using agents like sodium cyanoborohydride (NaCNBH3) under acidic conditions. This reaction converts ac4C into a reduced nucleobase that is misread as a thymine (B56734) (T) during reverse transcription, resulting in a cytosine-to-thymine (C→T) transition in the sequencing data. The frequency of this C→T misincorporation at a specific cytosine residue is then used to quantify the level of ac4C modification.[1][2][3][4]
Q2: What are the essential negative controls for an ac4C-seq experiment?
A2: To accurately identify true ac4C sites and control for background C→T mutations, two key negative controls are essential:[3]
-
Mock-Treated Control: An aliquot of the RNA sample is subjected to the same acidic conditions as the experimental sample but without the reducing agent (NaCNBH3). This control helps to identify non-specific C→T mutations caused by the experimental conditions themselves.
-
Deacetylated Control: An aliquot of the RNA is first treated with a mild alkali to remove the acetyl group from ac4C, converting it back to a standard cytosine. This sample is then subjected to the same reduction conditions as the experimental sample. This control helps to distinguish ac4C-dependent C→T mutations from those induced by other RNA modifications that might also be susceptible to reduction.
Additionally, using samples from a genetic knockout of the ac4C-installing enzyme, NAT10, can serve as a powerful biological negative control to confirm the dependency of the signal on ac4C.[5]
Q3: How can I normalize for technical variability between my ac4C-seq experiments?
A3: A key strategy for normalization is the use of synthetic RNA spike-ins. These are short RNA oligonucleotides of known sequence, containing ac4C at defined positions and concentrations. The spike-in RNAs are added to the experimental and control samples before the chemical treatment.[3] By analyzing the C→T misincorporation rates at the known ac4C sites within the spike-ins, you can calculate a normalization factor to account for variations in reduction efficiency and library preparation between samples.[6]
Troubleshooting Guide
Issue 1: High C→T background in my negative controls.
-
Possible Cause 1: Spontaneous Cytidine (B196190) Deamination. Cytidine can deaminate to uridine, which will be read as a thymine in sequencing. This can be exacerbated by harsh chemical treatments.
-
Solution: Ensure that the experimental conditions, particularly the pH and temperature, are strictly controlled according to the protocol. Minimize the duration of any harsh steps.
-
-
Possible Cause 2: Other RNA Modifications. Other modifications might be sensitive to the reduction conditions, leading to C→T mutations.
-
Solution: The deacetylated control is crucial for identifying these off-target effects. If high background persists in the deacetylated control, further optimization of the reaction conditions may be necessary.
-
-
Possible Cause 3: Sequencing Errors. All sequencing platforms have an inherent error rate.
-
Solution: The analysis pipeline should include steps to filter out low-quality reads and bases. Comparing the mismatch rates in the treated sample to both the mock and deacetylated controls is essential to distinguish the ac4C signal from background noise.[7]
-
Issue 2: Low or no C→T signal at expected ac4C sites.
-
Possible Cause 1: Inefficient Chemical Reduction. The reduction of ac4C may be incomplete.
-
Solution: Verify the concentration and activity of the reducing agent. Optimize the reaction time and temperature as per established protocols. The spike-in controls are critical for assessing the efficiency of the reduction reaction.
-
-
Possible Cause 2: Low Stoichiometry of ac4C. The abundance of ac4C at the site of interest may be very low in your sample.
-
Solution: The sensitivity of ac4C-seq is dependent on both the modification stoichiometry and the sequencing depth.[7] Increasing the sequencing depth for your libraries can help in detecting low-abundance sites.
-
-
Possible Cause 3: Reverse Transcriptase Drop-off. The reduced ac4C base may cause the reverse transcriptase to stall and fall off the RNA template, leading to an underestimation of the modification.
-
Solution: While ac4C-seq primarily relies on C→T misincorporation, some analysis pipelines can be adapted to also quantify reverse transcription stop events to provide a more comprehensive measure of modification levels.[4]
-
Data Analysis and Normalization Workflow
The quantitative analysis of ac4C-seq data involves several key steps to move from raw sequencing reads to normalized ac4C levels.
Step 1: Data Pre-processing and Alignment
Raw sequencing reads should be quality-filtered and trimmed to remove adapters and low-quality bases. The cleaned reads are then aligned to the reference genome or transcriptome. It is important to use a splice-aware aligner if working with eukaryotic mRNA.
Step 2: Calculation of Mismatch Rates
For each cytosine position in the genome, the C→T mismatch rate is calculated for each sample (treated, mock, and deacetylated). The mismatch rate is defined as:
Mismatch Rate = (Number of reads with a T at the position) / (Total number of reads covering the position)[5]
Step 3: Statistical Identification of ac4C Sites
To identify bona fide ac4C sites, a statistical comparison between the experimental and control samples is performed. For each cytosine position, a 2x2 contingency table can be constructed:
| Sample | Mismatched Reads (T) | Reference Reads (C) |
| Treated | Count of T's | Count of C's |
| Control | Count of T's | Count of C's |
A Fisher's Exact Test is then applied to determine if the C→T mismatch rate in the treated sample is significantly higher than in the control samples.[5]
Step 4: Normalization Strategies
The following table summarizes the key normalization strategies and the sources of variation they address:
| Normalization Strategy | Source of Variation Addressed | Methodology |
| Spike-In Normalization | Batch-to-batch differences in chemical reduction efficiency, library preparation, and sequencing. | Synthetic RNAs with known ac4C sites are added to each sample. A scaling factor is derived from the C→T rates of the spike-ins and applied to the endogenous RNA data. |
| Background Subtraction | Sequencing errors and non-specific chemical reactions. | The C→T mismatch rate from the mock-treated or deacetylated control is subtracted from the C→T rate of the treated sample for each site. |
| Library Size Normalization | Differences in sequencing depth between samples. | Standard RNA-seq normalization methods like Reads Per Million (RPM) or Trimmed Mean of M-values (TMM) can be applied to the overall read counts. |
Experimental Protocols
A generalized experimental workflow for ac4C-seq is provided below. For detailed, step-by-step protocols, please refer to publications such as Gamage et al., 2021, Nature Protocols.
-
RNA Preparation: Isolate total RNA from the samples of interest. Ensure high quality and purity of the RNA.
-
Spike-In Addition: Add a known amount of synthetic ac4C-containing RNA spike-ins to each RNA sample.
-
Sample Splitting: Divide each sample into three aliquots for treated, mock, and deacetylated controls.
-
Deacetylation (for control): Treat the deacetylated control aliquot with a mild alkali to remove acetyl groups.
-
Chemical Reduction: Treat the "treated" and "deacetylated" aliquots with NaCNBH3 under acidic conditions. The "mock" sample is treated with the same buffer but without NaCNBH3.
-
RNA Fragmentation and Library Preparation: Fragment the RNA, ligate 3' adapters, and perform reverse transcription. During this step, reduced ac4C will cause a C→T misincorporation. Ligate 5' adapters and amplify the cDNA to create sequencing libraries.
-
High-Throughput Sequencing: Sequence the prepared libraries on an Illumina platform.
Visualizations
Caption: Workflow of ac4C-seq from sample preparation to data analysis.
Caption: Addressing variation sources with specific normalization strategies.
References
- 1. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N4-acetylcytidine (ac4C) Sequencing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with N4-acetylcytidine (ac4C) mapping techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for mapping ac4C, and how do they differ?
A1: The two main approaches for mapping ac4C are antibody-based enrichment (acRIP-seq) and chemical-based conversion at single-nucleotide resolution (ac4C-seq and RedaC:T-seq).
-
acRIP-seq (acetylated RNA immunoprecipitation and sequencing): This method uses an antibody specific to ac4C to enrich for RNA fragments containing the modification. It is useful for identifying ac4C-enriched regions across the transcriptome but does not provide single-base resolution.[1][2]
-
ac4C-seq and RedaC:T-seq: These methods rely on chemical reduction of ac4C to a tetrahydro-ac4C intermediate, which is misread as a thymine (B56734) (T) during reverse transcription.[3][4] This results in a C-to-T transition in the sequencing data at the site of modification, allowing for precise, single-nucleotide mapping.[3][4] The primary difference between them lies in the reducing agent used: ac4C-seq typically uses sodium cyanoborohydride (NaBH₃CN) under acidic conditions, while RedaC:T-seq uses sodium borohydride (B1222165) (NaBH₄) under basic conditions.[3][5][6]
Q2: Why is a NAT10 knockout or knockdown essential as a negative control?
A2: N-acetyltransferase 10 (NAT10) is the only known enzyme responsible for ac4C deposition in eukaryotic RNA.[4][5] Therefore, using cells with genetic ablation or knockdown of NAT10 is a critical negative control.[5][7] Any C-to-T signals that persist in NAT10-deficient cells are likely due to sequencing errors or off-target effects of the chemical treatment, allowing for the identification of true NAT10-dependent ac4C sites.[5]
Q3: What is the expected C-to-T conversion efficiency for ac4C-seq/RedaC:T-seq?
A3: The conversion efficiency can be a significant limitation of these methods. Reports indicate that even at a fully modified ac4C site in 18S rRNA, the C-to-T mismatch rate may be less than 20-25%.[6][8] This relatively low efficiency can make it challenging to detect ac4C at sites with low stoichiometry or in transcripts with low abundance.[5][8] A newer method, RetraC:T, which uses a modified dNTP during reverse transcription, has been shown to significantly improve this efficiency.[9]
Q4: What sequencing depth is recommended for ac4C mapping?
A4: Due to the potential for low modification stoichiometry and modest conversion efficiencies, a high sequencing depth is crucial for sensitive detection. For whole-transcriptome analysis, obtaining over 200 million reads (100 million paired-end reads) per replicate is recommended to confidently identify ac4C sites, especially in low-abundance transcripts.[5]
Troubleshooting Guide
Problem 1: Weak or no C-to-T signal at known or expected ac4C sites.
| Possible Cause | Suggested Solution |
| RNA Degradation | The acetyl group on ac4C is labile and sensitive to high pH and elevated temperatures, which can lead to deacetylation.[6] Ensure all steps are performed using RNase-free reagents and consumables.[5] For ac4C-seq, be aware that acidic conditions with NaCNBH₃ can cause some RNA degradation.[8] Minimize incubation times where possible. |
| Inefficient Chemical Reduction | The reduction of ac4C can be inefficient, particularly in highly structured RNA regions.[6] Ensure the reducing agent (NaBH₄ or NaCNBH₃) is fresh and active. Optimize reaction conditions (time, temperature) as specified in the protocol. Note that NaBH₄ reduction is performed under basic conditions which can cause some deacetylation, while NaCNBH₃ is used in acidic conditions.[6] |
| Suboptimal Reverse Transcriptase | Different reverse transcriptase enzymes have varying abilities to read through the reduced ac4C base and incorporate an adenosine.[10] TGIRT-III is often recommended for its processivity and compatibility with misincorporation-based sequencing methods.[10][11] |
| Low Stoichiometry of ac4C | The ac4C modification at your site of interest may be present at a very low level in the cell type or condition being studied.[6] Consider using orthogonal methods for validation, such as mass spectrometry, if possible. |
| Insufficient Sequencing Depth | Low-stoichiometry sites on low-abundance transcripts will be difficult to detect without very deep sequencing.[5] If you suspect this is the issue, you may need to re-sequence your libraries to a greater depth. |
Problem 2: High background of C-to-T mutations in negative controls (e.g., NAT10 KO or mock-treated samples).
| Possible Cause | Suggested Solution |
| Sequencing Errors | Standard Illumina sequencing platforms have inherent error rates that can manifest as C-to-T mismatches.[6] It is crucial to sequence a mock-treated or untreated input sample to establish a baseline error profile for your specific experiment and bioinformatic pipeline.[12] |
| Off-Target Chemical Reactions | The reducing agents may act on other modified bases. For instance, m7G can become abasic after NaBH₄ treatment, leading to mismatches.[12] Comparing mismatch profiles between your treated sample and a mock-treated control is essential to identify signals specific to the ac4C reduction chemistry. |
| Bioinformatic Misalignment | Misalignment of reads, especially around repetitive regions or single nucleotide polymorphisms (SNPs), can be misinterpreted as C-to-T mutations. Use stringent alignment parameters and filter against known SNPs for the genome you are using. |
| Low-Quality Sequencing Reads | Poor quality reads can have higher error rates. Implement quality control steps in your bioinformatic pipeline, such as trimming low-quality bases and removing adapter sequences. |
Problem 3: Discrepancies between acRIP-seq and ac4C-seq results.
| Possible Cause | Suggested Solution |
| Antibody Specificity (acRIP-seq) | The antibody used in acRIP-seq may have off-target binding or cross-reactivity with other modifications, leading to false positives.[13] Ensure the antibody has been well-validated for specificity to ac4C. |
| Resolution Difference | acRIP-seq identifies broader enriched regions (peaks) while ac4C-seq pinpoints single bases. A peak in acRIP-seq may contain only one or a few actual ac4C sites. This is an inherent difference in the techniques. |
| Loss of ac4C during Fragmentation (acRIP-seq) | Alkaline fragmentation methods used in some library preparation protocols can cause deacetylation, leading to a loss of signal before immunoprecipitation.[6] Consider using enzymatic or cation-based fragmentation methods that are performed under less harsh conditions. |
| Different Biases | Each method has its own biases. acRIP-seq is dependent on antibody affinity and epitope accessibility, while ac4C-seq is dependent on the efficiency of the chemical reaction and reverse transcription.[6][13] Using both methods orthogonally can provide higher confidence in identified sites.[6] |
Quantitative Data Summary
| Parameter | ac4C-seq / RedaC:T-seq | acRIP-seq | Notes |
| Resolution | Single nucleotide | ~100-200 nucleotides | ac4C-seq provides precise modification sites.[3] |
| Typical C>T Conversion Efficiency | < 25% at fully modified sites | N/A | This is a key limitation; low stoichiometry sites can be missed.[6][8] |
| Recommended Sequencing Depth | > 200 million reads per replicate | > 50 million reads per replicate | High depth is critical for chemical conversion methods.[5] |
| Input RNA Amount | ~1-10 µg total RNA | ~5-20 µg total or poly(A) RNA | acRIP-seq generally requires more input material. |
| Key Control | NAT10 KO/KD; Mock-treated sample | IgG Pulldown; NAT10 KO/KD | Controls are essential to distinguish signal from noise.[5][7] |
Experimental Protocols & Workflows
Workflow Diagrams
Caption: Workflow for ac4C mapping using antibody-based enrichment (acRIP-seq).
Caption: Workflow for single-base resolution ac4C mapping via chemical reduction.
Detailed Protocol: RedaC:T-seq
This protocol is a summarized version based on available literature.[4][5] Researchers should consult the original publications for complete details.
1. RNA Preparation and Ribosomal RNA Depletion
-
Start with 1-5 µg of high-quality total RNA.
-
Perform ribosomal RNA depletion using a commercially available kit (e.g., NEBNext rRNA Depletion Kit).[5]
-
CRITICAL: Use RNase-free materials and work in a clean environment to prevent RNA degradation.[5]
2. NaBH₄ Reduction
-
To the ribo-depleted RNA, add NaBH₄ solution to a final concentration of 2 mM.
-
Incubate at 55°C for 1 hour.
-
Note: This step reduces ac4C to tetrahydro-ac4C, which will cause a C>T misincorporation during reverse transcription.[4][5]
3. RNA Purification
-
Purify the RNA to remove the chemical reagents. This can be done using an RNA cleanup kit or via phenol:chloroform extraction followed by ethanol (B145695) precipitation.[5]
-
Ensure the pellet is fully resuspended in nuclease-free water.
4. RNA Fragmentation and Library Preparation
-
Fragment the purified RNA to the desired size (e.g., ~200 bp) using enzymatic or cation-based methods.
-
Proceed with a strand-specific RNA-seq library preparation protocol (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).
-
During the reverse transcription step, the reduced ac4C will be read as a 'U', leading to the incorporation of an 'A' in the cDNA strand.
5. Sequencing
-
Sequence the prepared libraries on an Illumina platform, aiming for at least 100 million paired-end reads per sample.[5]
6. Bioinformatic Analysis
-
Perform quality control and trim adapter sequences.
-
Align reads to the reference genome using a splice-aware aligner like STAR.
-
Use tools like samtools mpileup to generate per-base nucleotide counts.
-
Identify sites with a statistically significant enrichment of C-to-T mismatches in the NaBH₄-treated wild-type samples compared to both mock-treated and NAT10-knockout controls.
Detailed Protocol: acRIP-seq
This protocol is a summarized version based on available literature.[7][14] Researchers should consult the original publications for complete details.
1. RNA Preparation and Fragmentation
-
Isolate total RNA or poly(A) RNA from cells.
-
Fragment the RNA to an average size of 100-200 nucleotides using appropriate fragmentation buffers or enzymatic methods.[1][2]
2. Immunoprecipitation (IP)
-
Prepare IP buffer and add the fragmented RNA.
-
Add anti-ac4C antibody to the RNA sample and incubate (e.g., for 2 hours to overnight at 4°C) to allow antibody-RNA binding.
-
In parallel, prepare a negative control IP with a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to the antibody-RNA mixture and incubate to capture the complexes.[1]
3. Washing and Elution
-
Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound RNA.
-
Elute the enriched ac4C-containing RNA fragments from the beads.
4. RNA Purification and Library Preparation
-
Purify the eluted RNA.
-
Construct sequencing libraries from the immunoprecipitated RNA and from an input control sample (RNA taken before the IP step).
5. Sequencing and Analysis
-
Sequence the libraries on a high-throughput platform.
-
Align reads to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of the transcriptome that are significantly enriched for ac4C in the IP sample compared to the input or IgG control.[2]
-
Annotate the identified peaks to determine which genes and transcript features contain ac4C.[2]
References
- 1. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 2. acRIP-seq & ac4C-seq Services - CD Genomics [cd-genomics.com]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ac4C-seq vs. acRIP-seq: Insights into RNA Profiling - CD Genomics [cd-genomics.com]
- 14. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-Acetylcytidine Triphosphate (ac4CTP): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of N4-Acetylcytidine triphosphate (ac4CTP) solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store N4-Acetylcytidine triphosphate (ac4CTP)?
A: Proper storage is critical for maintaining the stability of ac4CTP. For long-term storage, lyophilized ac4CTP should be kept at -20°C in a desiccated environment, where it can be stable for up to 36 months. Once reconstituted in solution, it is recommended to store it at -20°C and use it within one month. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes. Some suppliers indicate that short-term cumulative exposure to ambient temperature for up to one week is possible.
Q2: What is the recommended solvent and pH for reconstituting ac4CTP?
A: N4-Acetylcytidine triphosphate is typically reconstituted in water. The pH of the solution should be maintained between 6.8 and 7.4 to ensure stability. Commercial solutions are often supplied at a pH of 7.0 ±0.5. At more extreme pH levels, the triphosphate chain can rapidly hydrolyze.
Q3: Is the ac4CTP solution stable? What are the primary degradation pathways?
A: N4-Acetylcytidine triphosphate is known to be unstable in aqueous solutions, and it is highly recommended to use freshly prepared solutions for experiments. Degradation can occur through two primary pathways:
-
Deacetylation and Deamination of the Base: The N4-acetyl group on the cytidine (B196190) base can be hydrolyzed, yielding cytidine triphosphate (CTP). CTP can then undergo deamination to form uridine (B1682114) triphosphate (UTP).
-
Hydrolysis of the Triphosphate Chain: The phosphoanhydride bonds of the triphosphate chain can be hydrolyzed, resulting in the formation of N4-acetylcytidine diphosphate (B83284) (ac4CDP) and subsequently N4-acetylcytidine monophosphate (ac4CMP), releasing inorganic phosphate (B84403) at each step.
Q4: How can I check the quality and concentration of my ac4CTP solution?
A: The purity and concentration of your ac4CTP solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. Spectrophotometry can also be used to determine the concentration, using the molar extinction coefficient at its maximum absorbance wavelength (λmax).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no yield in in vitro transcription reactions. | Degradation of ac4CTP due to improper storage or handling. | - Use a fresh aliquot of ac4CTP solution. - Verify the storage conditions and age of the solution. - Perform an HPLC analysis to check the integrity of the ac4CTP. |
| Unexpected results or artifacts in experimental data. | Presence of degradation products (e.g., CTP, UTP, ac4CDP) that may interfere with the assay. | - Analyze the ac4CTP solution for purity using HPLC. - Prepare a fresh solution from lyophilized powder if significant degradation is detected. |
| Inconsistent results between experiments. | Variability in the quality of ac4CTP solution due to multiple freeze-thaw cycles. | - Always aliquot the ac4CTP solution after reconstitution to avoid repeated freezing and thawing. - Use a new aliquot for each experiment. |
Stability Data
The following table summarizes the stability of the nucleoside N4-acetylcytidine (ac4C) in aqueous solution at various temperatures over a period of six months. While this data is for the nucleoside and not the triphosphate, it provides valuable insight into the stability of the acetylated base, which is a key component of ac4CTP's instability.
| Temperature | Purity after 1 month | Purity after 3 months | Purity after 6 months |
| -80°C | >99% | >99% | >99% |
| -20°C | ~98% | ~95% | ~92% |
| 4°C | ~90% | ~80% | ~70% |
| 20°C | ~75% | ~60% | ~50% |
Note: This data is adapted from a study on N4-acetylcytidine and should be used as a general guideline for the stability of the base moiety of ac4CTP.
Visualizing Degradation and Experimental Workflow
To better understand the degradation process and the recommended workflow for stability testing, the following diagrams are provided.
Technical Support Center: Mass Spectrometry of N4-acetylcytidine (ac4C)
Welcome to the technical support center for the mass spectrometry analysis of N4-acetylcytidine (ac4C). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental workflows and resolving common issues encountered during the analysis of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is N4-acetylcytidine (ac4C) and why is its analysis important?
A1: N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification found in all domains of life. It plays a crucial role in various cellular processes, including enhancing the stability of mRNA and ensuring the correct reading of codons during translation.[1][2][3][4] Accurate and reliable detection and quantification of ac4C by mass spectrometry are essential for understanding its biological functions and its role in disease.
Q2: What are the most common challenges encountered when analyzing ac4C by mass spectrometry?
A2: The primary challenges in the mass spectrometric analysis of ac4C are its inherent instability, which can lead to the formation of degradation artifacts, and the complexity of the resulting mass spectra due to the presence of adducts and in-source fragments. Distinguishing true biological variations from analytical artifacts is a key aspect of reliable ac4C quantification.
Q3: What is the primary fragmentation pattern of ac4C in collision-induced dissociation (CID)?
A3: The most characteristic fragmentation of protonated nucleosides, including ac4C, in collision-induced dissociation (CID) is the neutral loss of the ribose sugar moiety (132.04 Da). This results in the formation of the protonated acetylated cytosine base. Further fragmentation of this base can also occur.
Troubleshooting Guide
Problem 1: I see unexpected peaks in my mass spectrum that I suspect are artifacts.
Question: I am observing peaks at m/z values corresponding to cytidine (B196190) and uridine (B1682114) in my ac4C sample. Are these contaminants?
Answer: Not necessarily. N4-acetylcytidine is known to be chemically labile and can undergo hydrolysis to cytidine, which can subsequently be deaminated to uridine.[5] These degradation products can be generated during sample preparation, storage, or even within the mass spectrometer's ion source.
Troubleshooting Steps:
-
Sample Handling and Storage:
-
Always prepare fresh solutions of ac4C standards.
-
If storage is necessary, store aqueous solutions at -80°C for short periods. Avoid repeated freeze-thaw cycles.[5]
-
Maintain a neutral or slightly acidic pH during sample preparation, as basic conditions can accelerate the hydrolysis of the acetyl group.[6]
-
-
LC-MS/MS Method Optimization:
-
Use a well-optimized and robust LC-MS/MS method with a suitable chromatographic gradient to separate ac4C from potential degradation products.
-
Keep the ion source temperature as low as possible to minimize in-source degradation.
-
Question: My mass spectrum shows multiple peaks with mass differences of approximately 22 Da and 38 Da from my expected [M+H]⁺ ion for ac4C. What are these?
Answer: These are likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Alkali metal adducts are very common in electrospray ionization (ESI) mass spectrometry, especially for polar molecules like nucleosides. They can arise from glassware, solvents, or the biological matrix itself.
Troubleshooting Steps:
-
Use High-Purity Reagents: Employ LC-MS grade solvents and additives to minimize metal ion contamination.
-
Optimize Mobile Phase: The addition of a small amount of a volatile acid, such as formic acid (0.1%), can enhance protonation and reduce the formation of metal adducts.
-
Clean Glassware Thoroughly: If using glassware, ensure it is meticulously cleaned to remove any residual salts.
-
Data Analysis: Be aware of the expected m/z values for common adducts and account for them during data interpretation.
Problem 2: I am having difficulty distinguishing between in-source fragments and true CID fragments.
Question: I am observing a peak corresponding to the neutral loss of the ribose moiety even in my full scan MS1 spectrum. Is this normal?
Answer: Yes, this can be a common occurrence known as in-source fragmentation or in-source decay.[7] Even with soft ionization techniques like ESI, some molecules can fragment in the ion source before they reach the mass analyzer. For nucleosides, the glycosidic bond is relatively labile and can break, leading to the neutral loss of the ribose sugar.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: The extent of in-source fragmentation can often be controlled by adjusting the ion source parameters. Reducing the fragmentor or capillary exit voltage can decrease the energy imparted to the ions as they enter the mass spectrometer, thereby minimizing in-source fragmentation.[8]
-
Compare with MS/MS Spectra: True collision-induced dissociation (CID) fragments are only generated after precursor ion selection in the quadrupole and fragmentation in the collision cell. By comparing your MS1 and MS/MS spectra, you can differentiate between fragments formed in the source and those generated by CID.
Data Presentation: Quantitative Summary of Key Ions
The following tables summarize the calculated exact masses and expected m/z values for N4-acetylcytidine and its common artifacts in positive ion mode.
Table 1: Exact Masses and m/z of Parent Ions and Degradation Products
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ m/z | [M+Na]⁺ m/z | [M+K]⁺ m/z |
| N4-acetylcytidine (ac4C) | C₁₁H₁₅N₃O₆ | 285.0961 | 286.1039 | 308.0858 | 324.0598 |
| Cytidine (Hydrolysis Product) | C₉H₁₃N₃O₅ | 243.0855 | 244.0933 | 266.0753 | 282.0492 |
| Uridine (Deamination Product) | C₉H₁₂N₂O₆ | 244.0695 | 245.0773 | 267.0593 | 283.0332 |
Table 2: Common Fragment Ions of Protonated N4-acetylcytidine ([M+H]⁺ = 286.1039) in CID
| Fragment Description | Neutral Loss (Da) | Fragment Ion Formula | Fragment Ion m/z |
| Loss of Ribose | 132.0423 | [C₆H₈N₃O₂]⁺ | 154.0611 |
| Loss of Acetic Acid | 60.0211 | [C₉H₁₂N₃O₄]⁺ | 226.0822 |
| Loss of Ketene | 42.0106 | [C₉H₁₂N₃O₅]⁺ | 244.0933 |
| Acetylated Cytosine Base | - | [C₆H₈N₃O₂]⁺ | 154.0611 |
Experimental Protocols
Protocol 1: Sample Preparation from RNA to Minimize Artifacts
This protocol outlines the enzymatic hydrolysis of RNA to nucleosides for subsequent LC-MS/MS analysis, with steps to minimize the degradation of ac4C.
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction, followed by DNase treatment to remove any contaminating DNA.[9]
-
Enzymatic Digestion: a. In an RNase-free microcentrifuge tube, combine up to 5 µg of total RNA with nuclease P1 and bacterial alkaline phosphatase in a suitable buffer (e.g., 20 mM HEPES, pH 7.0).[10] b. Incubate the reaction at 37°C for 2-3 hours. Avoid prolonged incubation at elevated temperatures to minimize ac4C degradation. c. To stop the reaction, and precipitate proteins, add a sufficient volume of cold acetonitrile (B52724) or methanol.
-
Protein Removal: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated enzymes.
-
Supernatant Transfer: Carefully transfer the supernatant containing the nucleosides to a new tube.
-
Solvent Evaporation: Dry the sample completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried nucleosides in a small volume of the initial LC mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of N4-acetylcytidine
This protocol provides a general framework for the LC-MS/MS analysis of ac4C. Specific parameters may need to be optimized for your instrument.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for nucleoside separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate ac4C from cytidine, uridine, and other modified nucleosides. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: A flow rate of 200-400 µL/min is typical for analytical scale columns.
-
Column Temperature: Maintain the column at a controlled temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Method: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
ac4C: 286.1 → 154.1 (and optionally 286.1 → 244.1)
-
Cytidine: 244.1 → 112.1
-
Uridine: 245.1 → 113.1
-
-
Ion Source Parameters:
-
Capillary Voltage: ~3.5-4.5 kV
-
Source Temperature: Keep as low as feasible (e.g., 100-150°C) to minimize in-source degradation.
-
Gas Flow Rates (Nebulizer, Drying Gas): Optimize for your specific instrument and flow rate.
-
-
Analyzer Parameters:
-
Collision Energy: Optimize for the primary (286.1 → 154.1) and secondary MRM transitions to achieve maximum signal intensity.
-
-
Visualizations
Caption: Experimental workflow for ac4C analysis.
Caption: Degradation pathway of N4-acetylcytidine.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to N4-acetylcytidine (ac4C) and N6-methyladenosine (m6A) in RNA Function
For Researchers, Scientists, and Drug Development Professionals
The field of epitranscriptomics has unveiled a complex layer of gene regulation orchestrated by chemical modifications of RNA. Among the more than 170 known modifications, N4-acetylcytidine (ac4C) and N6-methyladenosine (m6A) have emerged as critical regulators of RNA fate.[1][2] This guide provides a detailed, objective comparison of ac4C and m6A, focusing on their functional roles, the machinery that governs them, and the experimental methodologies used to study them, supported by experimental data.
Core Concepts: An Overview
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), while N4-acetylcytidine (ac4C) is a more recently characterized, yet crucial, modification.[3][4] Both are dynamically regulated and play pivotal roles in a multitude of cellular processes by influencing mRNA stability, translation, and localization.[2][5]
The Regulatory Machinery: Writers, Erasers, and Readers
The functional consequences of ac4C and m6A are dictated by a dedicated set of proteins that install ("writers"), remove ("erasers"), and recognize ("readers") these modifications.
| Component | N4-acetylcytidine (ac4C) | N6-methyladenosine (m6A) |
| Writers | NAT10: The sole identified enzyme responsible for ac4C deposition on mRNA, tRNA, and rRNA.[6][7] | METTL3/METTL14 Complex: A heterodimer that forms the core of the methyltransferase complex. METTL3 is the catalytic subunit, while METTL14 plays a crucial structural role in substrate recognition.[3][8][9] WTAP and other regulatory subunits assist in guiding the complex to specific RNA sites.[10] |
| Erasers | Currently Unknown: No dedicated eraser for ac4C on mRNA has been identified, suggesting the modification may be less dynamic or regulated through RNA turnover. | FTO and ALKBH5: These enzymes belong to the AlkB family of dioxygenases and catalyze the demethylation of m6A.[11][12] They exhibit different reaction mechanisms; FTO oxidizes m6A to intermediate forms before removal, while ALKBH5 directly reverses the modification. |
| Readers | Emerging Evidence: While not as well-defined as for m6A, some proteins have been identified as potential ac4C readers, such as NOP58 and TBL3 .[13][14] These proteins may mediate the downstream effects of ac4C. | YTH Domain Proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1/2): This family of proteins specifically recognizes m6A. YTHDF1 is primarily associated with promoting the translation of m6A-modified mRNAs. YTHDF2 is known to direct m6A-containing transcripts for degradation.[15][16] YTHDF3 appears to have a synergistic role with both YTHDF1 and YTHDF2.[15] YTHDC1 is a nuclear reader influencing splicing and export, while YTHDC2 has roles in mRNA stability. |
Functional Consequences: A Head-to-Head Comparison
Both ac4C and m6A exert profound effects on the lifecycle of an mRNA molecule, from its processing in the nucleus to its ultimate fate in the cytoplasm.
| Biological Process | N4-acetylcytidine (ac4C) | N6-methyladenosine (m6A) |
| mRNA Stability | Generally enhances stability: ac4C modification, particularly within the coding sequence (CDS), has been shown to protect mRNA from degradation, thereby increasing its half-life.[5][17] | Context-dependent, often promotes decay: The most well-established role, mediated by YTHDF2, is to target mRNA for deadenylation and subsequent degradation.[15] However, in some contexts, m6A can also enhance stability. |
| mRNA Translation | Promotes translation efficiency: By enhancing codon recognition and ribosome decoding efficiency, ac4C can significantly boost protein production from modified transcripts.[5][18][19] | Dual role: m6A can either promote or inhibit translation. YTHDF1 binding can recruit translation initiation factors, enhancing translation.[15] Conversely, m6A in the 5' UTR can promote cap-independent translation under stress conditions.[2] |
| Splicing & Processing | Emerging role: Recent studies show NAT10-mediated ac4C modification of primary microRNAs (pri-miRNAs) promotes their processing into mature miRNAs by enhancing their interaction with the microprocessor complex component DGCR8.[1] | Well-established role: m6A, recognized by nuclear reader YTHDC1, can influence pre-mRNA splicing by recruiting splicing factors or altering local RNA structure. |
| Cellular Stress Response | Localization to Stress Granules: ac4C modification promotes the localization of specific mRNAs to stress granules during oxidative stress, suggesting a role in translational repression and mRNA triage.[13] | Stress-induced translation: m6A modification in the 5' UTR of certain stress-responsive transcripts can facilitate cap-independent translation initiation, allowing for protein production when global translation is inhibited.[2] |
| Involvement in Disease | Cancer: NAT10 is frequently overexpressed in various cancers, and ac4C modification has been linked to promoting cancer cell proliferation, migration, and chemoresistance by stabilizing oncogenic mRNAs.[20][21][22] | Cancer: The entire m6A machinery is widely dysregulated in cancer. Writers, erasers, and readers can act as either oncogenes or tumor suppressors depending on the cellular context, affecting processes like cell proliferation, apoptosis, and metastasis.[2][23] |
Quantitative Data Summary
The following table summarizes key quantitative findings from the literature regarding the impact of these modifications.
| Parameter | N4-acetylcytidine (ac4C) | N6-methyladenosine (m6A) | Reference Study Finding |
| Abundance | Less abundant than m6A on mRNA.[13] | Most prevalent internal mRNA modification (approx. 0.2-0.6% of total adenosine).[24] | ac4C levels in poly(A) RNA from some cancer cell lines can approach one-third of the levels of the 5' cap modification m7G.[25] |
| Enrichment in Stress Granules | 4.2-fold enrichment in stress granules compared to total poly(A) RNA.[13] | No significant enrichment (0.59-fold relative level).[13] | This suggests a specific role for ac4C in sequestering mRNAs during stress.[13] |
| Effect of Writer Depletion on Cellular m6A/A Ratio | N/A | Knockdown of METTL3 or METTL14 in HeLa cells leads to a >80% reduction in the m6A/A ratio in poly(A) RNA, as measured by LC-MS/MS.[3] | This demonstrates the critical role of the METTL3-METTL14 complex in maintaining the m6A landscape.[3] |
Signaling and Functional Pathways
The interplay of writers, erasers, and readers creates complex regulatory circuits that influence gene expression.
Crosstalk Between ac4C and m6A
Emerging evidence suggests a potential interplay between these two modifications. A recent study in osteosarcoma found that NAT10-mediated ac4C modification can regulate m6A levels.[26][27] Specifically, NAT10 knockdown led to increased m6A content. The study proposed a model where NAT10 acetylates the mRNA of the m6A reader YTHDC1, enhancing its stability and translation.[27] This, in turn, influences the m6A-dependent regulation of downstream targets involved in glycolysis.[27] This finding opens up a new area of research into how different epitranscriptomic marks may functionally intersect to control gene expression programs.
Experimental Protocols
Accurate detection and mapping of ac4C and m6A are crucial for understanding their functions. The gold-standard techniques are antibody-based enrichment followed by high-throughput sequencing.
Protocol 1: Acetylated RNA Immunoprecipitation Sequencing (acRIP-Seq)
This method is used to map ac4C sites across the transcriptome.[5][28]
1. RNA Preparation and Fragmentation:
-
Isolate total RNA from cells or tissues. For mRNA-specific analysis, perform poly(A) selection using oligo(dT) magnetic beads.[29]
-
Fragment the purified mRNA to an average size of ~100-200 nucleotides using RNA fragmentation buffer (e.g., containing ZnCl2) or enzymatic methods.[29] Stop the reaction by adding a chelating agent like EDTA.
2. Immunoprecipitation (IP):
-
Prepare antibody-bead conjugates by incubating a specific anti-ac4C antibody (e.g., Abcam ab252215) with Protein A/G magnetic beads.[29][30]
-
Incubate the fragmented RNA with the anti-ac4C antibody-bead complex in IP buffer for 2-4 hours at 4°C with rotation.[29]
-
As a negative control, perform a parallel IP with a non-specific IgG antibody. Also, retain a fraction of the fragmented RNA as an "input" control.
3. Washing and Elution:
-
Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound RNA fragments.
-
Elute the bound, ac4C-enriched RNA fragments from the beads. This can be done using a competitive elution buffer or a denaturing elution buffer.
4. Library Preparation and Sequencing:
-
Purify the eluted RNA.
-
Construct sequencing libraries from the immunoprecipitated RNA and the input RNA using a standard RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions significantly enriched for ac4C in the IP sample compared to the input control.
Protocol 2: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq / m6A-Seq)
This protocol is widely used for transcriptome-wide mapping of m6A.[31][32]
1. RNA Preparation and Fragmentation:
-
Isolate total RNA and perform poly(A) selection as described for acRIP-Seq.
-
Fragment the mRNA to ~100-200 nucleotide fragments. A typical fragmentation buffer contains 100 mM Tris-HCl and 100 mM ZnCl2.[24][33] Incubate at an elevated temperature (e.g., 70-94°C) for a short period (e.g., 5 min), then stop with EDTA.[24][31]
2. Immunoprecipitation (IP):
-
Incubate a specific anti-m6A antibody with Protein A/G magnetic beads to form conjugates.
-
Add the fragmented RNA to the antibody-bead slurry in IP buffer (e.g., 50 mM Tris-HCl, 750 mM NaCl, 0.5% Igepal CA-630).[31][33] Incubate for at least 2 hours at 4°C.
-
Include IgG and input controls as for acRIP-Seq.
3. Washing and Elution:
-
Perform stringent washes to remove non-specific RNA.
-
Elute the m6A-containing RNA fragments. A common method is competitive elution using a high concentration of free N6-methyladenosine nucleosides.[31]
4. Library Preparation and Sequencing:
-
Purify the enriched RNA via ethanol (B145695) precipitation or column-based methods.
-
Prepare sequencing libraries for both the IP and input samples.
-
Perform deep sequencing.
5. Data Analysis:
-
Map reads to the reference genome/transcriptome.
-
Identify enriched regions (peaks) using software like MACS2 or exomePeak, comparing the IP signal to the input.[34]
-
Perform motif analysis on the identified peaks to confirm enrichment of the canonical m6A consensus sequence (RRACH).[34]
Conclusion and Future Directions
N4-acetylcytidine and N6-methyladenosine are key players in the epitranscriptomic regulation of gene expression. While m6A is characterized by a dynamic system of writers and erasers, ac4C's regulation appears to be primarily governed by its writer, NAT10, with its removal possibly linked to RNA decay. Both modifications significantly impact mRNA stability and translation, albeit often through different reader proteins and downstream mechanisms. Their widespread dysregulation in human diseases, particularly cancer, makes the enzymes and binding proteins of these pathways attractive targets for therapeutic development.
Future research will likely focus on uncovering the eraser for ac4C, identifying a broader range of reader proteins for both marks, and further elucidating the functional crosstalk between different RNA modifications. The development of new technologies for single-nucleotide resolution and quantitative mapping will be essential to fully unravel the complexities of the epitranscriptomic code.
References
- 1. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insights into the interplay between m6A modification and programmed cell death in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functions, mechanisms, and therapeutic implications of METTL14 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms [frontiersin.org]
- 16. The mechanism underlying redundant functions of the YTHDF proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ac4C-AFL: A high-precision identification of human mRNA N4-acetylcytidine sites based on adaptive feature representation learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DLC-ac4C: A Prediction Model for N4-acetylcytidine Sites in Human mRNA Based on DenseNet and Bidirectional LSTM Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NAT10 promotes vascular remodelling via mRNA ac4C acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NAT10 mediated mRNA acetylation modification patterns associated with colon cancer progression and microsatellite status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NAT10 N-acetyltransferase 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. The interplay between m6A RNA methylation and noncoding RNA in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NAT10 mediated ac4C acetylation driven m6A modification via involvement of YTHDC1-LDHA/PFKM regulates glycolysis and promotes osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. NAT10 mediated ac4C acetylation driven m6A modification via involvement of YTHDC1-LDHA/PFKM regulates glycolysis and promotes osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 29. Frontiers | Epitranscriptomic N4-Acetylcytidine Profiling in CD4+ T Cells of Systemic Lupus Erythematosus [frontiersin.org]
- 30. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 31. sysy.com [sysy.com]
- 32. MeRIP-Seq/m6A-seq [illumina.com]
- 33. sysy.com [sysy.com]
- 34. portlandpress.com [portlandpress.com]
A Comparative Analysis of N4-acetylcytidine (ac4C) and Pseudouridine (Ψ) on RNA Structure and Function
For researchers, scientists, and drug development professionals, understanding the nuanced effects of post-transcriptional RNA modifications is paramount. This guide provides a detailed comparison of two crucial modifications, N4-acetylcytidine (ac4C) and pseudouridine (B1679824) (Ψ), focusing on their impact on RNA structure, stability, and function, supported by experimental data and detailed protocols.
N4-acetylcytidine (ac4C) is a conserved post-transcriptional modification where an acetyl group is added to the N4 position of cytidine (B196190).[1] This modification is catalyzed by the essential RNA acetyltransferase NAT10 in humans.[1][2] Pseudouridine (Ψ), the most abundant RNA modification, is an isomer of uridine (B1682114) where the uracil (B121893) base is attached to the ribose via a C-C glycosidic bond instead of the canonical N-C bond.[3][4] This isomerization is carried out by pseudouridine synthases (PUSs).[5] Both modifications play critical roles in fine-tuning RNA structure and function, thereby influencing gene expression and cellular processes.[1][5]
Impact on RNA Structure and Stability
Both ac4C and pseudouridine are known to enhance the thermal stability of RNA duplexes, a critical factor for their biological roles.
N4-acetylcytidine (ac4C): The addition of an acetyl group in ac4C enhances RNA stability by promoting a C3'-endo conformation of the ribose, which in turn stabilizes Watson-Crick base pairing with guanosine.[6][7][8] This modification is often found in the stem regions of short RNA helices, where it contributes to maintaining the structural integrity of non-coding RNAs like tRNA and rRNA.[8] Experimental data from thermal denaturation studies have quantified this stabilizing effect. For instance, the presence of ac4C in a duplex RNA based on helix 45 of human 18S rRNA resulted in a significant increase in the melting temperature (Tm).[9][10][11] Similarly, in the D-arm hairpin of eukaryotic tRNASer, ac4C was found to be highly stabilizing, with a ΔTm of +8.2 °C compared to its unmodified counterpart.[9][10]
Pseudouridine (Ψ): The unique C-C glycosidic bond in pseudouridine provides it with greater conformational flexibility and an additional hydrogen bond donor at the N1 position.[3][4] This allows pseudouridine to enhance base stacking, improve base pairing, and rigidify the sugar-phosphate backbone, all of which contribute to increased RNA stability.[5] Thermodynamic studies have shown that replacing a U-A base pair with a Ψ-A pair stabilizes an RNA duplex.[3][12][13] The degree of stabilization is dependent on the sequence context.[3][12]
| RNA Duplex Context | Modification | ΔTm (°C) vs. Unmodified | Reference |
| Helix 45 of human 18S rRNA | ac4C | +3.1 | [10] |
| D-arm hairpin of eukaryotic tRNASer | ac4C | +8.2 | [9][10] |
| Polyuridine DNA context | ac4C | +0.4 | [9] |
Table 1: Quantitative comparison of the effect of ac4C on RNA duplex melting temperature (Tm).
| Base Pairing Context | Modification | ΔG°37 (kcal/mol) vs. Uridine | Reference |
| Internal Ψ-A pair | Ψ | Varies by nearest neighbors | [14] |
| Terminal Ψ-A pair | Ψ | Less destabilizing than U-A | [14] |
Table 2: Thermodynamic contribution of pseudouridine to RNA duplex stability.
Influence on Translation
Both ac4C and pseudouridine play significant roles in regulating mRNA translation, albeit through different mechanisms.
N4-acetylcytidine (ac4C): The presence of ac4C in mRNA can either enhance or inhibit translation depending on its location.[8] Within the coding sequence (CDS), particularly at the wobble position of codons, ac4C enhances translation efficiency.[6][15] It is thought to achieve this by stabilizing the codon-anticodon interaction, ensuring accurate decoding and preventing translational errors.[1][6] Conversely, ac4C in the 5' untranslated region (5'-UTR) can inhibit translation initiation by promoting the formation of repressive secondary structures that impede ribosomal scanning.[8]
Pseudouridine (Ψ): Pseudouridine's role in translation is also context-dependent. It can modulate codon-anticodon interactions and has been shown to alter the genetic code in specific instances, such as in echinoderm mitochondria where a Ψ in the anticodon of tRNAAsn allows it to recognize the AAA codon as asparagine instead of lysine.[16] In some contexts, pseudouridine can impede translation elongation and increase the frequency of amino acid substitutions.[17] However, the incorporation of pseudouridine into synthetic mRNAs has been a key strategy in mRNA-based therapeutics, as it can reduce the innate immune response and, in some cases, enhance protein expression.[18][19]
Experimental Protocols
Accurate detection and mapping of ac4C and pseudouridine are crucial for understanding their biological functions. Several high-throughput sequencing-based methods have been developed for this purpose.
N4-acetylcytidine Sequencing (ac4C-seq)
This method allows for the quantitative, single-nucleotide resolution mapping of ac4C.[20][21]
Principle: The method is based on the chemical reduction of ac4C by sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This reaction forms a reduced nucleobase that is read as a uridine during reverse transcription, leading to a C→T misincorporation in the resulting cDNA.[20][21]
Workflow:
-
RNA Isolation and Fragmentation: Total RNA is isolated and fragmented to an appropriate size.
-
Chemical Treatment: The RNA is split into three samples: one is treated with NaCNBH₃ (reduction), a mock-treated control, and a deacetylated control followed by reduction.[22]
-
3' Adapter Ligation: An adapter is ligated to the 3' end of the fragmented RNA.
-
Reverse Transcription: Reverse transcription is performed, during which the reduced ac4C sites cause misincorporation of 'A' in the cDNA.[21][22]
-
Library Preparation and Sequencing: Sequencing libraries are prepared and subjected to high-throughput sequencing.
-
Bioinformatic Analysis: The sequencing reads are mapped to a reference genome, and ac4C sites are identified by the presence of C→T transitions in the reduction sample compared to the controls.[20][22]
Pseudouridine Sequencing (Pseudo-seq)
Pseudo-seq is a widely used method for the transcriptome-wide detection of pseudouridine.[23][24]
Principle: This technique utilizes the chemical reagent N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC), which forms a stable covalent adduct with pseudouridine. This adduct acts as a block to reverse transcriptase, causing it to terminate one nucleotide 3' to the modified base.[23]
Workflow:
-
RNA Isolation and Fragmentation: High-quality mRNA is isolated and fragmented.
-
CMC Treatment: The RNA is treated with CMC, which specifically labels pseudouridine residues. A mock-treated sample without CMC serves as a control.[24]
-
Alkaline Hydrolysis: An alkaline hydrolysis step is performed to remove transient adducts from other bases.
-
Library Preparation: Sequencing libraries are prepared from both the CMC-treated and mock-treated RNA.
-
High-Throughput Sequencing: The libraries are sequenced.
-
Data Analysis: Reads are mapped to the transcriptome. Pseudouridine sites are identified by an enrichment of reverse transcription termination events at specific locations in the CMC-treated sample compared to the control.[24]
Concluding Remarks
Both N4-acetylcytidine and pseudouridine are integral to the epitranscriptomic landscape, exerting significant control over RNA structure and function. While both modifications generally enhance RNA stability, their effects on translation are more complex and context-dependent. The continued development of precise mapping techniques like ac4C-seq and Pseudo-seq is crucial for elucidating the full spectrum of their biological roles and their potential as targets for therapeutic intervention. This comparative guide provides a foundational understanding for researchers navigating the intricate world of RNA modifications.
References
- 1. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation and Sequencing of Acetylated RNA [en.bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pseudouridine - Wikipedia [en.wikipedia.org]
- 5. Pseudouridine in a new era of RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation and Function of RNA Pseudouridylation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Pseudouridinylation of mRNA coding sequences alters translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytidine acetylation yields a hypoinflammatory synthetic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pseudouridine in the Anticodon of Escherichia coli tRNATyr(QΨA) Is Catalyzed by the Dual Specificity Enzyme RluF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 21. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 22. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ac4C and m5C: Functional Distinctions in RNA Modification
For Researchers, Scientists, and Drug Development Professionals
The epitranscriptome, a layer of chemical modifications on RNA, adds a profound level of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, N4-acetylcytidine (ac4C) and 5-methylcytosine (B146107) (m5C) are two critical players influencing the fate of messenger RNA (mRNA) and non-coding RNAs. While both are modifications of the cytosine base, their distinct chemical natures give rise to different functional consequences, from altering RNA stability and translation to impacting cellular signaling and disease progression. This guide provides an objective comparison of the functional differences between ac4C and m5C, supported by experimental data and detailed methodologies, to aid researchers in understanding and targeting these crucial epitranscriptomic marks.
Functional Comparison at a Glance
The following table summarizes the key functional distinctions between ac4C and m5C, providing a quick reference for their core characteristics and biological roles.
| Feature | N4-acetylcytidine (ac4C) | 5-methylcytosine (m5C) |
| Chemical Modification | Acetylation at the N4 position of cytosine. | Methylation at the C5 position of cytosine. |
| "Writer" Enzyme(s) | N-acetyltransferase 10 (NAT10) is the sole known writer enzyme in eukaryotes.[1][2][3] | Primarily members of the NOL1/NOP2/Sun (NSUN) family (e.g., NSUN2, NSUN6) and DNA methyltransferase homolog DNMT2.[4][5] |
| "Eraser" Enzyme(s) | Not yet identified; the reversibility of ac4C in mRNA is currently unknown.[6] | Ten-eleven translocation (TET) enzymes can oxidize m5C to 5-hydroxymethylcytosine (B124674) (hm5C), indicating a demethylation pathway.[7] |
| "Reader" Protein(s) | Currently, no specific reader proteins for ac4C have been definitively identified. | Aly/REF export factor (ALYREF) and Y-box binding protein 1 (YBX1) are well-characterized readers that recognize m5C.[4][8][9][10] |
| Effect on mRNA Stability | Generally increases mRNA stability. Knockdown of NAT10 has been shown to decrease the half-life of target mRNAs.[6][7][11][12][13][14][15] For example, the stability of BCL9L and SOX4 mRNA was significantly reduced upon NAT10 downregulation.[1] | Can either increase or decrease mRNA stability depending on the context and reader proteins involved. For instance, YBX1 binding to m5C-modified mRNA can enhance its stability.[16][17][18] Knockout of NSUN2 significantly increased the half-life of IRF3 mRNA from 6.48h to 12.39h.[6] |
| Effect on Translation | Generally enhances translation efficiency, particularly when located in the coding sequence (CDS).[6][11][12][14][15] | Can either promote or repress translation depending on its location within the mRNA and the cellular context.[16][17][18][19] |
| Biological Processes | mRNA stability and translation, ribosome biogenesis, cell proliferation, differentiation, and stress response.[8][14][15][20][21][22][23][24] | RNA processing, nuclear export, mRNA stability and translation, stem cell maintenance, and immune responses.[16][17][18][19] |
| Role in Disease | Implicated in various cancers (e.g., bladder, breast, colorectal), where it often promotes proliferation and drug resistance, as well as in viral infections and aging.[8][14][15][20][21][22][23][24] | Dysregulation is linked to a wide range of diseases, including cancer (e.g., bladder, lung, liver), neurodegenerative disorders, and metabolic diseases.[16][17][18][25] |
In-Depth Functional Differences
Regulation of mRNA Stability
Both ac4C and m5C can modulate the stability of mRNA transcripts, a critical factor in determining the level of protein expression.
ac4C: The addition of an acetyl group by NAT10 generally acts as a protective mark, shielding mRNA from degradation.[6][7][11][12][14][15] Experimental evidence from studies involving the knockdown of NAT10 demonstrates a significant decrease in the half-life of ac4C-modified transcripts. For example, in bladder cancer cells, the stability of mRNAs encoding the oncogenes BCL9L and SOX4 was markedly reduced upon NAT10 depletion.[1] This suggests that ac4C is a key factor in maintaining the stability of these cancer-promoting transcripts.
m5C: The role of m5C in mRNA stability is more context-dependent and is often mediated by "reader" proteins. The m5C reader YBX1 can bind to methylated transcripts and recruit other factors to protect the mRNA from degradation, thereby increasing its stability.[4] Conversely, in some contexts, m5C may mark a transcript for decay. A clear example of m5C-mediated stabilization is the increased half-life of Interferon Regulatory Factor 3 (IRF3) mRNA in NSUN2-knockout cells, which increased from approximately 6.5 hours to over 12 hours, indicating that m5C negatively regulates the stability of this transcript.[6]
Modulation of Translation Efficiency
The efficiency with which a ribosome translates an mRNA into protein can also be influenced by these modifications.
ac4C: The presence of ac4C, particularly within the coding sequence (CDS) of an mRNA, has been shown to enhance translation.[6][7][11][12][14][15] This is thought to occur through mechanisms that improve the accuracy and efficiency of codon recognition by the ribosome. Studies using ribosome profiling have shown that transcripts with ac4C modifications have a higher translation efficiency compared to non-acetylated transcripts.[6]
m5C: The effect of m5C on translation is multifaceted and can be either activating or repressive.[26][16][17][18][19] The location of the m5C modification within the mRNA transcript appears to be a key determinant of its effect. For example, m5C modifications in the 3' untranslated region (UTR) have been associated with enhanced translation, while those in the 5' UTR or CDS can have inhibitory effects. The specific reader proteins that bind to the m5C mark also play a crucial role in determining the translational outcome.
Involvement in Cellular Signaling Pathways
The influence of ac4C and m5C on gene expression has significant downstream effects on cellular signaling pathways, thereby impacting cell fate and function.
ac4C and the MAPK Signaling Pathway
N4-acetylcytidine has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[17][20] The writer enzyme NAT10 can acetylate the mRNA of key components of this pathway, such as Fos, leading to increased mRNA stability and subsequent upregulation of the pathway.[17][20] This can have profound effects in both normal physiological processes and in diseases like cancer, where aberrant MAPK signaling is a common driver of tumorigenesis.
m5C and the PI3K-Akt Signaling Pathway
5-methylcytosine is a key regulator of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a central node in cell growth, metabolism, and survival.[11][16][27] The m5C writer enzyme NSUN2 can methylate the mRNA of critical components of this pathway, such as PIK3R2, leading to enhanced mRNA stability and increased protein expression.[16] This upregulation of the PI3K-Akt pathway is frequently observed in cancer and contributes to tumor progression and therapeutic resistance.[16]
Experimental Protocols for Detection
Accurate detection and mapping of ac4C and m5C are essential for understanding their biological functions. The following sections provide detailed methodologies for key experimental techniques.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) for ac4C Detection
This method is used to identify ac4C-modified regions across the transcriptome.[4][16][17][28]
Experimental Workflow:
References
- 1. NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. NSUN2-mediated m5C methylation of IRF3 mRNA negatively regulates type I interferon responses during various viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA Bisulfite Sequencing (BS RNA-seq) - CD Genomics [rna.cd-genomics.com]
- 9. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. NSUN2-mediated mRNA m5C Modification Regulates the Progression of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research progress on NAT10-mediated acetylation in normal development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NSUN2 promotes lung adenocarcinoma progression through stabilizing PIK3R2 mRNA in an m5C-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NAT10 promotes osteoclastogenesis in inflammatory bone loss by catalyzing Fos mRNA ac4C modification and upregulating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m5C RNA Bisulfite Sequencing Service - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 19. academic.oup.com [academic.oup.com]
- 20. NAT10 promotes osteoclastogenesis in inflammatory bone loss by catalyzing Fos mRNA ac4C modification and upregulating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dysregulated ac4C modification of mRNA in a mouse model of early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous profiling of ac4C and m5C modifications from nanopore direct RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NSUN2-mediated m5C modification of HBV RNA positively regulates HBV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. NSUN2-mediated m5C hypermethylation of hsa_circ_0004516 promotes breast cancer brain metastasis by activating AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
A Researcher's Guide to Validating N-acetylcytidine (ac4C) Antibody Specificity
The study of epitranscriptomics relies on highly specific tools to detect and quantify RNA modifications. N4-acetylcytidine (ac4C), a conserved RNA modification found in mRNA, tRNA, and rRNA, is crucial for regulating RNA stability and translation.[1][2] The accuracy of experimental findings heavily depends on the specificity of the antibodies used for its detection. This guide provides a comparative overview of essential methods for validating ac4C antibody specificity, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in making informed decisions.
Key Validation Methods: A Comparative Overview
A multi-pronged approach is essential for rigorously validating the specificity of an ac4C antibody. No single experiment is sufficient. The following methods provide complementary evidence to build a strong case for antibody specificity.
-
Dot Blot Analysis : This is a fundamental technique to assess an antibody's ability to recognize the target modification while discriminating against unmodified bases and other common modifications.[3][4]
-
Competitive ELISA : An enzyme-linked immunosorbent assay (ELISA) performed in a competitive format provides quantitative data on antibody specificity and cross-reactivity with related nucleosides.[1][5][6]
-
Genetic Validation (NAT10 Knockdown/Knockout) : N-acetyltransferase 10 (NAT10) is the enzyme responsible for depositing ac4C on eukaryotic mRNA.[2][3][7] Reducing or eliminating NAT10 expression should lead to a corresponding loss of the antibody signal, providing powerful in-cell evidence of specificity.[2][4][8]
-
Chemical Validation (Deacetylation) : Treating RNA with hydroxylamine (B1172632) chemically removes the acetyl group from ac4C.[3][9] A specific antibody should fail to detect a signal in treated samples, confirming its dependence on the acetyl moiety for binding.[8][9]
-
Nucleoside Competition Assay : Pre-incubating the antibody with an excess of free ac4C nucleoside should block its binding sites, preventing it from detecting ac4C in the experimental sample. This demonstrates that the antibody's binding pocket specifically recognizes the ac4C structure.
Data Presentation: Comparing Validation Outcomes
The following tables summarize the expected quantitative results from key validation experiments, providing a clear benchmark for assessing antibody performance.
Table 1: Dot Blot Specificity Panel
| Target Spotted on Membrane | Expected Signal with Specific ac4C Antibody | Rationale |
| Synthetic RNA with ac4C | Strong, concentration-dependent signal[3][9] | Positive control, demonstrates recognition of the target modification. |
| Synthetic RNA (unmodified) | No signal[9] | Negative control, demonstrates lack of binding to the RNA backbone. |
| Synthetic RNA with m5C/hm5C | No signal[4] | Demonstrates specificity against other common cytidine (B196190) modifications. |
| Total RNA from NAT10 Knockdown Cells | Significantly reduced signal vs. wild-type[2][4] | Confirms the signal is dependent on the specific writer enzyme in a cellular context. |
| Total RNA treated with Hydroxylamine | Significantly reduced signal vs. untreated[9] | Confirms the antibody specifically recognizes the acetyl group. |
Table 2: Competitive ELISA Results
| Competitor Nucleoside | Antibody Binding (OD450) | IC50 Value | Interpretation |
| N4-acetylcytidine (ac4C) | High Inhibition (Low Signal) | Low (e.g., ng/mL range)[6] | Strong competition indicates high specificity for the target. |
| Cytidine (C) | Minimal Inhibition (High Signal) | High / Not determinable | Lack of competition shows high discrimination against the unmodified base. |
| 5-methylcytidine (m5C) | Minimal Inhibition (High Signal) | High / Not determinable | Lack of competition demonstrates specificity against other modifications.[1][5] |
Table 3: Validation using RNA Immunoprecipitation (RIP)
| Condition | Target RNA Enrichment (% of Input) | Rationale |
| Wild-Type Cells (ac4C Ab) | High Enrichment | Demonstrates the antibody can successfully immunoprecipitate target RNAs. |
| Wild-Type Cells (IgG Control) | Low / Background Enrichment | Negative control to account for non-specific binding to the antibody or beads.[1][5] |
| NAT10 Knockdown Cells (ac4C Ab) | Low / Background Enrichment[8] | Loss of enrichment upon writer enzyme knockdown confirms target specificity. |
Visualizing Validation Workflows
Diagrams help clarify the logic and procedural flow of key validation experiments.
Caption: Workflow for comprehensive ac4C antibody specificity validation.
Caption: Principle of the competitive ELISA for ac4C antibody validation.
Caption: Logical basis for using NAT10 knockdown to validate ac4C antibody specificity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation data.
Protocol 1: Dot Blot Analysis for ac4C Specificity
This protocol assesses the antibody's ability to detect ac4C on RNA spotted onto a membrane.
-
Sample Preparation :
-
Synthesize or acquire RNA oligonucleotides: an unmodified control, an ac4C-containing oligo, and oligos with other modifications (e.g., m5C).
-
Isolate total RNA from wild-type and NAT10-knockdown cells.
-
-
Serial Dilution : Prepare serial dilutions of each RNA sample (e.g., 200 ng, 100 ng, 50 ng, 25 ng) in RNase-free water.
-
Denaturation : Denature the RNA samples by heating at 65-70°C for 5 minutes, then immediately place on ice.[3]
-
Membrane Spotting : Carefully spot 1-2 µL of each diluted sample onto a positively charged nylon membrane (e.g., Amersham Hybond-N+).[3] Let the membrane air dry completely.
-
UV Cross-linking : Cross-link the RNA to the membrane using a UV cross-linker (e.g., 120-150 mJ/cm²).[3]
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).[4][9]
-
Primary Antibody Incubation : Incubate the membrane with the anti-ac4C antibody (e.g., 1:1000 to 1:2000 dilution in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[3][4]
-
Washing : Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit/Mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[4][9]
-
Washing : Repeat the washing step (8).
-
Detection : Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the signal using a chemiluminescence imager.[10]
Protocol 2: Competitive ELISA
This assay quantifies antibody specificity by measuring its binding to immobilized ac4C in the presence of competing free nucleosides.
-
Plate Coating : Coat a 96-well high-binding microplate with ac4C-conjugated BSA overnight at 4°C. Wash wells with PBST (PBS with 0.05% Tween-20).
-
Blocking : Block the wells with 3% BSA in PBS for 2 hours at room temperature. Wash wells with PBST.
-
Competition Reaction :
-
Prepare serial dilutions of competitor nucleosides (ac4C, Cytidine, m5C, etc.) in assay buffer.
-
In separate tubes, pre-incubate a fixed, optimized dilution of the primary ac4C antibody with each concentration of competitor nucleoside for 1 hour at room temperature.[6]
-
-
Incubation : Add the antibody-competitor mixtures to the coated wells and incubate for 1-2 hours at room temperature.[6]
-
Washing : Wash the wells 5 times with PBST.[6]
-
Secondary Antibody : Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[6]
-
Washing : Repeat the washing step (5).
-
Detection : Add TMB substrate and incubate in the dark until a blue color develops (5-15 minutes). Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.[6]
-
Analysis : Plot the absorbance against the log of the competitor concentration to determine the IC50 value. A lower IC50 for ac4C compared to other nucleosides indicates high specificity.
Protocol 3: Chemical Deacetylation Control
This protocol provides a negative control by removing the acetyl group recognized by the antibody.
-
RNA Isolation : Isolate total RNA from the cells of interest.
-
Deacetylation Reaction :
-
RNA Purification : Purify the RNA from both treated and untreated samples using an RNA clean-up kit or ethanol (B145695) precipitation to remove the hydroxylamine.
-
Analysis : Use the purified RNA for downstream analysis, such as a Dot Blot (Protocol 1). A specific antibody will show a strong signal with the untreated RNA and a significantly diminished signal with the hydroxylamine-treated RNA.[9]
References
- 1. diagenode.com [diagenode.com]
- 2. Frontiers | NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro [frontiersin.org]
- 3. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-N4-acetylcytidine (ac4C) antibody [EPRNCI-184-128] (ab252215) | Abcam [abcam.com]
- 5. diagenode.com [diagenode.com]
- 6. raybiotech.com [raybiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-N4-acetylcytidine (ac4C) antibody [EPRNCI-184-128] - BSA and Azide free (ab253039) | Abcam [abcam.com]
- 10. N4-acetylcytidine Monoclonal antibody - Omnimabs [omnimabs.com]
Distinguishing N4-acetylcytidine (ac4C) from Other RNA Modifications by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of post-transcriptional RNA modifications are paramount to understanding their roles in cellular processes and disease. N4-acetylcytidine (ac4C), a highly conserved modification, has emerged as a critical regulator of mRNA stability and translation. This guide provides a comprehensive comparison of mass spectrometry-based methods for distinguishing ac4C from other RNA modifications, supported by experimental data and detailed protocols.
Introduction to ac4C and its Significance
N4-acetylcytidine is a chemical modification of cytidine (B196190), where an acetyl group is added to the N4 position. This modification is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme and is found in various RNA species, including mRNA, tRNA, and rRNA.[1][2][3][4] Functionally, ac4C has been shown to enhance mRNA stability, promote translation efficiency, and play a role in cellular stress responses.[1][3][5] Its dysregulation has been implicated in several diseases, particularly cancer, making it a molecule of significant interest for diagnostic and therapeutic development.[2][3][6][7]
Mass Spectrometry as the Gold Standard for ac4C Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the unambiguous identification and quantification of RNA modifications, including ac4C.[8] This technique offers high sensitivity and specificity, allowing for the direct detection of the modified nucleoside and its characteristic fragments.
The primary advantage of mass spectrometry lies in its ability to differentiate molecules based on their mass-to-charge ratio (m/z) and their fragmentation patterns upon collision-induced dissociation (CID). This is crucial for distinguishing ac4C from other isobaric (having the same nominal mass) or structurally similar modifications.
Distinguishing ac4C by its Unique Fragmentation Pattern
Upon CID, N4-acetylcytidine exhibits a characteristic fragmentation pattern that allows for its specific detection. The primary fragmentation pathway involves the neutral loss of the ribose sugar, resulting in a protonated nucleobase. Subsequent fragmentation of the N4-acetylcytosine base produces unique product ions.
A key study by Jensen et al. (2007) investigated the collision-induced dissociation of cytidine and its derivatives, including N4-acetylcytidine.[9] The primary fragmentation pathway observed for ac4C was the neutral loss of the ribose moiety. Further fragmentation (MS³) of the resulting acetylated cytosine base generated characteristic product ions that can be used for its unambiguous identification.[9]
The Modomics database, a comprehensive resource for RNA modifications, lists the monoisotopic mass of ac4C as 285.0961 Da and its characteristic product ions as m/z 154 and 112. These specific fragments are crucial for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification of ac4C.
Comparison with Other RNA Modifications
The ability to distinguish ac4C from other modifications is critical for accurate analysis. Here, we compare its mass spectrometric signature with other relevant RNA modifications.
| Modification | Chemical Formula | Monoisotopic Mass (Da) | Key Distinguishing Features in Mass Spectrometry |
| N4-acetylcytidine (ac4C) | C11H15N3O6 | 285.0961 | Characteristic product ions at m/z 154 and 112 following the neutral loss of the ribose. |
| N6-methyladenosine (m6A) | C11H15N5O4 | 281.1124 | Different precursor mass. Distinct fragmentation pattern with characteristic ions for methylated adenine. |
| 5-methylcytidine (m5C) | C10H15N3O5 | 257.1012 | Different precursor mass. Fragmentation yields a product ion corresponding to the methylated cytosine base. |
| 3-methylcytidine (m3C) | C10H15N3O5 | 257.1012 | Isobaric with m5C but can be distinguished by its unique fragmentation pattern. Can be a challenge for ac4C mapping in methods relying on chemical reduction.[1] |
| Pseudouridine (Ψ) | C9H12N2O6 | 244.0695 | Isomeric with uridine, but produces a distinct fragmentation pattern. |
Table 1: Mass Spectrometric Properties of ac4C and Other Common RNA Modifications.
Experimental Protocol: LC-MS/MS Analysis of ac4C
This protocol outlines a general workflow for the quantification of ac4C in total RNA samples.
1. RNA Digestion:
-
Start with 1-5 µg of total RNA.
-
Digest the RNA to single nucleosides using a mixture of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
The digestion is typically carried out at 37°C for 2 hours.
2. Sample Preparation:
-
Following digestion, the sample is deproteinized, often by filtration.
-
The resulting nucleoside mixture is then diluted in a buffer compatible with LC-MS analysis.
3. Liquid Chromatography Separation:
-
Inject the nucleoside mixture onto a reverse-phase C18 column.
-
Separate the nucleosides using a gradient of mobile phases, typically water with a small amount of formic acid (Mobile Phase A) and acetonitrile (B52724) with a small amount of formic acid (Mobile Phase B).
-
The gradient allows for the separation of the different nucleosides based on their hydrophobicity.
4. Mass Spectrometry Analysis:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion for ac4C (m/z 286.1) and monitoring its characteristic product ions (m/z 154 and 112).
-
For quantification, use a stable isotope-labeled internal standard of ac4C to correct for variations in sample processing and instrument response.
Signaling Pathways and Experimental Workflows
The biological functions of ac4C are intrinsically linked to cellular signaling pathways. The primary enzyme responsible for ac4C deposition, NAT10, is implicated in various cancer-related pathways.
NAT10-Mediated ac4C Deposition and its Impact on mRNA
The following diagram illustrates the general workflow for NAT10-mediated ac4C modification and its downstream effects on mRNA stability and translation.
Caption: NAT10-mediated ac4C modification of mRNA enhances its stability and promotes protein translation.
Experimental Workflow for ac4C Analysis
The diagram below outlines the key steps in a typical mass spectrometry-based workflow for the analysis of ac4C in RNA.
Caption: A streamlined workflow for the analysis of ac4C in RNA using LC-MS/MS.
NAT10 in Cancer Signaling
NAT10 and ac4C are increasingly recognized for their roles in cancer progression. The following diagram depicts a simplified signaling pathway involving NAT10 in cancer.
Caption: Upregulation of NAT10 in cancer leads to increased ac4C on oncogene mRNAs, promoting cancer progression.
Conclusion
Mass spectrometry, particularly LC-MS/MS, provides a robust and reliable platform for the specific and sensitive detection of N4-acetylcytidine. By leveraging the unique fragmentation pattern of ac4C, researchers can confidently distinguish it from other RNA modifications, enabling accurate quantification and a deeper understanding of its biological roles. This guide provides the foundational knowledge and protocols for researchers to effectively utilize mass spectrometry in the exciting and rapidly evolving field of epitranscriptomics.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetyltransferase NAT10 promotes gastric cancer progression by regulating the Wnt/β-catenin signaling pathway and enhances chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collision-induced dissociation of cytidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Interplay: A Comparative Guide to ac4C and m6A RNA Modifications
An in-depth analysis of the cross-talk between N4-acetylcytidine (ac4C) and N6-methyladenosine (m6A), two critical epitranscriptomic marks influencing RNA fate and function. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their interplay, supported by quantitative data, detailed experimental protocols, and visual pathways.
The landscape of post-transcriptional gene regulation is intricately decorated with a variety of chemical modifications to RNA, collectively known as the epitranscriptome. Among these, N4-acetylcytidine (ac4C) and N6-methyladenosine (m6A) have emerged as key players in modulating RNA stability, translation, and processing. While often studied in isolation, recent evidence points towards a functional cross-talk between these two modifications, adding another layer of complexity to gene expression regulation. This guide delves into the known interactions between ac4C and m6A, offering a comparative analysis of their regulatory mechanisms and functional outcomes.
A Key Signaling Axis: The NAT10-YTHDC1 Pathway
A pivotal example of ac4C and m6A cross-talk is the regulation of glycolysis and oncogenesis in osteosarcoma through a signaling axis involving the ac4C writer NAT10 and the m6A reader YTHDC1.[1][2] In this pathway, NAT10-mediated ac4C modification of the YTHDC1 mRNA enhances its stability and translation.[1][2] YTHDC1, a nuclear m6A reader, then recognizes and binds to m6A-modified mRNAs of key glycolytic enzymes, such as phosphofructokinase (PFKM) and lactate (B86563) dehydrogenase A (LDHA), promoting their stability and translation.[1][2] This cascade ultimately leads to increased glycolysis and promotes osteosarcoma progression.[1][2]
Knockdown of NAT10 leads to a decrease in YTHDC1 expression, which in turn affects the fate of m6A-modified transcripts.[1][2] Interestingly, silencing NAT10 also results in an overall increase in global m6A levels, suggesting a feedback mechanism or a broader interplay between the ac4C and m6A machineries.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects observed in the study of ac4C and m6A cross-talk in osteosarcoma cells.
Table 1: Effect of NAT10 Knockdown on RNA Modification Levels
| Condition | Change in ac4C level | Change in m6A level | Cell Lines | Reference |
| NAT10 siRNA | Decreased | Increased | U2OS, 143B | [1][2] |
Table 2: Effect of NAT10 Knockdown on Gene Expression
| Gene | Change in mRNA Expression | Change in Protein Expression | Cell Line | Reference |
| YTHDC1 | Decreased | Decreased | 143B | [1][2] |
| IGF2BP1 | Increased | Not specified | 143B | [1] |
| IGF2BP3 | Increased | Not specified | 143B | [1] |
Table 3: Effect of YTHDC1 on Target mRNA Stability
| Target mRNA | Effect of YTHDC1 | Mechanism | Reference |
| PFKM | Increased Stability | m6A-dependent | [1][2] |
| LDHA | Increased Stability | m6A-dependent | [1][2] |
Visualizing the Cross-talk
The signaling pathway and experimental workflows are illustrated below using Graphviz.
Caption: The NAT10-YTHDC1 signaling pathway in osteosarcoma.
Caption: Experimental workflow for studying ac4C-m6A cross-talk.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of ac4C and m6A cross-talk.
RNA Dot Blot for Global ac4C and m6A Quantification
This method provides a semi-quantitative assessment of the total levels of ac4C and m6A in an RNA sample.
-
RNA Preparation: Isolate total RNA from cells using a standard method like TRIzol reagent. Purify mRNA using a poly(A) selection kit. Quantify the RNA concentration using a NanoDrop spectrophotometer.
-
Denaturation: Serially dilute the RNA to desired concentrations (e.g., 500 ng, 250 ng, 125 ng) in RNase-free water. Denature the RNA samples by heating at 65°C for 5 minutes, then immediately place on ice.
-
Membrane Spotting: Spot 2 µL of each denatured RNA sample onto a nitrocellulose or nylon membrane.
-
Crosslinking: UV-crosslink the RNA to the membrane at 120 mJ/cm².
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ac4C or m6A (e.g., anti-ac4C or anti-m6A antibody) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. Methylene blue staining can be used as a loading control.
RNA Immunoprecipitation (RIP) followed by qPCR
RIP-qPCR is used to determine the interaction between a specific protein and RNA molecules.
-
Cell Lysis: Harvest cells and lyse them in RIP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with an antibody against the protein of interest (e.g., anti-NAT10 or anti-YTHDC1) or a control IgG overnight at 4°C.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method.
-
Reverse Transcription and qPCR: Reverse transcribe the purified RNA into cDNA. Perform quantitative PCR (qPCR) using primers specific for the target RNA to quantify its enrichment.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the relative abundance of specific mRNA transcripts.
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into cDNA using a reverse transcription kit.
-
qPCR Reaction: Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection: Perform the qPCR reaction in a real-time PCR machine. The machine will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Concluding Remarks
The discovery of cross-talk between ac4C and m6A RNA modifications opens up new avenues for understanding the intricate network of gene expression regulation. The NAT10-YTHDC1 axis in osteosarcoma serves as a compelling example of how these two epitranscriptomic marks can collaboratively influence cellular processes and disease progression. The experimental protocols and data presented in this guide provide a foundational resource for researchers aiming to explore this emerging field. Further investigation into other potential mechanisms of ac4C-m6A interplay across different biological contexts will be crucial for a comprehensive understanding of their combined impact on the epitranscriptome.
References
A Comparative Analysis of N4-acetylcytidine (ac4C) Detection Methods
N4-acetylcytidine (ac4C) is a crucial RNA modification involved in various biological processes, including mRNA stability, translation efficiency, and cellular homeostasis.[1][2] Its accurate detection and quantification are paramount for understanding its functional roles in health and disease. This guide provides a comparative analysis of current methodologies for ac4C detection, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable approach for their research needs.
Overview of ac4C Detection Strategies
The landscape of ac4C detection has evolved from traditional antibody-based enrichment to sophisticated high-resolution sequencing techniques. These methods can be broadly categorized into three groups: antibody-based, chemical-based, and metabolic labeling approaches. Each category presents a unique set of advantages and limitations in terms of resolution, quantification, and experimental complexity.
Comparative Data on ac4C Detection Methods
The following table summarizes the key characteristics and performance metrics of prominent ac4C detection methods.
| Method | Principle | Resolution | Quantification | Advantages | Limitations |
| acRIP-seq | Immunoprecipitation of ac4C-containing RNA fragments using a specific antibody.[2][3] | Low (regions of enrichment) | Semi-quantitative | Simple workflow, good for initial screening.[3] | Low resolution, potential for antibody cross-reactivity and false positives.[3][4] |
| ac4C-seq | Chemical reduction of ac4C with sodium cyanoborohydride (NaBH₃CN) leading to C>T misincorporation during reverse transcription.[5][6][7] | Single-nucleotide | Quantitative | High resolution and specificity, allows for precise mapping and quantification.[5][6][7] | Relies on C>T misincorporation which might underestimate modification levels if RT stops occur.[4][5] |
| RedaC:T-seq | Chemical reduction of ac4C with sodium borohydride (B1222165) (NaBH₄) causing C>T transitions upon sequencing.[8][9][10] | Single-nucleotide | Quantitative | Provides base-resolution mapping of ac4C sites.[8][9] | Alkaline conditions can lead to passive RNA deacetylation, potentially affecting accuracy.[8] |
| RetraC:T | An enhanced version of RedaC:T-seq that incorporates 2-amino-dATP during reverse transcription to improve C:T mismatch rates at reduced ac4C sites.[8] | Single-nucleotide | Quantitative | Improved sensitivity and stoichiometric detection of ac4C.[8] | Requires optimization of reverse transcriptase and modified dNTP incorporation. |
| Metabolic Labeling (e.g., PA-ac4C-seq, FAM-seq) | In vivo incorporation of labeled acetyl-moieties into RNA, followed by detection.[1] | High | Quantitative | Non-invasive, allows for tracking of ac4C dynamics.[1] | Labeling efficiency can be a constraint.[1] |
| LC-MS | Liquid chromatography coupled with mass spectrometry to directly detect and quantify ac4C nucleosides.[4] | Not applicable (bulk analysis) | Highly accurate | Gold standard for quantification, provides absolute abundance. | Low throughput, requires significant technical expertise and has sensitivity limitations for low-abundance transcripts.[4][5] |
Experimental Workflows and Methodologies
Detailed experimental protocols are crucial for the successful implementation of ac4C detection methods. Below are the generalized workflows for the most common sequencing-based approaches.
ac4C-seq Experimental Workflow
The ac4C-seq method provides a quantitative, single-nucleotide resolution map of ac4C.[5][6][7] The workflow involves the chemical modification of ac4C followed by next-generation sequencing.
Caption: Experimental workflow for ac4C-seq.
Methodology for ac4C-seq:
-
RNA Preparation: Isolate total RNA and fragment it to the desired size.[5][7]
-
Chemical Treatment: Treat the fragmented RNA with sodium cyanoborohydride (NaBH₃CN) under acidic conditions to reduce ac4C. A mock-treated sample without the reducing agent serves as a negative control.[5][6][7] A deacetylated control can also be included for enhanced specificity.[5]
-
Library Preparation: Ligate a 3' adapter to the RNA fragments, followed by reverse transcription. The reduced ac4C will cause a misincorporation of a non-cognate nucleotide (typically an 'A' in the cDNA, leading to a C>T change).[5][6][7] Subsequently, ligate the 5' adapter and amplify the library.
-
Sequencing and Analysis: Perform high-throughput sequencing and analyze the data to identify positions with a significant C>T misincorporation rate in the treated sample compared to the control.[5][7]
acRIP-seq Experimental Workflow
acRIP-seq is an antibody-based enrichment method used to identify RNA regions containing ac4C.[2][3]
Caption: Experimental workflow for acRIP-seq.
Methodology for acRIP-seq:
-
RNA Preparation: Isolate total RNA and fragment it into smaller pieces.[2]
-
Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to ac4C. The antibody-RNA complexes are then captured, typically using magnetic beads.[2][3]
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA, and then elute the ac4C-containing RNA fragments.[2]
-
Library Preparation and Sequencing: Construct a sequencing library from the enriched RNA and perform high-throughput sequencing.[2]
-
Data Analysis: Analyze the sequencing data to identify regions of the transcriptome that are enriched for ac4C.[2]
Logical Comparison of ac4C Detection Approaches
The choice of an ac4C detection method depends on the specific research question, balancing the need for resolution and quantification against experimental complexity and potential artifacts.
Caption: Logical relationships between ac4C detection methods and their attributes.
Conclusion
The field of epitranscriptomics is rapidly advancing, and with it, the toolkit for studying RNA modifications like ac4C. For researchers aiming to identify the presence and general location of ac4C in abundant transcripts, antibody-based methods like acRIP-seq offer a straightforward initial approach. However, for those seeking to unravel the precise location, stoichiometry, and functional implications of ac4C, the higher resolution and quantitative nature of chemical-based sequencing methods such as ac4C-seq and its variants are indispensable. As the field continues to mature, the integration of multiple methodologies will likely provide the most comprehensive understanding of the ac4C epitranscriptome.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 3. ac4C-seq vs. acRIP-seq: Insights into RNA Profiling - CD Genomics [cd-genomics.com]
- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. citeab.com [citeab.com]
A Comparative Guide to the Functional Consequences of ac4C and m6A in Translation
For Researchers, Scientists, and Drug Development Professionals
The landscape of post-transcriptional gene regulation is intricately decorated with a variety of chemical modifications to RNA, collectively known as the epitranscriptome. Among these, N4-acetylcytidine (ac4C) and N6-methyladenosine (m6A) have emerged as critical regulators of messenger RNA (mRNA) fate, particularly in the context of translation. Understanding the distinct and overlapping functions of these two modifications is paramount for elucidating fundamental biological processes and for the development of novel therapeutic strategies, especially in oncology. This guide provides an objective comparison of the functional consequences of ac4C and m6A in translation, supported by experimental data and detailed methodologies.
Key Distinctions at a Glance
| Feature | N4-acetylcytidine (ac4C) | N6-methyladenosine (m6A) |
| Prevalence | Less abundant than m6A.[1] | The most abundant internal modification in eukaryotic mRNA.[2] |
| Primary "Writer" Enzyme | N-acetyltransferase 10 (NAT10).[3] | METTL3/METTL14 complex. |
| Primary "Eraser" Enzymes | Not well characterized | FTO, ALKBH5 |
| "Reader" Proteins | TBL3 has been identified as a potential ac4C reader.[4] | YTH domain family (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2), IGF2BP family, eIF3, HNRNPs.[5] |
| Primary Effect on Translation | Position-dependent: inhibits initiation in 5'UTR, enhances elongation in CDS.[6] | Position-dependent: can enhance or suppress translation via multiple mechanisms. |
| Role in mRNA Stability | Generally enhances mRNA stability.[3][7] | Can either enhance stability or promote degradation, depending on the reader protein. |
Quantitative Impact on Translation and mRNA Stability
The functional outcomes of ac4C and m6A modifications are often context- and location-dependent. Below is a summary of available quantitative data from key studies.
Table 1: Quantitative Effects of ac4C on Translation and mRNA Stability
| Experimental System | Target Gene/Transcript | Quantitative Effect | Reference |
| Osteosarcoma Cells | Farnesyltransferase subunit beta (FNTB) | Inhibition of ac4C via Remodelin (NAT10 inhibitor) reduced FNTB protein expression and mRNA stability. Specific fold change not provided. | [8] |
| Human Embryonic Stem Cells | OCT4 | NAT10 knockdown significantly reduced the stability of OCT4 mRNA. | [9] |
| Cancer Cells | GCLC, SLC7A11, MAP1LC3A | NAT10 knockdown significantly reduced the mRNA half-life of these ferroptosis-related genes. | [10] |
| Oocytes | O-GlcNAcase (OGA) | NAT10 knockdown resulted in the downregulation of 181 genes, suggesting a role in enhancing mRNA stability. | [7] |
| Cervical Cancer Cells | HNRNPUL1 | NAT10 knockdown led to the degradation of HNRNPUL1 mRNA. | [11] |
Table 2: Quantitative Effects of m6A on Translation and mRNA Stability
| Experimental System | Target Gene/Transcript | Quantitative Effect | Reference |
| HeLa Cells | YTHDF1 target mRNAs | YTHDF1 knockdown led to an ~44% decrease in m6A-containing mRNA in 40-80S ribosomal fractions and a 25% decrease in polysome fractions.[12] | [12] |
| HeLa Cells | YTHDF1-tethered reporter | Tethering of YTHDF1 to a reporter transcript increased its translation efficiency by ~72%.[12] | [12] |
| HeLa Cells | YTHDF2 target mRNAs | YTHDF2 knockdown led to an average ~30% prolongation of the lifetimes of its mRNA targets.[13] | [13] |
| Bacterial Translation System | m6A-containing mRNA | m6A modification led to a 3.2-fold higher decay rate of the ternary complex from the ribosome, indicating destabilized codon-anticodon interactions.[14] | [14] |
| Gastric Cancer Cells | RAD17, LGR5, SOCS2 | METTL3 knockout inhibited the stability of these mRNAs.[15] | [15] |
| Prostate Cancer Cells | RRBP1 | METTL3 knockdown markedly accelerated RRBP1 mRNA decay.[16] | [16] |
Signaling Pathways and Molecular Mechanisms
The regulation of translation by ac4C and m6A is orchestrated by a cascade of molecular interactions involving writer, eraser, and reader proteins.
The ac4C Pathway in Translation
The primary writer of ac4C is NAT10.[3] The functional consequences of ac4C are highly dependent on its location within an mRNA molecule.
As depicted, NAT10 deposits ac4C on mRNA in the nucleus. In the cytoplasm, if ac4C is located in the 5' untranslated region (UTR), it can inhibit translation initiation by promoting the formation of repressive secondary structures that impede ribosomal scanning.[6] Conversely, ac4C within the coding sequence (CDS) enhances translation elongation and promotes mRNA stability.[3][6]
The m6A Pathway in Translation
The m6A modification is dynamically regulated by the METTL3/METTL14 writer complex and the FTO and ALKBH5 eraser enzymes. Its impact on translation is primarily mediated by a diverse family of reader proteins.
In the cytoplasm, m6A-modified mRNAs are recognized by reader proteins. YTHDF1, for instance, promotes translation initiation by interacting with the initiation factor eIF3.[11] In contrast, YTHDF2 primarily targets m6A-containing mRNAs for degradation.[11] Furthermore, m6A in the 5'UTR can directly recruit eIF3 to facilitate cap-independent translation, a crucial mechanism under cellular stress.[17]
Experimental Protocols
Accurate detection and mapping of ac4C and m6A are fundamental to understanding their roles in translation. The following sections outline the core methodologies for their study.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is an antibody-based method for transcriptome-wide mapping of ac4C.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 3. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Variation in RNA m6A Methylation and Its Relationship with Translational Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. NAT10-mediated RNA acetylation enhances HNRNPUL1 mRNA stability to contribute cervical cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrative proteomics and m6A microarray analyses of the signatures induced by METTL3 reveals prognostically significant in gastric cancer by affecting cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Chemical Proteomics Reveals the N6-Methyladenosine (m6A)-Regulated Protein-RNA Interactome. | Semantic Scholar [semanticscholar.org]
- 13. Modulation of translational decoding by m6A modification of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. biorxiv.org [biorxiv.org]
- 16. m6A-Mediated Translation Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
A Tale of Two Modifications: Side-by-Side Comparison of ac4C and Pseudouridine Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to N4-acetylcytidine and Pseudouridine (B1679824) RNA Synthesis
In the burgeoning field of RNA therapeutics and functional genomics, the site-specific incorporation of modified nucleosides is paramount for enhancing stability, modulating biological activity, and evading innate immune responses. Among the more than 170 known RNA modifications, N4-acetylcytidine (ac4C) and pseudouridine (Ψ) have garnered significant attention for their profound effects on RNA structure and function. This guide provides a comprehensive side-by-side comparison of the synthesis protocols for incorporating these two critical modifications into RNA, supported by experimental data to inform your research and development endeavors.
At a Glance: Key Differences in Synthesis and Function
| Feature | N4-acetylcytidine (ac4C) | Pseudouridine (Ψ) |
| Primary Synthesis Method | Chemical (Solid-Phase Synthesis) | Enzymatic (In Vitro Transcription) |
| Modification Approach | Post-transcriptional chemical modification | Co-transcriptional incorporation of modified NTP |
| Key Challenge | Lability of the acetyl group to standard deprotection | Ensuring efficient and high-fidelity incorporation by RNA polymerase |
| Typical Yield | Lower, especially for longer oligonucleotides | Higher, suitable for large-scale production |
| Purity | High, with HPLC purification | High, with purification to remove enzymes and unincorporated NTPs |
| Reaction Time | Longer (multi-step, automated) | Shorter (typically 2-4 hours) |
| Cost-Effectiveness | Generally higher cost due to specialized reagents | More cost-effective for long RNA molecules |
| Impact on RNA Stability | Increases duplex stability (ΔTm of +1.7 to +8.2 °C)[] | Increases duplex stability (sequence-dependent)[2][3] |
| Impact on Translation | Can enhance translation efficiency and mRNA stability[4][5][6][7] | Enhances translation efficiency and biological stability[8] |
Synthesis Protocols: A Detailed Look
The synthesis of RNA containing ac4C and pseudouridine requires fundamentally different approaches, each with its own set of advantages and challenges.
N4-acetylcytidine (ac4C): Precision through Chemical Synthesis
The incorporation of ac4C into RNA is primarily achieved through chemical solid-phase synthesis. This method allows for the precise, site-specific placement of the modification. However, the N4-acetyl group is sensitive to the standard deprotection conditions used in RNA synthesis, necessitating a specialized protocol.
Experimental Protocol: Solid-Phase Synthesis of ac4C-RNA
This protocol is adapted from the work of Bartee et al. (2022).
-
Solid Support and Phosphoramidites: The synthesis is performed on a solid support, and phosphoramidite (B1245037) building blocks with protecting groups that are labile to non-nucleophilic conditions are used. This is crucial to preserve the N4-acetyl group on cytidine.
-
Automated Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
-
Coupling: The ac4C phosphoramidite is activated and coupled to the growing RNA chain. Coupling times for modified phosphoramidites are typically longer than for standard bases, often around 5-10 minutes.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
On-Column Deprotection: To remove the N-cyanoethyloxycarbonyl (ceoc) protecting groups from the nucleobases, a solution of 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (B52724) is passed through the column. This on-column step minimizes exposure of the RNA to acrylonitrile, which can cause alkylation byproducts.
-
Cleavage from Solid Support: The RNA is cleaved from the solid support using photolysis under buffered conditions to minimize N4-deacetylation.
-
Desilylation: 2'-O-tert-butyldimethylsilyl (TBDMS) groups are removed using a buffered solution.
-
Purification: The final ac4C-containing RNA product is purified by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Pseudouridine (Ψ): Efficiency through Enzymatic Incorporation
Pseudouridine is most commonly incorporated into RNA during in vitro transcription (IVT) using T7, T3, or SP6 RNA polymerase. This method involves the complete substitution of uridine (B1682114) triphosphate (UTP) with pseudouridine-5'-triphosphate (B1141104) (ΨTP) in the reaction mixture, leading to the global incorporation of Ψ at every uridine position.
Experimental Protocol: In Vitro Transcription of Ψ-RNA
This protocol is a standard procedure for T7 RNA polymerase-mediated IVT.
-
Template Preparation: A linear DNA template containing a T7 promoter upstream of the desired RNA sequence is prepared.
-
IVT Reaction Setup: The following components are combined in a nuclease-free tube at room temperature:
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, GTP, CTP solution
-
Pseudouridine-5'-triphosphate (ΨTP) solution
-
Linear DNA template (0.5 - 1.0 µg)
-
T7 RNA Polymerase
-
-
Incubation: The reaction is incubated at 37°C for 2 to 4 hours. Optimization of incubation time can improve yield.
-
DNase Treatment: The DNA template is removed by adding DNase I and incubating at 37°C for 15 minutes.
-
Purification: The synthesized Ψ-RNA is purified to remove the polymerase, DNase, and unincorporated nucleotides. This can be achieved through various methods, including lithium chloride precipitation, spin column chromatography, or HPLC.
Performance Comparison: Experimental Data
A direct quantitative comparison of synthesis efficiency and functional impact is crucial for selecting the appropriate modification for a given application.
Synthesis Performance
| Parameter | Solid-Phase Synthesis (ac4C) | In Vitro Transcription (Ψ) |
| Yield | Lower, dependent on coupling efficiency and length. For a 30-mer with 99% coupling efficiency, the theoretical yield is ~75%.[9] | High, a 20 µl reaction can yield 100-130 µg of a 1.4 kb transcript.[10] |
| Purity | High (>95%) after HPLC purification. | High after purification. |
| Scalability | Scalable, but cost increases significantly. | Highly scalable for large-scale production. |
| Sequence Length | Practically limited to ~200 nucleotides.[10] | Can produce very long transcripts (>3,000 nucleotides). |
Functional Performance: Stability and Translation
Both ac4C and pseudouridine are known to enhance the thermal stability of RNA duplexes and improve translation efficiency.
Thermal Stability (Melting Temperature, Tm)
| Modification | Sequence Context | ΔTm (°C) vs. Unmodified | Reference |
| ac4C | Fully complementary duplex | +1.7 | [] |
| ac4C | Duplex with a G•U wobble pair | +3.1 | [] |
| ac4C | tRNA hairpin | +8.2 | [] |
| Pseudouridine | Internal Ψ-A pair | Stabilization is sequence-dependent | [2][3] |
| Pseudouridine | Various base pairs (Ψ-A, Ψ-G, Ψ-U, Ψ-C) | Generally stabilizing | [2] |
Translation Efficiency
Direct, side-by-side quantitative comparisons of the impact of ac4C and pseudouridine on the translation of the same mRNA are limited in the literature. However, independent studies have shown that both modifications can significantly enhance protein production.
-
ac4C: Has been shown to promote mRNA stability and translation efficiency, with its effect being context-dependent (e.g., presence in the coding sequence).[4][5][6][7]
-
Pseudouridine: Incorporation into mRNA leads to a superior nonimmunogenic vector with increased translational capacity and biological stability.[8]
Visualizing the Synthesis Workflows
To further clarify the distinct synthesis pathways for ac4C and pseudouridine-modified RNA, the following diagrams illustrate the key steps in each process.
Caption: Workflow for the solid-phase chemical synthesis of ac4C-modified RNA.
Caption: Workflow for the in vitro transcription synthesis of pseudouridine-modified RNA.
Conclusion and Future Outlook
The choice between ac4C and pseudouridine incorporation in RNA synthesis depends heavily on the specific application, desired scale, and whether site-specific modification is required. Chemical synthesis of ac4C-RNA offers precision but at a higher cost and lower yield for longer transcripts, making it ideal for structural biology and mechanistic studies of short RNAs. In contrast, IVT of Ψ-RNA is a robust, scalable, and cost-effective method for producing long, globally modified RNAs, which has been instrumental in the development of mRNA-based therapeutics.
While both modifications have been shown to enhance RNA stability and translation, further head-to-head comparative studies under identical experimental conditions are needed to fully elucidate their relative advantages. As the field of RNA biology and therapeutics continues to advance, the development of novel, more efficient, and versatile synthesis methods for incorporating these and other modifications will be crucial for unlocking the full potential of RNA-based technologies.
References
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XG-ac4C: identification of N4-acetylcytidine (ac4C) in mRNA using eXtreme gradient boosting with electron-ion interaction pseudopotentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Phosphoramidite Market Size and Industry Report [2035] [rootsanalysis.com]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Validating NAT10 Knockdown: A Comparative Guide to Assessing Global ac4C Levels
For researchers, scientists, and drug development professionals investigating the epitranscriptomic mark N4-acetylcytidine (ac4C), confirming the effect of N-acetyltransferase 10 (NAT10) perturbation is a critical step. As NAT10 is the only known enzyme responsible for writing this modification, its knockdown or inhibition is expected to globally reduce ac4C levels. This guide provides a comparative overview of experimental approaches to validate this effect, complete with supporting data and detailed protocols.
Comparative Analysis of NAT10 Knockdown and Inhibition on Global ac4C Levels
The depletion of NAT10, either through transient siRNA-mediated knockdown, stable shRNA expression, or chemical inhibition, consistently results in a significant reduction of global ac4C levels in cellular RNA. The following table summarizes the typical outcomes observed with different methodologies.
| Method of NAT10 Perturbation | Method of ac4C Quantification | Cell Line/Model | Observed Effect on Global ac4C Levels | Reference |
| siRNA Knockdown | Dot Blot | TM3 cells | Significant decrease in ac4C modification.[1] | [1] |
| siRNA Knockdown | Dot Blot | MCF7 cells | Significant decrease in overall ac4C levels.[2] | [2] |
| siRNA Knockdown | Immunofluorescence | Mouse Oocytes | Reduced ac4C modification.[1] | [1] |
| shRNA Knockdown | acRIP-seq | MOLM13 cells | Global reduction of ac4C modification.[3] | [3] |
| NAT10 Inhibitor (Remodelin) | Dot Blot / Immunofluorescence | Cardiac Fibroblasts | Abolished TGF-β1-induced global RNA ac4C acetylation.[4] | [4] |
| NAT10 Disruption (Human) | ac4C-seq | Human Cell Lines | Reduction in acetylation of rRNA and tRNA sites.[5] | [5] |
Experimental Workflows and Signaling Pathways
To elucidate the process of validating the NAT10 knockdown effect on global ac4C levels, the following diagrams illustrate the key experimental workflows and the central role of NAT10 in ac4C modification.
Experimental Protocols
Below are detailed methodologies for key experiments involved in validating the effect of NAT10 knockdown on global ac4C levels.
NAT10 Knockdown using siRNA
This protocol outlines the transient knockdown of NAT10 in cultured cells.
-
Cell Seeding: One day prior to transfection, seed cells (e.g., HEK293, HeLa, MCF7) in a 6-well or 24-well plate to achieve 30-50% confluency at the time of transfection.[6]
-
siRNA Preparation: Dilute NAT10-specific siRNA and a non-targeting control siRNA to the desired final concentration (typically 10-50 nM) in a serum-free medium.[6] It is recommended to test multiple siRNA sequences for each target gene to mitigate off-target effects.[7]
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in a serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for the formation of siRNA-lipid complexes.[6]
-
Transfection: Add the complexes to the cells.
-
Incubation and Harvest: Incubate the cells for 24-72 hours post-transfection. The optimal time for harvest depends on the cell type and the desired level of analysis (mRNA or protein).[6] mRNA knockdown can typically be detected at 24-48 hours, while protein knockdown is often observed between 48-72 hours.
Quantification of Global ac4C Levels by Dot Blot
The dot blot assay provides a semi-quantitative assessment of global ac4C levels in total RNA.
-
RNA Extraction: Isolate total RNA from both NAT10-knockdown and control cells using a standard RNA extraction method (e.g., TRIzol).
-
Sample Preparation: Serially dilute the extracted RNA in an appropriate buffer. Denature the RNA samples by heating.
-
Membrane Application: Spot the denatured RNA samples directly onto a nitrocellulose or PVDF membrane.[8]
-
Crosslinking: Crosslink the RNA to the membrane using UV irradiation.[9]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ac4C overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Analysis: Quantify the dot intensity using densitometry software. To normalize for the amount of RNA spotted, the membrane can be stained with methylene (B1212753) blue.[9]
Quantification of Global ac4C Levels by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and quantitative method for measuring global ac4C levels.
-
RNA Digestion: Digest the purified total RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: Analyze the separated nucleosides using a tandem mass spectrometer to identify and quantify adenosine (B11128) and N4-acetylcytidine based on their mass-to-charge ratios.
-
Quantification: Determine the ratio of ac4C to total cytidine (B196190) or another unmodified nucleoside to ascertain the global ac4C level.
Comparison with Other Alternatives
As NAT10 is the sole identified "writer" of ac4C, there are no alternative enzymes to target for the global reduction of this modification.[10] Therefore, the primary alternatives lie in the methods used to perturb NAT10 function and to quantify the resulting changes in ac4C levels.
-
NAT10 Perturbation:
-
siRNA Knockdown: Offers a rapid and transient reduction in NAT10 expression, suitable for short-term experiments.
-
shRNA Knockdown: Provides stable, long-term suppression of NAT10, ideal for creating stable cell lines and for in vivo studies.
-
CRISPR/Cas9 Knockout: Leads to a complete and permanent loss of NAT10 function, which can be useful for studying the essentiality of the gene but may also be lethal in some cell types.
-
Chemical Inhibition (e.g., Remodelin): Allows for a dose-dependent and reversible inhibition of NAT10's acetyltransferase activity, providing temporal control over the modulation of ac4C levels.[4][10]
-
-
ac4C Quantification:
-
Dot Blot: A simple, cost-effective, and high-throughput method for semi-quantitative analysis.[8]
-
Immunofluorescence: Provides a qualitative visualization of ac4C within cells, offering spatial information.
-
LC-MS/MS: The gold standard for absolute and precise quantification of global ac4C levels.[11]
-
ac4C-seq: A high-throughput sequencing-based method that allows for the transcriptome-wide, single-nucleotide resolution mapping of ac4C sites, providing both quantitative and positional information.[12][13]
-
The choice of methodology will depend on the specific research question, the experimental system, and the available resources. For a robust validation of the NAT10 knockdown effect on global ac4C levels, employing a combination of these techniques is often recommended. For instance, confirming NAT10 protein reduction by Western blot, followed by a quantitative assessment of global ac4C levels using dot blot or LC-MS/MS, provides a comprehensive validation.
References
- 1. Frontiers | NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro [frontiersin.org]
- 2. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NAT10-mediated RNA ac4C acetylation contributes to the myocardial infarction-induced cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. raybiotech.com [raybiotech.com]
- 10. NAT10-mediated N4-acetylcytidine modification in KLF9 mRNA promotes adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Anti-N4-acetylcytidine (ac4C) Antibodies
For researchers in epitranscriptomics and drug development, the specificity of antibodies targeting RNA modifications is paramount for generating reliable and reproducible data. This guide provides a comparative overview of commercially available anti-N4-acetylcytidine (ac4C) antibodies, focusing on their specificity against cytidine (B196190) and other nucleoside triphosphates (NTPs). The information presented is based on manufacturer-provided data and findings from peer-reviewed publications.
Comparative Specificity Data
The following tables summarize the specificity of several commercially available anti-ac4C antibodies as determined by dot blot and enzyme-linked immunosorbent assay (ELISA). These techniques are standard methods for assessing antibody specificity and cross-reactivity against various modified and unmodified nucleosides.
Dot Blot Analysis
Dot blot is a qualitative or semi-quantitative technique used to detect the presence of a specific molecule. In this context, various RNA or nucleoside samples are spotted onto a membrane and probed with the anti-ac4C antibody.
| Antibody | Target(s) Detected | Target(s) Not Detected (No Cross-reactivity) | Source(s) |
| Abcam ab252215 | Synthetic RNA containing ac4C, Total RNA from wild-type HeLa cells | Synthetic RNA with m5C, Synthetic RNA with hm5C, Unmodified Cytidine (in RNA context) | |
| Abclonal A18806 | ac4C in total RNA from immortalized MEFs | Not explicitly stated in the provided context | Validated alongside Abcam ab252215 in a peer-reviewed study[1] |
| Generic Polyclonal | ac4C | Deoxynucleotides | Not specified |
ELISA Analysis
ELISA provides a more quantitative assessment of antibody binding. In a competitive ELISA format, the antibody is pre-incubated with various nucleosides, and the subsequent binding to an ac4C-coated plate is measured. A decrease in signal indicates that the antibody recognizes the competitor nucleoside.
| Antibody | Target(s) Detected (High Specificity) | Target(s) with Low/No Binding | Source(s) |
| Diagenode C15200252 | ac4C-BSA conjugate | m4C-BSA, Unmodified Cytosine-BSA | [2] |
| Proteintech (Mouse MAb) | ac4C-BSA conjugate | Unspecified structural analogues | Not specified |
Experimental Methodologies
Detailed protocols are crucial for reproducing and validating experimental findings. Below are representative protocols for dot blot and ELISA experiments used to assess anti-ac4C antibody specificity.
Dot Blot Protocol for Anti-ac4C Antibody Specificity
This protocol is a generalized procedure based on methodologies described for commercially available antibodies.
1. Sample Preparation:
-
Prepare serial dilutions of synthetic RNA oligonucleotides containing ac4C, unmodified cytidine, and other modified nucleosides (e.g., m5C, hm5C).
-
Isolate total RNA from relevant cell lines (e.g., wild-type and NAT10 knockout cells, as NAT10 is the enzyme responsible for ac4C deposition).
2. Membrane Spotting:
-
Denature RNA samples by heating at 95°C for 5 minutes, followed by immediate chilling on ice.
-
Spot 1-2 µL of each RNA sample directly onto a nitrocellulose or nylon membrane.
-
Allow the spots to air dry completely.
3. UV Cross-linking:
-
Cross-link the RNA to the membrane using a UV cross-linker at 254 nm.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the anti-ac4C antibody in the blocking buffer (e.g., 1:1000 to 1:5000 dilution, optimize for each antibody).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
6. Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
7. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
8. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
Competitive ELISA Protocol for Anti-ac4C Antibody Specificity
This protocol outlines a competitive ELISA to determine the specificity of an anti-ac4C antibody.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with an ac4C-conjugated protein (e.g., ac4C-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
3. Competitive Binding:
-
Prepare serial dilutions of competitor nucleosides (ac4C, cytidine, other modified nucleosides) in assay buffer.
-
In a separate plate or tubes, pre-incubate the anti-ac4C antibody at a constant, optimized concentration with each dilution of the competitor nucleosides for 1-2 hours at room temperature.
4. Incubation with Coated Plate:
-
Wash the coated and blocked microplate three times with wash buffer.
-
Transfer the antibody-competitor mixtures to the corresponding wells of the ac4C-BSA coated plate.
-
Incubate for 1-2 hours at room temperature.
5. Secondary Antibody Incubation:
-
Wash the plate five times with wash buffer.
-
Add an HRP-conjugated secondary antibody diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
6. Detection:
-
Wash the plate five times with wash buffer.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding of the antibody to the free competitor nucleoside.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the dot blot and competitive ELISA experiments.
Caption: Workflow for assessing anti-ac4C antibody specificity using dot blot analysis.
Caption: Workflow for competitive ELISA to determine anti-ac4C antibody specificity.
Conclusion
The selection of a highly specific anti-ac4C antibody is critical for the accurate study of this important RNA modification. The data presented in this guide, derived from manufacturer testing and peer-reviewed studies, indicates that several commercially available antibodies demonstrate good specificity for ac4C with minimal cross-reactivity to other common nucleosides. However, researchers should always perform in-house validation of any antibody lot using appropriate controls to ensure its performance and specificity in their specific experimental context. The provided protocols and workflows serve as a starting point for these essential validation experiments. As the field of epitranscriptomics advances, the development and rigorous validation of highly specific affinity reagents will remain a cornerstone of progress.
References
A Comparative Guide to the Immunogenicity of ac4C and m6A Modified mRNA for Researchers
For researchers, scientists, and drug development professionals, understanding the immunogenic profile of mRNA modifications is paramount for designing safe and effective vaccines and therapeutics. This guide provides an objective comparison of the immunogenicity of two prominent mRNA modifications: N4-acetylcytidine (ac4C) and N6-methyladenosine (m6A), supported by experimental data and detailed methodologies.
This document synthesizes current research to elucidate how these modifications influence the innate and adaptive immune responses to mRNA-based platforms.
Executive Summary
Both ac4C and m6A modifications generally serve to reduce the innate immunogenicity of in vitro transcribed (IVT) mRNA. This is a crucial feature for mRNA-based vaccines and therapeutics, as it can enhance protein translation by avoiding the cellular antiviral responses that would otherwise degrade the mRNA or shut down protein synthesis. While both modifications dampen the immune response, they do so through different mechanisms and to potentially different extents. Evidence suggests that ac4C modification can drastically reduce the production of pro-inflammatory cytokines.[1] Similarly, m6A is recognized as a "self" marker by the innate immune system, helping to suppress the interferon response.[2][3][4] The choice between these modifications, or their combination with others like pseudouridine, can therefore be a critical parameter in the design of mRNA therapeutics.
Data Presentation: Comparative Immunogenicity
The following tables summarize the known effects of ac4C and m6A modifications on key immunogenicity parameters. It is important to note that direct head-to-head comparative studies with quantitative data for both modifications in the same experimental system are limited. The data presented is a synthesis of findings from multiple studies.
Table 1: Innate Immune Response to ac4C and m6A Modified mRNA
| Parameter | ac4C Modified mRNA | m6A Modified mRNA | Unmodified mRNA (Reference) |
| Primary Sensing Pathway | Toll-like Receptor 3 (TLR3) interaction is altered.[1] | Primarily recognized by RIG-I-like Receptors (RLRs) as "self" to avoid activation.[5] | Recognized by various Pattern Recognition Receptors (PRRs) including TLR3, TLR7, TLR8, and RLRs, triggering a strong antiviral response. |
| Type I Interferon (IFN) Response | Reduced inflammatory response suggests a dampened IFN response.[1] | Suppresses the Type I Interferon response; depletion of m6A machinery leads to increased interferon-stimulated gene expression.[2][4] | Potent inducer of Type I Interferons (IFN-α, IFN-β). |
| Pro-inflammatory Cytokine Production | Drastically decreased secretion of TNF-α, IL-1β, and IL-10 in human dendritic cells.[1] | Acts as a negative regulator of inflammation.[2][4] | Strong induction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. |
Table 2: Adaptive Immune Response to ac4C and m6A Modified mRNA
| Parameter | ac4C Modified mRNA | m6A Modified mRNA | Unmodified mRNA (Reference) |
| Antigen-Specific Antibody Titer | Data not readily available in comparative studies. Reduced innate response may modulate the subsequent adaptive response. | Can elicit robust and durable antibody responses, comparable to other modified mRNA platforms.[5][6] | Can induce antibody responses, but high innate immunogenicity can be detrimental to sustained antigen expression. |
| CD4+ T-cell Response | Data not readily available in comparative studies. | Plays a role in T-cell homeostasis and differentiation.[7] Can induce potent CD4+ T-cell responses.[8] | Can induce CD4+ T-cell responses, often with a strong pro-inflammatory profile. |
| CD8+ T-cell Response | Data not readily available in comparative studies. | Can induce robust CD8+ T-cell responses, crucial for clearing virally infected cells.[8] | Can induce CD8+ T-cell responses, but excessive inflammation can impact the quality of the response. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of ac4C and m6A modified mRNA immunogenicity are provided below.
In Vitro Transcription of ac4C and m6A Modified mRNA
Objective: To synthesize mRNA molecules incorporating either ac4C or m6A modifications for use in immunogenicity assays.
Methodology:
-
Template Preparation: A linearized DNA plasmid containing the gene of interest (e.g., a model antigen like eGFP or a viral protein) downstream of a T7 or SP6 promoter is used as a template.
-
In Vitro Transcription Reaction: The transcription reaction is set up in a buffer containing the DNA template, RNA polymerase (T7 or SP6), RNase inhibitors, and a mixture of ribonucleotide triphosphates (NTPs).
-
NTP Mix for Modification:
-
For ac4C mRNA: The standard CTP is partially or fully replaced with N4-acetylcytidine triphosphate (ac4CTP).
-
For m6A mRNA: The standard ATP is partially or fully replaced with N6-methyladenosine triphosphate (m6ATP).
-
A standard reaction with canonical ATP, UTP, CTP, and GTP is run to produce unmodified mRNA as a control.
-
-
Capping: A 5' cap structure (e.g., Cap 1) is added co-transcriptionally using a cap analog (e.g., CleanCap® reagent) or post-transcriptionally using capping enzymes to ensure translation efficiency and stability.
-
Polyadenylation: A poly(A) tail is added to the 3' end, typically encoded in the DNA template or added enzymatically post-transcription.
-
Purification: The resulting mRNA is purified to remove enzymes, unincorporated NTPs, and DNA template, often using DNase treatment followed by lithium chloride precipitation or silica-based column purification.[6][9]
-
Quality Control: The integrity and concentration of the synthesized mRNA are verified using gel electrophoresis and spectrophotometry.
In Vitro Dendritic Cell (DC) Activation Assay
Objective: To assess the innate immune-stimulating properties of modified mRNA by measuring cytokine production and activation marker upregulation in primary human dendritic cells.
Methodology:
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs using magnetic-activated cell sorting (MACS).[10]
-
Differentiation of Monocyte-Derived Dendritic Cells (Mo-DCs): Purified monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with GM-CSF and IL-4 to differentiate them into immature Mo-DCs.[10]
-
Transfection of Mo-DCs: Immature Mo-DCs are transfected with equimolar amounts of unmodified, ac4C-modified, or m6A-modified mRNA using a lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX). A vehicle-only control (transfection reagent without mRNA) is also included.[1]
-
Incubation: The transfected cells are incubated for 24-48 hours.
-
Analysis of Cytokine Secretion: After incubation, the cell culture supernatant is collected. The concentrations of key cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-α) are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[11][12]
-
Analysis of DC Activation Markers: The cells are harvested and stained with fluorescently labeled antibodies against DC activation markers (e.g., CD80, CD86, CD83, HLA-DR). The expression levels of these markers are analyzed by flow cytometry.[11][13]
In Vivo Mouse Immunogenicity Study
Objective: To evaluate and compare the adaptive immune responses (antibody and T-cell) elicited by ac4C and m6A modified mRNA vaccines in a preclinical animal model.
Methodology:
-
Vaccine Formulation: The purified modified mRNAs are encapsulated in lipid nanoparticles (LNPs) to facilitate delivery and enhance stability.
-
Animal Model: Groups of 6-8 week old female BALB/c or C57BL/6 mice are used.[5][14][15]
-
Immunization Schedule:
-
Each group of mice (n=5-10) is immunized with a prime-boost regimen.
-
Prime (Day 0): Mice are injected intramuscularly (IM) in the hind limb with a 10-30 µg dose of the LNP-formulated mRNA (unmodified, ac4C-modified, or m6A-modified). A control group receives a placebo (e.g., LNP without mRNA or saline).
-
Boost (Day 21): The same dose and formulation are administered as in the priming immunization.[5][14]
-
-
Sample Collection:
-
Blood samples are collected via retro-orbital or submandibular bleeding at baseline (Day 0), and at various time points post-prime and post-boost (e.g., Day 14, Day 28, Day 42) to analyze antibody responses.[5]
-
At the end of the study (e.g., Day 42), mice are euthanized, and spleens are harvested for T-cell analysis.
-
-
Antibody Response Analysis (ELISA):
-
ELISA plates are coated with the recombinant antigen encoded by the mRNA vaccine.
-
Serially diluted serum samples from the immunized mice are added to the plates.
-
A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is used for detection.
-
The endpoint antibody titer is determined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.[5][16]
-
-
T-Cell Response Analysis (Intracellular Cytokine Staining - ICS):
-
Splenocytes are isolated from the harvested spleens.
-
The cells are stimulated in vitro for 6-12 hours with overlapping peptide pools covering the sequence of the encoded antigen. A protein transport inhibitor (e.g., Brefeldin A) is added for the last 4-6 hours.
-
The stimulated cells are then surface-stained for T-cell markers (CD3, CD4, CD8) and subsequently fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
The frequency of antigen-specific, cytokine-producing T-cells is quantified by flow cytometry.[17][18][19]
-
Mandatory Visualization
Innate Immune Signaling Pathways for mRNA Recognition
The following diagrams illustrate the primary signaling pathways involved in the innate immune recognition of unmodified and modified mRNA.
Caption: Signaling pathway for unmodified mRNA recognition.
Caption: Dampened immune signaling by ac4C/m6A modified mRNA.
Experimental Workflow for Comparative Immunogenicity Assessment
The following diagram outlines the experimental workflow for comparing the immunogenicity of ac4C and m6A modified mRNA.
Caption: Workflow for immunogenicity comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. m6A modification controls the innate immune response to infection by targeting type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Emerging Perspectives of RNA N6-methyladenosine (m6A) Modification on Immunity and Autoimmune Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Item - Stepwise Protocol for In Vitro Transcription of Modified mRNAs - figshare - Figshare [figshare.com]
- 7. Comparison of T cells mediated immunity and side effects of mRNA vaccine and conventional COVID-19 vaccines administrated in Jordan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. themoonlab.org [themoonlab.org]
- 10. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]
- 11. criver.com [criver.com]
- 12. Analyzing Pioneering mRNA Vaccine Experiments – Part 3 - Case It! [caseitproject.org]
- 13. Dendritic Cell Activation Assay - Creative Biolabs [creative-biolabs.com]
- 14. Altering the mRNA-1273 dosing interval impacts the kinetics, quality, and magnitude of immune responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innate and Adaptive Immune Parameters following mRNA Vaccination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mabtech.com [mabtech.com]
- 17. academic.oup.com [academic.oup.com]
- 18. medrxiv.org [medrxiv.org]
- 19. researchgate.net [researchgate.net]
Unveiling the Telltale Fragments: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of ac4C and m5C
For researchers in drug development and the broader scientific community, the precise identification of modified nucleosides is paramount. N4-acetylcytidine (ac4C) and 5-methylcytidine (B43896) (m5C) are two such modifications that, despite their subtle structural differences, play significant roles in various biological processes. Mass spectrometry stands as a cornerstone technique for their detection and characterization. This guide provides an objective comparison of the mass spectrometry fragmentation patterns of ac4C and m5C, supported by experimental data, to aid in their unambiguous identification.
The key to distinguishing between ac4C and m5C in a mass spectrometer lies in the unique fragmentation patterns generated upon collision-induced dissociation (CID). While both molecules share a common cytidine (B196190) core, the nature and location of their modifications—an acetyl group at the N4 position for ac4C and a methyl group at the C5 position for m5C—lead to distinct daughter ions.
Comparative Fragmentation Analysis
The primary fragmentation event for both protonated ac4C ([ac4C+H]⁺) and m5C ([m5C+H]⁺) is the neutral loss of the ribose sugar moiety (132 Da), resulting in the formation of the corresponding protonated nucleobases. However, the subsequent fragmentation of these nucleobase ions provides the discriminatory power.
A key study by Jensen et al. (2007) systematically investigated the collision-induced dissociation of various cytidine derivatives, including ac4C and m5C.[1] Their work revealed that further fragmentation (MS³) of the protonated nucleobases leads to characteristic product ions. A significant fragmentation pathway for cytosine and its derivatives is the neutral loss of ammonia (B1221849) (NH₃).[1]
The table below summarizes the key fragmentation data for ac4C and m5C, providing a clear comparison of their mass-to-charge ratios (m/z) for precursor and major product ions.
| Parameter | N4-acetylcytidine (ac4C) | 5-methylcytidine (m5C) |
| Chemical Formula | C₁₁H₁₅N₃O₆ | C₁₀H₁₅N₃O₅ |
| Molecular Weight | 285.26 g/mol | 257.25 g/mol |
| Precursor Ion [M+H]⁺ (m/z) | 286.1 | 258.1 |
| Primary Fragmentation | Neutral loss of ribose (-132 Da) | Neutral loss of ribose (-132 Da) |
| Resulting Nucleobase Ion [B+H]⁺ (m/z) | 154.1 | 126.1 |
| Key Secondary Fragmentation of Nucleobase | Loss of ketene (B1206846) (-42 Da) from the acetyl group | Loss of ammonia (-17 Da) |
| Characteristic Daughter Ion (m/z) | 112.1 | 109.1 |
Data is compiled from typical fragmentation patterns observed in collision-induced dissociation mass spectrometry.
Visualizing the Fragmentation Pathways
To further illustrate the distinct fragmentation routes of these two modified nucleosides, the following diagrams generated using the DOT language depict the primary dissociation steps.
Experimental Protocols
The successful differentiation of ac4C and m5C relies on optimized experimental conditions. Below is a representative protocol for the analysis of modified nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (RNA Hydrolysis):
-
Digest 1-2 µg of total RNA with a mixture of nuclease P1 (2U) and phosphodiesterase I (0.002U) in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) at 37°C for 2 hours.
-
Follow this with the addition of alkaline phosphatase (0.5U) and incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
Filter the resulting nucleoside mixture through a 10 kDa molecular weight cutoff filter to remove enzymes.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 0.5% B
-
2-6 min: 0.5-30% B
-
6-6.5 min: 30-95% B
-
6.5-10.5 min: Hold at 95% B
-
10.5-11 min: 95-0.5% B
-
11-20 min: Re-equilibration at 0.5% B
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer such as an Orbitrap or Q-TOF can be used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification, while full scan with data-dependent MS/MS is suitable for discovery.
-
Precursor Ion Selection: Isolate the protonated molecular ions ([M+H]⁺) of ac4C (m/z 286.1) and m5C (m/z 258.1).
-
Collision-Induced Dissociation (CID): Use an inert gas like argon or nitrogen. The collision energy should be optimized for each instrument and compound but typically ranges from 10 to 30 eV. This energy is sufficient to induce the primary fragmentation (loss of ribose) and subsequent characteristic fragmentation of the nucleobase.
-
Product Ion Monitoring: Monitor for the characteristic daughter ions of ac4C (e.g., m/z 154.1 and 112.1) and m5C (e.g., m/z 126.1 and 109.1).
By carefully analyzing the fragmentation patterns and employing robust experimental protocols, researchers can confidently distinguish between N4-acetylcytidine and 5-methylcytidine, paving the way for a deeper understanding of their roles in health and disease.
References
Quantifying the Epitranscriptome: A Comparative Guide to ac4C and m6A Abundance Analysis
For researchers, scientists, and drug development professionals navigating the complexities of RNA modifications, this guide provides a comprehensive comparison of current methodologies for quantifying N4-acetylcytidine (ac4C) and N6-methyladenosine (m6A), two critical regulators of gene expression. This document outlines the principles, advantages, and limitations of various techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to ac4C and m6A
N4-acetylcytidine (ac4C) and N6-methyladenosine (m6A) are two of the most abundant and functionally significant post-transcriptional modifications found in messenger RNA (mRNA) and other non-coding RNAs in eukaryotes.[1][2][3] The dynamic and reversible nature of these modifications, installed by "writer" enzymes and removed by "erasers," plays a pivotal role in regulating RNA stability, translation, splicing, and localization.[1][4] Consequently, aberrant ac4C and m6A levels have been implicated in a range of diseases, including cancer, making their accurate quantification a critical aspect of both basic research and therapeutic development.[2][4]
Methods for Quantifying ac4C Abundance
The quantification of ac4C has been advanced by the development of sequencing-based methods that offer high resolution and quantitative insights.
Sequencing-Based Methods
ac4C-seq (N4-acetylcytidine sequencing): This method provides quantitative, single-nucleotide resolution mapping of ac4C.[5][6][7][8] It leverages the chemical reactivity of ac4C with sodium cyanoborohydride (NaCNBH₃) under acidic conditions, which reduces the acetylated cytosine. During reverse transcription, this reduced base is misread, leading to a C-to-T transition in the resulting cDNA.[5][6][7] High-throughput sequencing and bioinformatic analysis then identify ac4C sites by detecting these characteristic C>T misincorporations in treated samples compared to controls.[5][6] Unlike antibody-based approaches, ac4C-seq can pinpoint the exact location of the modification and determine its stoichiometry.[5]
Variations of this chemical-based approach include:
-
RedaC:T-seq: This method utilizes sodium borohydride (B1222165) (NaBH₄) for the reduction of ac4C to tetrahydro-ac4C, which also results in a C-to-T transition during sequencing.[9]
-
RetraC:T: An enhancement of RedaC:T-seq, this method incorporates a modified deoxynucleotide (2-amino-dATP) during reverse transcription. This modified nucleotide preferentially binds to the reduced ac4C, significantly improving the C:T mismatch rate and thus the detection efficiency of ac4C.[10]
acRIP-seq (acetylated RNA immunoprecipitation sequencing): Similar to m6A immunoprecipitation methods, acRIP-seq utilizes an antibody specific to ac4C to enrich for RNA fragments containing the modification. These enriched fragments are then sequenced. While simpler to perform and suitable for low-input samples, acRIP-seq is limited by the specificity of the antibody and provides a lower resolution (around 200 nucleotides) compared to chemical-based methods.[11]
Non-Sequencing Methods
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used for the global quantification of ac4C by digesting RNA into single nucleosides and measuring the ratio of ac4C to unmodified cytidine (B196190).[5] While highly accurate for determining overall abundance, this method does not provide information on the location of the modification within a specific transcript.[5]
Methods for Quantifying m6A Abundance
A broader array of techniques is available for the quantification of m6A, reflecting its prevalence and the longer history of its study.
Sequencing-Based Methods
Antibody-Based:
-
MeRIP-seq (m6A-seq): This is the most widely used method for transcriptome-wide mapping of m6A.[1][12][13][14] It involves fragmenting RNA, immunoprecipitating the m6A-containing fragments with a specific antibody, and then sequencing the enriched fragments.[12][15] While powerful for identifying m6A-modified genes and regions, its resolution is limited to approximately 100-200 nucleotides.[1][12] Variations like miCLIP and m6ACE-seq have been developed to achieve single-nucleotide resolution by incorporating UV cross-linking.[16]
Antibody-Independent:
-
m6A-label-seq: This metabolic labeling approach introduces an allyl group instead of a methyl group at m6A sites, which can then be chemically tagged for enrichment and sequencing, enabling single-base resolution.[1]
-
DART-seq: This method utilizes a fusion protein consisting of an m6A-binding YTH domain and the APOBEC1 cytidine deaminase.[17] This fusion protein is expressed in cells, and the APOBEC1 enzyme introduces C-to-U mutations adjacent to m6A sites, which are then identified by sequencing.[17]
-
GLORI: This technique achieves absolute quantification of m6A at single-nucleotide resolution by using a chemical reaction (glyoxal and nitrite (B80452) treatment) to deaminate unmodified adenosine (B11128) to inosine (B1671953) (read as guanosine (B1672433) during sequencing), while m6A remains unchanged.[3]
-
MAZTER-seq: This method employs an m6A-sensitive RNase that preferentially cleaves at ACA motifs that are not methylated, allowing for the identification and quantification of m6A sites.[17]
Direct RNA Sequencing:
-
Nanopore Sequencing: This third-generation sequencing technology allows for the direct sequencing of native RNA molecules.[18] As RNA passes through a nanopore, the presence of modified bases like m6A causes a distinct disruption in the electrical current, which can be detected by specialized algorithms to identify the location of the modification at single-nucleotide resolution without the need for antibodies or chemical treatments.[17][18][19][20]
Non-Sequencing Methods
-
LC-MS/MS: As with ac4C, liquid chromatography-tandem mass spectrometry is a gold-standard method for the accurate and sensitive global quantification of m6A levels in a total RNA sample.[16][21][22][23][24]* m6A-ELISA: This is a simple, cost-effective, and rapid method for determining the relative global levels of m6A in mRNA populations using an enzyme-linked immunosorbent assay. [16][25][26]It is particularly useful for screening multiple samples. [26]* SCARLET (Site-specific Cleavage and Radioactive Labeling followed by ligation-assisted Extraction and Thin-layer chromatography): This method can be used to quantify the m6A status at a specific, known site within a transcript. [16]
Comparison of Quantification Methods
The following tables provide a structured comparison of the key methods for quantifying ac4C and m6A.
Table 1: Comparison of ac4C Quantification Methods
| Method | Principle | Resolution | Quantitativeness | Advantages | Limitations |
| ac4C-seq / RedaC:T-seq | Chemical reduction & sequencing | Single nucleotide | Stoichiometric | High resolution, quantitative, no antibody needed | Potential for RNA degradation, protocol can be lengthy |
| RetraC:T | Enhanced chemical reduction with modified dNTPs & sequencing | Single nucleotide | High | Improved detection efficiency over ac4C-seq | Similar limitations to ac4C-seq |
| acRIP-seq | Antibody-based enrichment & sequencing | ~200 nucleotides | Semi-quantitative | Simpler protocol, suitable for low input | Antibody-dependent, lower resolution |
| LC-MS | Liquid chromatography-mass spectrometry | Not applicable | Absolute | Highly accurate for global levels | No positional information |
Table 2: Comparison of m6A Quantification Methods
| Method | Principle | Resolution | Quantitativeness | Advantages | Limitations |
| MeRIP-seq (m6A-seq) | Antibody-based enrichment & sequencing | ~100-200 nucleotides | Semi-quantitative | Widely used, robust for identifying modified regions | Antibody-dependent, lower resolution |
| miCLIP / m6ACE-seq | Antibody-based enrichment with UV cross-linking & sequencing | Single nucleotide | Semi-quantitative | High resolution | More complex protocol |
| Antibody-Independent Methods (e.g., DART-seq, GLORI) | Chemical/enzymatic labeling & sequencing | Single nucleotide | Stoichiometric | High resolution, quantitative, no antibody bias | Can be technically challenging, may have sequence context biases |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA | Single nucleotide | Stoichiometric | Direct detection, provides read-level information | Higher error rate than short-read sequencing, requires specialized analysis |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry | Not applicable | Absolute | Gold standard for global quantification | No positional information, requires specialized equipment |
| m6A-ELISA | Enzyme-linked immunosorbent assay | Not applicable | Relative | Fast, cost-effective, high-throughput for global levels | Not quantitative for specific sites, antibody-dependent |
Experimental Protocols
General Workflow for Sequencing-Based Quantification of RNA Modifications
The following diagram illustrates a generalized workflow applicable to many of the sequencing-based methods described above. Specific steps will vary depending on the chosen protocol (e.g., chemical treatment for ac4C-seq, immunoprecipitation for MeRIP-seq).
Detailed Protocol: ac4C-seq
This protocol is a condensed version based on published methods. [5][6][7]
-
RNA Preparation: Isolate total RNA and purify mRNA using poly(A) selection. Fragment the mRNA to an average size of ~200 nucleotides.
-
Reduction Reaction: Divide the fragmented RNA into two samples: a treatment sample and a control sample.
-
Treatment: Incubate the RNA with sodium cyanoborohydride (NaCNBH₃) in an acidic buffer to reduce ac4C.
-
Control: Incubate the RNA in the same buffer without NaCNBH₃.
-
-
Library Preparation:
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription using a reverse transcriptase that reads through the reduced ac4C and incorporates a non-cognate nucleotide (resulting in a C>T signature).
-
Ligate a 5' adapter to the cDNA.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference transcriptome.
-
Identify C-to-T mismatches that are significantly enriched in the NaCNBH₃-treated sample compared to the control to pinpoint ac4C sites.
-
The stoichiometry of ac4C at a given site can be calculated as the ratio of 'T' reads to the total reads covering that cytosine position.
-
Detailed Protocol: MeRIP-seq
This protocol is a condensed version based on published methods. [12][13][15]
-
RNA Preparation: Isolate total RNA and purify mRNA. Fragment the mRNA to an average size of ~100 nucleotides.
-
Immunoprecipitation (IP):
-
Take a small aliquot of the fragmented RNA as the "input" control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody.
-
Add protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the beads.
-
-
Library Preparation:
-
Construct sequencing libraries from both the immunoprecipitated (IP) RNA and the input RNA. This typically involves adapter ligation, reverse transcription, and PCR amplification.
-
-
Sequencing and Data Analysis:
-
Sequence both the IP and input libraries.
-
Align the reads to a reference genome/transcriptome.
-
Perform peak calling analysis to identify regions that are significantly enriched in the IP sample compared to the input sample. These enriched "peaks" represent m6A-modified regions.
-
Conclusion
The choice of method for quantifying ac4C and m6A depends on the specific research question. For global abundance, LC-MS/MS provides the most accurate data, while ELISA offers a high-throughput alternative. For transcriptome-wide mapping, sequencing-based methods are essential. Antibody-based methods like MeRIP-seq are robust for identifying modified regions, while chemical labeling and direct RNA sequencing approaches provide the advantage of single-nucleotide resolution and stoichiometry information. As the field of epitranscriptomics continues to evolve, the development of more sensitive, accurate, and accessible methods will further illuminate the critical roles of ac4C and m6A in health and disease.
References
- 1. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA ac4C modification in cancer: Unraveling multifaceted roles and promising therapeutic horizons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequencing methods and functional decoding of mRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAT10 mediated ac4C acetylation driven m6A modification via involvement of YTHDC1-LDHA/PFKM regulates glycolysis and promotes osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ac4C-seq vs. acRIP-seq: Insights into RNA Profiling - CD Genomics [cd-genomics.com]
- 12. Genome-Wide Location Analyses of N6-Methyladenosine Modifications (m6A-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MeRIP-Seq/m6A-seq [emea.illumina.com]
- 15. researchgate.net [researchgate.net]
- 16. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | How Do You Identify m6 A Methylation in Transcriptomes at High Resolution? A Comparison of Recent Datasets [frontiersin.org]
- 18. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 22. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 23. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 26. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N4-Acetylcytidine Triphosphate Sodium: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. N4-Acetylcytidine triphosphate sodium, a modified nucleotide utilized in in vitro transcription, requires careful handling and disposal.[1][2][3] This guide provides essential, step-by-step procedures for its safe disposal, aligning with general laboratory safety and chemical handling protocols.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific handling and safety information. While a comprehensive, publicly available SDS for this compound is not readily found, general precautions for handling similar chemical compounds should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste. This includes:
-
Safety glasses or goggles
-
A laboratory coat
-
Gloves specific to the chemicals being handled
All handling and disposal procedures should be carried out within a certified chemical fume hood to minimize inhalation exposure.[4]
II. Disposal of this compound Waste
As a modified nucleoside triphosphate, waste containing this compound falls under the category of chemical waste and may also be considered biohazardous waste if it has been in contact with biological materials, such as recombinant or synthetic nucleic acids. The U.S. National Institutes of Health (NIH) guidelines mandate that all liquid or solid wastes contaminated with recombinant or synthetic nucleic acids must be decontaminated prior to disposal.[5][6][7]
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step.
-
Non-Contaminated Waste: Unused, pure this compound should be treated as chemical waste.
-
Biologically Contaminated Waste: Any solutions, pipette tips, tubes, or other materials that have come into contact with this compound in the context of biological experiments (e.g., in vitro transcription) should be considered biohazardous waste.[6][8]
-
Sharps: Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7][9]
Step 2: Decontamination of Biohazardous Waste
Liquid and solid waste contaminated with nucleic acids must be decontaminated.
-
Autoclaving: This is the preferred method for decontaminating biohazardous solid waste.[7] Place contaminated items in an autoclavable biohazard bag. To ensure steam penetration, a small amount of water can be added to the bag.[8] After autoclaving, the waste can often be disposed of as regular trash, but be sure to follow your institution's specific guidelines.[8]
-
Chemical Disinfection: For liquid waste, chemical disinfection is a common practice. A final concentration of 10% bleach can be added to the liquid waste, with a contact time of at least 30 minutes.[5] After this treatment, the decontaminated liquid may be permissible for sink disposal, but it is crucial to verify this with your institution's Environmental Health and Safety (EHS) office.[5][8]
Step 3: Collection and Storage of Chemical Waste
Proper containment of chemical waste is essential to prevent leaks and ensure the safety of laboratory personnel and waste handlers.
-
Container Selection: Use waste containers that are compatible with the chemical properties of this compound.[4][10] It is often acceptable to reuse empty, clean chemical bottles for waste collection.[10] The container must have a securely fitting cap to prevent leakage.[4][10]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag.[10] The label should identify the contents, including the approximate concentration of this compound and any other chemicals present. Deface any original labels on reused containers.[4]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[10] Ensure that incompatible wastes are stored separately.[10][11] Liquid waste containers should be kept in secondary containment to prevent spills.[10] Do not overfill containers; leave adequate headspace for vapor expansion.[4][12]
Step 4: Final Disposal
The final disposal of the collected and properly labeled waste must be handled by your institution's EHS or a certified hazardous waste disposal company. Never dispose of chemical waste in the regular trash or pour it down the drain without proper decontamination and institutional approval.[9]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N4-Acetyl-CTP, Nucleotides for mRNA Modification - Jena Bioscience [jenabioscience.com]
- 3. N4-Acetylcytidine triphosphate (sodium) - MedChem Express [bioscience.co.uk]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. med.nyu.edu [med.nyu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. research.hawaii.edu [research.hawaii.edu]
- 8. ibc.utah.edu [ibc.utah.edu]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. nswai.org [nswai.org]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
Navigating the Safe Handling of N4-Acetylcytidine Triphosphate Sodium: A Comprehensive Guide
For immediate reference, researchers, scientists, and drug development professionals handling N4-Acetylcytidine triphosphate sodium should adhere to stringent safety protocols, including the use of appropriate personal protective equipment (PPE), to mitigate potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be drawn from the safety protocols of similar nucleoside analogs.
This compound is a specialized chemical for research use, and as such, requires careful handling in a laboratory setting. Based on the available data for the related compound N4-Acetylcytidine, there is a potential for harm if the substance is swallowed, comes into contact with skin, or is inhaled. Therefore, comprehensive protective measures are essential.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to ensure the safety of laboratory personnel. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for operations with a risk of aerosolization. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and methodical workflow is paramount to minimizing risk during the handling and use of this compound.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Verify that a functioning eyewash station and safety shower are readily accessible. All necessary PPE should be inspected for integrity and worn correctly.
-
Handling: When weighing or preparing solutions, perform these actions in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with the skin and eyes.
-
Use in Experiment: Follow the specific experimental protocol carefully. Ensure that all containers are clearly labeled.
-
Post-Experiment Cleanup: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Store this compound in a tightly sealed container at -20°C, as recommended by suppliers.
-
Waste Disposal: All waste materials, including contaminated consumables and unused solutions, should be treated as chemical waste.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Caption: A step-by-step process for the safe and compliant disposal of waste containing this compound.
Disposal Protocol:
-
Waste Segregation: Separate waste contaminated with this compound from general laboratory waste. This includes pipette tips, gloves, and empty containers.
-
Containment: Place all contaminated solid and liquid waste into designated, sealed, and clearly labeled chemical waste containers.
-
Labeling: The waste container must be labeled with the full chemical name and any known hazard warnings.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal procedures.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
